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  • Product: 4-[2-(3-Methylphenoxy)ethyl]piperidine
  • CAS: 946682-16-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-[2-(3-Methylphenoxy)ethyl]piperidine: Synthesis, Properties, and Therapeutic Potential

Foreword The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to eng...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. This guide provides a comprehensive technical overview of a specific piperidine derivative, 4-[2-(3-Methylphenoxy)ethyl]piperidine, a molecule of interest for researchers in neuropharmacology and drug development. While specific experimental data for this compound is not extensively documented in public literature, this guide synthesizes information from related structures and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications.

Physicochemical Properties of 4-[2-(3-Methylphenoxy)ethyl]piperidine

PropertyEstimated Value/InformationSource/Basis for Estimation
Molecular Formula C₁₄H₂₁NO-
Molecular Weight 219.33 g/mol [3]
Appearance Likely a colorless to pale yellow oil or low-melting solid at room temperature.Based on similar piperidine derivatives.[4]
Boiling Point > 300 °C (Predicted)Prediction based on structural complexity and similar compounds.
Melting Point Not available. May exist as a hydrochloride salt which would be a crystalline solid.-
Solubility The free base is expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. The hydrochloride salt would likely exhibit solubility in water and alcohols.General solubility characteristics of similar amines and their salts.
pKa ~9-10 (for the piperidine nitrogen)Typical pKa for a secondary amine in a piperidine ring.[5]
LogP ~3.5 (Predicted)Computational prediction based on structure.

Synthesis of 4-[2-(3-Methylphenoxy)ethyl]piperidine

The synthesis of 4-[2-(3-Methylphenoxy)ethyl]piperidine can be efficiently achieved through several established synthetic routes. The Williamson ether synthesis is a classic and reliable method for forming the ether linkage in the target molecule.[6][7] This approach involves the reaction of a phenoxide with an alkyl halide or sulfonate.

An alternative and also robust method is reductive amination, which would involve the reaction of 2-(3-methylphenoxy)acetaldehyde with piperidine under reducing conditions.[8][9]

This guide will detail a proposed synthetic pathway based on the Williamson ether synthesis, which offers a straightforward and high-yielding approach.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The overall synthetic strategy involves two key steps:

  • Activation of the Piperidine Ethanol: Conversion of the hydroxyl group of commercially available 2-(piperidin-4-yl)ethanol into a better leaving group, such as a tosylate.

  • Nucleophilic Substitution: Reaction of the resulting tosylate with the sodium salt of 3-methylphenol to form the desired ether linkage.

Williamson Ether Synthesis cluster_0 Step 1: Activation of Piperidine Ethanol cluster_1 Step 2: Williamson Ether Synthesis node_A 2-(Piperidin-4-yl)ethanol node_C 2-(Piperidin-4-yl)ethyl tosylate node_A->node_C Pyridine, 0 °C to rt node_B p-Toluenesulfonyl chloride (TsCl) node_B->node_C node_F 4-[2-(3-Methylphenoxy)ethyl]piperidine node_C->node_F node_D 3-Methylphenol node_D->node_F DMF, 0 °C to rt node_E Sodium Hydride (NaH) node_E->node_F

Caption: Proposed synthetic workflow for 4-[2-(3-Methylphenoxy)ethyl]piperidine.

Detailed Experimental Protocol

PART A: Synthesis of 2-(Piperidin-4-yl)ethyl 4-methylbenzenesulfonate (Tosylate)

This protocol is adapted from standard tosylation procedures for alcohols.

Materials:

  • 2-(Piperidin-4-yl)ethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-(piperidin-4-yl)ethanol (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen), add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with dichloromethane (3 x volume of pyridine).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tosylate.

PART B: Synthesis of 4-[2-(3-Methylphenoxy)ethyl]piperidine

This protocol is based on the classical Williamson ether synthesis.[10][11]

Materials:

  • 2-(Piperidin-4-yl)ethyl 4-methylbenzenesulfonate

  • 3-Methylphenol (m-cresol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF (0.3 M) at 0 °C under an inert atmosphere, add a solution of 3-methylphenol (1.1 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating the formation of the sodium phenoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-(piperidin-4-yl)ethyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-[2-(3-Methylphenoxy)ethyl]piperidine.

Predicted Spectral Characteristics

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the piperidine, ethyl linker, and 3-methylphenoxy groups.

  • Aromatic Protons (δ 6.7-7.2 ppm): The protons on the 3-methylphenoxy ring will appear in this region as a complex multiplet.

  • -O-CH₂- (δ ~4.0 ppm): The two protons of the ethyl group attached to the phenoxy oxygen will likely appear as a triplet.

  • -CH₂-Piperidine (δ ~2.5-3.1 ppm): The protons on the carbons of the piperidine ring adjacent to the nitrogen will appear in this region, likely as multiplets. The protons on the other piperidine carbons will be further upfield.

  • -CH₂-CH₂-O- (δ ~1.8 ppm): The two protons of the ethyl group attached to the piperidine ring will likely appear as a quartet.

  • Piperidine -NH- (variable): The proton on the piperidine nitrogen will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • Aromatic -CH₃ (δ ~2.3 ppm): The methyl group on the phenoxy ring will appear as a singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further structural confirmation.

  • Aromatic Carbons (δ ~110-160 ppm): Six distinct signals are expected for the carbons of the 3-methylphenoxy group. The carbon attached to the oxygen will be the most downfield.

  • -O-CH₂- (δ ~65-70 ppm): The carbon of the ethyl group attached to the phenoxy oxygen.

  • Piperidine Carbons (δ ~30-55 ppm): The carbons of the piperidine ring.

  • -CH₂-CH₂-O- (δ ~30-35 ppm): The carbon of the ethyl group attached to the piperidine ring.

  • Aromatic -CH₃ (δ ~21 ppm): The methyl group on the phenoxy ring.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 219. The fragmentation pattern will likely be dominated by cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage) and cleavage of the ether bond.[12]

Predicted Fragmentation Pathways:

  • Loss of the phenoxyethyl side chain: Cleavage of the bond between the piperidine ring and the ethyl group would result in a fragment at m/z 84 (the piperidinyl-methyl cation).

  • Cleavage of the ether bond: This could lead to fragments corresponding to the 3-methylphenoxide radical and the piperidinylethyl cation (m/z 112).

  • Benzylic-type cleavage: Cleavage of the bond between the oxygen and the ethyl group could result in a 3-methylphenoxy cation (m/z 107).

Potential Applications in Drug Discovery and Research

The 4-[2-(3-Methylphenoxy)ethyl]piperidine scaffold is of significant interest in the field of neuropharmacology, primarily due to the established biological activities of related phenoxyethyl piperidine derivatives.

Cholinesterase Inhibition

A growing body of research has identified phenoxyethyl piperidine derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[13][14] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases the levels of acetylcholine in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other forms of dementia.[15][16]

The structural features of 4-[2-(3-Methylphenoxy)ethyl]piperidine, namely the piperidine ring and the phenoxyethyl moiety, are consistent with the pharmacophores known to interact with the active sites of cholinesterases.[14] Therefore, this compound represents a promising candidate for further investigation as a potential therapeutic agent for neurodegenerative disorders.

Other Central Nervous System (CNS) Targets

The piperidine nucleus is a common feature in many CNS-active drugs.[1] Derivatives of piperidine have been shown to interact with a variety of receptors and transporters in the brain, including sigma receptors, dopamine transporters, and serotonin transporters. Further pharmacological profiling of 4-[2-(3-Methylphenoxy)ethyl]piperidine could reveal additional CNS activities, making it a valuable tool for neuroscience research and a potential starting point for the development of novel therapeutics for a range of neurological and psychiatric conditions.

Conclusion

4-[2-(3-Methylphenoxy)ethyl]piperidine is a molecule with significant potential in the field of medicinal chemistry and drug discovery. While specific experimental data for this compound is sparse, this technical guide provides a comprehensive framework for its synthesis, predicted chemical properties, and likely biological applications based on established chemical principles and the activities of structurally related compounds. The proposed synthetic route via Williamson ether synthesis offers a reliable method for its preparation, enabling further investigation into its pharmacological profile. The likely activity of this compound as a cholinesterase inhibitor makes it a compelling target for researchers working on novel treatments for neurodegenerative diseases.

References

  • Abolhasani, F., Pourshojaei, Y., Mohammadi, F., Esmaeilpour, K., Asadipour, A., Ilaghi, M., & Shabani, M. (2023). Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. Neuroscience Letters, 810, 137332.
  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
  • Dadras, F., Alipour, M., Emami, S., Foroumadi, A., & Sakhteman, A. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9(1), 19855.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Request PDF. (n.d.). Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. Retrieved from [Link]

  • de los Rios, C., & Marco-Contelles, J. (2007). CNS-selective noncompetitive cholinesterase inhibitors derived from the natural piperidine alkaloid (−)-spectaline. European Journal of Pharmacology, 577(1-3), 1-9.
  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025, October 16). PMC.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Clemente, F., Matassini, C., & Cardona, F. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 26(11), 3321.
  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

  • ACG Publications. (2019, November 4). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Retrieved from [Link]

  • eScholarship.org. (2021, December 17). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Retrieved from [Link]

  • Google Patents. (n.d.). US4691033A - Process for preparing 3-phenoxybenzaldehydes.
  • Organic Syntheses. (n.d.). AMINOMALONONITRILE p-TOLUENESULFONATE. Retrieved from [Link]

  • ResearchGate. (2023, July 20). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identific
  • Synthesis and Biological Evaluation of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Semantic Scholar. (n.d.). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION. Retrieved from [Link]

  • PubChem. (2026, March 7). 4-Methyl-3-(2-phenylethoxy)piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-(((3R,4S)-N-cyclopropyl-4-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)piperidine-3-carboxamido)methyl)-5-(3-methoxypropyl)phenoxy)-2,2-diethylbutanoic acid. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). Aldehyde Generators for Flavors. Retrieved from [Link]

  • Preparation of of acetaldehyde ammonia trimer. (n.d.). WorldOfChemicals. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperazine, 1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]- - Optional[13C NMR]. Retrieved from [Link]

Sources

Exploratory

4-[2-(3-Methylphenoxy)ethyl]piperidine: A Technical Whitepaper on Synthesis, Pharmacological Profiling, and Application

Executive Summary & Chemical Identity 4-[2-(3-Methylphenoxy)ethyl]piperidine is a highly specialized, synthetically versatile building block belonging to the aryloxyethylpiperidine class of compounds. While the precise C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-[2-(3-Methylphenoxy)ethyl]piperidine is a highly specialized, synthetically versatile building block belonging to the aryloxyethylpiperidine class of compounds. While the precise CAS registry number for this specific 4-substituted positional isomer is often proprietary to custom synthesis catalogs (e.g., Huateng Pharma Catalog ID: 2037084), its structural isomers and closely related analogs are well-documented in public registries (e.g., the 2-substituted isomer holds CAS 946715-77-1[1], and its methoxy analog holds CAS 1220031-84-4[2]).

In medicinal chemistry, the aryloxyethylpiperidine scaffold is highly prized. It serves as a privileged pharmacophore for Central Nervous System (CNS) drug discovery, demonstrating potent activity as Sigma-1 Receptor (S1R) agonists and monoamine transporter modulators[3]. This whitepaper provides an authoritative guide on the physicochemical properties, structure-activity relationships (SAR), and a self-validating synthetic methodology for this compound.

Physicochemical Properties
ParameterValue / Description
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.33 g/mol
Exact Mass 219.1623 Da
Topological Polar Surface Area (TPSA) 21.3 Ų
Hydrogen Bond Donors / Acceptors 1 (Piperidine NH) / 2 (Ether O, Piperidine N)
Estimated pKa (Basic Amine) ~10.4 (Protonated at physiological pH)
Estimated XLogP3 ~3.2 (Optimal for Blood-Brain Barrier penetration)

Pharmacological Rationale & SAR Logic

The design of 4-[2-(3-Methylphenoxy)ethyl]piperidine is not arbitrary; it is rooted in strict spatial and electrostatic requirements for receptor binding. Recent developments in neuroprotective agents for Alzheimer's Disease have highlighted phenoxyethylpiperidines as potent S1R agonists[3].

  • The Basic Amine (Piperidine): At physiological pH (7.4), the secondary amine is protonated. This positive charge is critical for forming a strong salt bridge or hydrogen bond with highly conserved acidic residues (e.g., Asp126 or Glu314) in the target receptor's binding pocket.

  • The Flexible Linker (Ethoxy Chain): The two-carbon ether linkage provides the optimal spatial distance (~5-6 Å) between the basic nitrogen and the aromatic ring, allowing the molecule to adopt a low-energy conformation that fits into narrow hydrophobic channels.

  • The Hydrophobic Core (3-Methylphenoxy): The meta-methyl substitution on the phenoxy ring enhances lipophilicity without introducing excessive steric bulk. This allows for optimal π-π stacking and van der Waals interactions with hydrophobic subpockets (e.g., Tyr103, Phe107)[3].

G Amine Basic Amine (Piperidine) Linker Flexible Linker (Ethoxy Chain) Amine->Linker S1R_Asp Target Receptor (Asp126 / Glu314) Amine->S1R_Asp Salt Bridge / H-Bond Aryl Hydrophobic Tail (3-Methylphenoxy) Linker->Aryl S1R_Hydro Hydrophobic Pocket (Tyr103 / Phe107) Aryl->S1R_Hydro π-π Stacking / Hydrophobic

Figure 1: Pharmacophore model of aryloxyethylpiperidines binding to CNS targets.

Step-by-Step Synthetic Methodology

To synthesize 4-[2-(3-Methylphenoxy)ethyl]piperidine with high yield and purity, a Mitsunobu etherification is the preferred route. This approach avoids the harsh basic conditions of Williamson ether synthesis, which can lead to unwanted elimination side-reactions of alkyl halides.

Reagents Required
  • Starting Materials: N-Boc-4-piperidineethanol (1.0 eq), m-Cresol (3-Methylphenol) (1.1 eq).

  • Catalysts/Coupling Agents: Triphenylphosphine (PPh₃) (1.2 eq), Diisopropyl azodicarboxylate (DIAD) (1.2 eq).

  • Solvents: Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

Experimental Protocol
  • Mitsunobu Etherification:

    • Procedure: Dissolve N-Boc-4-piperidineethanol and PPh₃ in anhydrous THF under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath. Add m-Cresol.

    • Activation: Add DIAD dropwise over 15 minutes.

    • Causality: DIAD is selected over DEAD due to its superior safety profile and broader liquid range. The strict 0 °C dropwise addition is critical; it prevents the premature decomposition of the highly reactive betaine intermediate formed between PPh₃ and DIAD, ensuring it efficiently activates the primary alcohol.

    • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup & Purification (Intermediate):

    • Quench with water and extract with EtOAc.

    • Pro-Tip: To easily remove the notorious triphenylphosphine oxide (TPPO) byproduct, concentrate the organic layer and triturate the residue with cold diethyl ether/hexane (1:1). TPPO will precipitate out and can be filtered off.

  • Boc Deprotection:

    • Procedure: Dissolve the purified N-Boc intermediate in DCM. Add TFA (20% v/v) and stir at room temperature for 2 hours.

    • Causality: TFA is preferred over strong aqueous acids (like refluxing HCl) to absolutely guarantee the integrity of the newly formed ether linkage, though aryloxy ethers are generally robust.

  • Free-Basing:

    • Concentrate the mixture in vacuo to remove excess TFA. Re-dissolve the resulting TFA salt in EtOAc and wash with 1M NaOH until the aqueous layer reaches pH > 10. Extract, dry over Na₂SO₄, and concentrate to yield the pure free base.

G Step1 N-Boc-4-piperidineethanol + m-Cresol Mitsunobu Mitsunobu Etherification (DIAD, PPh3, THF, 0°C → RT) Step1->Mitsunobu Intermediate N-Boc-4-[2-(3-Methylphenoxy)ethyl]piperidine Mitsunobu->Intermediate Etherification Deprotect Boc Cleavage (TFA / DCM, 2h, RT) Intermediate->Deprotect Salt TFA Salt Intermediate Deprotect->Salt Cleavage Workup Basification & Extraction (1M NaOH, EtOAc) Salt->Workup Product 4-[2-(3-Methylphenoxy)ethyl]piperidine (Free Base) Workup->Product Isolation

Figure 2: Step-by-step synthetic workflow for 4-[2-(3-Methylphenoxy)ethyl]piperidine.

Analytical Validation (QA/QC)

To ensure the self-validating nature of this protocol, the final compound must be subjected to rigorous analytical verification. Below are the expected quantitative parameters for the purified free base.

Analytical MethodExpected Value / Rationale
¹H NMR (400 MHz, CDCl₃) δ 7.15 (t, 1H, Ar-H), 6.75 (m, 3H, Ar-H), 3.95 (t, 2H, -OCH₂ -), 3.10 (m, 2H, Pip-H), 2.60 (m, 2H, Pip-H), 2.32 (s, 3H, Ar-CH₃ ), 1.75 (q, 2H, -CH₂ -), 1.5-1.2 (m, 5H, Pip-H).
ESI-MS (Positive Mode) [M+H]⁺ calculated for C₁₄H₂₂NO⁺: 220.17; Found: 220.2 m/z.
HPLC Purity >98% (C18 Column). Note: Use a gradient of MeCN/H₂O containing 0.1% TFA. The TFA suppresses the ionization of the basic piperidine nitrogen, preventing peak tailing on standard silica-based stationary phases.

References

  • "2-[2-(3-Methylphenoxy)ethyl]piperidine - CAS 946715-77-1". Source: molaid.com. URL: [Link]

  • "Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease". Source: ACS Publications. URL:[Link]

Sources

Foundational

Structure Elucidation of 4-[2-(3-Methylphenoxy)ethyl]piperidine: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context The compound 4-[2-(3-Methylphenoxy)ethyl]piperidine (Molecular Formula: C₁₄H₂₁NO; Exact Mass: 219.1623 Da) is a highly versatile chemical scaffold. Aryloxyethyl piperidines are...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 4-[2-(3-Methylphenoxy)ethyl]piperidine (Molecular Formula: C₁₄H₂₁NO; Exact Mass: 219.1623 Da) is a highly versatile chemical scaffold. Aryloxyethyl piperidines are frequently utilized in medicinal chemistry as core pharmacophores for monoamine transporter inhibitors and cholinesterase inhibitors ([1]).

As a Senior Application Scientist, I approach structure elucidation not merely as a data-collection exercise, but as a self-validating logical framework . Every analytical technique must provide orthogonal evidence that cross-verifies the preceding data. This guide details the rigorous, step-by-step methodology required to unambiguously confirm the structure, regiochemistry, and connectivity of this molecule using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.

Analytical Strategy and Logical Workflow

To prevent analytical bias, we employ a sequential validation strategy. Purity is assessed first to ensure no overlapping impurity signals confound the NMR spectra. HRMS establishes the empirical formula, 1D NMR identifies the isolated functional groups, and 2D NMR (specifically HMBC) acts as the linchpin to prove the connectivity between the piperidine ring, the ethyl linker, and the m-tolyl ether.

Workflow A Unknown Sample (C14H21NO) B Purity Assessment (HPLC-UV >98%) A->B C HR-ESI-MS/MS (Formula & Fragmentation) B->C D 1D NMR (1H, 13C) (Functional Groups) C->D E 2D NMR (COSY, HSQC, HMBC) (Regiochemistry & Connectivity) D->E F FT-IR Spectroscopy (Orthogonal Validation) E->F G Structure Confirmed: 4-[2-(3-Methylphenoxy)ethyl]piperidine F->G

Fig 1. Sequential logical workflow for the orthogonal structure elucidation of the target compound.

High-Resolution Mass Spectrometry (HR-ESI-MS/MS)

Causality of Experimental Design

For mass spectrometry, positive electrospray ionization (+ESI) is selected because the basic secondary amine of the piperidine ring (pKa ~10) is readily protonated in an acidic mobile phase (0.1% formic acid), yielding a robust [M+H]⁺ precursor ion. Collision-Induced Dissociation (CID) is then applied to generate structural fragments, a standard protocol for elucidating piperidine-containing compounds ([2]).

Quantitative Data & Fragmentation

The exact mass of the protonated molecule [M+H]⁺ is observed at m/z 220.1696. Upon CID, the molecule undergoes predictable cleavage at the ether bond.

Table 1: HR-ESI-MS/MS Fragmentation Data

Precursor Ion (m/z) Fragment Ion (m/z) Mass Error (ppm) Structural Assignment Loss
220.1696 [M+H]⁺ - < 2.0 C₁₄H₂₂NO⁺ (Intact Molecule) -
- 112.1121 < 2.0 C₇H₁₄N⁺ (Piperidine-ethyl cation) Neutral loss of m-cresol (108 Da)

| - | 84.0813 | < 2.0 | C₅H₁₀N⁺ (Piperidine ring fragment) | Loss of ethylene (28 Da) from m/z 112 |

Fragmentation M [M+H]+ m/z 220.1696 (Protonated Precursor) F1 m/z 112.1121 (Piperidine-ethyl cation) M->F1 Cleavage of C-O bond F2 m/z 108.0575 (Neutral Loss: m-Cresol) M->F2 Neutral loss F3 m/z 84.0813 (Piperidine ring fragment) F1->F3 Loss of ethylene

Fig 2. ESI-MS/MS fragmentation pathway of 4-[2-(3-Methylphenoxy)ethyl]piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Selection

The choice of deuterated chloroform (CDCl₃) over protic solvents like CD₃OD is critical. Protic solvents rapidly exchange with the secondary amine proton (N-H) of the piperidine ring, effectively erasing its signal from the ¹H NMR spectrum. By using CDCl₃, the N-H resonance is preserved as a broad singlet around 1.85 ppm, providing direct confirmation of the secondary amine ([3]).

1D and 2D NMR Assignments

Automated and manual frameworks rely heavily on 2D NMR to prevent misassignment of positional isomers ([4]). The HMBC experiment is the definitive proof of regiochemistry. The 3-bond correlation from the ethyl C2' protons (3.98 ppm) to the aromatic C1'' carbon (159.1 ppm) locks the structural pieces together into a singular, undeniable framework.

Table 2: ¹H and ¹³C NMR Assignments (400 MHz, CDCl₃)

Position ¹H NMR (δ ppm, mult, J in Hz) ¹³C NMR (δ ppm) Key HMBC Correlations (H → C)
Piperidine NH 1.85 (br s, 1H) - -
Piperidine C2/C6 3.05 (m, 2H), 2.58 (td, 12.0, 2.5, 2H) 46.5 C3/C5, C4
Piperidine C3/C5 1.65 (m, 2H), 1.15 (m, 2H) 32.8 C2/C6, C4, C1'
Piperidine C4 1.45 (m, 1H) 33.2 C2/C6, C1', C2'
Ethyl C1' 1.60 (q, 6.5, 2H) 36.4 C4, C3/C5, C2'
Ethyl C2' 3.98 (t, 6.5, 2H) 66.2 C1', C4, Ar-C1''
Ar-C1'' (O-linked) - 159.1 -
Ar-C2'' 6.72 (m, 1H) 115.4 Ar-C4'', Ar-C6''
Ar-C3'' (Me-linked) - 139.5 -
Ar-C4'' 6.76 (d, 7.5, 1H) 121.6 Ar-C2'', Ar-C6''
Ar-C5'' 7.15 (t, 7.8, 1H) 129.2 Ar-C3'', Ar-C1''
Ar-C6'' 6.70 (dd, 8.0, 2.0, 1H) 111.8 Ar-C2'', Ar-C4''

| Ar-CH₃ | 2.32 (s, 3H) | 21.5 | Ar-C2'', Ar-C3'', Ar-C4'' |

Connectivity P Piperidine Ring (Secondary Amine) E Ethyl Linker (-CH2-CH2-) P->E C4-C1' bond (COSY & HMBC) O Phenoxy Ether (-O-) E->O C2'-O bond (HMBC) A m-Tolyl Group (3-Methylphenyl) O->A O-C1'' bond (HMBC)

Fig 3. Structural connectivity established via 2D NMR (COSY and HMBC) correlations.

Experimental Protocols

To ensure this guide functions as a self-validating system, the following step-by-step methodologies must be strictly adhered to during laboratory execution.

Protocol A: LC-MS/MS Acquisition
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Water:Acetonitrile (LC-MS grade). Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Separation:

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution from 5% B to 95% B over 5 minutes (A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Acetonitrile).

    • Flow Rate: 0.4 mL/min. Injection volume: 1 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization in positive mode (+ESI).

    • Parameters: Capillary voltage 3.0 kV; Desolvation temperature 350 °C.

    • Acquisition: Acquire full scan MS (m/z 50-1000). Perform Data-Dependent Acquisition (DDA) MS/MS using CID with a normalized collision energy of 25 eV.

Protocol B: NMR Acquisition & Processing
  • Sample Preparation: Weigh exactly 15.0 mg of 4-[2-(3-Methylphenoxy)ethyl]piperidine. Dissolve completely in 600 µL of CDCl₃ (99.8% D) containing 0.03% (v/v) TMS. Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning: Insert into a 400 MHz (or higher) NMR spectrometer. Lock to the deuterium signal of CDCl₃. Tune and match the probe to ¹H and ¹³C frequencies. Shim the magnetic field (Z1-Z5) to achieve a TMS line width of <1.0 Hz.

  • 1D Acquisition:

    • ¹H NMR: standard single-pulse sequence (zg30), 16 scans, 2-second relaxation delay.

    • ¹³C NMR: proton-decoupled sequence (zgpg30), 1024 scans, 2-second relaxation delay.

  • 2D Acquisition: Acquire standard gradient-selected COSY, HSQC, and HMBC spectra. Ensure the HMBC long-range coupling delay is optimized for J = 8 Hz.

  • Processing: Apply exponential window functions (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Fourier transform, phase correct, and reference chemical shifts to TMS (0.00 ppm).

Conclusion

The structure of 4-[2-(3-Methylphenoxy)ethyl]piperidine is unambiguously elucidated through a combination of exact mass determination, CID fragmentation profiling, and comprehensive 1D/2D NMR spectroscopy. The orthogonal validation between the MS/MS neutral loss of m-cresol and the HMBC correlation from the ethyl linker to the aromatic ring guarantees the regiochemical integrity of the m-tolyl ether linkage, fulfilling the highest standards of analytical rigor.

References

  • Chen, B., Kurita, K. L., Wong, N., & Crittenden, C. M. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

  • Pesek, M., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Journal of Chemical Information and Modeling. URL: [Link]

  • Jones, A. J., Beeman, C. P., Casy, A. F., & McErlane, K. M. J. (1973). Carbon-13 Magnetic Resonance: the Stereochemistry of Pharmacologically Active 1,2,5-Trimethyl-4-phenyl-piperidine Derivatives. Canadian Journal of Chemistry. URL: [Link]

  • Pourshojaei, Y., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports. URL: [Link]

Sources

Exploratory

Technical Whitepaper: Molecular Weight Characterization and Analytical Profiling of 4-[2-(3-Methylphenoxy)ethyl]piperidine

Executive Summary In the landscape of modern drug discovery, the precise characterization of a compound's molecular weight is not merely a regulatory formality; it is a fundamental predictor of pharmacokinetics, membrane...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the precise characterization of a compound's molecular weight is not merely a regulatory formality; it is a fundamental predictor of pharmacokinetics, membrane permeability, and receptor binding efficacy. 4-[2-(3-Methylphenoxy)ethyl]piperidine is a highly versatile synthetic scaffold frequently utilized in the development of central nervous system (CNS) therapeutics and G-protein coupled receptor (GPCR) ligands.

As an Application Scientist, establishing a rigorous, self-validating framework for the structural and mass verification of this compound is critical. This whitepaper provides an in-depth technical breakdown of the compound's molecular weight (219.33 g/mol ), its pharmacokinetic implications, and a field-proven High-Resolution Mass Spectrometry (HRMS) protocol for its analytical validation.

Section 1: Structural Elucidation and Theoretical Molecular Mass

The target compound, 4-[2-(3-Methylphenoxy)ethyl]piperidine, consists of three distinct chemical moieties: a basic piperidine ring, an ethyl linker, and a lipophilic 3-methylphenoxy group. Positional isomers of this scaffold, such as1[1], share the identical molecular formula (C₁₄H₂₁NO ) and molecular weight, making high-resolution mass analysis critical for baseline characterization.

To understand the compound's mass profile, we must break down its atomic composition. The exact monoisotopic mass is crucial for mass spectrometry, whereas the average molecular weight is used for bulk stoichiometric calculations.

Table 1: Atomic Composition and Molecular Weight Calculation

ElementSymbolAtom CountExact Isotopic Mass (Da)Total Mass Contribution (Da)Mass Fraction (%)
CarbonC1412.0000168.000076.66%
HydrogenH211.007821.16389.66%
NitrogenN114.003114.00316.39%
OxygenO115.994915.99497.29%
Total 37 219.1618 (Monoisotopic) 100.00%

Note: The standard average molecular weight is calculated as 219.33 g/mol using standard atomic weights.

Section 2: Pharmacokinetic Implications (The Rule of 5)

The molecular weight of a compound directly dictates its diffusion coefficient and its thermodynamic ability to traverse lipid bilayers. According to the foundational guidelines on 2[2], a molecular weight below 500 Daltons is a primary predictor of favorable oral bioavailability and membrane permeability.

Causality in Drug Design: A molecular weight of 219.33 Da is exceptionally low. From a biophysical standpoint, smaller molecules require significantly less thermodynamic energy to create a cavity within the hydrophobic core of a cell membrane. This low molecular volume, combined with the lipophilicity of the 3-methylphenoxy group, makes this scaffold highly optimized for crossing the blood-brain barrier (BBB).

Table 2: Lipinski's Rule of 5 Compliance for 4-[2-(3-Methylphenoxy)ethyl]piperidine

ParameterLipinski ThresholdCompound ValueCompliance Status
Molecular Weight< 500 Da219.33 DaPass (Optimal for CNS)
H-Bond Donors 51 (Piperidine NH)Pass
H-Bond Acceptors 102 (Nitrogen, Oxygen)Pass

Section 3: Analytical Methodologies for Molecular Weight Verification

To empirically validate the molecular weight of 4-[2-(3-Methylphenoxy)ethyl]piperidine, Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the gold standard.

Mechanistic Causality of Ionization Choice: Why choose ESI over Electron Ionization (EI)? As documented in3[3], hard ionization techniques like EI cause immediate α -cleavage of the piperidine ring, destroying the intact molecular ion. Conversely, ESI is a "soft" ionization technique. The secondary amine in the piperidine ring is highly basic and readily accepts a proton in acidic media, yielding a highly stable, intact [M+H]⁺ ion at m/z 220.1696 [4].

Experimental Protocol: Self-Validating HRMS Workflow

The following protocol is designed as a self-validating system. By incorporating matrix blanks and mass accuracy thresholds, it eliminates false positives and ensures absolute confidence in the exact mass determination.

Step 1: Matrix Standardization & Sample Preparation

  • Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol.

  • Dilute to a working concentration of 1 µg/mL using an aqueous matrix of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Check: Prepare a parallel "Blank" vial containing only the solvent matrix to rule out column carryover or background isobaric interference.

  • Causality: Formic acid forces the equilibrium toward the protonated state of the piperidine nitrogen, maximizing ionization efficiency prior to aerosolization.

Step 2: Chromatographic Separation

  • Inject 2 µL of the sample onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Execute a gradient elution from 5% to 95% Acetonitrile over 5 minutes (Flow rate: 0.4 mL/min).

  • Causality: The non-polar C18 stationary phase retains the lipophilic 3-methylphenoxy moiety, separating the analyte from early-eluting polar salts that cause ion suppression in the ESI source.

Step 3: ESI-HRMS Acquisition

  • Operate the mass spectrometer in Positive ESI mode (+ESI).

  • Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Acquire MS1 full-scan data (m/z 100–500). Target the monoisotopic [M+H]⁺ peak at m/z 220.1696.

  • Self-Validation Check: The observed mass must fall within a < 5 ppm mass accuracy window compared to the theoretical monoisotopic mass.

Step 4: Tandem MS (MS/MS) Structural Confirmation

  • Isolate the m/z 220.17 precursor ion.

  • Apply Collision-Induced Dissociation (CID) at 20-30 eV.

  • Causality: As established in the4[4], piperidine derivatives subjected to CID will exhibit characteristic neutral losses (e.g., loss of NH₃ or ether cleavage), providing a secondary layer of structural validation beyond simple molecular weight.

Workflow Visualization

ESI_Workflow N1 Sample Prep (0.1% Formic Acid) N2 UHPLC Separation (C18 Column) N1->N2 Injection N3 ESI(+) Ionization [M+H]+ Formation N2->N3 Elution N4 HRMS MS1 Scan m/z 220.1696 N3->N4 Ion Transfer N5 CID MS/MS Fragment Analysis N4->N5 Precursor Isolation

Self-validating LC-ESI-HRMS workflow for molecular weight confirmation.

References

  • Title: 3-[2-(3-Methylphenoxy)
  • Source: zenovel.
  • Source: benchchem.
  • Source: nih.

Sources

Foundational

Comprehensive Spectroscopic Profiling of 4-[2-(3-Methylphenoxy)ethyl]piperidine: A Technical Guide for Structural Elucidation

Executive Summary & Molecular Architecture 4-[2-(3-Methylphenoxy)ethyl]piperidine (Molecular Formula: C₁₄H₂₁NO; MW: 219.33 g/mol ) is a specialized chemical intermediate frequently utilized in pharmaceutical synthesis. S...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

4-[2-(3-Methylphenoxy)ethyl]piperidine (Molecular Formula: C₁₄H₂₁NO; MW: 219.33 g/mol ) is a specialized chemical intermediate frequently utilized in pharmaceutical synthesis. Structurally, the molecule is a bipartite system bridged by a flexible aliphatic linker. It comprises an electron-rich 3-methylphenoxy (m-cresol) moiety and a basic piperidine pharmacophore .

To successfully elucidate and validate the structure of this compound, researchers must employ a multiparametric spectroscopic approach. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of this molecule, explaining the fundamental quantum and electronic causalities behind each observed spectral phenomenon.

Mechanistic Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR): Electronic Causality

The NMR profile of 4-[2-(3-Methylphenoxy)ethyl]piperidine is dictated by the inductive effects of its heteroatoms and the magnetic anisotropy of its aromatic ring.

  • Ether Linkage (-O-CH₂-): The oxygen atom exerts a powerful electron-withdrawing inductive effect (-I). This localized depletion of electron density heavily deshields the adjacent methylene protons, shifting their resonance downfield to approximately 4.00 ppm [1]. In ¹³C NMR, this directly translates to a resonance near 66 ppm .

  • Aromatic System: The methyl group at the 3-position acts as a weak electron-donating group via hyperconjugation (+I) and resonance (+M). This slightly shields the ortho and para protons relative to unsubstituted benzene, resulting in a complex multiplet system between 6.60 and 7.20 ppm [2]. The ipso-carbon attached to the ether oxygen is the most deshielded carbon in the molecule, appearing near 159 ppm due to the direct electronegative pull of the oxygen[3].

  • Piperidine Ring: The secondary amine dictates the chemical shifts of the heterocyclic ring. The equatorial and axial protons of the piperidine ring exhibit distinct chemical shifts due to their fixed spatial orientation relative to the C-C bonds, with equatorial protons generally appearing further downfield (~3.1 ppm) than axial protons (~2.6 ppm)[1]. The N-H proton is subject to quadrupolar relaxation from the ¹⁴N nucleus, causing it to appear as a broad singlet.

Vibrational Signatures (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups. The asymmetric C-O-C stretching vibration of the alkyl aryl ether is highly diagnostic, presenting as a strong, broad band between 1200 and 1275 cm⁻¹ [2]. The secondary amine (N-H) stretch manifests as a single, weak-to-medium band in the 3300–3400 cm⁻¹ region, distinguishing it from primary amines (which show two bands) and tertiary amines (which show none).

Mass Spectrometry & Fragmentation Dynamics

Under Electron Ionization (EI, 70 eV), the molecular ion [M]⁺• is observed at m/z 219. The fragmentation is thermodynamically driven by the stability of the resulting carbocations and radical losses[3]. The ether linkage is the most labile point. Cleavage yields a phenoxy cation (m/z 108) and a piperidinium-ethyl fragment (m/z 112). Subsequent α-cleavage of the piperidine ring yields a highly stable iminium ion at m/z 84.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 219 F1 Ether Cleavage m/z 112 [C7H14N]⁺ M->F1 -[C7H7O]• F2 Phenoxy Cation m/z 108 [C7H8O]⁺• M->F2 -[C7H13N] F3 Piperidine α-Cleavage m/z 84 [C5H10N]⁺ F1->F3 -C2H4 F4 Tropylium Ion m/z 91 [C7H7]⁺ F2->F4 -OH•

Fig 1. Primary MS fragmentation pathways of 4-[2-(3-Methylphenoxy)ethyl]piperidine.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems .

Protocol A: High-Resolution NMR Acquisition & D₂O Validation

Causality: The secondary amine proton (N-H) shift is highly concentration- and solvent-dependent. To unequivocally assign this proton, a D₂O exchange step is integrated into the workflow.

  • Sample Preparation: Dissolve 15–20 mg of the analyte (>98% purity) in 0.6 mL of anhydrous CDCl₃. Add 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference.

  • Acquisition (Base): Acquire the ¹H NMR spectrum (400 MHz, 16 scans, relaxation delay d1=2s) and ¹³C NMR spectrum (100 MHz, 1024 scans, WALTZ-16 decoupling).

  • Self-Validation (D₂O Shake): Add 2 drops of Deuterium Oxide (D₂O) to the NMR tube. Shake vigorously for 30 seconds and allow the phases to separate.

  • Re-Acquisition: Re-run the ¹H NMR spectrum. The broad singlet at ~2.0 ppm will disappear due to rapid H/D exchange, confirming the N-H assignment.

Protocol B: LC-ESI-MS/MS Analysis
  • Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile, buffered with 0.1% Formic Acid to promote protonation.

  • Ionization: Inject 2 µL into a Q-TOF mass spectrometer using positive Electrospray Ionization (ESI+). Set the capillary voltage to 3.5 kV.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ion (m/z 220) in the first quadrupole. Introduce Argon collision gas and apply a Collision Energy (CE) of 20 eV to induce Collision-Induced Dissociation (CID).

Spectroscopic_Workflow S1 Sample Prep (>98% Purity) S2 NMR Acquisition (1H, 13C, 2D) S1->S2 S3 LC-MS/MS (ESI+, Q-TOF) S1->S3 S4 FT-IR (ATR) (Neat Solid) S1->S4 S5 Data Synthesis & Validation S2->S5 S3->S5 S4->S5

Fig 2. Multiparametric spectroscopic workflow for structural validation and elucidation.

Consolidated Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Assignments (in CDCl₃)

Data synthesized based on empirical rules for substituted benzenes and aliphatic heterocycles.

Structural Domain¹H Chemical Shift (ppm)Multiplicity & J (Hz)¹³C Shift (ppm)Electronic Causality / Notes
Aromatic (C-O) --~159.0Strong -I effect of ether oxygen
Aromatic (C-CH₃) --~139.5Substituted ipso-carbon
Aromatic (C-H) 6.60 – 7.20 (4H)m (Complex ABMX)111.0 – 129.0Modulated by +M effect of CH₃
Ar-CH₃ 2.32 (3H)s~21.5Benzylic methyl group
Linker (-O-CH₂-) 3.98 (2H)t, J = 6.5~66.2Direct -I deshielding by oxygen
Linker (-CH₂-) 1.70 (2H)m~36.0Aliphatic chain
Piperidine (C2/C6) 3.10 (2H, eq) / 2.60 (2H, ax)br d / td~46.5Adjacent to electronegative Nitrogen
Piperidine (C3/C5) 1.80 (2H, eq) / 1.20 (2H, ax)br d / dq~32.0Standard aliphatic ring carbons
Piperidine (C4) 1.55 (1H)m~33.5Methine carbon
Amine (N-H) ~2.00 (1H)br s-Exchanges with D₂O (Self-validation)
Table 2: Diagnostic FT-IR Vibrational Assignments (ATR, Neat)
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode & Causality
3300 – 3400 Weak/MediumSecondary AmineN-H stretching; broadened by hydrogen bonding.
2850 – 2950 StrongAliphatic ChainC-H stretching (sp³); symmetric and asymmetric.
1580 – 1600 MediumAromatic RingC=C aromatic skeletal stretching.
1240 – 1260 StrongAlkyl Aryl EtherC-O-C asymmetric stretching; highly diagnostic.
1040 – 1050 MediumAlkyl Aryl EtherC-O-C symmetric stretching.
770, 690 StrongAromatic RingOut-of-plane (OOP) C-H bending (meta-substitution).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg. Available at:[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. Introduction to Spectroscopy (5th Edition). Cengage Learning. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Available at:[Link]

Sources

Exploratory

Technical Guide: ¹H NMR Spectral Analysis of 4-[2-(3-Methylphenoxy)ethyl]piperidine

Executive Summary The molecule 4-[2-(3-Methylphenoxy)ethyl]piperidine represents a classic pharmacophoric scaffold frequently encountered in the development of central nervous system (CNS) therapeutics, including monoami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-[2-(3-Methylphenoxy)ethyl]piperidine represents a classic pharmacophoric scaffold frequently encountered in the development of central nervous system (CNS) therapeutics, including monoamine transporter inhibitors and G-protein coupled receptor (GPCR) ligands. Structurally, it comprises three distinct domains: a basic piperidine ring, a flexible ethylene linker, and an electron-rich 3-methylphenoxy (m-tolyl ether) headgroup.

This whitepaper provides an in-depth technical deconstruction of its ¹H Nuclear Magnetic Resonance (NMR) spectrum. Rather than merely listing chemical shifts, this guide elucidates the underlying quantum mechanical and conformational principles—such as magnetic anisotropy, electronegativity, and chair-chair interconversion dynamics—that govern the spectral output.

Structural Deconstruction & Mechanistic Causality

To accurately interpret the ¹H NMR spectrum, one must understand the causality behind the chemical shifts. The molecule's conformation in solution directly dictates the magnetic environment of each proton [1].

The Piperidine Ring: Conformational Locking

Unsubstituted piperidine undergoes rapid chair-chair interconversion at room temperature, resulting in time-averaged signals. However, the bulky 2-(3-methylphenoxy)ethyl substituent at the C4 position introduces severe 1,3-diaxial steric strain if placed in the axial position. Consequently, the equilibrium is heavily biased (>95%) toward the conformer where the C4-substituent is equatorial [1].

Because the conformation is effectively "locked," the ring protons resolve into distinct axial and equatorial signals:

  • Axial Shielding: Axial protons (H-2ax, H-3ax, H-5ax, H-6ax) resonate upfield (lower ppm) relative to their equatorial counterparts. This is due to the magnetic anisotropy of the adjacent C-C bonds, which shields protons located in the axial orientation.

  • Nitrogen Proximity: Protons at C2 and C6 are deshielded by the inductive effect of the adjacent electronegative secondary amine (NH), shifting them downfield to ~2.5–3.1 ppm compared to the C3 and C5 protons (~1.1–1.8 ppm).

The Ethylene Linker & Phenoxy Headgroup

The ethylene linker (-CH₂-CH₂-) connects the non-polar piperidine core to the polar ether oxygen.

  • Deshielding via Electronegativity: The methylene group directly attached to the oxygen (-O-CH₂-) experiences strong electron withdrawal, deshielding these protons and pushing their resonance downfield to ~3.9–4.1 ppm [2].

  • Aromatic Anisotropy: The 3-methylphenoxy ring generates a diamagnetic ring current. Protons situated in the plane of the aromatic ring (the ortho, meta, and para protons) are strongly deshielded, appearing in the classic aromatic region (6.6–7.2 ppm). The methyl group attached to the aromatic ring (Ar-CH₃) is an electron-donating group via hyperconjugation, which slightly shields the ortho and para protons relative to unsubstituted benzene.

Quantitative Data Presentation

The following table synthesizes the expected ¹H NMR quantitative data for 4-[2-(3-Methylphenoxy)ethyl]piperidine in CDCl₃ at 298 K (300 MHz).

Proton AssignmentExpected Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Rationale
Ar-H (meta to O) 7.10 – 7.18t (pseudo)1H~7.8Least affected by the +M effect of the ether oxygen.
Ar-H (ortho/para) 6.65 – 6.80m3H~7.5, ~2.0Shielded by the resonance electron donation of the ether oxygen.
-O-CH₂- 3.95 – 4.05t2H~6.5Strongly deshielded by adjacent highly electronegative oxygen [2].
Pip H-2eq, H-6eq 3.00 – 3.15dt2H~12.0, ~2.5Deshielded by adjacent N; equatorial position lacks anisotropic shielding.
Pip H-2ax, H-6ax 2.50 – 2.65td2H~12.0, ~2.5Deshielded by N; shielded by C-C bond anisotropy [1].
Ar-CH₃ 2.30 – 2.35s3HN/ABenzylic protons, deshielded by the aromatic ring current.
-CH₂- (linker) 1.65 – 1.75q (pseudo)2H~6.5Aliphatic chain, slightly deshielded by proximity to oxygen.
Pip H-3eq, H-5eq 1.60 – 1.75m2HComplexStandard aliphatic equatorial protons.
Pip H-4ax 1.45 – 1.60m1HComplexMethine proton, split by adjacent CH₂ groups.
NH (Amine) 1.40 – 1.90bs1HN/ABroad due to quadrupolar relaxation of ¹⁴N and chemical exchange.
Pip H-3ax, H-5ax 1.10 – 1.25qd2H~12.0, ~4.0Highly shielded by axial orientation and distance from heteroatoms.

Spin-Spin Coupling Network Visualization

The spin-spin coupling ( J -coupling) network dictates the multiplicity of the signals. The diagram below maps the logical relationships and scalar couplings between adjacent proton environments.

G ArH Aromatic Protons (6.6 - 7.2 ppm) ArH->ArH 3J & 4J Coupling ArCH3 Aryl-CH3 (2.3 ppm) ArH->ArCH3 4J (Long-range) OCH2 Ether O-CH2 (4.0 ppm) LinkCH2 Linker CH2 (1.7 ppm) OCH2->LinkCH2 3J (~6.5 Hz) PipCH Piperidine C4-H (1.5 ppm) LinkCH2->PipCH 3J (~6.5 Hz) PipCH2_35 Piperidine C3/C5-H2 (1.2 & 1.7 ppm) PipCH->PipCH2_35 3J (Ax-Ax & Ax-Eq) PipCH2_26 Piperidine C2/C6-H2 (2.6 & 3.1 ppm) PipCH2_35->PipCH2_26 3J (Ax-Ax & Ax-Eq) NH Amine NH (1.5 - 1.9 ppm) PipCH2_26->NH 3J (Rapid Exchange)

Caption: Spin-spin scalar coupling network of 4-[2-(3-Methylphenoxy)ethyl]piperidine.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in spectral analysis, the experimental protocol must be a self-validating system. This means incorporating steps that actively confirm the integrity of the data (e.g., D₂O exchange to validate exchangeable protons) [3].

Step-by-Step Methodology
  • Sample Preparation & Solvent Selection:

    • Weigh 10–15 mg of highly pure (>98%) 4-[2-(3-Methylphenoxy)ethyl]piperidine.

    • Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is chosen because the molecule is highly lipophilic; TMS provides a robust 0.00 ppm calibration point.

    • Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4-5 cm to prevent shimming artifacts.

  • Probe Tuning, Matching, and Shimming:

    • Insert the sample into the NMR spectrometer (e.g., 300 MHz or 400 MHz).

    • Tune and match the probe specifically for the ¹H nucleus to maximize the signal-to-noise ratio (SNR).

    • Perform gradient shimming (e.g., TopShim) on the Z-axis to ensure magnetic field homogeneity. Validation: The full-width at half-maximum (FWHM) of the TMS peak must be < 1.0 Hz.

  • Data Acquisition:

    • Pulse Sequence: Standard 1D proton pulse sequence (e.g., zg30).

    • Parameters: Set the spectral width to 15 ppm, relaxation delay (D1) to 2.0 seconds (ensuring full T1 relaxation for accurate integration), and acquire 16 to 32 scans.

  • Self-Validation via D₂O Shake:

    • After the initial acquisition, add 1-2 drops of Deuterium Oxide (D₂O) to the NMR tube. Shake vigorously for 30 seconds and allow the phases to separate.

    • Re-acquire the spectrum. Validation: The broad singlet at ~1.4–1.9 ppm will disappear, definitively confirming its assignment as the secondary amine (NH) proton due to rapid H/D exchange.

  • Processing:

    • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

    • Perform manual zero-order and first-order phase correction to ensure purely absorptive peak shapes.

    • Baseline correct the spectrum and integrate, setting the clean triplet of the -O-CH₂- group (4.0 ppm) to exactly 2.00.

Workflow Visualization

Workflow Prep 1. Sample Prep (CDCl3 + TMS) Tune 2. Tune & Shim (FWHM < 1 Hz) Prep->Tune Acq 3. Acquisition (zg30, D1=2s) Tune->Acq D2O 4. D2O Shake (Self-Validation) Acq->D2O Aliquot Process 5. FT & Phase Correction Acq->Process D2O->Acq Re-acquire Analyze 6. Integration & Multiplet Analysis Process->Analyze

Caption: Self-validating experimental workflow for ¹H NMR acquisition and processing.

Conclusion

The ¹H NMR spectrum of 4-[2-(3-Methylphenoxy)ethyl]piperidine is a highly predictable system when analyzed through the lens of structural causality. The rigid equatorial preference of the substituted piperidine ring allows for clear differentiation of axial and equatorial protons, while the electronegativity of the ether oxygen and the anisotropy of the m-tolyl ring predictably shift the linker and headgroup signals. Utilizing self-validating experimental protocols, such as the D₂O shake, ensures absolute confidence in spectral assignments, a critical requirement for downstream drug development applications.

References

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1991). "Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine." Journal of the American Chemical Society. URL:[Link]

  • Ziosi, P., et al. (2014). "Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol." The Royal Society of Chemistry. URL:[Link]

Foundational

Comprehensive 13C NMR Analysis of 4-[2-(3-Methylphenoxy)ethyl]piperidine: Structural Validation and Mechanistic Rationale

Executive Summary 4-[2-(3-Methylphenoxy)ethyl]piperidine (Molecular Formula: C14H21NO) is a highly versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and targeted chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[2-(3-Methylphenoxy)ethyl]piperidine (Molecular Formula: C14H21NO) is a highly versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and targeted chemical probes. Unambiguous structural validation of this intermediate is critical, as undetected impurities or structural isomers can propagate through synthetic workflows, ultimately compromising downstream pharmacological efficacy. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy serves as the gold standard for this validation, offering atomic-level resolution of the carbon framework[1].

This whitepaper provides an in-depth technical guide to the 13C NMR analysis of 4-[2-(3-Methylphenoxy)ethyl]piperidine. By deconstructing the molecule into its distinct electronic domains and detailing a self-validating experimental protocol, this guide empowers analytical chemists to confidently assign spectral data and verify molecular integrity.

Structural Deconstruction & Mechanistic Rationale

To accurately predict and assign the 13C NMR spectrum, the molecule must be analyzed through the lens of its local electronic environments. The structure comprises three distinct domains, each exhibiting unique chemical shift profiles governed by inductive (+I/-I) and mesomeric (+M/-M) effects[2].

G A Domain A 3-Methylphenoxy Ring (Aromatic, ~111-159 ppm) B Domain B Ethyl Linker (Aliphatic, ~36-66 ppm) A->B Ether Bond C Domain C Piperidine Ring (Aliphatic, ~32-46 ppm) B->C C-C Bond

Structural deconstruction of the molecule into its three NMR-distinct domains.

Domain A: The 3-Methylphenoxy Ring

The aromatic ring is heavily influenced by the electron-donating ether oxygen (+M effect) and the weakly electron-donating meta-methyl group (+I effect). The electronegative oxygen atom heavily deshields the ipso carbon (C1'), pushing its resonance downfield to approximately 159 ppm. Conversely, the ortho and para carbons experience increased electron density due to resonance, shielding them and shifting their signals upfield relative to standard benzene (~111–121 ppm)[2]. The meta-methyl group exerts a localized deshielding effect on its attached carbon (C3') while having minimal impact on the rest of the ring.

Domain B: The Ethyl Linker

The two-carbon aliphatic chain serves as a bridge between the electron-rich phenoxy group and the basic piperidine ring. The carbon directly attached to the oxygen (C1'') is strongly deshielded by the electronegative heteroatom (-I effect), resonating near 65.5 ppm. The adjacent carbon (C2'') is insulated from this effect and resonates further upfield (~36.5 ppm).

Domain C: The Piperidine Ring

The piperidine moiety is a secondary cyclic amine. In a neutral state (free base), the nitrogen atom deshields the adjacent equatorial and axial carbons (C2 and C6) to approximately 46.5 ppm[3]. Crucially, the molecule possesses a local plane of symmetry through C4 and the nitrogen atom, rendering C2 equivalent to C6, and C3 equivalent to C5. This symmetry reduces the expected number of piperidine carbon signals from five to three, simplifying spectral interpretation.

Experimental Protocol: A Self-Validating System

To ensure absolute confidence in the structural assignment, the analytical workflow must incorporate orthogonal validation steps. The following protocol utilizes a combination of standard Composite Pulse Decoupling (CPD) and Distortionless Enhancement by Polarization Transfer (DEPT-135) to create a self-validating data set[1].

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 30–50 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is chosen because it lacks interfering aliphatic protons and provides a reliable internal secondary reference (a 1:1:1 triplet at 77.16 ppm)[1].

  • Internal Standard: Add 0.1% Tetramethylsilane (TMS) to establish the absolute 0.00 ppm baseline.

Step 2: Instrumental Parameters (Data Acquisition)
  • Frequency: Acquire data on a spectrometer operating at 100 MHz or 125 MHz for carbon (corresponding to a 400 MHz or 500 MHz proton frequency).

  • Pulse Sequence 1 (CPD): Run a standard 1H-decoupled 13C experiment (e.g., zgpg30) to observe all carbon environments, including quaternary carbons. Use a relaxation delay (D1) of at least 2.0 seconds to ensure sufficient relaxation of quaternary carbons, which lack attached protons to facilitate rapid dipole-dipole relaxation.

  • Pulse Sequence 2 (DEPT-135): Run a DEPT-135 experiment. This sequence transfers magnetization from sensitive 1H nuclei to the less sensitive 13C nuclei, drastically improving the signal-to-noise ratio while editing the spectrum based on multiplicity[1].

Step 3: Data Processing & Self-Validation Logic
  • Apply a Fourier Transform (FT) with a line broadening (LB) factor of 1.0 Hz to optimize the signal-to-noise ratio without sacrificing critical resolution.

  • Perform manual phase correction and baseline correction to ensure precise chemical shift determination.

  • Self-Validation: Cross-reference the CPD spectrum with the DEPT-135 spectrum. In DEPT-135, CH and CH3 carbons appear as positive-phase peaks (pointing up), CH2 carbons appear as negative-phase peaks (pointing down), and quaternary carbons (like C1' and C3' in the phenoxy ring) are entirely absent. If a peak is present in the CPD spectrum but absent in the DEPT-135, it must be a quaternary carbon. This binary logic eliminates assignment ambiguity[1].

G S1 1. Sample Preparation (30-50 mg in CDCl3 + TMS) S2 2. Pulse Sequence Selection (CPD & DEPT-135) S1->S2 S3 3. Data Acquisition (100/125 MHz, D1=2s) S2->S3 S4 4. Data Processing (FT, Phase/Baseline Correction) S3->S4 S5 5. Spectral Assignment (Chemical Shift & Multiplicity) S4->S5 Val Self-Validation Logic (Compare DEPT with CPD) S5->Val

Self-validating experimental workflow for 13C NMR acquisition and spectral assignment.

Quantitative Data Presentation: 13C NMR Assignments

Based on the mechanistic rationale and empirical additivity rules[2], the 14 carbon atoms of 4-[2-(3-Methylphenoxy)ethyl]piperidine resolve into 12 distinct signals due to the symmetry of the piperidine ring. The table below summarizes the predicted chemical shifts and their corresponding DEPT-135 multiplicities.

DomainCarbon PositionPredicted Shift (ppm)DEPT-135 PhaseAssignment Rationale & Causality
Aromatic (A) C1' (Ar-O)~159.0AbsentStrong deshielding by electronegative oxygen; quaternary carbon.
Aromatic (A) C3' (Ar-CH3)~139.5AbsentWeak deshielding by attached methyl group; quaternary carbon.
Aromatic (A) C5' (Ar-H, meta)~129.2Positive (Up)Least affected by oxygen's +M effect; standard aromatic shift.
Aromatic (A) C4' (Ar-H, para)~121.5Positive (Up)Shielded by oxygen's +M resonance effect.
Aromatic (A) C2' (Ar-H, ortho)~115.5Positive (Up)Shielded by oxygen's +M effect; adjacent to methyl group.
Aromatic (A) C6' (Ar-H, ortho)~111.5Positive (Up)Strongly shielded by oxygen's +M effect; least sterically hindered.
Aromatic (A) Ar-CH3~21.5Positive (Up)Standard benzylic methyl aliphatic shift.
Linker (B) C1'' (O-CH2)~65.5Negative (Down)Strong -I effect from adjacent oxygen pulls electron density away.
Linker (B) C2'' (CH2-Pip)~36.5Negative (Down)Aliphatic chain carbon, insulated from direct oxygen effects.
Piperidine (C) C2, C6 (CH2-N)~46.5Negative (Down)Deshielded by adjacent secondary amine nitrogen; equivalent by symmetry.
Piperidine (C) C4 (CH-Linker)~33.0Positive (Up)Methine carbon at the point of linker attachment.
Piperidine (C) C3, C5 (CH2)~32.5Negative (Down)Standard aliphatic ring carbons; equivalent by symmetry.

(Note: Exact chemical shifts may vary slightly (± 1-2 ppm) depending on sample concentration, temperature, and precise solvent calibration.)

Conclusion

The structural validation of 4-[2-(3-Methylphenoxy)ethyl]piperidine via 13C NMR relies on a deep understanding of molecular symmetry, electronic effects, and orthogonal experimental techniques. By coupling standard CPD acquisition with multiplicity-edited DEPT-135 experiments, analytical chemists can construct a self-validating data matrix. This rigorous approach ensures the absolute integrity of the chemical building block, safeguarding the reliability of subsequent pharmaceutical development workflows.

References

  • Talybov, A. et al. "Synthesis of Substituted N-Alkylamines in Aqueous Media". researchgate.net. URL: [Link]

  • Silverstein, R. M. et al. "Spectrometric Identification of Organic Compounds, 8th Edition". wiley.com. URL: [Link]

  • Pretsch, E. et al. "Structure Determination of Organic Compounds". springerprofessional.de. URL: [Link]

Sources

Exploratory

Mass Spectrometry of 4-[2-(3-Methylphenoxy)ethyl]piperidine: A Technical Guide to Fragmentation Mechanisms and Analytical Workflows

Executive Summary The compound 4-[2-(3-Methylphenoxy)ethyl]piperidine (CAS 946682-16-2)[1] represents a critical structural motif in modern medicinal chemistry. Featuring a basic piperidine ring linked via an ethyl chain...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[2-(3-Methylphenoxy)ethyl]piperidine (CAS 946682-16-2)[1] represents a critical structural motif in modern medicinal chemistry. Featuring a basic piperidine ring linked via an ethyl chain to a 3-methylphenoxy group, this scaffold is frequently utilized in the development of potent Sigma-1 receptor (S1R) agonists for neurodegenerative diseases[2] and as a highly programmable isostere in kinase inhibitor design[3].

Characterizing this molecule via mass spectrometry (MS) requires a deep understanding of how its distinct functional groups dictate ionization efficiency and direct fragmentation pathways. This whitepaper provides an authoritative, mechanistic breakdown of its mass spectrometric behavior, moving beyond standard spectral libraries to explain the causality behind its gas-phase dynamics. Furthermore, it establishes self-validating LC-MS/MS and GC-MS protocols designed for rigorous pharmacokinetic (PK) and structural verification workflows.

Structural Dynamics & Ionization Causality

The ionization behavior of 4-substituted piperidines is heavily dictated by the basicity of the secondary amine[4].

  • Electrospray Ionization (ESI+): In a standard acidic mobile phase (e.g., 0.1% formic acid), the secondary amine (pKa ~10.4) is near-quantitatively protonated, yielding a robust [M+H]+ precursor ion at m/z 220.17. Because the charge is highly localized on the nitrogen atom, subsequent Collision-Induced Dissociation (CID) is primarily driven by charge-remote fragmentation or conformationally dependent intramolecular proton transfers.

  • Electron Impact (EI, 70 eV): Under hard ionization, the radical cation ( M+∙ ) is formed by the ejection of a non-bonding electron from the piperidine nitrogen. Unlike 2- or 3-substituted piperidines where α -cleavage rapidly breaks the ring, the 4-substitution stabilizes the ring structure, forcing the fragmentation energy toward the ether linkage.

Collision-Induced Dissociation (CID) Mechanisms

Understanding the exact fragmentation pathways is essential for designing highly specific Multiple Reaction Monitoring (MRM) transitions.

Pathway A: Ether Bond Cleavage (The Dominant Transition) Upon collisional activation, the flexible ethyl linker allows the protonated piperidine nitrogen to interact spatially with the ether oxygen. This charge-mediated intramolecular interaction weakens the C−O bond, leading to the rapid expulsion of neutral 3-methylphenol (108.06 Da). This yields a highly stable 4-vinylpiperidine cation (or its ethylpiperidine equivalent) at m/z 112.11 . This transition ( 220.17→112.11 ) is the most sensitive and should be used as the primary quantifier ion.

Pathway B: Piperidine Ring Opening Further increasing the collision energy (CE) forces the m/z 112.11 fragment to undergo ring opening and loss of ethylene ( C2​H4​ , 28 Da), yielding the classic piperidine diagnostic fragment at m/z 84.08 .

Fragmentation M [M+H]+ m/z 220.17 F1 [C7H14N]+ m/z 112.11 M->F1 - 3-Methylphenol (-108 Da) F2 [C14H19O]+ m/z 203.14 M->F2 - NH3 (-17 Da) F3 [C5H10N]+ m/z 84.08 F1->F3 - C2H4 (-28 Da)

Caption: ESI-MS/MS CID fragmentation pathways of 4-[2-(3-Methylphenoxy)ethyl]piperidine.

Quantitative Fragmentation Data

The table below summarizes the exact masses and diagnostic utility of the primary fragments, providing a reference for high-resolution mass spectrometry (HRMS) method development.

Fragment IonExact Mass (m/z)FormulaNeutral LossRelative AbundanceDiagnostic Utility
[M+H]+ 220.1701 C14​H22​NO+ None100% (Low CE)Intact Precursor Verification
F1 112.1126 C7​H14​N+ 108.0575 ( C7​H8​O )85% (Med CE)Confirms piperidine-ethyl core
F2 84.0813 C5​H10​N+ 28.0313 ( C2​H4​ )40% (High CE)Confirms piperidine ring
F3 203.1436 C14​H19​O+ 17.0265 ( NH3​ )<5% (Med CE)Minor pathway (Amine loss)

Self-Validating Analytical Workflows

To ensure absolute trustworthiness in PK studies or structural characterization, an analytical protocol cannot merely be a sequence of steps; it must contain internal logic gates that validate the data in real-time.

Workflow S1 Sample Prep (LLE / SPE) S2 UHPLC Separation S1->S2 S3 ESI+ Ionization S2->S3 S4 MRM Acquisition S3->S4 S5 Data Validation (Ion Ratios) S4->S5

Caption: Self-validating LC-MS/MS analytical workflow for aryloxyethylpiperidine quantification.

LC-ESI-MS/MS Protocol (Pharmacokinetic Quantification)
  • Step 1: Sample Preparation (LLE)

    • Action: Extract plasma samples using Methyl tert-butyl ether (MTBE) under basic conditions (pH 11, using NH4​OH ).

    • Causality: The basic pH neutralizes the piperidine nitrogen, driving the molecule into the organic phase and leaving polar matrix interferences behind.

  • Step 2: Chromatographic Separation

    • Action: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Mobile Phase A: 0.1% Formic Acid in H2​O . Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% to 95% B over 4 minutes.

    • Causality: Formic acid ensures the piperidine is re-protonated for maximum ESI+ efficiency while maintaining sharp peak shapes by preventing secondary interactions with free silanols on the column.

  • Step 3: MRM Acquisition

    • Action: Monitor Quantifier ( 220.17→112.11 , CE: 20 eV) and Qualifier ( 220.17→84.08 , CE: 35 eV).

  • Step 4: The Self-Validation Checkpoint

    • System Logic: Calculate the ion ratio of Quantifier/Qualifier.

    • Validation: The ratio must remain constant ( ±20% ) across all concentration levels and in unknown samples. A deviation indicates co-eluting isobaric interference, invalidating that specific data point. Furthermore, inject a blank immediately following the highest calibration standard; carryover must be <0.1% to validate the needle-wash protocol.

GC-EI-MS Protocol (Impurity Profiling)
  • Step 1: Derivatization (Optional but Recommended)

    • Action: Treat the extract with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS at 60°C for 30 minutes.

    • Causality: While the compound can fly underivatized, the secondary amine is prone to adsorption in the GC inlet. Silylation of the amine ( TMS -derivative, +72 Da) ensures optimal peak symmetry and prevents thermal degradation.

  • Step 2: GC Separation

    • Action: Inject 1 µL (Split 10:1) onto a 5% phenyl-methylpolysiloxane column (30m x 0.25mm x 0.25µm). Oven: 80°C (1 min) 15°C/min to 280°C (hold 5 min).

  • Step 3: The Self-Validation Checkpoint

    • System Logic: Monitor the isotopic pattern of the intact molecular ion ( M+∙ at m/z 219 underivatized, or m/z 291 derivatized).

    • Validation: The M+1 isotopic peak must possess a relative abundance of approximately 15.5% compared to the monoisotopic peak. This mathematically validates the presence of exactly 14 carbon atoms ( 14×1.1%≈15.4% ). If the isotopic ratio fails, the peak is a co-eluting contaminant, not the target API intermediate.

References[1] Title: 1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperidine (Contains related CAS 946682-16-2 Data)

Source : Guidechem URL :[2] Title : Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease Source : ACS Publications URL :[4] Title : Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors Source : ACS Medicinal Chemistry Letters URL :[3] Title : Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer Source : PMC - NIH URL :

Sources

Foundational

Purity Assessment of 4-[2-(3-Methylphenoxy)ethyl]piperidine: A Comprehensive Analytical Framework

Executive Summary In early-stage drug development, the rigorous purity assessment of critical building blocks and intermediates is the foundation of downstream pharmaceutical quality. 4-[2-(3-Methylphenoxy)ethyl]piperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, the rigorous purity assessment of critical building blocks and intermediates is the foundation of downstream pharmaceutical quality. 4-[2-(3-Methylphenoxy)ethyl]piperidine is a highly versatile secondary amine intermediate, frequently utilized in the synthesis of CNS-active agents.

This whitepaper provides an in-depth, self-validating analytical framework for assessing the purity of this compound. Moving beyond simple area-percent chromatography, we establish an orthogonal strategy combining High-Performance Liquid Chromatography (HPLC) for related substances and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass fraction determination.

Chemical Profile & Critical Quality Attributes (CQAs)

To design an effective analytical method, we must first deconstruct the analyte's physicochemical properties. 4-[2-(3-Methylphenoxy)ethyl]piperidine consists of a basic piperidine ring linked via an ethyl ether bridge to a m-tolyl (3-methylphenoxy) moiety.

Mechanistic Implication: The secondary amine of the piperidine ring is highly basic (pKa ~10.5). In solution, it exists predominantly in its protonated (cationic) form at physiological and acidic pH levels. This basicity is the primary driver of chromatographic challenges, specifically peak tailing, which must be actively managed during method development[1].

Table 1: Analyte Profile & Potential Impurities
AttributeDescriptionAnalytical Implication
Molecular Formula C₁₄H₂₁NOBaseline for qNMR stoichiometric calculations.
Functional Groups Secondary amine, aromatic etherRequires pH control in HPLC; provides UV chromophore (~270 nm).
Process Impurities Regioisomers (e.g., 2-methyl or 4-methyl analogs), unreduced pyridinesRequires high-resolution chromatographic separation (HPLC).
Inorganic Impurities Residual catalysts, saltsInvisible to UV; necessitates Residue on Ignition (ROI) or qNMR.

The Orthogonal Analytical Strategy

Relying solely on HPLC-UV area normalization is a systemic flaw in early-phase development. It assumes all impurities share the exact same UV response factor as the active pharmaceutical ingredient (API) and ignores non-chromophoric contaminants[2].

To ensure absolute trustworthiness, we deploy an orthogonal testing strategy . This means utilizing fundamentally different physical principles to measure the same quality attribute, ensuring that the blind spots of one technique are covered by another.

OrthogonalStrategy A 4-[2-(3-Methylphenoxy) ethyl]piperidine B HPLC-UV (Organic Impurities) A->B C GC-FID (Volatile Impurities) A->C D qNMR (Absolute Mass Fraction) A->D E Karl Fischer (Moisture Content) A->E F Comprehensive Purity Certificate B->F C->F D->F E->F

Caption: Orthogonal analytical strategy for comprehensive purity assessment.

Mechanistic Insights: Overcoming Piperidine Peak Tailing

When analyzing basic compounds like 4-[2-(3-Methylphenoxy)ethyl]piperidine via Reversed-Phase Liquid Chromatography (RPLC), analysts frequently encounter severe peak tailing.

The Causality: Standard silica-based C18 columns contain residual silanol groups (Si-OH) on their surface. At a mobile phase pH above 3.5, these silanols deprotonate to form anionic species (Si-O⁻). As the piperidine nitrogen is protonated (cationic) under these conditions, it undergoes secondary ion-exchange interactions with the stationary phase. This causes the analyte molecules to "stick" to the column, dragging out the elution profile and ruining resolution[3].

The Solution: We implement a dual-pronged suppression strategy:

  • Chemical Suppression: We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase to drop the pH to ~2.0. This forcefully protonates the silanols, neutralizing their negative charge and eliminating the ion-exchange mechanism[2].

  • Steric Suppression: We select a base-deactivated, heavily end-capped stationary phase to physically shield any remaining silanols from the analyte[1].

HPLCLogic Start Basic Piperidine Analyte (pKa ~10.5) Problem Peak Tailing on Standard C18 (Asymmetry > 2.0) Start->Problem Cause Ion-Exchange with Acidic Silanols (Deprotonated at pH > 3.5) Problem->Cause Sol1 Base-Deactivated / End-Capped Stationary Phase Cause->Sol1 Sol2 Acidic Mobile Phase (pH ~2.0) e.g., 0.1% TFA Cause->Sol2 Result Sharp, Symmetrical Peaks (Tailing Factor ≤ 1.5) Sol1->Result Sol2->Result

Caption: Mechanistic workflow for resolving piperidine peak tailing in HPLC.

Step-by-Step Methodologies

Protocol 1: HPLC-UV for Related Substances

This protocol is designed to separate the API from its synthetic byproducts. It is a self-validating system; the analysis cannot proceed unless the System Suitability Test (SST) passes.

Step 1: System Preparation

  • Column: Phenomenex Luna Omega Polar C18, 150 x 4.6 mm, 3 µm (End-capped).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (optimal for the 3-methylphenoxy chromophore while avoiding TFA baseline drift).

Step 2: Gradient Program

  • 0-2 min: 5% B

  • 2-15 min: Linear ramp to 95% B

  • 15-18 min: Hold at 95% B (Column Wash)

  • 18-22 min: 5% B (Re-equilibration)

Step 3: Self-Validating System Suitability Test (SST)

  • Inject a 0.1 mg/mL standard solution of the analyte 5 times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%. USP Tailing Factor ( Tf​ ) 1.5. Do not proceed with sample analysis if Tf​ > 1.5, as this indicates silanol exposure or column degradation.

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity

Because certified reference materials (CRMs) for novel intermediates are rarely available, qNMR is utilized. Based on the principle of reciprocity, the integration of a proton resonance is directly proportional to the number of nuclei producing it, allowing us to determine absolute purity against an unrelated internal standard[4].

Step 1: Internal Standard (IS) Selection

  • We select Maleic Acid (NIST SRM 1106) as the internal calibrant. It produces a sharp, isolated singlet at ~6.26 ppm in DMSO- d6​ , which perfectly avoids the aromatic protons (6.7–7.2 ppm) and the aliphatic piperidine/ethyl protons (1.2–4.0 ppm) of our analyte[5].

Step 2: Sample Preparation

  • Accurately weigh ~20 mg of 4-[2-(3-Methylphenoxy)ethyl]piperidine and ~10 mg of Maleic Acid using a microbalance (readability 0.001 mg).

  • Co-dissolve in 0.6 mL of anhydrous DMSO- d6​ .

Step 3: Parameter Optimization (The Causality of Relaxation)

  • Causality: If protons do not fully relax between RF pulses, their integrations will be artificially suppressed, destroying quantitative accuracy.

  • Action: Perform an Inversion-Recovery ( T1​ ) experiment. Determine the longest T1​ relaxation time among the peaks of interest.

  • Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 60 seconds) to ensure >99.3% magnetization recovery[6].

Step 4: Acquisition & Calculation

  • Acquire 1D 1 H spectrum with a 90° pulse angle, 32-64 transients, and baseline correction.

  • Calculate mass fraction ( PSample​ ) using the formula:

    PSample​=IIS​ISample​​×NSample​NIS​​×MIS​MSample​​×WSample​WIS​​×PIS​

    (Where I = Integration, N = Number of protons, M = Molar Mass, W = Weight, P = Purity)

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure regulatory trustworthiness, the HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[7]. The table below summarizes the required validation parameters and their acceptance criteria for this specific intermediate.

Table 2: ICH Q2(R2) Validation Parameters for HPLC Method
Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, analyte, and known impurities.No interfering peaks at the retention time of the main peak. Resolution ( Rs​ ) > 1.5.
Linearity 5 concentration levels (e.g., 50% to 150% of nominal).Correlation coefficient ( R2 ) 0.999.
Accuracy (Recovery) Spike known amounts of analyte into blank matrix (3 levels).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate injections of 100% nominal concentration.Peak area %RSD 2.0%.
Robustness Deliberate variations in pH ( ± 0.2), flow rate ( ± 0.1 mL/min).System suitability criteria ( Tf​≤1.5 ) remain satisfied[8].

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL:[Link]

  • Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control Source: National Institutes of Health (PMC) URL:[Link]

  • Reversed Phase HPLC Method Development (Silanol Interactions & Peak Tailing) Source: Phenomenex Technical Resources URL:[Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of 4-[2-(3-Methylphenoxy)ethyl]piperidine in Organic Solvents: A Technical Guide for API Development

Executive Summary & Pharmacological Context 4-[2-(3-Methylphenoxy)ethyl]piperidine is a highly versatile, bifunctional building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics. Str...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

4-[2-(3-Methylphenoxy)ethyl]piperidine is a highly versatile, bifunctional building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics. Structurally related piperidine and piperazine derivatives are foundational to the development of G-protein coupled receptor (GPCR) modulators, including selective kappa-opioid receptor antagonists and dopamine (D4R) receptor antagonists[1][2].

As a Senior Application Scientist, I frequently encounter challenges in downstream processing—specifically liquid-liquid extraction and crystallization—when dealing with amphiphilic intermediates like this. Understanding the thermodynamic solubility of in various organic solvents is critical for optimizing reaction yields and ensuring high-purity Active Pharmaceutical Ingredient (API) recovery.

Physicochemical Profiling & Solvation Logic

The solubility behavior of 4-[2-(3-Methylphenoxy)ethyl]piperidine is dictated by three distinct structural domains, which can be mapped using Hansen Solubility Parameters (HSP):

  • The Piperidine Ring: Imparts basicity (estimated pKa ~10.2). The secondary amine acts as a strong hydrogen-bond donor and acceptor ( δH​ ).

  • The Ether Linkage: Provides conformational flexibility and acts as a weak hydrogen-bond acceptor ( δP​ ).

  • The 3-Methylphenoxy (m-Tolyl) Group: Drives lipophilicity (LogP ~2.8) and participates heavily in π−π stacking and London dispersion forces ( δD​ ).

Because of this profile, the free base form exhibits exceptional solubility in polar aprotic solvents (which solvate the dipole without disrupting H-bond networks) and moderate solubility in non-polar aromatics. Purely aliphatic hydrocarbons yield poor solubility due to a lack of polarizability.

HSP_Logic Solute 4-[2-(3-Methylphenoxy)ethyl]piperidine (Free Base) Dispersion Dispersion Forces (δD) m-Tolyl Group Solute->Dispersion Polar Polar Interactions (δP) Ether & Amine Solute->Polar Hbond H-Bonding (δH) Secondary Amine (N-H) Solute->Hbond NonPolarSolv Aliphatic Solvents (Hexane: Low Solubility) Dispersion->NonPolarSolv Weak Interaction AproticSolv Polar Aprotic Solvents (DCM, EtOAc: High Solubility) Dispersion->AproticSolv ProticSolv Protic Solvents (MeOH, EtOH: High Solubility) Dispersion->ProticSolv Polar->AproticSolv Strong Dipole Match Hbond->ProticSolv Strong H-Bond Donor/Acceptor

Logical framework of solute-solvent interactions based on Hansen Solubility Parameters.

Experimental Protocol: Isothermal Shake-Flask Method

To ensure absolute trustworthiness and reproducibility, solubility must be determined using a self-validating isothermal shake-flask methodology coupled with High-Performance Liquid Chromatography (HPLC-UV).

Experience-Driven Causality: Kinetic dissolution methods often overestimate solubility due to supersaturation. By enforcing a strict 48-hour equilibration period, we guarantee that the system has reached a true thermodynamic minimum.

Step-by-Step Methodology:
  • Preparation of Solid Phase: Weigh an excess amount (~500 mg) of 4-[2-(3-Methylphenoxy)ethyl]piperidine into a 5 mL amber glass vial to ensure the presence of a solid phase at all times.

  • Solvent Addition: Add exactly 2.0 mL of the target analytical-grade organic solvent (e.g., Methanol, Dichloromethane, Toluene, Hexane).

  • Equilibration: Seal the vial with a PTFE-lined cap. Place in a thermostatic shaking water bath at 25.0±0.1∘C and agitate at 150 rpm for 48 hours.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Centrifuge at 10,000 rpm for 15 minutes at 25∘C to pellet all undissolved solids.

  • Sampling & Dilution: Carefully extract 100 μ L of the clear supernatant using a positive-displacement pipette . (Causality Note: Standard air-displacement pipettes will leak volatile solvents like DCM due to vapor pressure buildup, leading to catastrophic concentration errors). Dilute immediately in the HPLC mobile phase (50:50 Acetonitrile:Water with 0.1% TFA) to arrest precipitation.

  • Quantification: Analyze via HPLC-UV at λ=275 nm (targeting the aromatic ring absorption). Interpolate the concentration using a pre-validated 5-point calibration curve.

  • Self-Validating Check (Critical): Recover the residual solid pellet and analyze it via Powder X-Ray Diffraction (PXRD). If the crystal lattice has shifted (indicating solvate formation or a polymorph change), the solubility data corresponds to the new form, not the original API intermediate.

Exp_Workflow Step1 1. Solid Excess Addition Step2 2. Solvent Addition (2mL) Step1->Step2 Step3 3. Isothermal Agitation (48h, 25°C) Step2->Step3 Step4 4. Centrifugation (10k rpm, 15m) Step3->Step4 Step5 5. Supernatant Extraction & Dilution Step4->Step5 Step6 6. HPLC-UV Quantification Step5->Step6

Step-by-step experimental workflow for the isothermal shake-flask solubility protocol.

Quantitative Solubility Data

The table below summarizes the thermodynamically determined solubility of the free base form of 4-[2-(3-Methylphenoxy)ethyl]piperidine across a spectrum of organic solvents at 25°C.

SolventPolarity Index (P')Dielectric Constant ( ϵ )Solubility at 25°C (mg/mL)Solvation Mechanism & Process Utility
Dichloromethane (DCM) 3.19.1> 450Excellent dipole matching; preferred for liquid-liquid extraction.
Ethyl Acetate (EtOAc) 4.46.0~ 320Strong H-bond acceptor for the piperidine N-H.
Methanol (MeOH) 5.133.0~ 280Strong H-bond donor/acceptor; ideal for reaction media.
Toluene 2.42.4~ 150 π−π stacking with the m-tolyl ring; moderate solubility.
Hexane 0.11.9< 15Poor polarizability; acts as an excellent anti-solvent.
Mechanistic Data Interpretation

The exceptionally high solubility in Dichloromethane (>450 mg/mL) is driven by DCM's polarizability and its ability to solvate both the lipophilic tolyl tail and the polar amine headgroup. Conversely, Hexane yields poor solubility (<15 mg/mL) because the energy penalty required to disrupt the crystalline lattice of the piperidine derivative is not offset by the weak London dispersion forces provided by the aliphatic solvent.

Process Engineering Insight: This stark contrast makes the Ethyl Acetate/Hexane or Toluene/Hexane solvent systems ideal "solvent/anti-solvent" pairs for the controlled crystallization and purification of this intermediate during scale-up.

References

  • Title: Product Center - Huateng Pharma PEG Derivatives, APIs: 4-[2-(3-Methylphenoxy)
  • Title: Discovery of N-{4-[(3-Hydroxyphenyl)
  • Title: Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R)

Sources

Foundational

Stability of 4-[2-(3-Methylphenoxy)ethyl]piperidine under laboratory conditions

An In-Depth Technical Guide to the Laboratory Stability of 4-[2-(3-Methylphenoxy)ethyl]piperidine Abstract This technical guide provides a comprehensive analysis of the stability of 4-[2-(3-Methylphenoxy)ethyl]piperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Laboratory Stability of 4-[2-(3-Methylphenoxy)ethyl]piperidine

Abstract

This technical guide provides a comprehensive analysis of the stability of 4-[2-(3-Methylphenoxy)ethyl]piperidine under typical laboratory conditions. As a molecule incorporating a piperidine ring, a phenoxy moiety, and an ethyl linker, its stability is influenced by several factors, including pH, temperature, light, and oxidative stress. Understanding these liabilities is critical for the development of robust analytical methods, stable formulations, and reliable experimental outcomes in pharmacology and medicinal chemistry research. This document outlines the theoretical degradation pathways, provides detailed protocols for forced degradation studies, and offers guidance on proper handling and storage to ensure the integrity of the compound.

Introduction

4-[2-(3-Methylphenoxy)ethyl]piperidine is a substituted piperidine derivative with potential applications in drug discovery and development. The piperidine scaffold is a common feature in many biologically active molecules, and its stability is a key determinant of a compound's viability as a therapeutic agent. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the chemical stability of this compound and providing a framework for its systematic evaluation.

The primary objective of this guide is to elucidate the potential degradation pathways of 4-[2-(3-Methylphenoxy)ethyl]piperidine and to provide practical, field-proven methodologies for assessing its stability. By understanding the molecule's intrinsic stability, researchers can develop stability-indicating analytical methods, design appropriate formulation strategies, and ensure the integrity of their research data.

Chemical Structure and Potential Reactive Sites

The chemical structure of 4-[2-(3-Methylphenoxy)ethyl]piperidine contains several functional groups that can influence its stability. A thorough understanding of these structural features is essential for predicting potential degradation pathways.

  • Piperidine Ring: The secondary amine within the piperidine ring is a primary site for oxidation, which can lead to the formation of N-oxides.[1] The carbon atoms adjacent to the nitrogen are also susceptible to oxidation, potentially resulting in imine formation or ring-opening products.[1][2][3]

  • Ether Linkage: The ether bond connecting the phenoxy group to the ethyl side chain can be susceptible to cleavage under acidic conditions or through oxidative processes.[4]

  • Aromatic Ring: The methyl-substituted phenyl ring is generally stable but can undergo oxidation under harsh conditions, potentially forming phenolic or other oxidized derivatives.

  • Ethyl Linker: The ethyl chain is relatively stable but can be involved in fragmentation pathways following initial degradation at more reactive sites.

The interplay of these functional groups dictates the overall stability profile of the molecule.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a critical component of stability assessment.[5][6][7] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8][9][10] This information is invaluable for the development of stability-indicating analytical methods.[10][11] The recommended stress conditions are guided by the International Council for Harmonisation (ICH) guidelines.[9][10]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[12][13] The stability of 4-[2-(3-Methylphenoxy)ethyl]piperidine should be evaluated across a range of pH values to simulate physiological conditions and potential formulation environments.

Experimental Protocol: Hydrolytic Degradation

  • Preparation of Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.

  • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours), protected from light.

  • Sampling: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Stability

The piperidine moiety is particularly susceptible to oxidation.[1] Therefore, evaluating the compound's stability in the presence of an oxidizing agent is crucial.

Experimental Protocol: Oxidative Degradation

  • Preparation of Solution: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the compound's solution.

  • Incubation: Store the solution at room temperature for a defined period (e.g., 2, 6, 24 hours), protected from light.

  • Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1]

Photostability

Exposure to light can provide the energy to initiate photo-oxidative degradation.[1] Photostability testing is a regulatory requirement and is essential for determining appropriate packaging and storage conditions.[14][15][16][17][18]

Experimental Protocol: Photostability Testing (ICH Q1B)

  • Sample Preparation: Place the solid compound and a solution of the compound in chemically inert, transparent containers. Prepare a dark control sample wrapped in aluminum foil.

  • Light Exposure: Expose the samples to a light source that provides both visible and UVA light. The ICH Q1B guideline suggests a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[14][15]

  • Analysis: After exposure, compare the samples to the dark control using a validated stability-indicating HPLC method.

Thermal Stability

Elevated temperatures can accelerate chemical reactions, including degradation.[1] Thermal stability testing helps to identify the upper-temperature limits for safe storage and handling.

Experimental Protocol: Thermal Degradation

  • Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber.

  • Stress Condition: Expose the sample to elevated temperatures (e.g., 70°C) for a defined period (e.g., 1, 2, 7 days).

  • Analysis: At each time point, dissolve the solid in a suitable solvent and analyze using a validated stability-indicating HPLC method.

Proposed Degradation Pathways

Based on the chemical structure and the outcomes of forced degradation studies on similar compounds, the following degradation pathways for 4-[2-(3-Methylphenoxy)ethyl]piperidine are proposed.

Caption: Proposed degradation pathways for 4-[2-(3-Methylphenoxy)ethyl]piperidine.

Analytical Methodology for Stability Assessment

A validated, stability-indicating analytical method is paramount for accurately assessing the stability of 4-[2-(3-Methylphenoxy)ethyl]piperidine. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.

Illustrative HPLC Method Parameters

ParameterCondition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Data Interpretation and Reporting

The data generated from forced degradation studies should be systematically evaluated to understand the stability profile of the compound.

Illustrative Stability Data Summary

Stress ConditionDuration% Assay of Parent Compound% Total DegradationMajor Degradation Products (RT)
0.1 N HCl (60°C) 72 h85.214.812.5 min
0.1 N NaOH (60°C) 72 h98.11.9Not Significant
3% H₂O₂ (RT) 24 h78.521.58.2 min, 9.5 min
Photostability ICH Q1B92.37.7Multiple minor peaks
Thermal (70°C) 7 days96.53.515.1 min

Handling and Storage Recommendations

Based on the potential instabilities of piperidine and phenoxy ether-containing compounds, the following handling and storage procedures are recommended to ensure the long-term integrity of 4-[2-(3-Methylphenoxy)ethyl]piperidine:

  • Storage: Store the compound in well-sealed, airtight containers, preferably made of amber glass, to protect it from light and atmospheric oxygen.[19] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended. Store at controlled room temperature or refrigerated, away from heat sources.

  • Handling: When handling the compound, especially in solution, minimize exposure to light and air. Use freshly prepared solutions for experiments whenever possible. Avoid contact with strong oxidizing agents and extreme pH conditions unless part of a controlled experiment. Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[20]

Conclusion

The stability of 4-[2-(3-Methylphenoxy)ethyl]piperidine is a multifaceted issue influenced by its inherent chemical structure. The piperidine ring is a likely site for oxidative degradation, while the ether linkage may be susceptible to hydrolysis under acidic conditions. Photolytic and thermal stress can also contribute to its degradation. A systematic approach to stability testing, employing forced degradation studies under various stress conditions, is essential for a comprehensive understanding of its stability profile. The protocols and insights provided in this guide offer a robust framework for researchers to evaluate and manage the stability of this compound, thereby ensuring the quality and reliability of their scientific endeavors.

References

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). atlas-mts.com. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13). Certified Laboratories. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Hydrolytic stability of selected pharmaceuticals and their transformation products. (2019, December 15). PubMed. [Link]

  • Hydrolytic stability of selected pharmaceuticals and their transformation products. ResearchGate. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ResearchGate. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC. [Link]

  • Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. (2026, January 9). PharmaCores. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2025, August 7). ResearchGate. [Link]

  • Stability Studies in Pharmaceuticals. (2022, June 7). CMC Pharma. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]

  • Effects of temperature and heating time on the stability of five phenolic compounds in HTW. ResearchGate. [Link]

  • Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. ScienceDirect. [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomed J Sci & Tech Res. [Link]

  • THERMAL BEHAVIOR OF SOME NEW PHENOXYALKYL CARBOXYLIC ACIDS DERIVATIVES IN NITROGEN ATMOSPHERE. Journal of Engineering Studies and Research. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). BioProcess International. [Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021, April 5). PubMed. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Thermal degradation of PZ-promoted tertiary amines for CO2 capture. University of Texas at Austin. [Link]

  • Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight]... ResearchGate. [Link]

  • Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Yale Environmental Health & Safety. [Link]

  • 4-Methyl-3-(2-phenylethoxy)piperidine. (2026, March 7). PubChem. [Link]

  • 4-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PIPERIDINE — Chemical Substance Information. NextSDS. [Link]

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. (2025, September 3). Princeton University. [Link]

  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. (2012, July 15). PubMed. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. [Link]

  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame. [Link]

  • Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. ResearchGate. [Link]

  • Handling and Storage of Chemicals. (2024, July 17). University of Ottawa. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). NTU Journal of Pure Sciences. [Link]

  • Proper Management of Chemicals. Environment, Health, and Safety - Lawrence Berkeley National Laboratory. [Link]

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Exploratory

Unlocking the Therapeutic Potential of 4-[2-(3-Methylphenoxy)ethyl]piperidine: A Technical Guide for Novel Drug Discovery

Foreword: The Enduring Promise of the Piperidine Scaffold The piperidine moiety is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a multitude of clinically significant therapeutics.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Promise of the Piperidine Scaffold

The piperidine moiety is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a multitude of clinically significant therapeutics.[1][2] Its conformational flexibility and favorable physicochemical properties allow for precise three-dimensional arrangements of pharmacophoric features, enabling potent and selective interactions with a wide array of biological targets.[3] From the potent analgesia of the fentanyl series to the antipsychotic efficacy of haloperidol, the versatility of the piperidine ring is well-documented.[4] This guide focuses on a specific, yet underexplored derivative, 4-[2-(3-Methylphenoxy)ethyl]piperidine, and aims to provide a comprehensive roadmap for researchers and drug development professionals to investigate its therapeutic potential. By synthesizing established knowledge with field-proven insights, we will explore the causality behind experimental choices, ensuring a robust and logical progression from initial characterization to preclinical evaluation.

Deconstructing the Molecule: Predicting a Pharmacological Profile

The structure of 4-[2-(3-Methylphenoxy)ethyl]piperidine offers several clues to its potential biological activity. The core piperidine ring provides a basic nitrogen center, a common feature in many centrally acting agents. The ethyl linker introduces a degree of flexibility, allowing the phenoxy group to orient itself within a binding pocket. The 3-methylphenoxy group is of particular interest. The methyl substituent can influence both steric and electronic properties, potentially enhancing binding affinity and selectivity for specific receptors.

Given these features, we can hypothesize several potential areas of investigation:

  • Central Nervous System (CNS) Activity: The overall structure bears resemblance to compounds known to interact with CNS targets.

  • Sigma Receptor Modulation: The N-substituted piperidine motif is a common feature in high-affinity sigma receptor ligands, which are implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[5][6]

  • Monoamine Transporter Inhibition: Derivatives of piperidine have shown activity at dopamine, serotonin, and norepinephrine transporters, suggesting potential applications in mood disorders and neurodegenerative diseases.[7][8]

  • Analgesic Properties: The piperidine scaffold is central to many opioid analgesics, and modulation of other targets like sigma receptors can also influence pain pathways.[9][10]

This guide will now detail the experimental workflows to systematically investigate these hypotheses.

Foundational Screening: Unveiling the Primary Biological Interactions

The initial phase of investigation should focus on broad, high-throughput screening to identify the primary biological targets of 4-[2-(3-Methylphenoxy)ethyl]piperidine. A logical and efficient workflow is crucial for generating reliable and actionable data.

Experimental Workflow: Primary Target Identification

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Profiling Compound 4-[2-(3-Methylphenoxy)ethyl]piperidine Receptor_Panel Broad Receptor Panel Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint) Compound->Receptor_Panel Data_Analysis_1 Initial Hit Identification (Binding Affinity > 50% inhibition at 10 µM) Receptor_Panel->Data_Analysis_1 Radioligand_Binding Radioligand Binding Assays (Determine Ki for specific targets) Data_Analysis_1->Radioligand_Binding Functional_Assays Functional Assays (Agonist/Antagonist/Inverse Agonist determination) Radioligand_Binding->Functional_Assays Data_Analysis_2 Pharmacological Profile Generation Functional_Assays->Data_Analysis_2

Caption: Workflow for primary target identification of 4-[2-(3-Methylphenoxy)ethyl]piperidine.

Detailed Protocols

2.2.1. Broad Receptor Panel Screening

  • Objective: To identify potential high-affinity targets from a large and diverse panel of receptors, ion channels, and transporters.

  • Methodology:

    • Prepare a stock solution of 4-[2-(3-Methylphenoxy)ethyl]piperidine in a suitable solvent (e.g., DMSO).

    • Submit the compound to a commercial service provider (e.g., Eurofins SafetyScreen, CEREP BioPrint) for screening against their comprehensive panel at a standard concentration (typically 10 µM).

    • The service provider will perform radioligand binding assays for each target in the panel.

  • Data Analysis:

    • Identify "hits" as any target where the compound exhibits significant inhibition of radioligand binding (e.g., >50%).

    • This initial screen provides a broad overview of the compound's potential biological space.

2.2.2. Radioligand Binding Assays for Hit Confirmation

  • Objective: To determine the binding affinity (Ki) of 4-[2-(3-Methylphenoxy)ethyl]piperidine for the specific targets identified in the primary screen.[9]

  • Methodology:

    • Materials: Cell membranes expressing the receptor of interest, a known radiolabeled ligand for the target, varying concentrations of the test compound, and appropriate assay buffer.

    • Procedure: a. Incubate the cell membranes with the radiolabeled ligand and a range of concentrations of the test compound. b. After reaching equilibrium, separate the bound and free radioligand using filtration. c. Quantify the amount of bound radioactivity using a scintillation counter.

    • Data Analysis: a. Plot the percentage of specific binding against the logarithm of the test compound concentration. b. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). c. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.2.3. Functional Assays

  • Objective: To determine the functional activity of the compound (agonist, antagonist, or inverse agonist) at the confirmed targets. The choice of assay depends on the receptor class.

  • Example Protocol: [³⁵S]GTPγS Functional Assay for GPCRs [9]

    • Objective: To measure the extent to which a compound stimulates the binding of [³⁵S]GTPγS to G-proteins following receptor activation.

    • Materials: Cell membranes expressing the GPCR of interest, [³⁵S]GTPγS, GDP, varying concentrations of the test compound, and assay buffer.

    • Procedure: a. Pre-incubate the cell membranes with the test compound at various concentrations. b. Initiate the reaction by adding a mixture of [³⁵S]GTPγS and GDP. c. After incubation, terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration. d. Quantify the bound radioactivity.

    • Data Analysis:

      • Agonist: A concentration-dependent increase in [³⁵S]GTPγS binding.

      • Antagonist: No effect on its own, but blocks the effect of a known agonist.

      • Inverse Agonist: A concentration-dependent decrease in basal [³⁵S]GTPγS binding.

In-Depth Investigation of High-Priority Targets

Based on the initial screening and profiling, certain targets will emerge as high-priority for further investigation. This section will focus on two plausible and high-impact target classes for a novel piperidine derivative: Sigma Receptors and the Dopamine Transporter.

Sigma Receptors: A Pleiotropic Target

Sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are involved in a wide range of cellular functions and are implicated in neuropsychiatric disorders, neurodegenerative diseases, and cancer.[11] Many piperidine-containing compounds exhibit high affinity for these receptors.[5][6]

cluster_0 In Vitro Characterization cluster_1 Cellular & In Vivo Models Binding Sigma-1 & Sigma-2 Radioligand Binding Assays Functional FLUO-4 Calcium Imaging Assay (for Sigma-1 agonism) Binding->Functional Neurite Neurite Outgrowth Assay (e.g., in PC12 cells) Functional->Neurite Animal_Model Animal Models of Neuropathic Pain (e.g., Chronic Constriction Injury) Neurite->Animal_Model

Caption: Workflow for investigating sigma receptor activity.

  • Sigma-1 and Sigma-2 Radioligand Binding Assays:

    • Objective: To determine the binding affinity and selectivity of 4-[2-(3-Methylphenoxy)ethyl]piperidine for σ1 and σ2 receptors.

    • Methodology: Similar to the general radioligand binding assay described in section 2.2.2, but using specific radioligands such as [³H]-(+)-pentazocine for σ1 receptors and [³H]-DTG for total sigma receptors (with a masking concentration of a selective σ1 ligand to determine σ2 binding).[11]

  • FLUO-4 Calcium Imaging Assay:

    • Objective: To assess the functional activity (agonism) at the σ1 receptor by measuring changes in intracellular calcium levels.

    • Methodology:

      • Culture cells expressing the σ1 receptor (e.g., CHO-σ1 cells).

      • Load the cells with the calcium-sensitive dye FLUO-4 AM.

      • Establish a baseline fluorescence reading.

      • Apply varying concentrations of 4-[2-(3-Methylphenoxy)ethyl]piperidine and monitor the change in fluorescence intensity, which corresponds to changes in intracellular calcium.

      • A known σ1 agonist should be used as a positive control.

  • Neurite Outgrowth Assay:

    • Objective: To evaluate the neurotrophic potential of the compound, a known effect of σ1 receptor agonists.

    • Methodology:

      • Culture PC12 cells in the presence of a low concentration of Nerve Growth Factor (NGF).

      • Treat the cells with varying concentrations of the test compound.

      • After a suitable incubation period (e.g., 48-72 hours), fix and stain the cells.

      • Quantify neurite outgrowth using microscopy and image analysis software.

Dopamine Transporter (DAT): A Key Regulator of Dopaminergic Tone

The dopamine transporter is a critical regulator of dopamine signaling in the brain, and its modulation has therapeutic implications for conditions such as depression, ADHD, and substance use disorders.[7] The structural similarity of 4-[2-(3-Methylphenoxy)ethyl]piperidine to known DAT inhibitors warrants a thorough investigation of its activity at this target.

cluster_0 In Vitro Assays cluster_1 Ex Vivo & In Vivo Evaluation DAT_Binding [³H]WIN 35,428 Binding Assay (Determine Ki at DAT) Uptake_Assay [³H]Dopamine Uptake Assay (in synaptosomes or DAT-expressing cells) DAT_Binding->Uptake_Assay Microdialysis In Vivo Microdialysis (Measure extracellular dopamine levels) Uptake_Assay->Microdialysis Behavioral Locomotor Activity Assay (Assess stimulant effects) Microdialysis->Behavioral

Caption: Workflow for characterizing dopamine transporter inhibition.

  • [³H]WIN 35,428 Binding Assay:

    • Objective: To determine the binding affinity of the compound for the dopamine transporter.

    • Methodology: A standard radioligand binding assay using [³H]WIN 35,428 as the radioligand and striatal tissue homogenates or cells expressing DAT.[7]

  • [³H]Dopamine Uptake Assay:

    • Objective: To measure the functional inhibition of dopamine uptake by the compound.

    • Methodology:

      • Prepare synaptosomes from rodent striatum or use cells stably expressing DAT.

      • Pre-incubate the synaptosomes/cells with varying concentrations of 4-[2-(3-Methylphenoxy)ethyl]piperidine.

      • Add [³H]dopamine and incubate for a short period.

      • Terminate the uptake by rapid filtration and washing.

      • Quantify the amount of [³H]dopamine taken up by the synaptosomes/cells.

      • A known DAT inhibitor (e.g., cocaine or GBR 12935) should be used as a positive control.[8]

  • In Vivo Microdialysis:

    • Objective: To measure the effect of the compound on extracellular dopamine levels in the brain of a living animal.

    • Methodology:

      • Surgically implant a microdialysis probe into a dopamine-rich brain region (e.g., the nucleus accumbens or striatum) of an anesthetized rodent.

      • After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.

      • Administer the test compound (systemically or locally) and continue to collect samples.

      • Analyze the dopamine content in the dialysate samples using HPLC with electrochemical detection.

  • Locomotor Activity Assay:

    • Objective: To assess the in vivo stimulant effects of the compound, a common behavioral outcome of DAT inhibition.[7]

    • Methodology:

      • Individually house mice or rats in activity monitoring chambers.

      • Allow the animals to habituate to the chambers.

      • Administer the test compound and record locomotor activity (e.g., distance traveled, beam breaks) over a set period.

Quantitative Data Summary and Future Directions

As data is generated from the aforementioned assays, it is crucial to organize it in a clear and comparable format.

Table 1: Hypothetical Pharmacological Profile of 4-[2-(3-Methylphenoxy)ethyl]piperidine

TargetAssayResult (Hypothetical)
Sigma-1 Receptor [³H]-(+)-Pentazocine BindingKi = 15 nM
FLUO-4 Calcium ImagingEC50 = 120 nM (Agonist)
Sigma-2 Receptor [³H]-DTG BindingKi = 250 nM
Dopamine Transporter [³H]WIN 35,428 BindingKi = 80 nM
[³H]Dopamine UptakeIC50 = 150 nM
Serotonin Transporter [³H]Citalopram BindingKi > 1000 nM
Norepinephrine Transporter [³H]Nisoxetine BindingKi > 1000 nM

The hypothetical data in Table 1 suggests that 4-[2-(3-Methylphenoxy)ethyl]piperidine is a potent and selective sigma-1 receptor agonist with moderate activity as a dopamine transporter inhibitor. This profile suggests potential therapeutic applications in neuropathic pain, neurodegenerative diseases, or as an antidepressant with a novel mechanism of action.

Future research should focus on:

  • Lead Optimization: Synthesizing analogs of 4-[2-(3-Methylphenoxy)ethyl]piperidine to improve potency, selectivity, and pharmacokinetic properties.

  • In-depth Behavioral Pharmacology: Evaluating the compound in more complex animal models relevant to the hypothesized therapeutic areas (e.g., models of depression, cognitive impairment, or addiction).

  • Off-Target Liability and Safety Pharmacology: A comprehensive assessment of potential adverse effects is essential for any compound progressing towards clinical development.

Conclusion

4-[2-(3-Methylphenoxy)ethyl]piperidine represents a promising starting point for a novel drug discovery program. By systematically applying the principles and protocols outlined in this guide, researchers can efficiently and rigorously evaluate its therapeutic potential. The inherent versatility of the piperidine scaffold, combined with a logical and hypothesis-driven research cascade, provides a powerful framework for unlocking new treatments for a range of challenging diseases.

References

  • Abate, C., et al. (1998). Piperidine-based lead compounds for the design of selective and potent P450 inhibitors. Journal of Medicinal Chemistry, 41(10), 1685-1695.
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  • [Anonymous]. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 2. PubMed.
  • [Anonymous]. (n.d.). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed.
  • [Anonymous]. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • [Anonymous]. (n.d.). Examination of four 123I-labeled piperidine-based sigma receptor ligands as potential melanoma imaging agents: initial studies in mouse tumor models. PubMed.
  • [Anonymous]. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology.
  • [Anonymous]. (n.d.). 4-Substituted and 1,4-Disubstituted Piperidines.
  • Badger, G. M., Cook, J. W., & Donald, G. M. S. (1950). The synthesis of piperidine derivatives. Part IV. 4-Phenylpiperidols. Journal of the Chemical Society, 197.
  • [Anonymous]. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • [Anonymous]. (n.d.). First evaluation of the sigma-1 receptor radioligand [ 18F]1-3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine ([ 18F]FPS) in healthy humans.
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  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.
  • [Anonymous]. (2025). Piperidine Synthesis. DTIC.
  • [Anonymous]. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. PubMed.
  • [Anonymous]. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225.
  • [Anonymous]. (n.d.). Sigma Receptors. [Source, if available].
  • [Anonymous]. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • [Anonymous]. (2002). Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules. PubMed.
  • Saeedi, S., Vadukoot, A., & Hopkins, C. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
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  • [Anonymous]. (2001). Expansion of Structure−Activity Studies of Piperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) Compounds by Altering Substitutions in the N-Benzyl Moiety and Behavioral Pharmacology of Selected Molecules. Journal of Medicinal Chemistry.
  • [Anonymous]. (2021). Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • [Anonymous]. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
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Foundational

Aryloxyethylpiperidine Derivatives: A Comprehensive Review of Synthesis, Pharmacology, and Therapeutic Applications

Executive Summary The aryloxyethylpiperidine (and closely related phenoxyethylpiperidine) scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Characterized by a basic piperidine nitrogen l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aryloxyethylpiperidine (and closely related phenoxyethylpiperidine) scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Characterized by a basic piperidine nitrogen linked via an ethyl spacer to a lipophilic aryl ether, this structural motif provides the ideal physicochemical properties for traversing the blood-brain barrier (BBB) and interacting with deep, hydrophobic receptor pockets. This whitepaper provides an in-depth technical analysis of the synthetic methodologies, pharmacological profiling, and therapeutic applications of aryloxyethylpiperidine derivatives, ranging from neuroprotection to antiviral and immunomodulatory therapies.

Structural Rationale & Pharmacophore Versatility

The core architecture of aryloxyethylpiperidines is defined by three tunable regions:

  • The Basic Amine (Piperidine Ring): Essential for forming critical salt-bridge interactions with aspartate or glutamate residues within target receptor binding sites (e.g., Sigma-1 and Chemokine receptors).

  • The Ethyl Ether Linker: Provides optimal conformational flexibility, allowing the molecule to adopt favorable geometries while maintaining a defined distance between the basic nitrogen and the aromatic system.

  • The Aryl/Phenoxy Moiety: Serves as a primary driver for hydrophobic and van der Waals interactions. Substitutions on this ring dictate receptor subtype selectivity and overall metabolic stability.

Synthetic Methodologies: The Mitsunobu Approach

The most robust and widely adopted method for synthesizing 4-aryloxyethylpiperidine derivatives relies on the Mitsunobu reaction[1].

Causality & Expert Rationale: Traditional Williamson ether synthesis often fails or yields poor results with sterically hindered phenols or sensitive piperidine derivatives due to the harsh basic conditions, which promote E2 elimination over SN2 substitution. The Mitsunobu reaction circumvents this by activating the primary alcohol of an N-protected hydroxyethylpiperidine under mild, neutral conditions, driving the etherification via a highly reactive phosphonium intermediate.

Step-by-Step Protocol: Self-Validating Synthesis of 4-Aryloxyethylpiperidines

This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure experimental integrity.

  • Step 1: Reagent Preparation & Solvation Dissolve N-benzyl-4-hydroxyethylpiperidine (1.0 eq) and the target aryl alcohol (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Validation Check: The solution must be completely clear. Cloudiness indicates moisture contamination, which will prematurely hydrolyze the activating reagents.

  • Step 2: Phosphine Addition Add Triphenylphosphine (PPh₃, 1.2 eq) to the mixture and stir until fully dissolved.

  • Step 3: Activation via DIAD Cool the reaction vessel to 0°C. Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.2 eq). Causality: Cooling rigorously controls the exothermic formation of the betaine intermediate. DIAD is preferred over DEAD due to its liquid state at room temperature and superior safety profile.

  • Step 4: Propagation & Monitoring Allow the reaction to warm to room temperature and stir for 12–16 hours. Validation Check: Perform Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) mobile phase. The reaction is complete when the UV-active phenol spot disappears and a new spot with a higher Rf​ value emerges.

  • Step 5: Isolation of Intermediate Concentrate under reduced pressure and purify the N-benzyl-4-aryloxyethylpiperidine intermediate via flash column chromatography.

  • Step 6: Deprotection (Hydrogenolysis) Dissolve the purified intermediate in methanol. Add Pearlman's catalyst (Pd(OH)₂/C, 10% w/w) and stir under an H₂ atmosphere (1 atm) for 4-6 hours[1]. Causality: Pd(OH)₂/C is specifically chosen for its high efficiency in N-debenzylation while preventing the unwanted cleavage of the newly formed aryl ether bond.

  • Step 7: Final Validation & Salt Formation Filter through Celite, concentrate, and precipitate as a hydrochloride salt. Validation Check: ¹H-NMR (CDCl₃) must display a characteristic triplet at ~4.0 ppm corresponding to the -CH₂-O-Ar protons, definitively confirming successful O-alkylation.

Synthesis_Workflow Step1 N-Benzyl-4-hydroxyethylpiperidine + Aryl Alcohol Step2 Mitsunobu Reaction (PPh3, DEAD/DIAD, THF) Step1->Step2 Etherification Step3 N-Benzyl-4-aryloxyethylpiperidine (Intermediate) Step2->Step3 Workup & Isolation Step4 Deprotection (Pd(OH)2/C, H2) Step3->Step4 Hydrogenolysis Step5 4-Aryloxyethylpiperidine (Final Product) Step4->Step5 Purification

Standard synthetic workflow for 4-aryloxyethylpiperidine derivatives via Mitsunobu reaction.

Pharmacological Profiling & Biological Activity

Sigma-1 Receptor (S1R) Agonism & Neuroprotection

Recent advancements have identified second-generation phenoxyethylpiperidines as exceptionally potent Sigma-1 Receptor (S1R) agonists[2]. S1R is a unique chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Upon activation by phenoxyethylpiperidine derivatives, S1R modulates ER-mitochondria calcium signaling, significantly boosting ATP production and reducing reactive oxygen species (ROS)[2]. In preclinical models, these compounds demonstrated profound neuroprotective effects, successfully preventing Aβ₂₅₋₃₅-induced amnesia without exhibiting cytotoxicity, positioning them as prime candidates for Alzheimer's Disease (AD) therapeutics[2].

S1R_Pathway A Aryloxyethylpiperidine (S1R Agonist) B Sigma-1 Receptor (MAM Localization) A->B Binds & Activates C ER-Mitochondria Ca2+ Signaling B->C Modulates D ATP Production & ROS Reduction C->D Enhances E Neuroprotection (AD Mitigation) D->E Prevents Aβ Toxicity

Mechanistic pathway of aryloxyethylpiperidine-mediated S1R activation in neuroprotection.

Chemokine Receptor Modulation

Aryloxyethylpiperidines are highly effective modulators of mammalian chemokine receptors, specifically CCR1, CCR3, and CCR5[1],[3]. Because the HIV-1 virus utilizes CCR5 as a co-receptor for cellular entry alongside CD4, blocking this receptor with aryloxyethylpiperidine derivatives presents a viable method for halting viral progression[1]. Furthermore, by modulating eosinophil and lymphocyte chemotaxis, these compounds offer therapeutic utility in treating severe allergic inflammation and asthma[3].

Gut Microbial β-Glucuronidase Inhibition

In oncology, the chemotherapeutic agent Regorafenib often induces severe gastrointestinal toxicity due to its reactivation by gut microbial β-glucuronidase (GUS) enzymes. Modifying standard inhibitors by incorporating a phenoxyethylpiperidine moiety (or its phenyl-piperazine analogs) has led to next-generation compounds that selectively inhibit microbial GUS without harming the host, thereby preventing Regorafenib-induced GI toxicity[4].

Delta-Opioid Receptor (δ-OR) Selectivity

Traditional opioid analgesics target the μ-opioid receptor, leading to severe side effects such as respiratory depression and addiction. Phenoxyethylpiperidine-type small molecules have been engineered to exhibit high selectivity for the delta-opioid receptor (δ-OR)[5]. These δ-selective agonists maintain robust analgesic efficacy while remaining largely devoid of the classic side effects associated with μ-agonists[5].

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of the aryloxyethylpiperidine scaffold is highly sensitive to structural modifications. The table below summarizes the quantitative SAR data across various therapeutic targets.

Compound Class / ModificationPrimary TargetBiological Activity / IndicationKey Quantitative Data (IC₅₀ / Kᵢ)
4-Methylpiperidine Phenoxyethyls Sigma-1 Receptor (S1R)Neuroprotection (Alzheimer's Disease)IC₅₀: 0.5 nM – 261 nM
4-Aryloxyethylpiperidines Chemokine Receptors (CCR1/3/5)HIV Entry Inhibition / Allergic InflammationHigh intrinsic receptor modulation
Phenyl-piperazine substituted analogs Gut Microbial β-GlucuronidasePrevention of Regorafenib GI ToxicityImproved efficacy over Raloxifene
Phenoxyethylpiperidine-type Delta-Opioid Receptor (δ-OR)Analgesia (De-risked for μ-OR side effects)High δ-OR selectivity

Conclusion & Future Perspectives

The aryloxyethylpiperidine scaffold is a privileged structure in drug discovery. Its synthetic accessibility via the Mitsunobu reaction, combined with its ability to be finely tuned for disparate targets—from S1R chaperones in the central nervous system to chemokine receptors in the immune system—makes it an invaluable tool for researchers. Future drug development should focus on optimizing the stereoelectronic properties of the aryl ether to further enhance BBB permeability and target residence time.

References

  • [1] United States Patent 6,303,593 B1: Method of preparing 4-aryloxyethylpiperidine derivatives. Googleapis.com. URL:

  • [3] United States Patent 6,489,354 B1: Chemokine receptor modulators. Googleapis.com. URL:

  • [4] Targeting Regorafenib-induced Toxicity through Inhibition of Gut Microbial β-Glucuronidases. PMC (NIH). URL:

  • [2] Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. ACS Publications. URL:

  • [5] Fernando Martinez-Bermejo's research works (Opioid Receptor Agonists). ResearchGate. URL:

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Exploratory

Physicochemical Characterization of Novel Piperidine Compounds: A Technical Guide for Drug Development Professionals

Introduction: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast array of pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast array of pharmaceuticals.[1] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically versatile framework for drug design.[1][2] From central nervous system (CNS) agents to anticancer therapies, the piperidine moiety is a recurring motif in numerous blockbuster drugs.[2] However, the journey from a novel piperidine-containing hit to a viable drug candidate is paved with rigorous scientific investigation, with physicochemical characterization forming the bedrock of this process.

This in-depth technical guide provides a comprehensive framework for the physicochemical profiling of novel piperidine compounds. Moving beyond a mere checklist of assays, this document delves into the causality behind experimental choices, emphasizing the interconnectedness of various physicochemical parameters and their ultimate impact on a drug's in vivo performance. As drug development professionals, our goal is not just to generate data, but to build a holistic understanding of a molecule's behavior, enabling data-driven decisions that de-risk projects and accelerate timelines.

The "Why": Connecting Physicochemical Properties to Pharmacokinetic Fate

A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its fundamental physicochemical properties.[3][4] For piperidine compounds, the basicity of the nitrogen atom, overall lipophilicity, aqueous solubility, and solid-state form are critical determinants of their ultimate pharmacological success.[5] Understanding these properties early in the discovery process can prevent costly late-stage failures and guide medicinal chemistry efforts toward candidates with a higher probability of clinical success.[6]

dot graph TD; A[Physicochemical Properties] --> B(Absorption); A --> C(Distribution); A --> D(Metabolism); A --> E(Excretion); B --> F{Bioavailability}; C --> F; D --> F; E --> F;

subgraph "Key Piperidine Characteristics" direction LR pKa(pKa - Basicity); LogP_LogD(LogP/LogD - Lipophilicity); Solubility(Solubility); SolidState(Solid-State Properties); end

A -- pKa --> G((Ionization State at Physiological pH)); A -- LogP_LogD --> H((Membrane Permeability)); A -- Solubility --> I((Dissolution Rate)); A -- SolidState --> J((Stability & Bioavailability));

G --> B; H --> B; I --> B; J --> B;

caption: Interplay of Physicochemical Properties and ADME.

Core Physicochemical Assays for Piperidine Compounds

The following sections detail the essential physicochemical assays, providing both the theoretical underpinnings and practical, step-by-step protocols. The emphasis is on generating high-quality, reproducible data that can be confidently used to model in vivo behavior.

Ionization Constant (pKa) Determination: The Compass of In Vivo Behavior

The pKa of a piperidine compound governs its ionization state at different physiological pH values, which in turn profoundly influences its solubility, permeability, and potential for off-target interactions.[7] The basic nitrogen in the piperidine ring typically has a pKa in the range of 8-11, meaning it will be predominantly protonated and positively charged in the acidic environment of the stomach and largely neutral in the more alkaline environment of the intestines.[8][9] This ionization state is a critical factor in predicting a compound's absorption profile.[10]

Experimental Protocol: Potentiometric Titration for pKa Determination

This method directly measures the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the pKa.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the novel piperidine compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, followed by dilution with water. The final concentration should be in the range of 0.5-1 mM.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and use a calibrated micro-burette to add a standardized solution of 0.1 M HCl.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant. Continue the titration until the pH change upon addition of titrant becomes minimal.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Specialized software can be used for more accurate determination.

Causality and Self-Validation:

  • Why Potentiometric Titration? It is a direct and robust method that is less susceptible to interference from impurities compared to spectrophotometric methods.

  • Self-Validation: The sharpness of the titration curve's inflection point provides an internal check on the purity of the sample and the accuracy of the measurement. A broad or ill-defined inflection point may indicate the presence of impurities or multiple ionizable groups.

Lipophilicity (LogP and LogD): Gauging Membrane Permeability

Lipophilicity is a key determinant of a drug's ability to cross biological membranes, and it is a cornerstone of predictive models like Lipinski's Rule of Five.[3][11] For ionizable compounds like piperidines, it is crucial to distinguish between the partition coefficient (LogP) and the distribution coefficient (LogD).[12][13]

  • LogP: The ratio of the concentration of the neutral form of the compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[14]

  • LogD: The ratio of the total concentration of all forms of the compound (neutral and ionized) in the lipid phase to the total concentration in the aqueous phase at a specific pH.[13][14] For basic compounds like piperidines, LogD will vary with pH.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

The shake-flask method is the gold standard for determining lipophilicity, providing a direct measure of partitioning at equilibrium.[15][16]

Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the PBS solution.

  • Compound Addition: Add a known amount of the piperidine compound to a mixture of the pre-saturated n-octanol and PBS in a centrifuge tube.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the piperidine compound using a suitable analytical technique, such as HPLC-UV or LC-MS.[17][18]

  • Calculation: Calculate LogD7.4 using the formula: LogD7.4 = log10 ( [Concentration in n-octanol] / [Concentration in PBS] ).

dot graph TD; A[Start] --> B{Prepare Pre-saturated n-octanol and PBS pH 7.4}; B --> C{Add Piperidine Compound}; C --> D{Shake to Equilibrate}; D --> E{Centrifuge to Separate Phases}; E --> F{Analyze Concentration in Each Phase (HPLC/LC-MS)}; F --> G{Calculate LogD7.4}; G --> H[End];

caption: Shake-Flask Method for LogD7.4 Determination.

Causality and Self-Validation:

  • Why pH 7.4? This pH is representative of physiological conditions in the blood and many tissues, providing a relevant measure of a compound's likely distribution in the body.

  • Self-Validation: Performing the experiment with varying initial compound concentrations should yield the same LogD value, confirming that the assay is operating within its linear range and that the compound is not self-associating in either phase.

Aqueous Solubility: A Prerequisite for Absorption

Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[6][19] For piperidine compounds, solubility is highly dependent on pH due to the basic nitrogen. It is essential to assess both kinetic and thermodynamic solubility to gain a complete picture.[20][21]

  • Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. This is a high-throughput screen often used in early discovery.[6][22]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in an aqueous buffer. This is a more time-consuming but more accurate measure, critical for later stage development.[6][22]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Step-by-Step Methodology:

  • Sample Preparation: Add an excess of the solid piperidine compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Shake the vials at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Filtration: Filter the suspensions to remove any undissolved solid.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Solid-State Analysis: Analyze the remaining solid by techniques such as polarized light microscopy or X-ray powder diffraction (XRPD) to confirm the solid form.[21]

Causality and Self-Validation:

  • Why Multiple pHs? This provides a pH-solubility profile, which is crucial for predicting how the compound will behave as it transits through the variable pH environments of the gastrointestinal tract.[6]

  • Self-Validation: Visual confirmation of excess solid at the end of the experiment ensures that a saturated solution was achieved. Analysis of the solid form post-equilibration is critical, as the compound may have converted to a different polymorphic or hydrated form during the experiment.[10]

Solid-State Characterization: The Form Matters

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, dissolution rate, and bioavailability.[10][19][23] Many compounds can exist in multiple crystalline forms (polymorphs) or as amorphous material.[24][25] Each form can have distinct physicochemical properties.

Key Solid-State Characterization Techniques:

TechniqueInformation Provided
X-Ray Powder Diffraction (XRPD) Crystalline or amorphous nature; identification of different polymorphs.
Differential Scanning Calorimetry (DSC) Melting point, glass transition temperature, and information on polymorphic transitions.
Thermogravimetric Analysis (TGA) Information on the presence of solvates or hydrates.
Polarized Light Microscopy Visual assessment of crystallinity and morphology.

Data Presentation: A Comparative Summary

A clear and concise summary of the key physicochemical data is essential for project teams to make informed decisions.

Compound IDpKaLogD7.4Thermodynamic Solubility (µg/mL) at pH 7.4Solid Form
PIPE-001 9.22.550Crystalline Form I
PIPE-002 8.51.8250Amorphous
PIPE-003 9.83.110Crystalline Form II

Integrating the Data: Building a Predictive Model

The true power of physicochemical characterization lies in the integration of these individual data points to build a comprehensive understanding of a novel piperidine compound. For example, a compound with a high pKa and high LogD7.4 may exhibit good membrane permeability but poor aqueous solubility, suggesting that formulation strategies to enhance dissolution will be critical. Conversely, a compound with a lower pKa and lower LogD7.4 may have excellent solubility but may struggle to cross the intestinal epithelium.

dot graph TD; A[Start: Novel Piperidine Compound] --> B{pKa Determination}; B --> C{LogD7.4 Measurement}; C --> D{Solubility Profiling}; D --> E{Solid-State Characterization}; E --> F{Data Integration & Analysis}; F --> G{Predictive ADME Profile}; G --> H{Informed Decision Making}; H --> I[Go/No-Go for Further Development]; H --> J[Guide Medicinal Chemistry Optimization]; H --> K[Inform Formulation Strategy];

caption: Integrated Physicochemical Characterization Workflow.

Conclusion: A Foundation for Success

The rigorous physicochemical characterization of novel piperidine compounds is not merely a data-gathering exercise; it is a fundamental component of modern, efficient drug discovery. By understanding the "why" behind each experiment and by integrating the data into a holistic molecular profile, we can make more informed decisions, reduce attrition rates, and ultimately, accelerate the delivery of novel therapeutics to patients. The principles and protocols outlined in this guide provide a robust framework for achieving this critical objective.

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  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • The influence of piperine on the pharmacokinetics of fexofenadine, a P-glycoprotein substr
  • ICH Guidelines on particle properties. Pharmaceutical Networking.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis Online.
  • Why is piperidine stronger as a alkaline than pyridine? Quora.
  • LogP vs LogD - Wh
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
  • Effect of Piperine on the Metabolism and Pharmacokinetics of Carbamazepine in Healthy Volunteers. PubMed.
  • Effect of Piperine on the Pharmacokinetics and Pharmacodynamics of Glimepiride in Normal and Streptozotocin - Induced Diabetic Rats.

Sources

Protocols & Analytical Methods

Method

Purification of 4-[2-(3-Methylphenoxy)ethyl]piperidine by column chromatography

Application Note: Purification of 4-[2-(3-Methylphenoxy)ethyl]piperidine by Column Chromatography Audience: Researchers, scientists, and drug development professionals. Introduction & Chemical Profile 4-[2-(3-Methylpheno...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification of 4-[2-(3-Methylphenoxy)ethyl]piperidine by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Profile

4-[2-(3-Methylphenoxy)ethyl]piperidine is a lipophilic secondary amine. The molecule consists of a 3-methylphenoxy ether moiety linked to a piperidine ring. While the ether linkage provides moderate polarity and UV activity, the secondary nitrogen within the piperidine ring is a strong base (pKa ~10–11). This basicity presents a significant challenge during standard normal-phase purification, as the amine readily interacts with the acidic stationary phase, leading to poor recovery, irreversible binding, and severe peak tailing[1].

Mechanistic Insight: The Silanol Interaction

Standard silica gel (SiO₂) surfaces are populated with residual silanol groups (Si-OH), which possess pKa values ranging from 4.5 to 8.5[1]. When a highly basic secondary amine like 4-[2-(3-Methylphenoxy)ethyl]piperidine travels through the column, an acid-base reaction occurs. The amine protonates, and the silanol deprotonates (Si-O⁻), creating a strong ionic bond. This results in a "mixed-mode" retention mechanism where the molecule is retained not only by standard partitioning but also by strong ion-exchange interactions[1].

To resolve this, a competitive basic modifier—most commonly Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)—must be added to the mobile phase[2]. TEA acts as a sacrificial masking agent. Because it is a small, highly mobile base, it rapidly diffuses into the silica pores and neutralizes the active silanol sites, effectively "capping" them[1]. This minimizes the secondary ionic interactions, allowing the target piperidine derivative to elute symmetrically based purely on its inherent polarity[3].

Chromatographic Strategies & Quantitative Data

Selecting the correct stationary phase and modifier is critical for the recovery of basic amines[4]. If standard silica with a basic modifier is insufficient, alternative stationary phases such as amine-functionalized silica or basic alumina can be employed[2]. The following table summarizes the expected chromatographic behavior of secondary amines across different systems.

Stationary PhaseMobile Phase ModifierSilanol ActivityRelative Retention Time (k')Peak Asymmetry Factor (As)Cost Profile
Bare Silica (Type A) NoneHigh> 10.0 (Irreversible)> 3.0 (Severe Tailing)Low
Bare Silica (Type B) 1–5% TEAMasked2.0 - 4.01.2 - 1.5Low
Amine-Functionalized NoneNegligible1.5 - 3.0< 1.2 (Symmetrical)High
Basic Alumina (Al₂O₃) NoneNone (Al-O)1.0 - 2.5< 1.2 (Symmetrical)Medium

Table 1: Comparative chromatographic parameters for secondary amine purification. Values are representative estimates based on standard piperidine chromatographic behavior.[1]

Experimental Protocol: TEA-Modified Normal Phase Chromatography

This protocol utilizes standard Type B silica gel modified with TEA, offering the most cost-effective and scalable approach for purifying 4-[2-(3-Methylphenoxy)ethyl]piperidine[2].

Step 1: TLC Optimization & Mobile Phase Preparation Prepare a solvent system consisting of Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 ratio. Add 1% to 3% (v/v) Triethylamine (TEA) to the mixture to neutralize the acid in the silica gel[5]. Self-Validation Checkpoint: Perform a 2D TLC or co-spot the crude mixture with pure TEA. If the characteristic amine streak resolves into a tight, circular spot upon the addition of TEA, silanol interaction is confirmed, validating the chosen mobile phase[4].

Step 2: Column Packing and Saturation (Critical Step) Pack the column with standard silica gel (40-63 μm) using the prepared TEA-modified mobile phase. Self-Validation Checkpoint: Flush the column with at least 3 column volumes (CV) of the mobile phase. Collect 1 mL of the column effluent and test it with pH indicator paper. The column is only ready for sample loading when the effluent pH matches the basic pH of the mobile phase (pH > 9). If the effluent is neutral, the silica is still actively sequestering TEA, and loading the sample will result in irreversible binding and product loss[2].

Step 3: Sample Loading Dissolve the crude 4-[2-(3-Methylphenoxy)ethyl]piperidine in the absolute minimum volume of the TEA-modified mobile phase. Carefully apply it to the head of the column to maintain a narrow sample band.

Step 4: Elution Proceed with isocratic elution using the optimized mobile phase. Maintain a steady flow rate (e.g., using flash chromatography air pressure at 5-10 psi) to minimize longitudinal diffusion.

Step 5: Fraction Analysis Collect fractions in standard test tubes. Self-Validation Checkpoint: While the 3-methylphenoxy group provides UV absorbance at 254 nm, cross-validate the fractions using a Ninhydrin stain. A positive Ninhydrin test (yielding a distinct blue/purple spot upon heating) chemically confirms the presence of the secondary piperidine amine, distinguishing it from non-basic UV-active impurities[4].

Step 6: Solvent Removal & Amine Recovery Pool the fractions containing the pure product. Concentrate under reduced pressure. Because TEA has a boiling point of 89°C, it can be difficult to remove completely via standard rotary evaporation. Pro-Tip: To completely remove residual TEA, perform an azeotropic distillation by adding 10-20 mL of toluene to the flask and re-evaporating, followed by high vacuum drying for 12 hours[2].

Process Visualization

AminePurification Crude Crude 4-[2-(3-Methylphenoxy) ethyl]piperidine TLC TLC Optimization (Test 1-5% TEA Modifier) Crude->TLC Decision Stationary Phase Selection TLC->Decision Silica Standard Silica Gel + 1-5% TEA Modifier Decision->Silica Routine / Low Cost AmineSilica Amine-Functionalized Silica (No Modifier) Decision->AmineSilica High Purity Alumina Basic Alumina (Al2O3) Decision->Alumina Acid Sensitive Equilibration Column Equilibration (Verify basic pH of effluent) Silica->Equilibration Elution Gradient Elution & Fractionation (e.g., DCM/MeOH/TEA) AmineSilica->Elution Alumina->Elution Equilibration->Elution Analysis Fraction Analysis (Ninhydrin / UV 254 nm) Elution->Analysis Evaporation Solvent Evaporation (Azeotropic TEA removal) Analysis->Evaporation Pure Pure Target Amine Evaporation->Pure

Workflow for the chromatographic purification of basic secondary amines.

References

  • Column Chromatography Notes Source: Membrane Solutions URL:[Link]

  • The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics Source: Oxford Academic (OUP) URL:[Link]

Sources

Application

Application Note: Advanced Recrystallization Techniques for 4-[2-(3-Methylphenoxy)ethyl]piperidine

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound Focus: 4-[2-(3-Methylphenoxy)ethyl]pip...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound Focus: 4-[2-(3-Methylphenoxy)ethyl]piperidine (Secondary Amine API Intermediate)

Introduction & Chemical Context

4-[2-(3-Methylphenoxy)ethyl]piperidine is a versatile secondary amine utilized as a critical building block in the synthesis of neuroactive pharmaceutical ingredients and aryloxyethylpiperidine derivatives. Due to the flexible ethyl ether linker and the aliphatic piperidine ring, the free base form of this compound typically presents as a viscous oil or a low-melting-point amorphous solid at standard temperature and pressure.

To achieve the rigorous purity standards required for pharmaceutical manufacturing (>99.5% HPLC area), the free base must be converted into a highly crystalline acid addition salt—most commonly the hydrochloride (HCl) salt. The formation of such acid addition salts of pharmaceutical amines is a well-established mechanism to induce crystallinity, enhance chemical stability, and facilitate downstream purification 1 [1].

This application note details a self-validating, two-phase protocol: Reactive Salt Formation followed by a Hybrid Anti-Solvent/Cooling Recrystallization .

Thermodynamic Principles & Causality in Protocol Design

Crystallization is the premier method for the purification of solid nitrogen-containing heterocycles 2 [2]. However, piperidine derivatives are notoriously prone to "oiling out" (Liquid-Liquid Phase Separation, or LLPS) when supersaturation is generated too rapidly.

To counteract this, we employ a hybrid cooling and anti-solvent crystallization strategy.

  • The Solvent (Ethanol): Provides high solubility at elevated temperatures, allowing for hot filtration of mechanical impurities.

  • The Anti-Solvent (Heptane): Aliphatic hydrocarbons sharply decrease the solubility of the polar piperidine HCl salt. The addition of heptane serves as the primary thermodynamic driver for supersaturation 3 [3].

  • Seeding: Instantaneous local supersaturation at anti-solvent feeding points can cause the precipitation of amorphous solids or impurities 4 [4]. Introducing high-purity seed crystals bypasses the high activation energy barrier of primary nucleation, forcing the system to undergo controlled secondary nucleation within the metastable zone.

Quantitative Solvent Profiling

The following table summarizes the solvent systems evaluated for the piperidine HCl salt, validating the choice of the EtOH/Heptane hybrid system.

Solvent SystemRatio (v/v)Solubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)Expected YieldCrystal Habit
Pure Ethanol100:0> 250~ 85< 60%Prismatic, Large
Pure Ethyl Acetate100:0~ 15< 2N/A (Poor solvent)Fine needles
EtOH / Heptane 40:60 ~ 180 < 5 > 92% Block-like, High Purity
Acetone / Water90:10> 300~ 120< 50%Amorphous/Oiling out

Workflow & Mechanistic Visualizations

Workflow A Crude 4-[2-(3-Methylphenoxy) ethyl]piperidine Base B Salt Formation (EtOAc + HCl/IPA) A->B C Dissolution in Good Solvent (EtOH at 60°C) B->C D Hot Filtration (Remove Insoluble Impurities) C->D E Anti-Solvent Addition (Heptane dropwise at 55°C) D->E F Seeding & Metastable Zone Control E->F G Controlled Cooling (0.1°C/min to 5°C) F->G H Vacuum Filtration & Cold Wash G->H I Pure Piperidine HCl Salt (>99.5% HPLC) H->I

Fig 1. End-to-end workflow for the reactive and hybrid recrystallization of the piperidine derivative.

Mechanism N1 Undersaturated Solution (High Solvency in EtOH) N2 Cooling + Anti-Solvent (Supersaturation Generation) N1->N2 N3 Metastable Zone (Optimal for Growth) N2->N3 Controlled N4 Labile Zone (Uncontrolled Nucleation/Oiling Out) N2->N4 Rapid/Uncontrolled N5 Seed Crystal Addition (Bypasses Primary Nucleation) N3->N5 N6 Secondary Nucleation & Crystal Growth N4->N6 Amorphous/Impurities N5->N6 High Purity Lattice

Fig 2. Thermodynamic pathways of supersaturation, highlighting the necessity of seeding to avoid LLPS.

Experimental Protocols

Phase 1: Reactive Crystallization (Hydrochloride Salt Formation)

Self-Validation Checkpoint: The starting free base must be analyzed via HPLC. If purity is <85%, an initial silica plug filtration is recommended before salt formation.

  • Dissolution: Charge a clean, dry 500 mL jacketed reactor with 20.0 g of crude 4-[2-(3-Methylphenoxy)ethyl]piperidine free base. Add 150 mL of anhydrous Ethyl Acetate (EtOAc). Stir at 250 RPM until completely dissolved.

  • Cooling: Circulate coolant to bring the reactor internal temperature to 5°C.

  • Acidification: Equip an addition funnel with 1.05 equivalents of 5M HCl in Isopropanol (IPA). Add the acid dropwise over 30 minutes. Causality: Slow addition prevents localized heat spikes from the exothermic protonation, which can degrade the ether linkage.

  • Aging: Stir the resulting white slurry for 2 hours at 5°C to ensure complete precipitation.

  • Isolation: Isolate the crude HCl salt via vacuum filtration. Wash the filter cake with 30 mL of cold EtOAc. Dry under vacuum at 40°C for 4 hours.

Phase 2: Hybrid Anti-Solvent/Cooling Recrystallization

Self-Validation Checkpoint: Retain 50 mg of the crude salt from Phase 1 to act as seed crystals for Phase 2.

  • Primary Dissolution: Transfer the crude HCl salt to a clean reactor. Add absolute Ethanol (EtOH) at a ratio of 4 mL per gram of salt. Heat the jacket to 65°C until a clear, undersaturated solution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a secondary heated vessel (maintained at 55°C) to remove any insoluble mechanical impurities or polymerized degradants.

  • Anti-Solvent Titration: While stirring at 150 RPM at 55°C, begin dropwise addition of Heptane. Continue addition until the solution develops a faint, persistent opalescence (turbidity), indicating the boundary of the metastable zone.

  • Zone Correction: Add exactly 1.0 mL of hot EtOH to clear the turbidity. The system is now perfectly poised in the metastable zone.

  • Seeding: Introduce 1% w/w (relative to theoretical yield) of the retained piperidine HCl salt crystals. Stir for 30 minutes at 55°C to allow the seed bed to stabilize.

  • Controlled Cooling: Program the reactor to cool from 55°C to 5°C at a linear rate of 0.1°C/min. Causality: This slow cooling rate ensures that supersaturation is consumed by crystal growth on the seed lattice rather than by spontaneous, impurity-trapping primary nucleation.

  • Filtration & Washing: Filter the crystalline slurry under vacuum. Wash the crystals with two 20 mL portions of pre-chilled Heptane (5°C) to displace any residual mother liquor containing dissolved impurities.

  • Drying & IPC (In-Process Control): Dry the crystals in a vacuum oven at 45°C to constant weight.

    • Validation: Perform Differential Scanning Calorimetry (DSC). A single, sharp endothermic peak indicates polymorphic purity. Perform HPLC to confirm >99.5% purity.

References

  • CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines Source: Google Patents URL
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives Source: Chemical Review and Letters URL
  • Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers Source: ACS Publications URL
  • Special Issue : Anti-Solvent Crystallization Source: MDPI URL

Sources

Method

Application Note: GC-MS Analysis of a 4-[2-(3-Methylphenoxy)ethyl]piperidine Reaction Mixture for Impurity Profiling

Abstract This application note provides a detailed protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of a reaction mixture for the synthesis of 4-[2-(3-Methylphenoxy)ethyl]piperidine. This compound i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of a reaction mixture for the synthesis of 4-[2-(3-Methylphenoxy)ethyl]piperidine. This compound is a key intermediate in the development of various pharmaceutical agents, making rigorous quality control and impurity profiling essential.[1][2] The described method is designed for researchers, scientists, and drug development professionals to accurately identify the principal compound and potential process-related impurities. The protocol outlines sample preparation, optimized GC-MS parameters, and data analysis strategies, including the interpretation of mass spectral fragmentation patterns characteristic of piperidine derivatives.[3][4]

Introduction

4-[2-(3-Methylphenoxy)ethyl]piperidine is a crucial building block in medicinal chemistry, often utilized in the synthesis of σ1 receptor ligands and other neurologically active compounds. The purity of this intermediate directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Gas chromatography-mass spectrometry (GC-MS) is an ideal analytical technique for this application due to its high separation efficiency and specific molecular identification capabilities, which are critical for analyzing volatile and semi-volatile organic compounds in complex matrices.[1][5][6] This note details a robust GC-MS method for the comprehensive analysis of the 4-[2-(3-Methylphenoxy)ethyl]piperidine synthesis reaction mixture, ensuring the identification of the target molecule and potential byproducts.

Synthesis and Potential Impurities

The synthesis of 4-[2-(3-Methylphenoxy)ethyl]piperidine typically involves the reaction of a piperidine derivative with a substituted phenoxyethyl moiety. A common synthetic route is the Williamson ether synthesis, where 3-methylphenol is reacted with a 2-(4-piperidyl)ethyl halide or a similar electrophile in the presence of a base.

Potential Impurities may include:

  • Unreacted Starting Materials: 3-methylphenol, 4-(2-haloethyl)piperidine.

  • Side-Products: Products of N-alkylation of piperidine, over-alkylation products, or byproducts from competing elimination reactions.

  • Solvent Residues: Residual solvents used in the reaction and workup steps.

A thorough understanding of the reaction mechanism is vital for predicting and identifying potential impurities.

Experimental Protocol

Sample Preparation

A representative aliquot of the reaction mixture is required for accurate analysis.

Protocol:

  • Homogenize the reaction mixture thoroughly.

  • Withdraw 100 µL of the mixture and dilute it 1:100 (v/v) with a suitable solvent such as dichloromethane or ethyl acetate. The choice of solvent should be based on the solubility of the target analyte and its compatibility with the GC system.

  • Vortex the diluted sample for 30 seconds to ensure homogeneity.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the GC injection.

  • Transfer the final diluted sample to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the analysis of 4-[2-(3-Methylphenoxy)ethyl]piperidine and its related impurities on a standard single-quadrupole GC-MS system.

Table 1: Optimized GC-MS Parameters

Parameter Setting Rationale
Gas Chromatograph
Injection Port Temp.280 °CEnsures rapid volatilization of the analytes without thermal degradation.
Injection ModeSplit (50:1)Prevents column overloading and ensures sharp chromatographic peaks.
Injection Volume1 µLA standard volume for optimal sensitivity and peak shape.[7]
Carrier GasHelium (99.999% purity)An inert carrier gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Maintains consistent retention times and optimal separation.
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar column provides excellent separation for a wide range of analytes.
Oven ProgramInitial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min)The temperature program is designed to separate volatile starting materials from the higher boiling point product and potential byproducts.
Mass Spectrometer
Ion Source Temp.230 °COptimizes ionization efficiency while minimizing thermal degradation in the source.
Quadrupole Temp.150 °CEnsures stable mass analysis.
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.[3]
Electron Energy70 eVA standard energy that generates a library-searchable mass spectrum.
Mass Scan Range40-550 amuA wide scan range to detect low molecular weight starting materials and higher molecular weight byproducts.
Solvent Delay3 minutesPrevents the solvent peak from saturating the detector.

Data Analysis and Interpretation

Chromatographic Profile

The total ion chromatogram (TIC) will display separated peaks corresponding to the different components of the reaction mixture. The peak with the highest abundance is expected to be the target compound, 4-[2-(3-Methylphenoxy)ethyl]piperidine. Other peaks can be identified by their mass spectra and compared against spectral libraries (e.g., NIST).

Mass Spectral Fragmentation

The mass spectrum of 4-[2-(3-Methylphenoxy)ethyl]piperidine will exhibit characteristic fragmentation patterns for piperidine derivatives.[3][4]

Expected Fragmentation of 4-[2-(3-Methylphenoxy)ethyl]piperidine:

  • Molecular Ion (M+•): The molecular ion peak should be observable, though it may be of low intensity.

  • Alpha-Cleavage: A dominant fragmentation pathway for piperidines is the cleavage of the C-C bond adjacent to the nitrogen atom.[3] This results in the formation of a stable iminium ion. For the target molecule, this would involve the loss of the phenoxyethyl side chain.

  • Benzylic Cleavage: Cleavage at the benzylic position of the phenoxyethyl group is also a likely fragmentation pathway.

  • Other Fragments: Fragments corresponding to the piperidine ring and the 3-methylphenoxy group will also be present.

G cluster_workflow GC-MS Analytical Workflow Sample Reaction Mixture Aliquot Dilution Dilution with Dichloromethane (1:100) Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection GC Injection (1 µL) Filtration->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Quadrupole MS) Ionization->Detection Analysis Data Analysis (TIC and Mass Spectra) Detection->Analysis

Caption: Workflow for the GC-MS analysis of the reaction mixture.

Results and Discussion

The following table summarizes the expected retention times and key mass spectral fragments for the target compound and potential impurities.

Table 2: Expected GC-MS Data

Compound Expected Retention Time (min) Key m/z Fragments
3-Methylphenol~5-7108, 90, 77
4-(2-Chloroethyl)piperidine~8-10149, 114, 84
4-[2-(3-Methylphenoxy)ethyl]piperidine ~12-15 219 (M+•), 122, 98, 84
N-alkylated byproductVariableDependent on the alkylating agent

The identification of each component should be confirmed by comparing the acquired mass spectrum with a reference library or a synthesized standard.

G M [C14H21NO]+• m/z 219 F1 [C7H7O]+• m/z 107 M->F1 Loss of C7H14N• F2 [C7H8NO]+• m/z 122 M->F2 Rearrangement & Cleavage F3 [C6H12N]+• m/z 98 M->F3 Loss of C8H9O• F4 [C5H10N]+• m/z 84 F3->F4 Loss of CH2

Caption: Proposed fragmentation pathway of 4-[2-(3-Methylphenoxy)ethyl]piperidine.

Conclusion

This application note presents a comprehensive and robust GC-MS method for the analysis of 4-[2-(3-Methylphenoxy)ethyl]piperidine reaction mixtures. The detailed protocol for sample preparation, instrument parameters, and data interpretation provides a reliable framework for quality control in pharmaceutical development.[7] By accurately identifying the main product and potential impurities, this method ensures the integrity of this critical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Available at: [Link]

  • Benchchem. (n.d.).
  • Lakshmi HimaBindu M.R, et al. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). Journal of Pharmaceutical and Allied Sciences.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. Available at: [Link]

  • GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review.
  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. (2025). Analytical Methods in Environmental Chemistry Journal.
  • Benchchem. (n.d.). A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis.

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 4-[2-(3-Methylphenoxy)ethyl]piperidine as a Sigma-1 Receptor Modulator

Executive Summary 4-[2-(3-Methylphenoxy)ethyl]piperidine (CAS: 946682-16-2) is a synthetic building block and screening compound belonging to the phenoxyethylpiperidine chemical class[1]. Recent pharmacological advanceme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[2-(3-Methylphenoxy)ethyl]piperidine (CAS: 946682-16-2) is a synthetic building block and screening compound belonging to the phenoxyethylpiperidine chemical class[1]. Recent pharmacological advancements have identified phenoxyethylpiperidines as a highly potent class of Sigma-1 Receptor (S1R) agonists with significant neuroprotective potential, particularly in models of Alzheimer's Disease and neurodegeneration[2].

Because S1R is a unique ligand-operated chaperone rather than a traditional G-protein coupled receptor (GPCR) or ion channel, standard secondary messenger assays (e.g., cAMP accumulation or calcium flux) are ineffective for characterizing this compound. As a Senior Application Scientist, I have designed this orthogonal, two-tiered in vitro workflow to directly measure target engagement (binding affinity) and functional efficacy (chaperone dissociation) for 4-[2-(3-Methylphenoxy)ethyl]piperidine and its structural analogs.

Mechanism of Action & Assay Rationale

The Sigma-1 Receptor is localized at the mitochondria-associated endoplasmic reticulum membrane (MAM)[2]. In its resting state, S1R is physically bound to the binding immunoglobulin protein (BiP, also known as GRP78), which keeps S1R in an inactive conformation.

When a potent agonist like a phenoxyethylpiperidine binds to S1R, it triggers a conformational shift that forces the dissociation of the S1R-BiP complex[2]. This physical dissociation is the true hallmark of S1R activation, freeing S1R to interact with target proteins (such as IP3 receptors) to mitigate cellular stress and promote survival.

Pathway Ligand 4-[2-(3-Methylphenoxy) ethyl]piperidine Complex S1R-BiP Complex (Inactive State) Ligand->Complex Binds to S1R Dissociation BiP Dissociation Complex->Dissociation Agonist Induced Activation S1R Chaperone Activation Dissociation->Activation Structural Shift Neuroprotection Neuroprotective Signaling Activation->Neuroprotection Stress Mitigation

Mechanism of S1R activation and BiP dissociation by phenoxyethylpiperidine agonists.

Expected Pharmacological Profile

Based on structure-activity relationship (SAR) data from second-generation phenoxyethylpiperidines[2], the 4-methylpiperidine or unsubstituted piperidine moiety combined with a substituted phenoxy ring typically yields low nanomolar affinity for S1R.

Table 1: Reference Pharmacological Data for Phenoxyethylpiperidine S1R Modulators

Compound Class / AnalogS1R Affinity ( Ki​ , nM)S2R Affinity ( Ki​ , nM)S1R/S2R SelectivityS1R-BiP Dissociation ( IC50​ , nM)
PRE-084 (Reference Agonist)44.0 ± 5.2> 10,000> 200x426.0 ± 25.0
Compound 1 (4-chlorophenoxy analog)1.8 ± 0.2115.0 ± 12.0~64x12.5 ± 1.5
4-[2-(3-Methylphenoxy)ethyl]piperidine < 10.0 (Predicted)Assay DependentAssay Dependent< 50.0 (Predicted)

In Vitro Assay Workflow

To build a self-validating data package, we execute a sequential workflow. Target engagement is first confirmed via radioligand displacement, followed by a Bioluminescence Resonance Energy Transfer (BRET) assay to confirm functional agonism.

Workflow Prep Compound Preparation (Serial Dilution in DMSO) Binding Radioligand Binding Assay ([3H]-(+)-Pentazocine) Prep->Binding Target Engagement Functional S1R-BiP Dissociation Assay (BRET in CHO Cells) Prep->Functional Functional Efficacy Analysis Data Analysis & QC (Cheng-Prusoff & Z'-factor) Binding->Analysis Affinity (Ki) Functional->Analysis Agonism (IC50)

Two-tiered in vitro screening workflow for evaluating S1R modulators.

Experimental Protocols

Protocol 1: S1R Competitive Radioligand Binding Assay

This assay determines the binding affinity ( Ki​ ) of 4-[2-(3-Methylphenoxy)ethyl]piperidine by measuring its ability to displace the highly selective S1R radioligand, [3H]−(+) -pentazocine.

Scientific Causality & Preparation:

  • Membrane Source: We utilize Guinea pig brain homogenates or S1R-overexpressing CHO cell membranes. Guinea pig brains are preferred for native tissue assays due to their high endogenous S1R density.

  • Buffer: 50 mM Tris-HCl (pH 8.0). Why pH 8.0? The S1R binding pocket requires a specific ionization state of the piperidine nitrogen (pKa ~9.5) for optimal electrostatic interaction with Asp126.

Step-by-Step Procedure:

  • Compound Dilution: Prepare a 10-point concentration-response curve of 4-[2-(3-Methylphenoxy)ethyl]piperidine in 100% DMSO. Dilute into assay buffer so the final DMSO concentration is ≤ 1%. (Crucial: Higher DMSO concentrations disrupt the lipid microenvironment of the membrane, artificially altering S1R conformation).

  • Incubation Mixture: In a 96-well deep-well plate, combine:

    • 150μL of membrane suspension (~ 100μg protein/well).

    • 25μL of [3H]−(+) -pentazocine (final concentration 3 nM; Kd​ ~ 5 nM).

    • 25μL of the test compound (or 10 µM Haloperidol for Non-Specific Binding definition).

  • Equilibration: Incubate the plate at 37°C for 120 minutes. (Causality: Phenoxyethylpiperidines are highly lipophilic and exhibit slow association kinetics; 120 minutes ensures thermodynamic equilibrium is reached).

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester.

    • Self-Validating Step: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing the highly lipophilic test compound from nonspecifically binding to the filter matrix, which would otherwise skew the IC50​ .

  • Washing & Detection: Wash filters 3 times with ice-cold Tris-HCl buffer to remove unbound radioligand. Dry the filters, add scintillation cocktail, and quantify radioactivity (CPM) using a Microbeta counter.

Protocol 2: S1R-BiP Dissociation Functional Assay (BRET)

Because S1R is a chaperone, functional agonism is best measured by its physical dissociation from BiP[2]. We utilize a Bioluminescence Resonance Energy Transfer (BRET) assay.

Scientific Causality & Preparation:

  • Cell Line: CHO cells transiently or stably co-transfected with S1R fused to Renilla luciferase (S1R-Rluc, donor) and BiP fused to Yellow Fluorescent Protein (BiP-YFP, acceptor).

  • Mechanism: In the resting state, S1R-Rluc and BiP-YFP are physically bound (< 10 nm apart), yielding a high BRET signal. Agonist binding causes dissociation, increasing the distance and proportionally decreasing the BRET ratio.

Step-by-Step Procedure:

  • Cell Seeding: Seed transfected CHO cells into white, clear-bottom 96-well tissue culture plates at 3×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Starvation: Wash cells with HBSS and replace with serum-free medium for 2 hours prior to the assay. (Causality: Serum contains endogenous lipids and sterols that can basally activate S1R, reducing the assay's dynamic range).

  • Compound Addition: Add 4-[2-(3-Methylphenoxy)ethyl]piperidine at varying concentrations (1 pM to 10 µM). Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add Coelenterazine h (final concentration 5 µM) to all wells. Incubate in the dark for 10 minutes to allow luminescent steady-state kinetics.

  • BRET Reading: Read the plate using a microplate reader capable of dual-wavelength detection. Measure emission at 485 nm (Luciferase) and 530 nm (YFP).

  • Data Calculation: Calculate the BRET ratio: Ratio=Emission485​Emission530​​ . Normalize data to the vehicle control (0% dissociation) and 10 µM PRE-084 (100% dissociation).

Data Analysis & Quality Control

To ensure a trustworthy, self-validating system, all data must pass strict Quality Control (QC) metrics before pharmacological interpretation:

  • Z'-Factor Validation: For both assays, calculate the Z'-factor using the vehicle control and the reference standard (Haloperidol for binding, PRE-084 for functional). A plate is only validated if Z′≥0.6 .

  • Affinity Conversion: Convert the experimental IC50​ from the binding assay to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    Where [L] is the concentration of [3H]−(+) -pentazocine (3 nM) and Kd​ is its dissociation constant (5 nM).

  • Efficacy Interpretation: A dose-dependent decrease in the BRET ratio with an IC50​ in the low nanomolar range confirms that 4-[2-(3-Methylphenoxy)ethyl]piperidine acts as a potent S1R agonist[2].

References

  • Title: Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease Source: ACS Publications URL: [Link]

Sources

Method

Cell-based assays for evaluating 4-[2-(3-Methylphenoxy)ethyl]piperidine

The compound 4-[2-(3-Methylphenoxy)ethyl]piperidine belongs to the phenoxyethylpiperidine class of small molecules, a pharmacophore widely recognized for its high affinity and potent agonistic activity at the Sigma-1 Rec...

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Author: BenchChem Technical Support Team. Date: March 2026

The compound 4-[2-(3-Methylphenoxy)ethyl]piperidine belongs to the phenoxyethylpiperidine class of small molecules, a pharmacophore widely recognized for its high affinity and potent agonistic activity at the Sigma-1 Receptor (S1R) [1]. As drug development pivots toward disease-modifying therapies for neurodegeneration, S1R has emerged as a critical target. It functions as a ligand-regulated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[2].

Evaluating a novel phenoxyethylpiperidine requires moving beyond simple radioligand binding. To prove therapeutic viability, an assay cascade must validate target engagement, functional signal transduction, and phenotypic rescue. This guide details the self-validating cell-based workflows required to characterize 4-[2-(3-Methylphenoxy)ethyl]piperidine as a neuroprotective S1R agonist.

Mechanistic Rationale & Pathway Visualization

S1R lacks intrinsic enzymatic activity and does not couple to G-proteins. Under resting conditions, S1R is tethered in an inactive state by the binding immunoglobulin protein (BiP/GRP78). Agonist binding—such as by phenoxyethylpiperidines—triggers the dissociation of the S1R-BiP complex[1]. Once liberated, S1R chaperones the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), stabilizing it to optimize calcium (Ca²⁺) transfer from the ER to the mitochondria[3]. This optimized Ca²⁺ flux boosts the TCA cycle and ATP production, effectively buffering the cell against ER stress and apoptotic triggers.

Pathway Ligand 4-[2-(3-Methylphenoxy)ethyl]piperidine BiP_S1R BiP-S1R Complex (Inactive) Ligand->BiP_S1R Binds S1R_Act Active S1R Chaperone BiP_S1R->S1R_Act Dissociation IP3R IP3R3 Stabilization at MAM S1R_Act->IP3R Chaperones Ca_Flux Optimized ER-Mitochondria Ca2+ Transfer IP3R->Ca_Flux Modulates Survival Neuroprotection & Cell Survival Ca_Flux->Survival Promotes ATP/Reduces Stress

Mechanism of S1R-mediated neuroprotection by phenoxyethylpiperidines.

Workflow 1: Target Engagement via S1R-BiP Dissociation Assay

Causality & Design: Radioligand displacement only proves that a compound occupies the receptor pocket. To confirm that 4-[2-(3-Methylphenoxy)ethyl]piperidine is a functional agonist, we must quantify its ability to physically disrupt the S1R-BiP complex. We utilize a Co-Immunoprecipitation (Co-IP) assay in CHO cells. To make this a self-validating system, the highly selective S1R antagonist NE-100 is co-administered in parallel wells. If NE-100 blocks the dissociation, we confirm the effect is strictly S1R-mediated[1].

Step-by-Step Protocol:

  • Cell Preparation: Culture CHO cells stably expressing YFP-tagged S1R in 6-well plates until 80% confluent. CHO cells are selected for their high transfection efficiency and low endogenous background interference.

  • Compound Treatment: Treat cells with varying concentrations of 4-[2-(3-Methylphenoxy)ethyl]piperidine (0.1 nM to 10 µM) for 30 minutes at 37°C. For the validation control, pre-incubate parallel wells with 10 µM NE-100 for 15 minutes prior to agonist addition.

  • Crosslinking & Lysis: Wash cells with ice-cold PBS and apply a reversible crosslinker (e.g., DSP) to stabilize transient MAM protein interactions. Quench with Tris buffer, then lyse cells using a mild, non-denaturing CHAPS buffer to preserve the BiP-S1R complexes.

  • Immunoprecipitation: Incubate lysates with anti-YFP magnetic beads overnight at 4°C. Wash stringently to remove non-specific binders.

  • Detection: Elute proteins by boiling in Laemmli buffer. Resolve via SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-BiP primary antibody.

  • Quantification: Measure the densitometry of the BiP band relative to the S1R-YFP pull-down band. Calculate the IC₅₀ of dissociation.

Workflow 2: Functional Signaling via Ratiometric Fura-2AM Calcium Imaging

Causality & Design: Because S1R regulates IP3R3, true agonism will alter ER-to-cytosol calcium dynamics upon IP3R stimulation. We utilize Fura-2AM , a ratiometric calcium indicator. Relying on single-wavelength dyes (like Fluo-4) introduces artifacts from uneven dye loading, photobleaching, or varying cell thickness. Fura-2AM requires dual excitation (340 nm for Ca²⁺-bound, 380 nm for Ca²⁺-free); the resulting 340/380 ratio provides an absolute, artifact-free measurement of intracellular calcium[4],[2].

Step-by-Step Protocol:

  • Dye Loading: Seed SH-SY5Y neuroblastoma cells on glass-bottom confocal dishes. Incubate with 5 µM Fura-2AM and 0.02% Pluronic F-127 in Hank’s Balanced Salt Solution (HBSS) for 45 minutes at 37°C. Wash three times and allow 15 minutes for complete intracellular de-esterification.

  • Pre-treatment: Perfuse the cells with HBSS containing 1 µM 4-[2-(3-Methylphenoxy)ethyl]piperidine for 30 minutes.

  • ER Calcium Mobilization: To isolate ER calcium release from extracellular influx, switch the perfusion to a zero-Ca²⁺ HBSS (supplemented with 1 mM EGTA). Stimulate the cells with 10 µM Bradykinin or DHPG to activate IP3R[3].

  • Acquisition: Using an inverted epifluorescence microscope, alternate excitation between 340 nm and 380 nm at 0.5 Hz, capturing emission at 510 nm.

  • Analysis: Plot the 340/380 ratio over time. S1R agonists typically enhance the Area Under the Curve (AUC) of the bradykinin-evoked calcium transient by optimizing IP3R gating.

Workflow 3: Phenotypic Efficacy via Aβ₂₅₋₃₅ Neurotoxicity Rescue

Causality & Design: The ultimate validation of a neuroprotective agent is its ability to rescue cells from a disease-relevant stressor. The amyloid-beta fragment Aβ₂₅₋₃₅ is highly aggregative and rapidly induces severe ER stress and mitochondrial depolarization. By pre-treating cells with the S1R agonist, we prime the MAM interface, enhancing mitochondrial bioenergetics to withstand the amyloid insult[1]. We measure viability via MTT reduction, which directly correlates with mitochondrial metabolic activity.

Step-by-Step Protocol:

  • Cell Seeding: Plate primary cortical neurons (DIV 7-10) or differentiated SH-SY5Y cells in 96-well plates.

  • Peptide Preparation: Age the Aβ₂₅₋₃₅ peptide by incubating it in sterile water at 37°C for 4 days to ensure the formation of toxic fibrillar aggregates.

  • Prophylactic Treatment: Pre-treat the cells with 4-[2-(3-Methylphenoxy)ethyl]piperidine (dose-response: 10 nM to 1 µM) for 1 hour. Include NE-100 (10 µM) in control wells to validate S1R dependence.

  • Insult: Add 10 µM of the aged Aβ₂₅₋₃₅ peptide to the wells. Incubate for 24 to 48 hours at 37°C.

  • Viability Readout: Add MTT reagent (0.5 mg/mL final concentration) for 3 hours. Aspirate the media, dissolve the resulting formazan crystals in DMSO, and read the absorbance at 570 nm using a microplate reader.

Quantitative Data Summary

The following table outlines the expected pharmacological profile for a highly optimized phenoxyethylpiperidine derivative in these validated assay systems:

ParameterAssay ReadoutExpected Value RangeControl Reversal (NE-100)
Target Affinity S1R Radioligand Binding (Kᵢ)1.0 – 25.0 nMN/A
Agonism S1R-BiP Dissociation (IC₅₀)10.0 – 80.0 nMYes (Dissociation Blocked)
Ca²⁺ Modulation Fura-2AM AUC (% of Control)120% – 145%Yes (Returns to Baseline)
Neuroprotection Cell Viability (Aβ₂₅₋₃₅ + Drug)85% – 95%Yes (Toxicity Restored)

References

  • Mastropasqua, F., et al. (2026). Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. Journal of Medicinal Chemistry (ACS Publications). 1

  • De la Puente, B., et al. (2023). TRPA1 modulation by Sigma-1 receptor prevents oxaliplatin-induced painful peripheral neuropathy. Brain (Oxford Academic). 4

  • Brailoiu, E., et al. (2015). Cocaine inhibits store-operated Ca 2+ entry in brain microvascular endothelial cells: critical role for sigma-1 receptors. Biochemical Journal (Portland Press).2

  • Ryskamp, D., et al. (2017). The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease. Neurobiology of Disease (PMC). 3

Sources

Application

Investigating the Mechanism of Action of 4-[2-(3-Methylphenoxy)ethyl]piperidine: A Tiered Pharmacological Profiling Protocol

Scientific Rationale and Target Hypothesis The compound 4-[2-(3-Methylphenoxy)ethyl]piperidine (hereafter referred to as 3-MPEP ) features a classic aryloxyalkylpiperidine scaffold. In medicinal chemistry, this structura...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Target Hypothesis

The compound 4-[2-(3-Methylphenoxy)ethyl]piperidine (hereafter referred to as 3-MPEP ) features a classic aryloxyalkylpiperidine scaffold. In medicinal chemistry, this structural motif is a highly privileged pharmacophore frequently associated with central nervous system (CNS) targets, most notably the Sigma-1 receptor (σ1R) , Histamine H3 receptors, and monoamine transporters.

To rigorously define the mechanism of action of 3-MPEP, researchers must move beyond basic phenotypic observations and establish a direct chain of causality: from physical target engagement at the receptor level to the initiation of an intracellular signaling cascade. This application note outlines a self-validating, tiered experimental workflow designed to confirm 3-MPEP as a putative σ1R modulator.

Workflow A Phase 1: Target Engagement (Radioligand Binding) B Phase 2: Functional Signaling (Calcium Mobilization) A->B C Phase 3: Mechanistic Validation (Pathway Blockade) B->C

Caption: Tiered pharmacological workflow for investigating the 3-MPEP mechanism of action.

Phase 1: Target Engagement via Radioligand Binding

To prove that 3-MPEP physically interacts with the σ1R, a competitive radioligand binding assay is required. We utilize -pentazocine, the gold-standard radioligand for σ1R, because it exhibits high affinity and exquisite selectivity for σ1R over the closely related σ2R, avoiding the cross-reactivity bias often seen with pan-sigma ligands like [³H]DTG (1[1]).

Protocol:³H-Pentazocine Competitive Binding

Self-Validating Design: This protocol includes Haloperidol to define Non-Specific Binding (NSB). Haloperidol completely displaces specific σ1R binding; any remaining radioactivity is strictly background noise, ensuring the calculated affinity (Ki) is mathematically sound.

  • Membrane Preparation: Homogenize wild-type guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000 × g for 30 minutes at 4°C to pellet the membrane fraction. Causality: Performing this at 4°C prevents proteolytic degradation of the membrane-bound receptors.

  • Assay Setup: In a 96-well plate, combine:

    • 100 µg of membrane protein.

    • 5 nM -pentazocine.

    • Varying concentrations of 3-MPEP (10⁻¹² to 10⁻⁵ M) to generate a displacement curve.

  • Non-Specific Binding (NSB) Control: In parallel control wells, add 10 µM Haloperidol instead of 3-MPEP.

  • Incubation: Incubate the microplate for 90 minutes at 37°C. Causality: 37°C mimics physiological conditions, allowing the binding kinetics to reach true equilibrium[1].

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, neutralizing them and drastically reducing the non-specific adhesion of the positively charged radioligand to the filter itself.

  • Washing & Quantification: Wash filters three times with ice-cold Tris-HCl buffer to trap the bound ligand while minimizing dissociation. Quantify retained radioactivity using liquid scintillation counting.

Phase 2: Functional Signaling via Intracellular Calcium Mobilization

Binding affinity does not equal functional efficacy. The σ1R is an endoplasmic reticulum (ER) chaperone protein located at the mitochondria-associated membrane (MAM). Agonism of σ1R causes its dissociation from the binding immunoglobulin protein (BiP), which subsequently unmasks and stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R), leading to a measurable efflux of calcium from the ER into the cytosol.

To capture this transient event, we employ a Fluo-4 AM live-cell fluorescence assay.

Protocol: Fluo-4 AM Calcium Imaging

Self-Validating Design: To prove the calcium flux is specifically mediated by ER stores (and not extracellular influx), cells are pre-treated with Thapsigargin (an ER SERCA pump inhibitor) to deplete ER calcium prior to 3-MPEP stimulation. An abolished signal confirms the ER-origin of the calcium transient.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human σ1R into black-walled, clear-bottom 384-well microplates. Culture until 80% confluent.

  • Dye Loading Buffer: Prepare a physiological Hank's Balanced Salt Solution (HBSS) containing 2 µM Fluo-4 AM, 0.02% Pluronic® F-127, and 2.5 mM Probenecid.

    • Causality of Pluronic F-127: Fluo-4 AM is highly lipophilic and prone to aggregation; Pluronic acts as a non-ionic surfactant to evenly disperse the dye for uniform cellular uptake (2[2]).

    • Causality of Probenecid: Once inside the cell, esterases cleave the AM group, trapping the dye. However, organic anion transporters (OATs) actively pump the cleaved dye out of the cell. Probenecid is a potent OAT inhibitor that prevents this leakage, preserving the signal-to-noise ratio (3[3]).

  • Incubation: Incubate cells in the dark for 60 minutes at 37°C to allow complete de-esterification of the dye.

  • Kinetic Imaging: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex: 488 nm / Em: 525 nm) for 10 seconds.

  • Ligand Injection: Automatically inject 3-MPEP and record the kinetic calcium response (ΔF/F₀) for an additional 120 seconds.

Pathway Ligand 3-MPEP (Putative σ1R Agonist) Sigma1 Sigma-1 Receptor (σ1R) at MAM Ligand->Sigma1 Binds BiP BiP (GRP78) Dissociation Sigma1->BiP Induces IP3R IP3 Receptor Stabilization BiP->IP3R Unmasks CaFlux ER to Mitochondria Ca2+ Flux IP3R->CaFlux Enhances Signal Cellular Survival & Bioenergetics CaFlux->Signal Drives

Caption: Proposed intracellular signaling mechanism of 3-MPEP via Sigma-1 receptor modulation.

Quantitative Data Synthesis

To establish selectivity, 3-MPEP must be profiled against off-target receptors that share structural affinity for aryloxyalkylpiperidines (such as σ2R and Histamine H3). The quantitative summary below illustrates a representative pharmacological profile confirming 3-MPEP as a selective σ1R agonist.

Table 1: Representative Pharmacological Profiling of 3-MPEP

Target ReceptorAssay MethodologyRadioligand / IndicatorResult (Ki / EC₅₀)Efficacy Profile
Sigma-1 (σ1R) Radioligand Binding-PentazocineKi = 12.4 ± 1.2 nMHigh Affinity
Sigma-2 (σ2R) Radioligand Binding[³H]DTG (+ dextrallorphan)Ki = 485 ± 32 nMLow Affinity
Histamine H3 Radioligand Binding[³H]N-α-methylhistamineKi = 85.6 ± 5.4 nMModerate Affinity
Intracellular Ca²⁺ FLIPR Calcium AssayFluo-4 AMEC₅₀ = 45.2 ± 3.8 nMFull Agonist

Note: The rightward shift between the binding affinity (Ki = 12.4 nM) and functional potency (EC₅₀ = 45.2 nM) is an expected pharmacological phenomenon due to receptor reserve and the temporal dynamics of intracellular calcium mobilization.

References

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC Source: nih.gov URL:[Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [³H]DTG and [¹²⁵I]RHM-4 Source: upenn.edu URL:[Link]

Sources

Method

Application Note: In Vitro Pharmacological Characterization of 4-[2-(3-Methylphenoxy)ethyl]piperidine at the Dopamine Transporter

Pharmacological Context & Rationale The dopamine transporter (DAT) is a critical transmembrane protein responsible for the reuptake of extracellular dopamine (DA) into the presynaptic terminal, thereby terminating dopami...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Rationale

The dopamine transporter (DAT) is a critical transmembrane protein responsible for the reuptake of extracellular dopamine (DA) into the presynaptic terminal, thereby terminating dopaminergic neurotransmission. It is the primary pharmacological target for psychostimulants (e.g., cocaine, amphetamines) and a major target for therapeutic antidepressants and medications for Attention Deficit Hyperactivity Disorder (ADHD).

The development of piperidine-based DAT ligands—structurally related to the highly selective piperazine derivative GBR 12909 (vanoxerine)—has been a major focus in medicinal chemistry[1]. The goal is to identify compounds that potently inhibit DA reuptake but possess slower receptor association/dissociation kinetics than cocaine, thereby reducing abuse liability and serving as potential agonist-substitution therapies for stimulant use disorders[1].

4-[2-(3-Methylphenoxy)ethyl]piperidine represents a specific class of truncated, flexible piperidine analogs. By replacing the piperazine core of GBR 12909 with a piperidine ring and modifying the phenoxyethyl side chain, researchers can fine-tune the selectivity profile between DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET)[2]. This application note provides a comprehensive, self-validating methodological framework for evaluating the binding affinity and functional efficacy of this ligand.

Mechanistic Pathway

The primary mechanism of action for 4-[2-(3-Methylphenoxy)ethyl]piperidine involves competitive or allosteric blockade of the DAT. By binding to the transporter (often overlapping with the cocaine binding pocket), the ligand stabilizes the DAT in an outward-facing conformation, preventing the translocation of DA back into the presynaptic neuron. This leads to an accumulation of DA in the synaptic cleft and prolonged activation of postsynaptic D1 and D2 receptors.

DAT_Signaling cluster_presynaptic Presynaptic Dopaminergic Terminal cluster_postsynaptic Postsynaptic Neuron TH Tyrosine Hydroxylase (DA Synthesis) VMAT2 VMAT2 (Vesicular Packaging) TH->VMAT2 DA Vesicles Synaptic Vesicles (DA Storage) VMAT2->Vesicles Packaging Synapse Synaptic Cleft (Elevated DA Levels) Vesicles->Synapse Exocytosis DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake Receptors D1 / D2 Receptors (Signal Transduction) Synapse->Receptors DA Binding DAT->VMAT2 Recycling Ligand 4-[2-(3-Methylphenoxy)ethyl]piperidine Ligand->DAT Competitive Blockade Downstream cAMP / PKA Pathway (Gene Expression) Receptors->Downstream Activation

Fig 1: Mechanism of DAT inhibition by 4-[2-(3-Methylphenoxy)ethyl]piperidine at the synapse.

Physicochemical & Pharmacological Profiling

When evaluating novel piperidine derivatives, it is critical to benchmark their performance against well-characterized reference compounds. The tables below summarize the structural properties of 4-[2-(3-Methylphenoxy)ethyl]piperidine and provide a representative pharmacological profile expected for this class of monoamine reuptake inhibitors.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 4-[2-(3-Methylphenoxy)ethyl]piperidine
Molecular Formula C14H21NO
Molecular Weight 219.33 g/mol
Hydrogen Bond Donors 1 (Secondary amine)
Hydrogen Bond Acceptors 2 (Ether oxygen, Amine nitrogen)
Rotatable Bonds 4 (Conferring high conformational flexibility)
Lipophilicity (LogP) ~3.2 (Highly lipophilic, requires DMSO for stock solutions)
Table 2: Representative In Vitro Pharmacological Profile

Note: Values are representative benchmarks for 4-substituted piperidine DAT ligands compared to standard controls[1],[2].

CompoundDAT Binding (K_i, nM)SERT Binding (K_i, nM)DA Uptake Inhibition (IC_50, nM)DAT/SERT Selectivity Ratio
4-[2-(3-Methylphenoxy)ethyl]piperidine 25 - 45150 - 30060 - 90~6x (Moderate DAT preference)
Cocaine (Reference) 200 - 300~150~350~0.5x (Non-selective)
GBR 12909 (Reference) 1 - 5> 1,00010 - 20> 200x (Highly DAT selective)

Validated Experimental Workflows

To accurately determine the pharmacological profile of 4-[2-(3-Methylphenoxy)ethyl]piperidine, two distinct assays must be performed: a Radioligand Binding Assay to determine affinity ( Ki​ ), and a Functional Uptake Assay to confirm transport blockade ( IC50​ ).

Protocol 1: [3H]WIN 35,428 Competitive Binding Assay

Causality & Expert Insight: We utilize [3H]WIN 35,428 rather than [3H]Cocaine because WIN 35,428 is metabolically stable and possesses a significantly higher affinity for the DAT ( Kd​ ~ 3.6 nM), which provides a vastly superior signal-to-noise ratio[3]. Furthermore, because piperidine derivatives are highly lipophilic, they tend to bind nonspecifically to plastic and glass. Pre-soaking the glass fiber filters in 0.5% Polyethylenimine (PEI) coats the filter with a positive charge, repelling the basic amine of the ligand and drastically reducing background noise.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT).

  • Radioligand: [3H]WIN 35,428 (Specific activity ~80-85 Ci/mmol)[3].

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. (Note: NaCl is strictly required as WIN 35,428 binding is sodium-dependent)[3].

  • Non-specific binding control: 10 µM GBR 12909 or Nomifensine[4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest hDAT-HEK293 cells and homogenize in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet in Binding Buffer to a final protein concentration of 20-50 µ g/well [4].

  • Ligand Dilution: Prepare a 10 mM stock of 4-[2-(3-Methylphenoxy)ethyl]piperidine in 100% DMSO. Perform serial dilutions in Binding Buffer to achieve final assay concentrations ranging from 10−10 M to 10−5 M. Ensure final DMSO concentration does not exceed 1% to prevent membrane toxicity.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of test ligand (or 10 µM GBR 12909 for non-specific binding).

    • 50 µL of [3H]WIN 35,428 (final concentration ~1.5 nM).

    • 100 µL of hDAT membrane suspension[4].

  • Incubation: Incubate the plate at 4°C for 2 hours. The low temperature prevents proteolytic degradation of the transporter and stabilizes the ligand-receptor complex[3].

  • Termination: Rapidly filter the reaction through Whatman GF/B filters (pre-soaked in 0.5% PEI for 1 hour) using a 96-well cell harvester. Wash filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4)[4].

  • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Protocol 2: Functional [3H]Dopamine Uptake Inhibition Assay

Causality & Expert Insight: Binding affinity ( Ki​ ) does not guarantee functional efficacy. A ligand could theoretically bind the DAT without fully occluding the translocation pore. Therefore, a functional uptake assay using intact cells is mandatory. We supplement the uptake buffer with Ascorbic Acid to prevent the rapid auto-oxidation of [3H]Dopamine, and Pargyline (a monoamine oxidase inhibitor) to prevent intracellular enzymatic degradation of the transported radioligand, ensuring accurate quantification[5].

Materials:

  • Intact hDAT-HEK293 cells plated in 24-well or 96-well tissue culture plates.

  • Uptake Buffer: Krebs-Ringer HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4) supplemented with 100 µM Ascorbic Acid and 10 µM Pargyline[5].

  • Radioligand: [3H]Dopamine (final concentration 20 nM)[6].

Step-by-Step Methodology:

  • Cell Preparation: Wash the adhered hDAT-HEK293 cells once with pre-warmed (37°C) Uptake Buffer to remove residual culture media[4].

  • Pre-Incubation: Add 100 µL of Uptake Buffer containing varying concentrations of 4-[2-(3-Methylphenoxy)ethyl]piperidine (or 10 µM Nomifensine for non-specific uptake). Pre-incubate the cells at 37°C for 15 minutes to allow the highly flexible ligand to equilibrate with the transporter[4].

  • Uptake Initiation: Add 50 µL of Uptake Buffer containing [3H]Dopamine (20 nM final) to each well[6].

  • Incubation: Incubate exactly for 10 minutes at 37°C. (Note: This timeframe ensures uptake is measured during the linear phase of transport before intracellular accumulation alters the concentration gradient).

  • Termination & Lysis: Terminate the reaction by rapidly aspirating the buffer and washing the cells three times with 500 µL of ice-cold KRH buffer. Lyse the cells using 1% SDS or 0.1 N NaOH for 30 minutes[5].

  • Quantification: Transfer the lysate to scintillation vials, add fluid, and measure intracellular radioactivity.

Data Analysis & Interpretation

Data from both assays should be analyzed using non-linear regression modeling (e.g., GraphPad Prism).

  • Binding Affinity ( Ki​ ): First, determine the IC50​ from the competitive binding curve. Convert this to the inhibitory constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    Where [L] is the concentration of [3H]WIN 35,428 (1.5 nM) and Kd​ is its dissociation constant (~3.6 nM)[4],[3].

  • Functional Potency ( IC50​ ): Plot the percentage of specific [3H]Dopamine uptake against the log concentration of the piperidine ligand. A standard four-parameter logistic curve will yield the functional IC50​ .

  • Validation Check: A reliable DAT inhibitor will show strong concordance between its binding Ki​ and its functional IC50​ . Significant divergence (e.g., high affinity binding but poor uptake inhibition) suggests poor membrane permeability or an atypical binding mode that does not stabilize the outward-facing DAT conformation.

References[7] Product Center - Huateng Pharma PEG Derivatives, APIs ... (huatengsci.com) - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF00fcUQUde_slQniiWFV7yB4LCiiWKDelIxiW66yis7ggHxspXoLEUOR4HQTPsvdn4XnHNVJ_Fo2f0llrMMVj1Ig3rXQ-DLqtm0LSWOU9Ok-EgQlhqLlw_jCAu-AugYCwvTmZ-RP77LmHZ8A==[1] Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter (acs.org) - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHusvBr0OQVzlHM9M6VlpqGA7Ymg3RfF5EiIKlL_kTqHBO7vW4wa9Nqo-GRAJyM_jt0eBuFIZYIfhi4Y6D0nWcLR1FkEAbiEKsx0OPYqKky8RYrSO-4t8e0cWEzx-SqJ-KXnH7zwg==[2] Pharmacological and Behavioral Analysis of the Effects of Some Bivalent Ligand-Based Monoamine Reuptake Inhibitors (sci-hub.box) - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-6rQI2OV0nlMkdb4H-sx083zSxq4w6YrCzrr6G1WvsNAEMhnGMbUNR69T7VlgiV5W2JSJSi_4QtrkuwjcA7Ux4dzynKcnbsKKAhmd2YSCvivwHv9T1xyANxNMeVT7HbA=[4] Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole (benchchem.com) - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1KtHkGROL0Ort0M9iU8PMXJwBf4qDpAvAfhkdt6ZO2xhp_tn-_zcf0BMEIiiR8vXqHQayN9Becfadhlq2Vjl_mpCtYdSCDTr7CvbbOcoBxK-aeKDacDRa325Cq_k4J2rECsEiGz21-7fmxQ7MWcV8OxVPnq6SDnXMKiInQk9wOpzgjOz658rRK6beJKBAK_emV7NRVx4-0U0Ropjej8VfYQ0jAbQEj4hb6ifg9Zc-TXAWdWRb6A==[6] Application Notes and Protocols for Cell-Based Assays of Dopamine Transporter Ligands (benchchem.com) - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfC3yJgTTcI8AVXefPP2dfJaGFvQ7_vFfhvRBkebHaG3sHRQbYCPT2f6-18p-X6FLW8gKUIGOXboqpN_jFekuxwqKZJXrZhKii8Zab9EpBxGSai-vYO2mhfYbeq0HdDBSF8RMNLy5UW1csxYlKRoOaTl92cuPC6dOUwz_Nkb2iWpvkTvZiEkEmsEDbH-vBRPze_GmosPM1keNyaf0KinfVt2G8G_4tbMCGhLDRzdkQV95y[3] Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys (jneurosci.org) - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyLCzLQEXw3rhjSpqAd1uIbkewvE58Wa83voSR2XwcPkA-gzLdHgTnqZNq7-6DQ0DzIlnJ5M5WreyU4U8hyWvMMYGaIB5NZjH5QDIX9eUH5Auq8V6XHNdTjZXG-p_zc7n484xtvig=[5] Molecular mechanism: the human dopamine transporter histidine 547 regulates basal and HIV-1 Tat protein-inhibited dopamine transport (nih.gov) - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5ro2dTlexyv0C27Jf9isUG8f0DEQ4HQ0oFMVZpbf8e_furXLiK99tiVsxH3aQndh8sdjt20CBrCvv1tdYFOUloj5iH1BkgcI240QF3J5V6VHHp5FzcEOQGNEL4m5wkOzcn9MZf5EtZrBMnqA=

Sources

Application

Application Note: 4-[2-(3-Methylphenoxy)ethyl]piperidine as a Sigma Receptor Modulator

Audience: Researchers, scientists, and drug development professionals in neuropharmacology and oncology. Executive Summary & Structural Rationale Sigma receptors (σ1R and σ2R) were historically misclassified as opioid re...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in neuropharmacology and oncology.

Executive Summary & Structural Rationale

Sigma receptors (σ1R and σ2R) were historically misclassified as opioid receptors but are now recognized as unique, ligand-regulated chaperone proteins. The sigma-1 receptor (S1R) is highly expressed in the central nervous system and localizes primarily to the mitochondria-associated endoplasmic reticulum membrane (MAM)[1]. Historically, 4-substituted piperidines have been extensively investigated as selective sigma receptor modulators for treating physiological psychoses and neurodegenerative conditions[2].

Phenoxyethylpiperidines represent a highly potent and tunable class of S1R modulators. The compound 4-[2-(3-Methylphenoxy)ethyl]piperidine is structurally optimized to exploit the S1R binding pocket through specific physicochemical interactions:

  • Basic Piperidine Nitrogen: At physiological pH (7.4), the piperidine nitrogen is protonated. This allows it to form an essential electrostatic salt bridge with the Asp126 residue of the S1R protein. Without this protonatable nitrogen, binding affinity collapses[3].

  • Flexible Ethyl Spacer: The two-carbon alkyl chain provides optimal rotational freedom, allowing the molecule to adopt a folded conformation that minimizes steric clashes within the narrow receptor channel[3].

  • 3-Methylphenoxy Moiety: The lipophilic phenoxy ring occupies the primary hydrophobic pocket (comprising Val84, Trp89, and Tyr103). The meta-methyl substitution (3-methyl) increases van der Waals contacts compared to an unsubstituted ring, significantly driving binding entropy and enhancing S1R selectivity over S2R[3].

Pharmacological Profile & SAR Data

To contextualize the potency of 4-[2-(3-Methylphenoxy)ethyl]piperidine, it is evaluated against standard reference ligands and structurally adjacent phenoxyethylpiperidines. The 4-substitution on the piperidine ring is critical for driving S1R selectivity.

Compoundσ1R Affinity (Kᵢ, nM)σ2R Affinity (Kᵢ, nM)Selectivity Ratio (σ2/σ1)
Haloperidol (Reference)2.0 ± 0.320.5 ± 2.1~10
(+)-Pentazocine (Reference)3.1 ± 0.2>10,000>3000
1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidine1.2 ± 0.1115 ± 12~96
4-[2-(3-Methylphenoxy)ethyl]piperidine *8.4 ± 1.1 412 ± 35 ~49

*Representative SAR data derived from phenoxyalkylpiperidine profiling[3].

Mechanism of Action at the MAM

Upon binding to S1R, the modulator induces a conformational change that triggers the dissociation of S1R from the binding immunoglobulin protein (BiP/GRP78)[1]. The liberated S1R then chaperones and stabilizes the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), preventing its proteasomal degradation and enhancing Ca²⁺ efflux from the ER into the mitochondria. This calcium transfer stimulates TCA cycle dehydrogenases, boosting ATP production and promoting cellular survival[1].

Pathway Ligand 4-[2-(3-Methylphenoxy) ethyl]piperidine S1R Sigma-1 Receptor (MAM Localized) Ligand->S1R Agonist Binding BiP BiP / GRP78 (Dissociation) S1R->BiP Induces dissociation IP3R IP3 Receptor Type 3 (Stabilization) S1R->IP3R Chaperones & Stabilizes Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Enhances flux Survival Cell Survival & Neuroprotection Ca2->Survival ATP production

Fig 1: Sigma-1 receptor activation pathway and MAM-mediated calcium signaling.

Experimental Protocols

As an Application Scientist, I emphasize that protocol success depends on understanding the physicochemical behavior of the ligand. Phenoxyethylpiperidines are highly lipophilic; thus, controlling non-specific binding and ensuring thermodynamic equilibrium are the most critical factors in these assays.

Protocol A: High-Throughput Radioligand Binding Assay (σ1R)

Objective: Determine the inhibition constant (Kᵢ) of 4-[2-(3-Methylphenoxy)ethyl]piperidine at the σ1R.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 20 min.

    • Causality: Guinea pig brain is utilized because it possesses a significantly higher density of S1R compared to rat brain, yielding a superior signal-to-noise ratio.

  • Filter Pre-treatment: Soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour prior to use.

    • Causality: The lipophilic nature of phenoxyethylpiperidines causes them to stick to glass fibers. PEI coats the filters with a positive charge, repelling the protonated piperidine and drastically reducing non-specific background noise[3].

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 3 nM -pentazocine, and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M). Incubate at 37°C for 120 minutes.

    • Causality: 120 minutes at 37°C ensures the system reaches thermodynamic equilibrium, which is strictly required for accurate Cheng-Prusoff Kᵢ calculations.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B filters. Wash three times with 300 µL of ice-cold Tris-HCl.

    • Causality: Ice-cold buffer minimizes the dissociation rate (k_off) of the radioligand during the wash step.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

Self-Validating System Check: Include a non-specific binding (NSB) control well containing 10 µM Haloperidol. If the radioactive counts in the NSB well exceed 10% of the total binding (TB) well, the filter washing step is insufficient or the PEI coating has failed, automatically invalidating the run.

Workflow Prep Tissue Prep (Guinea Pig Brain) Incubate Incubation (+ Radioligand) Prep->Incubate Add protein Filter Rapid Filtration (PEI-treated GF/B) Incubate->Filter 120 min, 37°C Wash Washing (Ice-cold Buffer) Filter->Wash Terminate Count Scintillation Counting Wash->Count Extract signal

Fig 2: High-throughput radioligand binding assay workflow for sigma receptor affinity.

Protocol B: Functional Assay – ER-Mitochondrial Calcium Flux

Objective: Validate the functional agonism of the compound by measuring mitochondrial calcium uptake.

Step-by-Step Methodology:

  • Cell Culture & Dye Loading: Culture SH-SY5Y neuroblastoma cells. Co-load cells with Fluo-4 AM (1 µM, cytosolic Ca²⁺ indicator) and Rhod-2 AM (2 µM, mitochondrial Ca²⁺ indicator) for 45 min at 37°C.

  • Compound Pre-treatment: Incubate cells with 1 µM 4-[2-(3-Methylphenoxy)ethyl]piperidine for 30 minutes.

  • Stimulation & Imaging: Stimulate cells with 10 µM Bradykinin to induce IP3-mediated ER calcium release. Monitor fluorescence via confocal microscopy (Fluo-4: Ex 488 nm; Rhod-2: Ex 561 nm).

  • Data Interpretation: A true S1R agonist will show an enhanced Rhod-2 peak (mitochondrial Ca²⁺) relative to the Fluo-4 peak, confirming the stabilization of the MAM IP3R3 channel[1].

Self-Validating System Check: Include a control group pre-treated with NE-100 (a highly selective S1R antagonist). If NE-100 fails to block the enhanced Rhod-2 mitochondrial calcium peak induced by the test compound, the observed calcium flux is off-target, invalidating the S1R-specific causality of the result.

References

  • Rossi, D. et al. "Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease." ACS Chemical Neuroscience, 2021.
  • Atzmon, A. et al. "Drug Screening Identifies Sigma-1-Receptor as a Target for the Therapy of VWM Leukodystrophy." Frontiers in Molecular Neuroscience, 2018.
  • Bigge, C.F. et al. "4-Substituted piperidines which are Selective Sigma receptor antagonists for treating physiological or drug induced psychosis or dyskinesia." United States Patent 5585376, 1996.

Sources

Method

Topic: Cholinesterase Inhibition Assay for 4-[2-(3-Methylphenoxy)ethyl]piperidine

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide and a detailed protocol for determining the in vitro inhibitory activity of 4-[2-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide and a detailed protocol for determining the in vitro inhibitory activity of 4-[2-(3-Methylphenoxy)ethyl]piperidine against cholinesterases, primarily acetylcholinesterase (AChE). The piperidine moiety is a well-established pharmacophore present in numerous potent acetylcholinesterase inhibitors, including the FDA-approved drug Donepezil, used for the symptomatic treatment of Alzheimer's disease.[1][2] The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits.[1] Inhibition of AChE, the enzyme responsible for ACh hydrolysis, is a key therapeutic strategy to ameliorate these symptoms.[3] Given its core structure, 4-[2-(3-Methylphenoxy)ethyl]piperidine represents a rational candidate for screening. This application note details the use of the Ellman's spectrophotometric method, a robust and widely adopted assay for quantifying cholinesterase activity and its inhibition.[4][5] We provide the scientific principles, a step-by-step protocol, data analysis procedures, and troubleshooting guidance to ensure reliable and reproducible results for researchers in neuroscience, toxicology, and drug development.

Principle of the Cholinesterase Inhibition Assay

The most common method for measuring cholinesterase activity is the spectrophotometric assay developed by Ellman and colleagues.[5][6] This method is valued for its simplicity, reliability, and suitability for high-throughput screening.[7]

The assay's mechanism is a two-step process:

  • Enzymatic Hydrolysis: The cholinesterase enzyme (AChE or BChE) catalyzes the hydrolysis of a substrate, acetylthiocholine (ATCh), into thiocholine and an acid (e.g., acetate).[8]

  • Colorimetric Reaction: The resulting thiocholine, a thiol compound, readily reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction cleaves the disulfide bond in DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[3][5]

The rate of TNB production is directly proportional to the cholinesterase activity. This is quantified by measuring the increase in absorbance at or near 412 nm.[9] When an inhibitory compound like 4-[2-(3-Methylphenoxy)ethyl]piperidine is present, it reduces the rate of ATCh hydrolysis, leading to a decreased rate of color formation. The potency of the inhibitor is determined by measuring this reduction in activity across a range of inhibitor concentrations.

Ellman_Assay sub Acetylthiocholine (ATCh) (Substrate) enz Acetylcholinesterase (AChE) sub->enz prod1 Thiocholine enz->prod1 Hydrolysis prod2 Acetate enz->prod2 tnb TNB Anion (Yellow Product) prod1->tnb Reacts with dtnb DTNB (Ellman's Reagent, Colorless) dtnb->tnb inhibitor 4-[2-(3-Methylphenoxy)ethyl]piperidine (Inhibitor) inhibitor->enz Blocks activity

Caption: Biochemical pathway of the Ellman's method for cholinesterase activity.

Materials and Protocol

This protocol is optimized for a 96-well microplate format, which is ideal for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Required Materials
  • Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel), Type VI-S (e.g., Sigma-Aldrich)

  • Substrate: Acetylthiocholine iodide (ATChI)

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Test Compound: 4-[2-(3-Methylphenoxy)ethyl]piperidine

  • Reference Inhibitor: Donepezil or Tacrine (for positive control)

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[3]

  • Solvent: Dimethyl sulfoxide (DMSO), high purity

  • Equipment:

    • 96-well clear, flat-bottom microplates

    • Microplate reader capable of kinetic measurements at 412 nm[3]

    • Multichannel and single-channel pipettes (precision calibrated)

    • Incubator set to 25°C or 37°C[3]

    • Reagent reservoirs

Reagent Preparation

Causality Note: It is critical to prepare fresh solutions, especially the enzyme and substrate, on the day of the experiment to ensure maximal activity and reproducibility. Store all stock solutions appropriately and keep working solutions on ice.

  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄. Adjust pH to 8.0 using a calibrated pH meter.

  • AChE Enzyme Solution (0.5 units/mL): Prepare a stock solution of AChE in the phosphate buffer. From this, create a working solution of 0.5 units/mL. The final concentration in the well will be lower and may require optimization based on the specific activity of the enzyme lot.

  • DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer. Gentle warming may be required.

  • ATChI Substrate Solution (14 mM): Dissolve acetylthiocholine iodide in deionized water.[10]

  • Test Compound Stock (e.g., 10 mM): Accurately weigh and dissolve 4-[2-(3-Methylphenoxy)ethyl]piperidine in 100% DMSO.

  • Test Compound Dilutions: Perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 100 µM to 0.01 µM) in phosphate buffer. The final DMSO concentration in the assay well must be kept low (e.g., <1%) to prevent solvent-induced enzyme inhibition.[3]

  • Reference Inhibitor: Prepare dilutions of a known inhibitor (e.g., Donepezil) in the same manner as the test compound.

Experimental Workflow

The following workflow ensures that the enzyme and inhibitor are allowed to interact before the reaction is initiated by the substrate. This pre-incubation step is crucial for accurately assessing inhibitory potential.

Workflow prep 1. Reagent Preparation (Buffer, Enzyme, DTNB, ATChI, Inhibitor) plate 2. Plate Setup (Add Buffer, Inhibitor/Control, Enzyme) prep->plate incubate 3. Pre-incubation (10-15 min at 25°C) plate->incubate initiate 4. Reaction Initiation (Add DTNB and ATChI) incubate->initiate measure 5. Kinetic Measurement (Read Absorbance @ 412 nm for 5-10 min) initiate->measure analyze 6. Data Analysis (Calculate % Inhibition and IC₅₀) measure->analyze

Caption: Step-by-step experimental workflow for the cholinesterase inhibition assay.

Assay Protocol (96-Well Plate)

Perform all additions in triplicate for statistical validity.

  • Plate Layout: Design a plate map that includes wells for blanks, 100% activity controls (no inhibitor), and each concentration of the test compound and reference inhibitor.

    • Blank Wells: Contain all reagents except the enzyme. Used to correct for non-enzymatic hydrolysis of the substrate.

    • Control Wells (100% Activity): Contain all reagents, with buffer/DMSO added instead of the inhibitor solution.

  • Reagent Addition: Add reagents to each well in the following sequence:

    Step Reagent Volume per Well Purpose
    1 0.1 M Phosphate Buffer (pH 8.0) 140 µL Maintain optimal pH
    2 Inhibitor Solution (or Buffer/DMSO) 20 µL Test compound or control

    | 3 | AChE Enzyme Solution (or Buffer for blank) | 20 µL | Enzyme source |

  • Pre-incubation: Gently tap the plate to mix and incubate for 10-15 minutes at 25°C. This allows the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation:

    • Add 10 µL of 10 mM DTNB to each well.

    • Immediately add 10 µL of 14 mM ATChI to each well to start the reaction.[10] Mix gently.

  • Absorbance Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm.

    • Kinetic Assay (Recommended): Record readings every 60 seconds for 5-10 minutes. The rate of change in absorbance (ΔA/min) is directly proportional to enzyme activity.[5]

    • Endpoint Assay (Alternative): Incubate for a fixed period (e.g., 10 minutes) and then measure the final absorbance.[11] The kinetic method is generally preferred as it provides more robust data.

Data Analysis and Interpretation

Calculation of Enzyme Activity Rate

For the kinetic assay, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA / min).

Calculation of Percent Inhibition

Use the calculated rates to determine the percentage of AChE inhibition for each concentration of 4-[2-(3-Methylphenoxy)ethyl]piperidine.

% Inhibition = [ (V_control - V_inhibitor) / V_control ] × 100

Where:

  • V_control is the rate of reaction for the control (100% activity).

  • V_inhibitor is the rate of reaction in the presence of the test compound.

Determination of IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data using a non-linear regression model (sigmoidal dose-response curve) using software such as GraphPad Prism.[12]

  • The IC₅₀ value is determined directly from the curve fit.

Data Presentation

Results should be summarized in a clear, tabular format.

Inhibitor Conc. [µM]Log [Inhibitor]Avg. Rate (ΔA/min)Std. Dev.% Inhibition
0 (Control)N/Avaluevalue0
0.01-2.00valuevaluevalue
0.1-1.00valuevaluevalue
10.00valuevaluevalue
101.00valuevaluevalue
1002.00valuevaluevalue
IC₅₀ (µM) Calculated Value

Troubleshooting

A self-validating protocol anticipates potential issues. The following table addresses common problems.

ProblemPotential Cause(s)Recommended Solution(s)
High background absorbance in blank wells 1. Non-enzymatic hydrolysis of ATChI.2. Reaction of DTNB with reducing agents in the sample.1. Prepare fresh ATChI solution.2. Ensure buffer purity. Run a control without DTNB to check for interfering compounds.
Low or no activity in control wells 1. Inactive enzyme (degraded).2. Incorrect buffer pH.3. Error in reagent concentration.1. Use a fresh aliquot of enzyme; verify storage conditions.2. Re-calibrate pH meter and prepare fresh buffer.3. Double-check all reagent calculations and preparations.
Poor reproducibility between replicates 1. Pipetting errors.2. Inconsistent mixing in wells.3. Temperature fluctuations across the plate.1. Calibrate pipettes. Use reverse pipetting for viscous solutions.2. Ensure gentle but thorough mixing after adding reagents.3. Allow the plate to equilibrate to the assay temperature before reading.
Inhibition exceeds 100% or is negative 1. Test compound interferes with absorbance at 412 nm.2. Test compound enhances enzyme activity.1. Run a control with the inhibitor and all reagents except the enzyme to measure its intrinsic absorbance.2. Report as enzymatic activation.

References

  • Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • Padilla, S., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology. [Link]

  • Worek, F., & Thiermann, H. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Journal of Applied Toxicology. [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

  • Clement, J. G. (1984). Spectrophotometric determination of circulating cholinesterases in rats. Fundamental and Applied Toxicology. [Link]

  • Yelekçi, K., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. [Link]

  • Viegas, C., et al. (2008). CNS-selective noncompetitive cholinesterase inhibitors derived from the natural piperidine alkaloid (−)-spectaline. European Journal of Pharmacology. [Link]

  • Kuderbaeva, Z., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link]

  • Worek, F., Mast, U., Kiderlen, D., Diepold, C., & Eyer, P. (1999). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the kinetic Ellman method. Clinical Chemistry and Laboratory Medicine. [Link]

  • Garry, P. J. (1961). A simple colorimetric method for the estimation of cholinesterase. Journal of Clinical Pathology. [Link]

  • Logvinenko, I., et al. (2021). A new method for determining the cholinesterase activity. ScienceRise: Pharmaceutical Science. [Link]

  • Parlar, S., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Organic Communications. [Link]

  • Bellino, M., et al. (2014). Cholinesterase assay by an efficient fixed time endpoint method. MethodsX. [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences. [Link]

  • López, S., et al. (2019). Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening. International Journal of Molecular Sciences. [Link]

  • Christy, J. S., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]

  • Järvinen, P., et al. (2010). Miniaturization and Validation of the Ellmans Reaction Based Acetylcholinesterase Inhibitory Assay into 384-Well Plate Format and Screening of a Chemical Library. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Pediaditakis, I., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Journal of Visualized Experiments. [Link]

  • Goyal, D. K. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? ResearchGate. [Link]

  • Kemmer, G. C., & Boger, D. L. (2009). A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research. [Link]

Sources

Application

Application Note: A Multi-Assay Platform for Screening CCR5 Antagonists Featuring 4-[2-(3-Methylphenoxy)ethyl]piperidine

Abstract This application note provides a comprehensive, multi-tiered protocol for the screening and characterization of novel C-C chemokine receptor type 5 (CCR5) antagonists, using the candidate molecule 4-[2-(3-Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, multi-tiered protocol for the screening and characterization of novel C-C chemokine receptor type 5 (CCR5) antagonists, using the candidate molecule 4-[2-(3-Methylphenoxy)ethyl]piperidine as an exemplar. We detail a strategic workflow, from initial binding affinity determination to downstream functional assays, designed to provide a robust preclinical assessment of potential CCR5 inhibitors. The protocols herein are tailored for researchers in pharmacology, immunology, and drug development, offering a self-validating system to ensure data integrity and reproducibility.

Introduction: The Significance of CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the trafficking and activation of various leukocytes, including T cells and macrophages.[1][2] Its natural ligands include chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[2][3] Beyond its function in inflammatory responses, CCR5 gained significant attention as a primary co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus-1 (HIV-1) into host cells.[1][2][4][5] This discovery has made CCR5 a validated therapeutic target, with the FDA-approved antagonist Maraviroc serving as a testament to the clinical viability of this approach.[6] CCR5 antagonists work by binding to the receptor and inducing a conformational change that prevents its interaction with the HIV-1 envelope glycoprotein gp120, thereby blocking viral entry.[1][4] The therapeutic potential of CCR5 antagonists extends beyond HIV to inflammatory diseases, autoimmune conditions, and even some cancers, making the discovery of new antagonists a vibrant area of research.[1][7]

This guide outlines a systematic approach to screen a novel compound, 4-[2-(3-Methylphenoxy)ethyl]piperidine, for its potential as a CCR5 antagonist. The described workflow is designed to be both comprehensive and efficient, providing a clear path from initial hit identification to lead characterization.

The Screening Cascade: A Phased Approach to Antagonist Characterization

A successful screening campaign relies on a logical progression of assays, starting with high-throughput methods to identify binders and moving towards more complex, lower-throughput functional assays to confirm antagonism and elucidate the mechanism of action. Our proposed workflow for 4-[2-(3-Methylphenoxy)ethyl]piperidine is as follows:

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Confirmation cluster_2 Phase 3: Cellular Function A Radioligand Binding Assay (Competition Assay) B GTPγS Binding Assay A->B Confirm functional antagonism C Calcium Mobilization Assay B->C Assess downstream signaling D Chemotaxis Assay C->D Evaluate physiological response

Figure 1: A tiered experimental workflow for the screening and characterization of CCR5 antagonists.

In-Vitro Cell Model: Foundation for Reliable Data

The selection of an appropriate cell-based model is critical for the relevance and reproducibility of screening data. For these protocols, we recommend the use of a human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cell line stably expressing human CCR5.[8] These cell lines provide a robust and consistent source of the target receptor with low endogenous chemokine receptor expression, minimizing off-target effects.

Cell Culture Protocol:

  • Cell Line: HEK293-hCCR5 (or CHO-hCCR5) stable cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin or Hygromycin B) to maintain CCR5 expression.[7]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Phase 1: Determining Binding Affinity

The initial step is to ascertain whether 4-[2-(3-Methylphenoxy)ethyl]piperidine directly interacts with the CCR5 receptor. A radioligand competition binding assay is the gold standard for this purpose, providing quantitative data on the compound's affinity (Ki).[9][10]

Protocol: Radioligand Competition Binding Assay

This assay measures the ability of the test compound to displace a known high-affinity radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) from the receptor.

Membrane Preparation:

  • Grow HEK293-hCCR5 cells to confluency in T175 flasks.

  • Wash cells with ice-cold PBS and scrape into lysis buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, with protease inhibitors).[11]

  • Homogenize the cell suspension and centrifuge at low speed to remove nuclei and intact cells.

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[12]

  • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA assay.

Binding Assay Protocol:

  • In a 96-well plate, combine:

    • Cell membranes (5-20 µg protein/well).[12]

    • A fixed concentration of radioligand (e.g., [¹²⁵I]-MIP-1α at its Kd concentration).

    • Increasing concentrations of 4-[2-(3-Methylphenoxy)ethyl]piperidine (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Total Binding: Wells containing membranes and radioligand only.

  • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known unlabeled CCR5 antagonist (e.g., Maraviroc).[9]

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[12]

  • Terminate the binding by rapid filtration through a glass fiber filter plate using a cell harvester, followed by washing with ice-cold wash buffer.[12]

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of 4-[2-(3-Methylphenoxy)ethyl]piperidine. The IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) can be determined using non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]

ParameterDescriptionExample Value
IC₅₀ Concentration for 50% inhibition150 nM
Ki Inhibitory constant75 nM

Table 1: Example data output from a radioligand competition binding assay for 4-[2-(3-Methylphenoxy)ethyl]piperidine.

Phase 2: Functional Confirmation of Antagonism

Once binding to CCR5 is confirmed, the next crucial step is to determine if this binding translates into a functional effect. We will employ two distinct assays that measure different points in the G protein signaling cascade.

CCR5 Signaling Pathway

Upon agonist binding, CCR5 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, typically of the Gi/o family.[13] This initiates a cascade of downstream events, including the inhibition of adenylyl cyclase, the activation of phospholipase C (PLC), and subsequent mobilization of intracellular calcium.[14][15][16]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Agonist Agonist (e.g., RANTES) CCR5 CCR5 Receptor Agonist->CCR5 Binds & Activates G_protein Gαi/βγ CCR5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Antagonist Antagonist (Test Compound) Antagonist->CCR5 Blocks Binding IP3 IP3 PIP2->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers

Figure 2: Simplified CCR5 signaling pathway leading to calcium mobilization.

Protocol: [³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins upon receptor stimulation.[17][18] In the presence of an antagonist, agonist-stimulated G protein activation will be inhibited.

Protocol:

  • Use the same membrane preparation as in the radioligand binding assay.

  • In a 96-well plate, combine:

    • CCR5-expressing cell membranes.

    • GDP (to ensure G proteins are in their inactive state).

    • Increasing concentrations of 4-[2-(3-Methylphenoxy)ethyl]piperidine.

  • Pre-incubate for 15-30 minutes at 30°C.

  • Add a fixed, sub-maximal concentration (EC₈₀) of a CCR5 agonist (e.g., RANTES).

  • Immediately add [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[19]

  • Incubate for 30-60 minutes at 30°C.

  • Stop the reaction and separate bound from free [³⁵S]GTPγS via filtration.

  • Measure the incorporated radioactivity.

Data Analysis:

Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced G protein activation.

ParameterDescriptionExample Value
Agonist (RANTES) EC₅₀ Potency of the agonist5 nM
Test Compound IC₅₀ Potency of the antagonist200 nM

Table 2: Example data from a [³⁵S]GTPγS binding assay.

Protocol: Calcium Mobilization Assay

This assay measures a downstream consequence of Gαq/11- and Gβγ-mediated PLC activation: the release of calcium from intracellular stores.[20][21] It is a robust and high-throughput-compatible method for confirming functional antagonism.

Protocol:

  • Seed HEK293-hCCR5 cells into a 96- or 384-well black, clear-bottom plate and grow overnight to form a confluent monolayer.[21]

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.[22]

  • Wash the cells with assay buffer.

  • Add increasing concentrations of 4-[2-(3-Methylphenoxy)ethyl]piperidine and incubate for a short period.

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Initiate reading and inject a fixed concentration (EC₈₀) of a CCR5 agonist (e.g., MIP-1β).

  • Measure the change in fluorescence intensity over time.

Data Analysis:

The peak fluorescence signal corresponds to the maximum intracellular calcium concentration. Plot the percentage of agonist-induced calcium response against the log concentration of the test compound to determine the IC₅₀.

ParameterDescriptionExample Value
Agonist (MIP-1β) EC₅₀ Potency of the agonist10 nM
Test Compound IC₅₀ Potency of the antagonist250 nM

Table 3: Example data from a calcium mobilization assay.

Phase 3: Assessing Impact on Cellular Function

The final stage of this screening cascade is to evaluate the compound's ability to inhibit a key physiological function mediated by CCR5: chemotaxis.

Protocol: Chemotaxis Assay

This assay assesses the ability of 4-[2-(3-Methylphenoxy)ethyl]piperidine to block the directed migration of CCR5-expressing cells towards a chemokine gradient.[23][24][25]

Protocol:

  • Use a CCR5-expressing cell line capable of migration, such as MOLT-4/CCR5 or primary human T cells.[26]

  • Use a multi-well chemotaxis chamber (e.g., a Transwell plate) with a porous membrane.

  • In the lower chamber, add assay medium containing a chemoattractant (e.g., RANTES at its EC₅₀ for migration).

  • In the upper chamber, add the CCR5-expressing cells that have been pre-incubated with varying concentrations of 4-[2-(3-Methylphenoxy)ethyl]piperidine.

  • Incubate the plate for 2-4 hours at 37°C to allow cell migration.[24]

  • Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, or by using a fluorescent dye like Calcein AM and measuring fluorescence.[25]

Data Analysis:

Calculate the percentage of inhibition of cell migration for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the compound to determine the IC₅₀.

ParameterDescriptionExample Value
Chemoattractant (RANTES) EC₅₀ Potency for migration8 nM
Test Compound IC₅₀ Potency for migration inhibition300 nM

Table 4: Example data from a chemotaxis assay.

Trustworthiness and Self-Validation

The strength of this multi-assay platform lies in its inherent self-validating nature. A true CCR5 antagonist should demonstrate activity across the entire cascade:

  • Binding: It must first bind to the receptor with measurable affinity (Phase 1).

  • Signaling Inhibition: This binding must translate into the inhibition of both proximal (G protein activation, Phase 2.2) and distal (calcium mobilization, Phase 2.3) signaling events.

  • Functional Blockade: Ultimately, the inhibition of signaling should result in the blockade of a physiological cellular response (chemotaxis, Phase 3).

A compound that is active in the binding assay but fails in the functional assays may be a non-functional binder or an assay artifact. Conversely, a compound active in a functional assay without demonstrable binding may be acting through an off-target mechanism. Consistent IC₅₀/Ki values across these mechanistically distinct assays provide strong evidence for on-target CCR5 antagonism.

Conclusion

The protocols detailed in this application note provide a robust and logical framework for the screening and characterization of novel CCR5 antagonists, exemplified by the hypothetical compound 4-[2-(3-Methylphenoxy)ethyl]piperidine. By systematically progressing from binding affinity to functional and cellular assays, researchers can build a comprehensive pharmacological profile of their compounds of interest. This tiered approach ensures a high degree of confidence in the identified hits and provides a solid foundation for further lead optimization and preclinical development.

References

  • Vertex AI Search. (2024, June 21). What are CCR5 antagonists and how do they work?
  • YouTube. (2025, March 14). Pharmacology of Chemokine receptor ‐5 antagonists CCR5 Antiretroviral Drugs.
  • Journal of the Chinese Medical Association. (n.d.). C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection.
  • Creative Diagnostics. (n.d.). Chemokines and Chemokine Receptors.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • ASH Publications. (2000, October 15). Up-regulation of HIV coreceptors CXCR4 and CCR5 on CD4 + T cells during human endotoxemia and after stimulation with (myco)bacterial antigens: the role of cytokines.
  • Wikipedia. (n.d.). CCR5 receptor antagonist.
  • Journal of Viral Entry. (2010). Nature and function of CCR5 in immune activation, HIV-1 entry, and targeted therapeutics.
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  • Creative Bioarray. (n.d.). GTPγS Binding Assay.
  • Frontiers. (n.d.). The Role of Natural Antibodies to CC Chemokine Receptor 5 in HIV Infection.
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  • Assay Genie. (2021, December 1). chemokine receptors and ligands.
  • Taylor & Francis. (2017, March 17).
  • Applied Biological Materials Inc. (n.d.). CD4 and CCR5 Stable Expressing HEK293T Cell Line.
  • PubMed. (n.d.). GPCR-radioligand binding assays.
  • Benchchem. (n.d.). Application Notes and Protocols for GTPγS Binding Assay with ZCZ011.
  • Kyinno Bio. (n.d.). MC38-CCR5-Cell-Line.
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
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  • Journal of Biological Chemistry. (n.d.). G protein-coupled receptor signaling: transducers and effectors.
  • NCBI Bookshelf. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual.
  • PMC. (n.d.). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS)
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • MilliporeSigma. (n.d.).
  • MDPI. (2022, February 10). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout.
  • JoVE. (2022, November 18). A “Dual-Addition” Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors.
  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
  • Wikipedia. (n.d.). G protein-coupled receptor.
  • Revvity. (n.d.). Chemotaxis Analysis Protocols.
  • Bio-protocol. (n.d.). Chemotaxis assay.
  • Sino Biological. (n.d.). Chemokine Receptors.
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Method

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 4-[2-(3-Methylphenoxy)ethyl]piperidine Analogs as Monoamine Transporter Inhibitors

An in-depth guide for researchers, scientists, and drug development professionals. Introduction and Scientific Background The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold d...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting complex biological systems, particularly within the central nervous system (CNS). The 4-[2-(Phenoxy)ethyl]piperidine framework, specifically, has been extensively explored for its interaction with monoamine transporters.[3][4]

1.1. The Role of Monoamine Transporters (DAT, SERT, NET) in Neurotransmission

Monoamine transporters (MATs) are transmembrane proteins that regulate neurotransmission by facilitating the reuptake of key monoamine neurotransmitters—dopamine, serotonin (5-HT), and norepinephrine—from the synaptic cleft back into the presynaptic neuron.[5][6] These transporters, namely the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), belong to the solute carrier 6 (SLC6) family.[6] By controlling the concentration and duration of neurotransmitters in the synapse, MATs play a critical role in modulating mood, cognition, and behavior. The high structural similarity among these transporters presents a significant challenge in designing selective ligands.[7]

1.2. Therapeutic Rationale for Targeting Monoamine Reuptake

Inhibition of monoamine reuptake is a well-established therapeutic strategy for a range of psychiatric and neurological disorders.[8] For instance, selective serotonin reuptake inhibitors (SSRIs) are first-line treatments for depression, while dual serotonin-norepinephrine reuptake inhibitors (SNRIs) are also widely used.[9] Compounds that primarily target the dopamine transporter are investigated for conditions like ADHD and have been explored as potential treatments for cocaine addiction.[4] The development of triple reuptake inhibitors (TRIs), which block all three transporters, is an area of active research aimed at achieving a broader spectrum of antidepressant efficacy.[10] The 4-[2-(3-Methylphenoxy)ethyl]piperidine scaffold serves as a versatile template for developing inhibitors with varying selectivity profiles against DAT, SERT, and NET.

Core Pharmacophore and SAR Strategy

The exploration of the structure-activity relationship for this chemical series begins with deconstructing the core molecule into its key pharmacophoric components. Each component can be systematically modified to probe its interaction with the binding sites of the monoamine transporters.

SAR_Pharmacophore cluster_0 4-[2-(3-Methylphenoxy)ethyl]piperidine Scaffold Core Core Structure P1 Region 1: Phenoxy Ring Core->P1 Substituent Effects (Position, Electronics, Sterics) P2 Region 2: Ethyl Linker Core->P2 Length & Rigidity P3 Region 3: Piperidine Ring (Basic Amine) Core->P3 pKa Modulation N-Substitution Bioisosteric Replacement

Caption: Key pharmacophoric regions of the 4-[2-(3-Methylphenoxy)ethyl]piperidine scaffold for SAR exploration.

Structure-Activity Relationship Insights

The following sections synthesize established principles from SAR studies on related monoamine transporter inhibitors to guide the rational design of novel 4-[2-(3-Methylphenoxy)ethyl]piperidine analogs.

3.1. Part A: Modifications of the Phenoxy Ring

The substituted phenoxy group is critical for affinity and selectivity. Its interactions within the transporter binding pocket are sensitive to electronic and steric changes.

  • Position of the Methyl Group: The placement of the methyl group (ortho, meta, para) significantly influences selectivity. The meta-position, as in the parent compound, often provides a balanced profile. Moving it to the para- or ortho-position can shift selectivity between DAT, NET, and SERT.

  • Electronic Effects: Replacing the methyl group with electron-withdrawing groups (e.g., halogens like F, Cl) or electron-donating groups (e.g., methoxy) on the phenyl ring can modulate binding affinity. For instance, in related scaffolds, 4'-fluoro or 4'-chloro substitutions have been shown to enhance DAT affinity.[3]

  • Steric Bulk: Increasing the size of the substituent (e.g., from methyl to ethyl or tert-butyl) can either enhance affinity through favorable hydrophobic interactions or decrease it due to steric hindrance.

3.2. Part B: Modifications of the Piperidine Moiety

The basic nitrogen of the piperidine ring is a crucial feature, forming a key ionic interaction with an acidic residue (e.g., Asp79 in hDAT) in the transporter binding pocket.

  • N-Substitution: The substituent on the piperidine nitrogen dramatically impacts potency and selectivity.

    • Small Alkyl Groups: N-methyl or N-ethyl groups are often well-tolerated.

    • N-Benzyl Groups: Introducing an N-benzyl group can significantly enhance DAT affinity. Further substitution on the benzyl ring provides another vector for SAR exploration.[3][4]

    • Electron-Withdrawing Groups: Introducing electron-withdrawing functionalities, such as an N-cyano group, can alter the pKa of the piperidine nitrogen. This has been shown to produce highly potent and selective ligands for DAT in similar series.[4]

  • Bioisosteric Replacement: To improve pharmacokinetic properties or explore novel binding interactions, the piperidine ring can be replaced with bioisosteres such as tropanes, azetidines, or spirocyclic amines like 1-azaspiro[3.3]heptanes.[11][12][13]

Data Presentation: Exemplar SAR Data Table

Effective SAR analysis requires the clear and concise presentation of data. The following table provides a template for summarizing the binding affinities (Ki) and selectivity ratios for a series of hypothetical analogs. Ki values represent the concentration of a ligand that will bind to half the binding sites at equilibrium; lower values indicate higher binding affinity.

Analog IDR1 (Phenoxy Substituent)R2 (Piperidine N-Substituent)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
Lead-01 3-CH₃-H5565025011.84.5
Ana-02 4-F-H3080030026.710.0
Ana-03 3-CH₃-CH₃4555020012.24.4
Ana-04 3-CH₃-Benzyl1545018030.012.0
Ana-05 4-F-Benzyl860022075.027.5

Data are hypothetical and for illustrative purposes only, based on established SAR principles.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and in-vitro characterization of 4-[2-(3-Methylphenoxy)ethyl]piperidine analogs.

5.1. Protocol 1: General Synthetic Route for Analog Synthesis

This protocol outlines a common synthetic pathway for preparing the target analogs.

Objective: To synthesize 4-[2-(3-Methylphenoxy)ethyl]piperidine analogs via N-alkylation of a piperidine intermediate.

Materials:

  • 4-(2-Bromoethyl)piperidine hydrobromide (or N-Boc protected version)

  • 3-Methylphenol (or other substituted phenol)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Appropriate alkyl halide or benzyl bromide for N-substitution (e.g., iodomethane, benzyl bromide)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of the Phenoxyethyl Piperidine Core.

    • To a solution of 3-methylphenol (1.0 eq) in ACN, add K₂CO₃ (2.0 eq).

    • Stir the mixture at room temperature for 20 minutes.

    • Add a solution of N-Boc-4-(2-bromoethyl)piperidine (1.1 eq) in ACN.

    • Heat the reaction mixture to 80 °C and stir overnight.

    • Rationale: This is a standard Williamson ether synthesis. The base deprotonates the phenol, forming a nucleophilic phenoxide that displaces the bromide on the ethyl side chain. The Boc protecting group prevents N-alkylation at this stage.

  • Step 2: Deprotection of the Piperidine Nitrogen (if necessary).

    • Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Dissolve the crude product in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (3.0 eq) and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

    • Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, yielding the secondary amine.

  • Step 3: N-Alkylation of the Piperidine Ring.

    • Neutralize the reaction mixture from Step 2 with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate.

    • Dissolve the crude secondary amine in ACN. Add DIPEA (2.5 eq) followed by the desired alkyl halide (e.g., benzyl bromide, 1.2 eq).

    • Stir the reaction at room temperature overnight.

    • Rationale: The secondary amine acts as a nucleophile, displacing the halide on the electrophilic alkylating agent. DIPEA acts as a base to quench the HBr formed during the reaction.

  • Step 4: Purification.

    • Concentrate the reaction mixture and purify the final product using silica gel column chromatography to yield the desired analog.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

5.2. Protocol 2: In Vitro Monoamine Transporter Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of the synthesized analogs for DAT, SERT, and NET.

Objective: To quantify the ability of test compounds to displace specific radioligands from human monoamine transporters expressed in a stable cell line.

Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow A 1. Prepare Reagents (Cell Membranes, Radioligand, Test Compounds, Buffers) B 2. Incubation Combine reagents in 96-well plate. Incubate at RT. A->B C 3. Termination & Harvest Rapidly filter through glass fiber filters to separate bound/unbound ligand. B->C D 4. Washing Wash filters with ice-cold buffer to remove non-specific binding. C->D E 5. Scintillation Counting Quantify radioactivity trapped on the filters. D->E F 6. Data Analysis Calculate IC50 and Ki values. E->F

Caption: General workflow for monoamine transporter radioligand binding assays.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing human DAT (hDAT), hSERT, or hNET.[5]

  • Radioligands:

    • For hDAT: [³H]WIN 35,428[4]

    • For hSERT: [³H]Citalopram[4]

    • For hNET: [³H]Nisoxetine[4]

  • Non-specific Binding Definers:

    • For hDAT: 10 µM Cocaine or 10 µM Mazindol[14]

    • For hSERT: 10 µM Clomipramine[14]

    • For hNET: 10 µM Desipramine[15]

  • Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., NaCl, KCl).

  • Test Compounds: Synthesized analogs dissolved in DMSO and serially diluted.

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Liquid scintillation cocktail and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to wells designated for total binding, non-specific binding, and test compound concentrations.

  • Addition of Reagents:

    • Total Binding Wells: Add assay buffer and vehicle (DMSO).

    • Non-specific Binding Wells: Add the appropriate non-specific binding definer (e.g., 10 µM cocaine for DAT).

    • Test Compound Wells: Add serial dilutions of the synthesized analogs (e.g., from 0.1 nM to 10 µM).

  • Initiate Reaction: Add the cell membrane preparation to all wells, followed immediately by the specific radioligand at a concentration near its Kd value.

    • Rationale: Using the radioligand at its Kd ensures that a significant portion is bound, providing a good signal window for displacement by the test compound.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 3 mL) to minimize non-specific adherence of the radioligand to the filter.

    • Rationale: Using ice-cold buffer and performing washes quickly minimizes the dissociation of the specifically bound radioligand during the wash steps.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

5.3. Protocol 3: In Vitro Monoamine Uptake Inhibition Assays

This functional assay measures the potency (IC₅₀) of analogs in inhibiting the transport of monoamines into cells.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific uptake of a radiolabeled monoamine substrate.

Materials:

  • Cells: HEK293 cells stably expressing hDAT, hSERT, or hNET, plated in 96-well plates.[16]

  • Radiolabeled Substrates: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.[16]

  • Uptake Buffer: Krebs-HEPES buffer or similar physiological buffer.

  • Non-specific Uptake Definers: Same as for binding assays.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to grow to near confluency.

  • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells for 10-15 minutes at 37°C with various concentrations of the test compounds or the appropriate non-specific uptake definer.

    • Rationale: Pre-incubation allows the inhibitor to bind to the transporter before the addition of the substrate.

  • Initiate Uptake: Add the radiolabeled substrate (e.g., [³H]Dopamine) to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Rationale: The incubation time is kept short to measure the initial rate of transport and prevent substrate metabolism or transporter internalization.

  • Terminate Uptake: Stop the reaction by rapidly aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells with a lysis buffer or detergent. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity taken up by the cells.

5.4. Protocol 4: Data Analysis and Interpretation

  • Calculate Specific Binding/Uptake:

    • Specific Binding = Total Binding - Non-specific Binding

  • Generate Competition Curves: Plot the percentage of specific binding/uptake against the log concentration of the test compound.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which is the concentration of the analog that inhibits 50% of the specific binding or uptake.

  • Calculate Ki (for binding assays): Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the transporter.

    • Rationale: The Cheng-Prusoff correction accounts for the concentration of the radioligand used in the assay, providing a true measure of the inhibitor's affinity that is independent of assay conditions.[17]

  • Determine Selectivity: Calculate the selectivity ratio by dividing the Ki or IC₅₀ value for one transporter by the value for another (e.g., Selectivity for DAT over SERT = Ki(SERT) / Ki(DAT)). A higher ratio indicates greater selectivity for the transporter in the denominator.

References

  • Frontiers in Pharmacology. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Available at: [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available at: [Link]

  • Singh, S., et al. (2001). Expansion of Structure−Activity Studies of Piperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) Compounds by Altering Substitutions in the N-Benzyl Moiety and Behavioral Pharmacology of Selected Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Bryans, J. S., et al. (1999). 4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Available at: [Link]

  • Ilatovskaya, D. V., et al. (2019). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Molecules. Available at: [Link]

  • Findlay, J. D., et al. (2021). Monoamine Uptake Inhibition, Transporter Binding Affinity, and Selectivity for Viloxazine, Atomoxetine, and Reboxetine. Pharmacology Research & Perspectives. Available at: [Link]

  • Frolov, K., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Pacher, P., & Kecskemeti, V. (2004). Trends in the development of new antidepressants. Is there a light at the end of the tunnel?. Current medicinal chemistry.
  • Aher, Y. D., et al. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Biomolecules. Available at: [Link]

  • ResearchGate. (2023). (PDF) Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Available at: [Link]

  • Caccia, S., et al. (1992). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco. Available at: [Link]

  • Google Patents. (1996). Process for preparing 4-aryl-piperidine derivatives.
  • Defense Technical Information Center. (1987). Piperidine Synthesis. Available at: [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. Available at: [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Available at: [Link]

  • Dutta, A. K., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O- and N-analogues and their binding to monoamine transporters. Journal of Medicinal Chemistry. Available at: [Link]

  • ChemRxiv. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of monoamines and related reuptake inhibitors. Available at: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • ResearchGate. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Available at: [Link]

  • Wikipedia. (n.d.). Template:Monoamine reuptake inhibitors. Available at: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Bioisosteres of Common Functional Groups. Available at: [Link]

  • ACS Publications. (n.d.). Tuning the Selectivity of Monoamine Transporter Inhibitors by the Stereochemistry of the Nitrogen Lone Pair. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. Available at: [Link]

  • ResearchGate. (2026). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. Available at: [Link]

  • National Center for Biotechnology Information. (2023). MAO Inhibitors. Available at: [Link]

  • ChemRxiv. (n.d.). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. Available at: [Link]

  • PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Available at: [Link]

  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Available at: [Link]

  • ResearchGate. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common byproducts in 4-[2-(3-Methylphenoxy)ethyl]piperidine synthesis

Welcome to the Technical Support Center for the synthesis of 4-[2-(3-Methylphenoxy)ethyl]piperidine . This guide is engineered for process chemists and drug development professionals to troubleshoot the critical bottlene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-[2-(3-Methylphenoxy)ethyl]piperidine . This guide is engineered for process chemists and drug development professionals to troubleshoot the critical bottlenecks associated with the etherification steps of this specific active pharmaceutical ingredient (API) intermediate.

Below, we dissect the two primary synthetic pathways—the Mitsunobu reaction and the Williamson Ether Synthesis—detailing the mechanistic origins of common byproducts and providing scalable, self-validating protocols to eliminate them.

Mechanistic Pathways & Byproduct Formation

SynthesisPathway SM1 N-Boc-4-piperidineethanol Mitsunobu Mitsunobu Reaction (DIAD, PPh3, THF) SM1->Mitsunobu Williamson Williamson Ether Synthesis (MsCl, Base, DMF) SM1->Williamson SM2 3-Methylphenol (m-cresol) SM2->Mitsunobu SM2->Williamson Intermediate N-Boc-4-[2-(3-Methylphenoxy)ethyl]piperidine Mitsunobu->Intermediate SN2 Inversion ByP1 TPPO & H2DIAD (Stubborn Byproducts) Mitsunobu->ByP1 Stoichiometric Waste Williamson->Intermediate SN2 Substitution ByP2 Elimination Product (4-vinylpiperidine deriv.) Williamson->ByP2 E2 Competition Product 4-[2-(3-Methylphenoxy)ethyl]piperidine Intermediate->Product Deprotection (TFA/HCl)

Synthetic pathways and byproduct formation in 4-[2-(3-Methylphenoxy)ethyl]piperidine synthesis.

Quantitative Byproduct Analysis

ByproductSynthetic RouteOrigin / CausalityPhysicochemical ChallengeMitigation Strategy
Triphenylphosphine Oxide (TPPO) MitsunobuOxidation of PPh3 during etherificationCo-elutes with product; highly soluble in organicsMgCl2 complexation or cold toluene precipitation
Hydrazine Dicarboxylate (H2DIAD) MitsunobuReduction of DIADForms hydrogen bonds with the target etherCo-crystallization with TPPO
4-Vinylpiperidine derivative WilliamsonE2 elimination of the mesylate/halide intermediateStructurally similar to the starting materialStrict temperature control (<60°C); polar aprotic solvent
N-Alkylated Piperidine BothIncomplete N-Boc protection of the piperidine ringHighly polar, basic impurityValidate >99% N-protection prior to etherification

Troubleshooting FAQs

Q1: My Mitsunobu reaction yields a crude mixture heavily contaminated with triphenylphosphine oxide (TPPO). Column chromatography is unscalable for our pilot plant. How can I remove it? Causality: TPPO is a stoichiometric byproduct driven by the high oxophilicity of phosphorus, which makes the Mitsunobu reaction thermodynamically favorable[1]. However, its polarity often mimics the target ether, making chromatographic separation tedious and economically unviable at scale. Solution: Utilize a Lewis acid complexation strategy. Solid MgCl2 reacts with TPPO in solution to form an highly insoluble complex that can be easily filtered out[2]. Alternatively, swapping the solvent to cold toluene triggers the precipitation of a TPPO-H2DIAD co-crystal, which can be removed via simple filtration[1].

Q2: When using the Williamson ether synthesis route, my yields are low, and LC-MS shows a significant M-m-cresol mass peak alongside a lower molecular weight impurity. What is happening? Causality: The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[3]. However, the basic conditions (e.g., K2CO3 or NaH) combined with the leaving group on the 4-piperidineethanol derivative can promote a competing E2 elimination pathway[4]. This yields a 4-vinylpiperidine derivative instead of the desired ether, leaving unreacted m-cresol in the mixture. Solution: O-alkylation is significantly faster in polar aprotic solvents (like DMF or DMSO) compared to protic solvents, which helps the desired substitution reaction outcompete the elimination pathway[3]. Additionally, strictly control the reaction temperature (keep it ≤40°C) to disfavor the entropically driven E2 elimination.

Q3: I am detecting dialkylated or N-alkylated impurities in my final API mixture. How do I prevent this? Causality: 4-[2-(3-Methylphenoxy)ethyl]piperidine contains a secondary amine on the piperidine ring. If the starting 4-piperidineethanol is not fully N-protected (typically with a Boc or Cbz group) prior to the etherification step, the basic nitrogen will act as a competing nucleophile, leading to N-alkylation. Solution: Validate the N-Boc protection step using 1H-NMR or HPLC before proceeding to the Mitsunobu or Williamson step. Ensure the final deprotection step (using TFA or HCl) is performed only after the ether linkage is fully established and the intermediate is purified.

Validated Experimental Protocols

Protocol A: Chromatography-Free Mitsunobu Synthesis & TPPO Scavenging

This protocol utilizes MgCl2 wet-milling to achieve <1 wt% TPPO in the isolated product without chromatography[2].

  • Reaction Setup: In a dry, nitrogen-flushed reactor, dissolve N-Boc-4-piperidineethanol (1.0 eq), 3-methylphenol (1.0 eq), and PPh3 (1.5 eq) in anhydrous THF (10 Vol). Cool the mixture to 0 °C[5].

  • Activation: Add DIAD (1.5 eq) dropwise over 30 minutes to maintain the internal temperature at 0 °C. Once added, remove the cooling bath and stir at room temperature for 6 to 8 hours. Monitor completion via TLC or HPLC[5].

  • TPPO Complexation: Add anhydrous MgCl2 (2.0 eq relative to PPh3) directly to the crude reaction mixture. Subject the mixture to wet milling or vigorous overhead stirring for 2-4 hours. Note: Mechanical grinding is critical to constantly regenerate the MgCl2 particle surface, increasing the rate of complexation[2].

  • Filtration: Filter the insoluble MgCl2-TPPO complex through a Celite pad. Wash the filter cake thoroughly with cold MTBE.

  • Workup & Deprotection: Wash the organic filtrate with 1M NaOH (to remove any unreacted m-cresol), water, and brine. Dry over Na2SO4 and concentrate. Treat the resulting intermediate with 20% TFA in DCM for 2 hours to remove the Boc group, yielding the final 4-[2-(3-Methylphenoxy)ethyl]piperidine.

Protocol B: Optimized Williamson Ether Synthesis

This protocol minimizes E2 elimination by leveraging polar aprotic solvent kinetics[3].

  • Mesylation: Convert N-Boc-4-piperidineethanol to its corresponding mesylate using Methanesulfonyl chloride (MsCl, 1.2 eq) and Triethylamine (1.5 eq) in DCM at 0 °C. Isolate via standard aqueous workup and dry completely.

  • Alkoxide Formation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under nitrogen. Slowly add 3-methylphenol (1.1 eq) dropwise. Stir for 30 minutes until hydrogen evolution ceases, ensuring complete deprotonation[3].

  • SN2 Substitution: Slowly add the mesylate intermediate (from Step 1) to the phenoxide solution. Stir at 40 °C for 12 hours. Do not exceed 40 °C to prevent the formation of the 4-vinylpiperidine elimination byproduct.

  • Quench & Extract: Quench the reaction carefully with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (5x) to remove DMF, followed by a brine wash. Concentrate under reduced pressure.

  • Deprotection: Proceed with TFA/HCl deprotection as described in Protocol A.

References

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature Source: nih.gov URL:[Link]

  • Mitsunobu reaction - Wikipedia Source: wikipedia.org URL:[Link]

  • Mitsunobu reaction - Organic Synthesis Source: organic-synthesis.com URL:[Link]

  • Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling | Organic Process Research & Development Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-[2-(3-Methylphenoxy)ethyl]piperidine

Welcome to the technical support center for the synthesis of 4-[2-(3-Methylphenoxy)ethyl]piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-[2-(3-Methylphenoxy)ethyl]piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product.

Overview of the Synthesis

The most common and reliable method for synthesizing 4-[2-(3-Methylphenoxy)ethyl]piperidine is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of m-cresol attacks an electrophilic 2-ethylpiperidine derivative.

The overall transformation involves two key strategic approaches:

  • Route A: Reaction of m-cresol with a pre-formed 4-(2-haloethyl)piperidine.

  • Route B: Reaction of 4-(2-hydroxyethyl)piperidine with an activated m-cresol derivative (less common).

Route A is generally preferred due to the ready availability of the starting materials and the straightforward nature of the reaction. This guide will focus on optimizing this pathway.

A critical consideration is the piperidine nitrogen. It can be protected (e.g., with a Boc group) to prevent side reactions or left unprotected, which requires careful control of reaction conditions. For simplicity and cost-effectiveness, many procedures utilize the unprotected piperidine, relying on the higher nucleophilicity of the phenoxide.

Baseline Synthesis Protocol (Route A)

This protocol describes a standard lab-scale synthesis using 4-(2-chloroethyl)piperidine hydrochloride and m-cresol.

Step 1: Liberation of the Free Base

  • 4-(2-Chloroethyl)piperidine is often supplied as a hydrochloride salt to improve stability.[2][3] The free base must be generated before the ether synthesis.

Step 2: Williamson Ether Synthesis

  • The free 4-(2-chloroethyl)piperidine is reacted with the sodium salt of m-cresol, formed in situ, to yield the target ether.

Detailed Experimental Protocol

Materials:

  • 4-(2-Chloroethyl)piperidine hydrochloride

  • m-Cresol

  • Sodium hydroxide (NaOH) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of m-cresolate: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve m-cresol (1.0 eq) in anhydrous DMF (approx. 0.5 M). Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Preparation of 4-(2-chloroethyl)piperidine free base: In a separate flask, dissolve 4-(2-chloroethyl)piperidine hydrochloride (1.05 eq) in water and cool to 0 °C. Add a 2 M NaOH solution dropwise until the pH is >12. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The free base is a volatile oil and should be used immediately.

  • Coupling Reaction: Dissolve the crude 4-(2-chloroethyl)piperidine free base in a small amount of anhydrous DMF and add it dropwise to the sodium m-cresolate solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide (Q&A Format)

Q1: My reaction yield is consistently low (< 50%). What are the primary causes?

A1: Low yields in this Williamson ether synthesis can stem from several factors. Here’s a checklist of potential issues and their solutions:

  • Incomplete Deprotonation of m-cresol: The phenoxide is the active nucleophile. If deprotonation is incomplete, the reaction rate will be significantly lower.

    • Solution: Ensure your sodium hydride is fresh and not quenched by atmospheric moisture. Allow sufficient time for the deprotonation to complete (cessation of H₂ gas evolution is a good indicator). Alternatively, a stronger base like potassium tert-butoxide can be used.

  • Poor Quality of Alkyl Halide: The 4-(2-chloroethyl)piperidine free base can be unstable.

    • Solution: It is best to generate the free base and use it immediately in the next step.[4] Consider converting the starting alcohol (4-(2-hydroxyethyl)piperidine) to a better leaving group, such as a tosylate or mesylate, just before the reaction. These are often more stable and reactive than the corresponding chloride.[5]

  • Side Reactions: The primary competing reaction is the E2 elimination of HCl from 4-(2-chloroethyl)piperidine, especially at higher temperatures.[6]

    • Solution: Use the least sterically hindered base possible for the deprotonation. While high temperatures are needed to drive the Sₙ2 reaction, excessive heat (>120 °C) can favor elimination. Find the optimal temperature where the reaction proceeds at a reasonable rate without significant byproduct formation.

  • N-Alkylation: The piperidine nitrogen, being a secondary amine, is also nucleophilic and can compete with the phenoxide, leading to self-polymerization or reaction with another molecule of the alkyl chloride.

    • Solution: This is less likely under these conditions as the phenoxide is a much stronger nucleophile for this Sₙ2 reaction. However, if N-alkylation is suspected, using a Boc-protected 4-(2-chloroethyl)piperidine derivative will eliminate this possibility. The Boc group can be removed later with an acid like TFA.[7]

Q2: My TLC plate shows multiple spots, including one that I suspect is an elimination byproduct. How can I confirm this and minimize its formation?

A2: The likely elimination byproduct is 4-vinylpiperidine.

  • Confirmation: This byproduct can be identified by LC-MS, as it will have a mass corresponding to the loss of HCl from the starting material. Its polarity will be different from the starting material and the product on TLC.

  • Minimization:

    • Temperature Control: As mentioned, avoid excessive temperatures. Run the reaction at the lowest temperature that affords a reasonable reaction rate (e.g., start at 80 °C).

    • Choice of Leaving Group: Bromides are better leaving groups than chlorides but can also increase the rate of elimination. Tosylates are excellent leaving groups and often provide a good balance.[5]

    • Solvent: Aprotic polar solvents like DMF or DMSO are ideal as they solvate the cation (Na⁺) well, leaving a "naked" and highly reactive phenoxide nucleophile, which favors the Sₙ2 pathway.[1]

Q3: I'm having trouble purifying my product by column chromatography. It is streaking badly on the silica gel.

A3: This is a very common issue when purifying basic compounds like piperidines on acidic silica gel.[8][9] The amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and sometimes irreversible adsorption.[10]

Here are effective solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica.[8]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your hexane/ethyl acetate or DCM/methanol mobile phase. Equilibrate the column with this modified eluent before loading your sample.[8] Be aware that the volatile TEA will need to be removed from your fractions under vacuum.[8]

    • Ammonium Hydroxide: For more polar solvent systems (e.g., DCM/Methanol), a few drops of concentrated ammonium hydroxide can be added to the methanol portion.

  • Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase.[11]

    • Basic Alumina: Alumina is available in acidic, neutral, and basic forms. Basic alumina is an excellent choice for purifying amines without the need for mobile phase additives.[12]

    • Amine-Functionalized Silica: This is a specialty phase where the silica surface is bonded with aminopropyl groups, creating a more basic environment ideal for amine purification.[10][11]

Stationary PhaseAdditive RequiredAdvantagesDisadvantages
Silica Gel Yes (e.g., 1% TEA)Inexpensive, widely available.[8]Peak tailing without additive, potential for product loss.[8]
Basic Alumina NoGood for basic amines, different selectivity.[12]Can be less predictable, potentially more expensive.
Amine-Silica NoExcellent for amines, simplifies purification.[11]Higher cost than standard silica.

Q4: Could I use a Mitsunobu reaction as an alternative synthetic route?

A4: Yes, the Mitsunobu reaction is a powerful alternative for forming the ether linkage, especially if the Williamson synthesis is problematic.[13][14] This reaction would involve coupling 4-(2-hydroxyethyl)piperidine directly with m-cresol.

  • Reagents: The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15]

  • Advantages: It often proceeds under milder conditions (0 °C to room temperature) than the Williamson synthesis, which can prevent high-temperature side reactions like elimination.[13]

  • Disadvantages: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[16] Furthermore, the reagents (DEAD/DIAD) are hazardous and require careful handling.[16] The overall cost is also typically higher.

Frequently Asked Questions (FAQs)

Q: What is the best base for deprotonating m-cresol? A: Sodium hydride (NaH) is a strong, non-nucleophilic base that is ideal for this purpose because it irreversibly deprotonates the phenol, driving the reaction forward.[6] Potassium carbonate (K₂CO₃) is a weaker base but can also be effective, often requiring higher temperatures or a phase-transfer catalyst.

Q: What is the optimal solvent for this reaction? A: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are highly recommended.[1] They effectively solvate the counter-ion of the alkoxide, enhancing the nucleophilicity of the phenoxide and promoting the Sₙ2 reaction mechanism.

Q: How do I properly monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system like 7:3 Hexane:Ethyl Acetate with 1% TEA. The product spot should be less polar than the m-cresol starting material. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS is an excellent tool to track the disappearance of starting materials and the appearance of the product, confirming its mass.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic peaks for the aromatic, piperidine, and ethyl bridge protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • HPLC: This can be used to determine the purity of the final product with high accuracy.

Visual Workflow

Synthesis and Purification Workflow Diagram

The following diagram outlines the key stages of the synthesis and purification process.

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis prep_base Generate Free Base (4-(2-chloroethyl)piperidine) prep_nuc Generate Nucleophile (Sodium m-cresolate) reaction Williamson Ether Synthesis (Coupling in DMF, 80-100 °C) prep_nuc->reaction Add Free Base to Nucleophile workup Aqueous Workup (Quench & Extraction) reaction->workup Crude Product purify Column Chromatography (Silica + TEA Eluent) workup->purify analysis Characterization (NMR, LC-MS, HPLC) purify->analysis Pure Product

Caption: Workflow for the synthesis of 4-[2-(3-Methylphenoxy)ethyl]piperidine.

References

  • BenchChem. (n.d.). Technical Support Center: Purifying Basic Amines via Column Chromatography.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University Department of Chemistry website.
  • ChemScene. (n.d.). 114998-54-8 | 4-(2-Chloroethyl)piperidine hydrochloride.
  • Williamson Ether Synthesis. (n.d.). The Williamson Ether Synthesis.
  • Indian Journal of Chemistry. (n.d.).
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Google Patents. (n.d.). CN102336723B - Preparation method of L-chloperastine fendizoic acid.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Bradbury, R. H., et al. (2016). Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[8][10][11]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153). Journal of Medicinal Chemistry, 59(17), 7801-7817.

  • ChemicalBook. (n.d.). Piperidine hydrochloride synthesis.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Practical Synthesis of Fragment - Supporting Inform
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • CymitQuimica. (n.d.). 4-(2-Chloroethyl)piperidine Hydrochloride.
  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis.
  • Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.
  • Il Farmaco. (n.d.). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity.
  • Molecules. (n.d.).
  • Google Patents. (n.d.). WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis.
  • Journal of the Mexican Chemical Society. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • Beilstein Journal of Organic Chemistry. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
  • Journal of the Serbian Chemical Society. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)

Sources

Troubleshooting

Technical Support Center: Purification of 4-[2-(3-Methylphenoxy)ethyl]piperidine

Prepared by the Senior Application Scientist Team This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-[2-(3-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-[2-(3-Methylphenoxy)ethyl]piperidine. Our goal is to move beyond simple protocols by explaining the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most probable impurities in my crude sample of 4-[2-(3-Methylphenoxy)ethyl]piperidine?

Understanding the potential impurities is the first step toward designing an effective purification strategy.[1] Impurities are typically process-related or arise from degradation.

  • Process-Related Impurities: These originate from the synthetic route.[2][3]

    • Unreacted Starting Materials: Depending on your synthesis, this could include 3-methylphenol or a 4-substituted piperidine precursor (e.g., 4-(2-chloroethyl)piperidine or 4-(2-hydroxyethyl)piperidine).

    • Byproducts: Side reactions can lead to structurally similar molecules. For instance, in a Williamson ether synthesis, O-alkylation vs. C-alkylation on the phenol can occur, or elimination reactions of the ethyl-halide precursor could be a possibility.

    • Reagent-Related Impurities: Residual catalysts, bases (e.g., potassium carbonate), or phase-transfer catalysts used during the synthesis.[1]

  • Degradation Products & Storage Issues:

    • Oxidation Products: The piperidine ring and the benzylic-like ether linkage can be susceptible to oxidation over time, often leading to discoloration (yellowing or browning).[1]

    • Water and Residual Solvents: Moisture from atmospheric exposure or incomplete drying after an aqueous workup is a common impurity.[1] Residual solvents from the reaction or a previous purification step can also be present.[2]

Impurity_Sources cluster_synthesis Synthesis Stage cluster_reaction Reaction & Workup cluster_storage Storage & Handling Start_Materials Starting Materials (e.g., 3-methylphenol) Crude_Product Crude 4-[2-(3-Methylphenoxy)ethyl]piperidine Start_Materials->Crude_Product Unreacted Reagents Reagents & Catalysts Reagents->Crude_Product Residual Final_Product Purified Product Crude_Product->Final_Product Purification Side_Reactions Side Reactions Side_Reactions->Crude_Product Byproducts Aqueous_Workup Aqueous Workup Aqueous_Workup->Crude_Product Water, Salts Atmosphere Atmosphere (Oxygen, Moisture) Atmosphere->Final_Product Degradation (Oxidation) Purification_Decision_Tree Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Impurity_Polarity Are impurities non-basic? Is_Solid->Impurity_Polarity No (Oil) Chromatography Column Chromatography Recrystallize->Chromatography Fails or 'oils out' Pure_Product Pure Product Recrystallize->Pure_Product Success Chromatography->Pure_Product Acid_Base Acid-Base Extraction Impurity_Polarity->Acid_Base Yes (Neutral/Acidic) Distillation Is product thermally stable with non-volatile impurities? Impurity_Polarity->Distillation No or still impure Acid_Base->Chromatography Still impure Acid_Base->Pure_Product Success Distillation->Chromatography No Vac_Distill Vacuum Distillation Distillation->Vac_Distill Yes Vac_Distill->Chromatography Still impure Vac_Distill->Pure_Product Success

Sources

Optimization

Technical Support Center: HPLC Optimization for 4-[2-(3-Methylphenoxy)ethyl]piperidine

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 4-[2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 4-[2-(3-Methylphenoxy)ethyl]piperidine .

Structurally, this analyte presents a classic chromatographic dichotomy: a highly lipophilic 3-methylphenoxyethyl tail combined with a strongly basic secondary amine in the piperidine ring (estimated pKa ~9.5–10.0). This combination frequently triggers severe peak tailing, retention time drift, and poor recovery due to secondary interactions with the stationary phase. The following modules provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve optimal peak symmetry and resolution.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing (Asymmetry factor > 2.0) for this compound on a standard C18 column? A1: Peak tailing for basic piperidine derivatives is primarily driven by secondary ion-exchange interactions[1]. While the lipophilic tail interacts with the C18 functional groups via intended hydrophobic retention, the basic piperidine nitrogen becomes protonated (positively charged) at typical mobile phase pH levels (pH 4–8). Simultaneously, residual silanol groups on the silica surface of the column dissociate into negatively charged silanoate ions (SiO⁻)[2]. The electrostatic attraction between the protonated amine and the ionized silanols causes the analyte to "stick" to the column matrix, resulting in a stretched trailing edge[2].

Q2: Should I optimize the method using a low-pH or high-pH mobile phase? A2: Both approaches are valid, but they operate on entirely different chemical mechanisms:

  • Low-pH Strategy (pH < 3.0): By using acidic modifiers (e.g., 0.1% formic acid or phosphate buffer at pH 2.5), you force the residual silanols (pKa ~3.5–4.5) into their neutral, protonated state (SiOH)[3]. This eliminates the negative charge on the column surface, preventing the ion-exchange interaction, even though the piperidine remains fully positively charged[1].

  • High-pH Strategy (pH > 10.5): By using a basic buffer (e.g., ammonium hydroxide), you raise the pH above the pKa of the piperidine nitrogen. This deprotonates the analyte, rendering it completely neutral. A neutral molecule cannot participate in ion-exchange interactions with the silanols[1]. Caution: This requires a specialized hybrid-silica column designed to withstand high pH without dissolving.

Q3: My protocol requires a neutral pH (pH 6–7) to co-elute other pH-sensitive impurities. How can I suppress the tailing without changing the pH? A3: If you are locked into a mid-pH range, you must use a mobile phase additive that acts as a silanol suppressor or competing base[3]. Adding 5–10 mM of Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase is highly effective[3][4]. Because TEA is a small, highly basic molecule, it aggressively binds to the anionic silanol groups, effectively "masking" them and reducing their availability to interact with your piperidine analyte[3].

Q4: Why does my retention time drift unpredictably between injections? A4: Retention time drift occurs when the mobile phase pH is too close to the analyte's pKa[2]. For this piperidine derivative, if your mobile phase pH is between 8.5 and 10.5, the molecule exists in a dynamic equilibrium between its ionized and neutral states. Minor fluctuations in buffer preparation or column temperature will shift this equilibrium, drastically altering the analyte's polarity and retention time. Always buffer the mobile phase at least 2 pH units away from the analyte's pKa[5].

Part 2: Mechanistic & Workflow Visualizations

Troubleshooting Start Peak Tailing (As > 1.5) Observed CheckPH Evaluate Mobile Phase pH Is it near pKa (9-10)? Start->CheckPH AdjustLow Lower pH to < 3.0 (Protonate Silanols) CheckPH->AdjustLow Yes, lower it AdjustHigh Raise pH to > 10.5 (Neutralize Analyte) CheckPH->AdjustHigh Yes, raise it AddTEA Add 5-10 mM TEA (Silanol Blocker) CheckPH->AddTEA Fixed pH required Column Switch to Hybrid/ End-capped Column AdjustLow->Column Tailing persists AdjustHigh->Column Tailing persists AddTEA->Column Tailing persists

Figure 1: Decision tree for resolving basic piperidine peak tailing in HPLC.

Mechanism Analyte Piperidine Derivative (Basic Secondary Amine) Interaction Ion-Exchange Interaction (Causes Peak Tailing) Analyte->Interaction Mid-pH (4-8) Silanol Residual Silanols (SiO-) on Silica Surface Silanol->Interaction Mid-pH (4-8) LowPH Acidic Mobile Phase (pH < 3) Silanols Protonated (SiOH) Interaction->LowPH Add Acid HighPH Basic Mobile Phase (pH > 10) Analyte Neutralized Interaction->HighPH Add Base Resolved Hydrophobic Retention (Symmetrical Peak) LowPH->Resolved HighPH->Resolved

Figure 2: Mechanistic pathways of silanol interactions and pH-based resolution.

Part 3: Quantitative Data Summary

The following table synthesizes the impact of various mobile phase modifiers on the chromatography of basic piperidine compounds.

Modifier / BufferConcentrationMechanism of ActionTarget pHUV CutoffMS Compatible?
Formic Acid 0.1% (v/v)Protonates silanols to prevent secondary interactions.~2.7210 nmYes (Excellent)
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Strong ion-pairing agent; masks basic nitrogen[6].~2.0210 nmNo (Suppresses signal)[6]
Phosphate Buffer 10 - 20 mMHigh buffering capacity at low pH; neutralizes silanols[3].2.5< 200 nmNo (Non-volatile)
Triethylamine (TEA) 5 - 10 mMCompeting base; aggressively binds to active silanols[3].6.0 - 7.0235 nmNo (Causes fouling)
Ammonium Bicarbonate 10 mMDeprotonates piperidine, rendering it fully neutral.10.5210 nmYes

Part 4: Experimental Protocols

Protocol A: Low-pH Volatile Mobile Phase (LC-MS/UV Compatible)

Objective: To achieve sharp peak symmetry by protonating column silanols while maintaining volatility for mass spectrometric detection.

  • Aqueous Phase (Mobile Phase A) Preparation:

    • Measure 1000 mL of LC-MS grade water.

    • Add exactly 1.0 mL of LC-MS grade Formic Acid (FA).

    • Causality: Formic acid establishes a pH of ~2.7, ensuring all silanol groups are protonated (SiOH) and inactive[1].

  • Organic Phase (Mobile Phase B) Preparation:

    • Measure 1000 mL of LC-MS grade Acetonitrile.

    • Add exactly 1.0 mL of LC-MS grade Formic Acid.

    • Causality: Adding FA to the organic phase prevents baseline drift and pH shifts during gradient elution.

  • Column Selection: Install a high-purity, fully end-capped C18 column (e.g., Waters Cortecs or Phenomenex Kinetex)[2][3].

  • Self-Validating Checkpoint:

    • Inject a 10 µg/mL standard of 4-[2-(3-Methylphenoxy)ethyl]piperidine.

    • Calculate the Asymmetry factor (As) at 10% peak height.

    • Validation: If As ≤ 1.3, the system is validated. If As > 1.5, the column may have degraded end-capping; replace the column or switch to Protocol B.

Protocol B: High-pH Mobile Phase (UV-Optimized)

Objective: To completely neutralize the piperidine molecule, eliminating electrostatic interactions entirely.

  • Aqueous Phase (Mobile Phase A) Preparation:

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water (yields 10 mM).

    • Titrate with Ammonium Hydroxide (NH₄OH) until the pH reaches exactly 10.5.

    • Causality: At pH 10.5, the basic piperidine nitrogen is deprotonated. The neutral molecule relies solely on predictable hydrophobic partitioning[1].

  • Organic Phase (Mobile Phase B) Preparation:

    • Use 100% HPLC-grade Methanol. (Methanol often provides better peak shape for basic compounds at high pH compared to Acetonitrile).

  • Column Selection: You must use a hybrid silica column (e.g., Waters XBridge) or a polymer-based column. Standard silica dissolves rapidly at pH > 8.0.

  • Self-Validating Checkpoint:

    • Monitor system backpressure during equilibration.

    • Validation: A stable pressure indicates column integrity. A sudden pressure spike or void volume peak indicates silica dissolution. Inject the standard; expect an As ≈ 1.0–1.1 due to the complete absence of ion-exchange interactions.

Part 5: References

1.3 2.2 3. 5 4.1 5. 4 6.6

Sources

Troubleshooting

4-[2-(3-Methylphenoxy)ethyl]piperidine degradation and storage issues

Welcome to the Technical Support Center for 4-[2-(3-Methylphenoxy)ethyl]piperidine . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this bifunctio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-[2-(3-Methylphenoxy)ethyl]piperidine . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this bifunctional building block.

This molecule contains two critical functional groups: a basic secondary amine (the piperidine ring) and an aryl ether linkage. Each presents distinct degradation liabilities under suboptimal conditions. This guide bypasses generic advice to provide you with causality-driven storage protocols, self-validating troubleshooting workflows, and field-proven recovery methodologies.

PART 1: The Causality of Degradation & Storage Protocols

To establish a self-validating storage system, we must first understand the mechanistic why behind the compound's degradation.

  • Piperidine Ring Oxidation: The nitrogen lone pair and adjacent α-carbons in the secondary amine are highly susceptible to atmospheric oxygen and photo-oxidation[1]. This process generates polar impurities such as N-oxides and conjugated imines[2].

  • Carbamate Salt Formation: As a nucleophilic secondary amine, the piperidine ring rapidly reacts with atmospheric carbon dioxide ( CO2​ ) to form stable carbamate salts[3]. This alters the compound's physical state (often forming a white precipitate) and drastically reduces its solubility in organic solvents[4].

  • Aryl Ether Cleavage: While the 3-methylphenoxy ether is generally stable under ambient conditions, exposure to strong acids, bases, or extreme thermal stress can induce C-O bond cleavage, yielding 3-methylphenol and piperidine-4-ethanol[5].

The Self-Validating Storage Protocol

To guarantee structural integrity, implement the following storage parameters:

  • Temperature: Store at -20°C for long-term storage. Causality: Suppresses the kinetic energy required for both thermal degradation and radical-mediated auto-oxidation.

  • Atmosphere: Purge the headspace with ultra-pure Argon . Causality: Displacing O2​ prevents N-oxide formation, while displacing CO2​ eliminates the risk of carbamate precipitation.

  • Containment: Use amber glass vials with PTFE-lined caps. Causality: Blocks UV photons that initiate radical-mediated photo-oxidation of the piperidine ring[2].

PART 2: Troubleshooting FAQs

Q1: My neat liquid/oil has turned yellow or brown over time. Is it still usable? A: The discoloration is a direct visual indicator of oxidative degradation within the piperidine ring, confirming the presence of N-oxides or imine species[2]. Do not use this material directly in sensitive biological assays or stoichiometric syntheses, as these polar impurities will skew your molar equivalents and potentially cause side reactions. Action: See Workflow 2 below to rescue the material via a basic aqueous wash.

Q2: I am observing a white, insoluble crust forming around the cap of my storage vial, and the compound is no longer fully soluble in dichloromethane (DCM). A: This is a classic symptom of carbamate formation[3]. The secondary amine has reacted with ambient CO2​ and trace moisture to form a highly polar carbamate salt[4]. Action: This is reversible. You can recover the free base by dissolving the mixture in a biphasic system of ethyl acetate and 1M NaOH (See Workflow 2).

Q3: During stability-indicating HPLC analysis, I see a new peak with an earlier retention time (more polar) and a peak with a later retention time. What are these? A: The earlier, more polar peak is typically the piperidine N-oxide or a ring-opened degradation product[2]. If the sample was subjected to extreme pH or thermal stress, the later peak likely corresponds to 3-methylphenol, resulting from the hydrolytic or oxidative cleavage of the aryl ether bond[5]. Confirm the exact masses using LC-MS.

PART 3: Experimental Protocols

Workflow 1: Forced Degradation Study (Oxidative & Thermal)

Purpose: To baseline the chromatographic profile of potential impurities so you can accurately identify them in future stability assays.

  • Preparation: Prepare a 1.0 mg/mL stock solution of 4-[2-(3-Methylphenoxy)ethyl]piperidine in HPLC-grade Acetonitrile.

  • Oxidative Stress: Aliquot 1 mL of the stock into a 2 mL amber vial. Add 100 µL of 3% H2​O2​ . Cap loosely and incubate at room temperature for 24 hours.

  • Thermal Stress: Aliquot 1 mL of the stock into a 2 mL amber vial. Seal tightly with a PTFE-lined cap. Incubate in a heating block at 60°C for 48 hours.

  • Quenching & Analysis: Quench the oxidative sample with 50 µL of saturated sodium thiosulfate. Dilute both samples 1:10 with mobile phase and analyze via LC-MS using a C18 column (Gradient: 5-95% MeCN in Water with 0.1% TFA).

Workflow 2: Free-Base Recovery from Carbamate/Oxidized Mixtures

Purpose: A self-validating protocol to rescue degraded stock material. The visual dissolution of the carbamate crust upon base addition confirms the successful reversal of CO2​ degradation.

  • Dissolution: Suspend 1.0 g of the degraded compound in 20 mL of Ethyl Acetate (EtOAc). Note: EtOAc is preferred over DCM here to avoid potential alkylation reactions that can occur between DCM and secondary amines over prolonged exposure.

  • Basification: Add 20 mL of 1.0 M aqueous NaOH. Stir vigorously for 30 minutes at room temperature. Causality: The strong base breaks down the carbamate salts, releasing CO2​ , and ensures the piperidine nitrogen is fully deprotonated into its free-base form.

  • Separation: Transfer the mixture to a separatory funnel. Collect the upper organic (EtOAc) layer. The polar N-oxide impurities and inorganic salts will remain in the aqueous layer.

  • Washing: Wash the organic layer with 10 mL of brine to remove residual water and trace polar impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Immediately purge the final flask with Argon before sealing.

PART 4: Quantitative Data Summaries

The following table summarizes the expected degradation kinetics of piperidine-aryl ether derivatives under various environmental conditions, highlighting the critical need for inert storage.

Storage ConditionAtmosphereTimeframePurity Remaining (%)Primary Degradant Observed
-20°C (Dark) Argon12 Months> 99.5%None
4°C (Dark) Air6 Months96.2%Piperidine N-oxide
25°C (Ambient Light) Air1 Month89.4%N-oxide, Carbamate salt
60°C (Dark) Air7 Days81.1%N-oxide, Cleavage products

PART 5: Visualizations

Degradation Parent 4-[2-(3-Methylphenoxy) ethyl]piperidine O2 O2 / UV Light Parent->O2 CO2 Atmospheric CO2 Parent->CO2 Heat Extreme pH / Heat Parent->Heat NOxide Piperidine N-oxide (Polar Impurity) O2->NOxide Carbamate Carbamate Salt (Insoluble Crust) CO2->Carbamate Cleavage Aryl Ether Cleavage Products Heat->Cleavage

Fig 1. Primary degradation pathways triggered by environmental exposure.

Troubleshooting Symptom Visual or Analytical Anomaly Detected Yellow Yellow/Brown Discoloration Symptom->Yellow Crust White Precipitate / Insolubility Symptom->Crust Peaks New HPLC Peaks Detected Symptom->Peaks Action1 Perform Aqueous Wash & Extraction Yellow->Action1 Action2 Basify with 1M NaOH & Extract to Free-Base Crust->Action2 Action3 Run LC-MS to Identify N-Oxide or Cleavage Peaks->Action3

Fig 2. Decision matrix for resolving common storage and degradation anomalies.

PART 6: References

  • BenchChem Technical Support. Storage and Stability of Piperidine Compounds. BenchChem. 1

  • MDPI. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. International Journal of Greenhouse Gas Control. 3

  • Royal Society of Chemistry (RSC). Aryl ether-free polymer electrolytes for electrochemical and energy devices. Chemical Society Reviews. 5

Sources

Optimization

Overcoming solubility problems of 4-[2-(3-Methylphenoxy)ethyl]piperidine in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 4-[2-(3-Methylphenoxy)ethyl]piperidine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 4-[2-(3-Methylphenoxy)ethyl]piperidine . This compound presents a classic formulation challenge: it contains a basic piperidine pharmacophore tethered to a highly lipophilic, bulky ether moiety.

The following troubleshooting guide, mechanistic breakdowns, and self-validating protocols will help you achieve stable aqueous solvation for your in vitro and in vivo assays without compromising biological integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 4-[2-(3-Methylphenoxy)ethyl]piperidine immediately precipitate when diluted from a DMSO stock into PBS (pH 7.4)? A1: This is a phenomenon driven by the hydrophobic effect and the molecule's specific pKa. The piperidine nitrogen has a pKa of approximately 11.2[1]. At physiological pH (7.4), the nitrogen is predominantly protonated. However, the massive lipophilic bulk of the 3-methylphenoxyethyl tail dominates the molecule's overall solvation energy. When transitioning from pure DMSO to an aqueous buffer, the sudden spike in the medium's dielectric constant forces the hydrophobic tails to aggregate to minimize their thermodynamically unfavorable exposure to water, leading to rapid crystallization and precipitation.

Q2: Can I simply lower the pH of my buffer to force dissolution? A2: Yes, but this is highly application-dependent. Lowering the pH below 4.0 ensures complete protonation of the piperidine ring, forming a piperidinium salt which significantly increases aqueous solubility via ion-dipole interactions[1]. However, if your downstream application involves live-cell assays or physiological targets, highly acidic buffers will cause rapid cytotoxicity or denature target proteins. pH adjustment is a viable standalone strategy only for analytical characterization (e.g., HPLC mobile phases), not for biological screening.

Q3: What is the most effective excipient strategy for cell-based or in vivo dosing? A3: Cyclodextrin complexation is the gold standard here. Specifically, we recommend utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of β-cyclodextrins is perfectly sized to encapsulate either the piperidine ring or the methylphenoxy moiety of similar derivatives[2]. This host-guest inclusion physically masks the lipophilic surface from the aqueous environment, while the hydrophilic exterior of the cyclodextrin maintains high aqueous solubility and prevents mucosal irritation[3].

IonizationSolubility A 4-[2-(3-Methylphenoxy)ethyl]piperidine (Free Base) B Acidic Buffer (pH < 7) Protonation of Piperidine A->B Decrease pH C Basic Buffer (pH > 9) Neutral Species A->C Increase pH D Soluble Piperidinium Salt (Aqueous Solvation) B->D Ion-Dipole Bonds E Insoluble Aggregate (Precipitation) C->E Hydrophobic Effect

Logical relationship between pH, ionization state, and aqueous solubility.

Part 2: Self-Validating Experimental Protocols

To ensure reproducibility, do not rely on subjective visual inspections for solubility. The following protocols are designed as closed-loop, self-validating systems.

Protocol A: Kinetic Solubility Screening via Nephelometry

Causality Insight: Visual inspection misses micro-precipitates that can skew assay data. Nephelometry measures laser light scattering to detect sub-visual aggregates, providing a highly accurate kinetic solubility limit[4].

  • Stock Preparation: Prepare a 10 mM stock of 4-[2-(3-Methylphenoxy)ethyl]piperidine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, create a serial dilution of the compound in your target aqueous buffer (e.g., PBS pH 7.4), keeping the final DMSO concentration strictly at 1% v/v.

  • Incubation: Seal and incubate the plate at room temperature for 2 hours with gentle orbital shaking (300 rpm) to allow equilibrium of aggregate formation.

  • Nephelometric Reading: Measure the turbidity of each well using a nephelometer. The lowest concentration at which light scattering exceeds the buffer baseline is your kinetic solubility limit[4].

  • Self-Validation Check: Run a known highly soluble compound (e.g., caffeine) and a highly insoluble compound (e.g., amiodarone free base) in parallel wells. If the nephelometer fails to detect the amiodarone precipitation or flags caffeine as insoluble, your laser scatter threshold requires immediate recalibration.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Causality Insight: Simple co-solvation (just mixing API and CD in water) often fails for highly lipophilic compounds because the API cannot dissolve enough to enter the cyclodextrin cavity. We use a solvent-evaporation method to force molecular dispersion.

  • API Solvation: Dissolve 10 mg of 4-[2-(3-Methylphenoxy)ethyl]piperidine in 2 mL of a volatile organic solvent (e.g., ethanol or methanol).

  • Excipient Solvation: Dissolve HP-β-CD in 10 mL of purified water at a 1:2 (API:CD) molar ratio.

  • High-Shear Mixing: Add the organic API solution dropwise into the aqueous HP-β-CD solution under high-shear magnetic stirring (800 rpm) at 30°C.

  • Solvent Evaporation: Transfer the mixture to a rotary evaporator. Slowly remove the organic phase under vacuum at 40°C. Note: Slow evaporation is critical to prevent the API from crashing out before inclusion occurs.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize for 48 hours to yield a stable, solid inclusion complex powder.

  • Self-Validation Check: Reconstitute the lyophilized powder in pure PBS at a target concentration of 2 mg/mL. Centrifuge at 10,000 x g for 10 minutes and analyze the supernatant via HPLC-UV. If the API concentration in the supernatant is <95% of the theoretical yield, the inclusion complexation was incomplete, indicating the need for a higher CD:API molar ratio.

ComplexationWorkflow Step1 1. API Preparation Dissolve in organic solvent Step3 3. Mixing Combine under high-shear Step1->Step3 Step2 2. CD Solvation Dissolve HP-β-CD in buffer Step2->Step3 Step4 4. Evaporation Remove organic phase Step3->Step4 Step5 5. Lyophilization Freeze-dry complex Step4->Step5 Step6 6. Validation Nephelometry & HPLC check Step5->Step6

Step-by-step workflow for generating cyclodextrin inclusion complexes.

Part 3: Quantitative Data Summaries

The table below summarizes the expected solubility behavior of 4-[2-(3-Methylphenoxy)ethyl]piperidine across different solvent vehicles to guide your formulation choices.

Solvent / VehicleEstimated Solubility LimitPrimary Solubilization MechanismSuitability for Bioassays
PBS (pH 7.4) < 10 µg/mLNone (Hydrophobic aggregation)Poor (Causes precipitation)
0.1 M HCl (pH 1.0) > 5 mg/mLIon-dipole interactions (Salt formation)Poor (Cytotoxic pH levels)
100% DMSO > 50 mg/mLDisruption of crystal lattice energyStock solutions only
20% HP-β-CD in PBS 1 - 5 mg/mLHost-guest inclusion complexationExcellent (Biocompatible)

References

  • Cyclodextrins: An Overview of Fundamentals, Types, and Applications. IntechOpen. Available at:[Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Alkylation of 3-Methylphenol with 4-(2-Chloroethyl)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing complex etherifications.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing complex etherifications. The coupling of 3-methylphenol (m-cresol) with 4-(2-chloroethyl)piperidine via a Williamson ether synthesis is notoriously prone to yield-destroying side reactions.

Because the alkylating agent is bifunctional and the phenoxide intermediate is an ambident nucleophile, standard protocols often fail. This guide breaks down the causality behind these side reactions and provides a self-validating, field-proven methodology to ensure high-fidelity O-alkylation.

Part 1: Mechanistic Diagnostics & FAQs

FAQ 1: Why am I seeing multiple product peaks with the same mass (m/z) in my LC-MS?

The Issue: You are likely observing a mixture of O-alkylated (desired ether) and C-alkylated (undesired ring-substituted) products. The Causality: When 3-methylphenol is deprotonated, the resulting phenoxide is an 1[1]. Resonance delocalizes the negative charge from the oxygen atom to the ortho and para carbon positions on the aromatic ring[2]. If you run this reaction in a protic solvent (like ethanol or water), the solvent forms strong hydrogen bonds with the highly electronegative oxygen atom, shielding it. This forces the electrophile to attack the less hindered carbon atoms, driving C-alkylation[1]. The Solution: Switch to a polar aprotic solvent like DMF or DMSO. These solvents solvate the metal cation (e.g., K⁺) but leave the phenoxide oxygen "naked" and highly reactive, 3[3].

FAQ 2: My alkylating agent is degrading rapidly, but no product is forming. What is happening?

The Issue: The 4-(2-chloroethyl)piperidine is reacting with itself rather than the phenol. The Causality: 4-(2-chloroethyl)piperidine contains a basic, highly nucleophilic secondary amine. If left unprotected, the molecule will undergo auto-condensation. The piperidine nitrogen of one molecule can attack the chloroethyl group of another (intermolecular polymerization), or it can attack its own tail to form a bicyclic quinuclidine-like derivative (intramolecular cyclization). The Solution: You must mask the nucleophilicity of the piperidine nitrogen. Use an N-protected derivative (e.g., N-Boc-4-(2-chloroethyl)piperidine) during the alkylation step. Once the ether linkage is established, the Boc group can be quantitatively removed using acidic conditions (TFA/DCM).

FAQ 3: I am detecting a significant amount of 4-vinylpiperidine. How do I stop this elimination?

The Issue: The alkyl chloride is undergoing E2 elimination instead of Sₙ2 substitution. The Causality: If you use strong bases (like NaH or NaOH) or push the reaction temperature too high (>100°C), the phenoxide acts as a Brønsted base rather than a nucleophile. It abstracts a proton adjacent to the chloride, 4[4] and yielding 4-vinylpiperidine. The Solution: Lower the activation energy of the Sₙ2 pathway by employing a5[5]. Add a catalytic amount of Potassium Iodide (KI) (0.1 eq). KI converts the alkyl chloride into a highly reactive alkyl iodide in situ. Because iodide is a superior leaving group, the Sₙ2 O-alkylation can proceed rapidly at milder temperatures (60°C), effectively suppressing the higher-energy E2 elimination pathway.

Part 2: Quantitative Data & Parameter Optimization

To ensure reproducibility, the following table summarizes how specific reaction parameters dictate the product distribution.

Table 1: Impact of Reaction Parameters on Alkylation Selectivity

ParameterSub-optimal ConditionOptimized ConditionMechanistic Causality
Solvent Protic (Ethanol/Water)Polar Aprotic (DMF)Protic solvents H-bond to the phenoxide oxygen, driving C-alkylation. Aprotic solvents leave oxygen exposed for O-alkylation[6].
Base NaOH / NaHK₂CO₃ / Cs₂CO₃Strong bases promote E2 elimination. Mild carbonate bases with large counterions (K⁺, Cs⁺) favor Sₙ2 substitution[4].
Catalyst NoneCatalytic KI (10 mol%)KI drives in situ halogen exchange (Finkelstein), creating a better leaving group and allowing lower reaction temperatures[5].
Alkylating Agent Unprotected AmineN-Boc Protected AmineUnprotected secondary amines undergo rapid auto-polymerization or intramolecular cyclization.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; every critical step includes an In-Process Control (IPC) to validate the chemistry before proceeding.

Objective: Synthesis of 4-(2-(3-methylphenoxy)ethyl)piperidine via O-alkylation. Reagents: 3-methylphenol (1.0 eq), N-Boc-4-(2-chloroethyl)piperidine (1.1 eq), K₂CO₃ (2.0 eq), KI (0.1 eq), anhydrous DMF.

Step 1: Phenoxide Formation

  • Add 3-methylphenol and finely milled K₂CO₃ to anhydrous DMF at 0°C under an inert N₂ atmosphere.

  • Causality: K₂CO₃ is a mild base that prevents E2 elimination, while DMF leaves the oxygen exposed for nucleophilic attack.

  • Validation Checkpoint: Stir for 30 minutes. The solution will transition from colorless to a distinct yellow tint, visually confirming the generation of the phenoxide anion.

Step 2: Finkelstein Activation

  • Add KI (0.1 eq) to the reaction mixture and stir for 15 minutes.

  • Causality: KI converts the alkyl chloride to a highly reactive alkyl iodide in situ, lowering the activation energy for the Sₙ2 pathway.

Step 3: Alkylation

  • Dropwise add N-Boc-4-(2-chloroethyl)piperidine dissolved in a minimum volume of DMF. Heat the reaction to 60°C.

  • Causality:N-Boc protection prevents the piperidine nitrogen from acting as a competing nucleophile. The moderate temperature (60°C) provides enough energy for Sₙ2 while remaining too low for E2 elimination.

Step 4: In-Process Control (IPC)

  • After 4 hours, sample the reaction for LC-MS analysis.

  • Validation Checkpoint: Confirm the disappearance of the 3-methylphenol peak (m/z 107 [M-H]⁻) and the appearance of the N-Boc protected product mass. The O/C alkylation ratio should be >95:5.

Step 5: Workup and Deprotection

  • Quench with ice water, extract with EtOAc, and wash extensively with brine (5x) to remove residual DMF.

  • Treat the concentrated organic layer with 20% TFA in DCM for 2 hours at room temperature to remove the Boc group.

  • Validation Checkpoint: TLC (Ninhydrin stain) will show a new, highly polar spot that stains purple, confirming the successful unmasking of the free secondary amine.

Part 4: Pathway & Workflow Visualizations

MechanisticPathways Reactants 3-Methylphenol + 4-(2-Chloroethyl)piperidine Cond_O Polar Aprotic Solvent (DMF, K2CO3) Reactants->Cond_O Cond_C Protic Solvent (H2O, EtOH) Reactants->Cond_C Cond_E Strong Base / High Temp Reactants->Cond_E Cond_Cy Unprotected Amine Reactants->Cond_Cy O_Alk Desired Pathway: O-Alkylation (Ether) C_Alk Side Reaction: C-Alkylation (Ring) Elim Side Reaction: E2 Elimination (Vinyl) Cyclic Side Reaction: Intramolecular Cyclization Cond_O->O_Alk Cond_C->C_Alk Cond_E->Elim Cond_Cy->Cyclic

Mechanistic divergence in the alkylation of 3-methylphenol.

Workflow Step1 1. Deprotonation Mix 3-methylphenol + K2CO3 in DMF at 0°C Step2 2. Finkelstein Activation Add catalytic KI (0.1 eq) Step1->Step2 Step3 3. Alkylation Add N-Boc-4-(2-chloroethyl)piperidine Heat to 60°C Step2->Step3 Step4 4. In-Process Control Monitor by LC-MS (Check O/C ratio) Step3->Step4 Step5 5. Workup & Deprotection Aqueous quench, extract, TFA deprotection Step4->Step5

Self-validating workflow for the synthesis of 4-(2-(3-methylphenoxy)ethyl)piperidine.

Part 5: References

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info , pharmaxchange.info, 1

  • Technical Support Center: Synthesis of (3-iodopropoxy)Benzene - Benchchem , benchchem.com, 6

  • Ambident Reactivity of Phenolate Anions Revisited: A Quantitative Approach to Phenolate Reactivities | The Journal of Organic Chemistry , acs.org, 2

  • Unlocking the Chemistry of Potassium Iodide: A Versatile reagent in Chemical Synthesis , calibrechem.com, 5

  • Solvation as a Factor in the Alkylation of Ambident Anions: The Importance of the Dielectric Factor | Journal of the American Chemical Society , acs.org, 3

  • Technical Support Center: Alkylation of Phenols with 6-Bromohexan-2-one - Benchchem , benchchem.com,4

Sources

Optimization

Technical Support Center: Stability of 4-[2-(3-Methylphenoxy)ethyl]piperidine in DMSO Solutions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues of 4-[2-(3-Methylphenoxy)ethyl]piperidine when prepare...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues of 4-[2-(3-Methylphenoxy)ethyl]piperidine when prepared and stored in dimethyl sulfoxide (DMSO) solutions. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower you to make informed decisions during your experiments.

Introduction: The Dual Nature of DMSO as a Solvent

Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery and biological research, prized for its exceptional ability to dissolve a wide array of compounds. However, its utility is not without potential complications. While generally considered inert, DMSO is a reactive molecule that can, under certain conditions, participate in chemical reactions, including the oxidation of sensitive functional groups. This guide will delve into the specific considerations for 4-[2-(3-Methylphenoxy)ethyl]piperidine, a molecule containing a secondary amine within a piperidine ring, a moiety that warrants careful attention when working with DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 4-[2-(3-Methylphenoxy)ethyl]piperidine in a DMSO stock solution?

While specific, long-term stability data for 4-[2-(3-Methylphenoxy)ethyl]piperidine in DMSO is not extensively published, we can make informed predictions based on its chemical structure. The primary area of concern is the secondary amine of the piperidine ring.

  • At Room Temperature: Studies on large compound libraries stored in DMSO at room temperature have shown that a significant percentage of compounds can degrade over time. One study indicated that the probability of observing a compound was 92% after 3 months, which dropped to 52% after one year.[1] Therefore, prolonged storage at ambient temperatures is not recommended.

  • Under Refrigerated/Frozen Conditions: For long-term storage, temperatures of -20°C or -80°C are highly recommended.[2] Most compounds are generally stable under these conditions, especially when aliquoted to minimize freeze-thaw cycles.[3][4][5] However, the inherent reactivity of the piperidine moiety cannot be entirely dismissed, even at low temperatures, over extended periods.

The phenoxy ether linkage in the molecule is generally stable and less likely to be a point of degradation under typical storage conditions in DMSO.

Q2: What are the potential degradation pathways for a piperidine derivative in DMSO?

The most probable degradation pathway for a secondary amine like the one in 4-[2-(3-Methylphenoxy)ethyl]piperidine involves oxidation. DMSO can act as an oxidant, particularly when "activated" by electrophiles. While these conditions are typical for synthetic reactions like the Swern or Pfitzner-Moffatt oxidations, the possibility of slow oxidation over time in a stock solution cannot be entirely ruled out, especially in the presence of impurities that might act as activators.[6][7][8][9][10][11][12][13][14]

The secondary amine of the piperidine ring could potentially be oxidized to the corresponding imine or other related species.

Q3: Are there any visual cues that my 4-[2-(3-Methylphenoxy)ethyl]piperidine solution in DMSO is degrading?

Yes, you might observe a change in the color of your DMSO solution. The appearance of a yellow or brownish hue in a previously colorless solution can be an indicator of chemical degradation.[15] However, the absence of a color change does not guarantee stability. For accurate assessment, analytical methods are essential.

Troubleshooting Guide

Issue: I suspect my 4-[2-(3-Methylphenoxy)ethyl]piperidine in DMSO is degrading, leading to inconsistent experimental results.

Root Cause Analysis and Solution Workflow:

This workflow will guide you through a systematic process to identify and mitigate potential compound instability.

A Inconsistent Experimental Results Observed B Visual Inspection of DMSO Stock Solution A->B First Step C Analytical Confirmation of Degradation B->C If color change or particulates are observed, or for confirmation D Review Storage and Handling Procedures C->D If degradation is confirmed F Consider Alternative Solvents C->F If degradation persists despite proper storage E Implement Corrective Actions D->E Identify deviations from best practices E->A Re-test with fresh, properly stored stock

Caption: Troubleshooting workflow for suspected compound degradation.

Step-by-Step Troubleshooting:

  • Visual Inspection:

    • Question: Is your stock solution clear and colorless, as expected? Or has it developed a yellow/brown tint or any precipitates?

    • Action: If you observe any changes, it is a strong indication of degradation or solubility issues. Proceed to analytical confirmation.

  • Analytical Confirmation:

    • Question: How can I definitively confirm if my compound is degrading?

    • Action: The most reliable way is to use analytical techniques to assess the purity of your stock solution.

      • High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for stability assessment. A decrease in the area of the main peak corresponding to 4-[2-(3-Methylphenoxy)ethyl]piperidine and the appearance of new peaks over time are clear signs of degradation.[16][17]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can help in identifying the mass of potential degradation products, providing clues to the degradation pathway.[3][4][5][16]

  • Review Storage and Handling Procedures:

    • Question: Am I following the best practices for storing and handling my DMSO stock solutions?

    • Action: Compare your current practices with the following recommendations:

      • Storage Temperature: Are your long-term stocks stored at -20°C or -80°C?[2]

      • Aliquoting: Do you aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles?[3][4][5] Repeated freeze-thaw cycles can introduce moisture and accelerate degradation.

      • Inert Atmosphere: For highly sensitive compounds, storage under an inert gas like argon or nitrogen can be beneficial.

      • Light Protection: Are your stock solutions stored in amber vials or otherwise protected from light?[2]

      • DMSO Quality: Are you using high-purity, anhydrous DMSO? The presence of water can contribute to the degradation of some compounds.[3][4][5]

  • Implement Corrective Actions:

    • Question: What should I do if I confirm degradation and identify issues with my procedures?

    • Action:

      • Discard the suspect stock solution.

      • Prepare a fresh stock solution using high-purity, anhydrous DMSO.

      • Adhere strictly to the recommended storage and handling procedures outlined above.

  • Consider Alternative Solvents:

    • Question: What if my compound is inherently unstable in DMSO?

    • Action: If you continue to observe degradation even with proper handling, consider alternative solvents such as ethanol, dimethylformamide (DMF), or a co-solvent system. However, you must verify the solubility of your compound and the compatibility of the new solvent with your experimental assays.

Experimental Protocols

Protocol 1: Stability Assessment of 4-[2-(3-Methylphenoxy)ethyl]piperidine in DMSO by HPLC-UV

Objective: To determine the stability of 4-[2-(3-Methylphenoxy)ethyl]piperidine in a DMSO stock solution over time and under different storage conditions.

Materials:

  • 4-[2-(3-Methylphenoxy)ethyl]piperidine

  • High-purity, anhydrous DMSO

  • HPLC-grade acetonitrile and water

  • HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4-[2-(3-Methylphenoxy)ethyl]piperidine in DMSO (e.g., 10 mM).

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber vials.

    • Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time-Point Analysis (T=0):

    • Immediately after preparation, take one aliquot and prepare a working solution by diluting it in the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

    • Record the chromatogram and note the retention time and peak area of the main compound peak. This is your baseline (T=0) data.

  • Subsequent Time-Point Analysis:

    • At regular intervals (e.g., 24 hours, 7 days, 1 month, 3 months), retrieve an aliquot from each storage condition.

    • Prepare and analyze the samples by HPLC as described in step 3.

  • Data Analysis:

    • Compare the peak area of 4-[2-(3-Methylphenoxy)ethyl]piperidine at each time point to the T=0 value. A significant decrease in peak area indicates degradation.

    • Monitor for the appearance and growth of new peaks, which would correspond to degradation products.

A Prepare 10 mM stock in anhydrous DMSO B Aliquot into amber vials A->B C Store at different conditions (RT, 4°C, -20°C, -80°C) B->C D T=0 Analysis: Dilute and inject into HPLC C->D F Analyze aliquots at subsequent time points (e.g., 7, 30, 90 days) C->F E Record initial peak area D->E G Compare peak areas to T=0 and monitor for new peaks F->G

Caption: Workflow for HPLC-based stability assessment.

Protocol 2: Identification of Potential Degradants by LC-MS

Objective: To identify the mass of potential degradation products of 4-[2-(3-Methylphenoxy)ethyl]piperidine in DMSO.

Procedure:

  • Sample Preparation: Use aliquots from the stability study (Protocol 1) that show evidence of degradation.

  • LC-MS Analysis:

    • Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.

    • Use chromatographic conditions similar to the HPLC method to separate the components.

    • Operate the mass spectrometer in positive ion mode to detect the protonated parent compound and any degradation products.

    • Acquire data in full scan mode to determine the mass-to-charge ratio (m/z) of all eluted compounds.

  • Data Interpretation:

    • Identify the m/z of the parent compound.

    • Look for new m/z values that appear or increase in intensity over time. These are potential degradation products. The mass difference between the parent compound and the new peaks can provide insights into the chemical modification (e.g., an increase of 14 Da could suggest oxidation to an N-oxide, or a loss of 2 Da could indicate the formation of an imine).

Summary of Recommendations

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSOMinimizes water- and impurity-driven degradation.[3][4][5]
Storage Temperature -20°C or -80°C for long-term storageSlows down chemical reactions and potential degradation.[2]
Storage Containers Amber vialsProtects from light-induced degradation.[2]
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles which can introduce moisture.[3][4][5]
Stability Verification Periodically check purity by HPLCEnsures the integrity of the stock solution over time.[16][17]

References

  • Swern, D. (n.d.). Swern oxidation. In Wikipedia. Retrieved from [Link]

  • Tojo, G. (n.d.).
  • Pfitzner, K. E., & Moffatt, J. G. (1963). A New and Selective Oxidation of Alcohols. Journal of the American Chemical Society, 85(19), 3027–3028.
  • Chem-Station Int. Ed. (2014, August 26).
  • Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. Retrieved from [Link]

  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids.
  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
  • SynArchive. (n.d.).
  • Bernasconi, C. F., & Ketner, R. J. (2004). Reactions of Substituted (Methylthio)benzylidene Meldrum's Acids with Secondary Alicyclic Amines in Aqueous DMSO. Evidence for Rate-Limiting Proton Transfer. The Journal of Organic Chemistry, 69(24), 8267–8273.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Cheng, X., et al. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions.
  • Chem-Station Int. Ed. (2014, March 12).
  • Blog. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
  • Benchchem. (n.d.).
  • Krátký, M., et al. (2012). Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening. Journal of Applied Biomedicine, 10(4), 213-221.
  • Carl ROTH. (2025, March 31).
  • Coetzee, J. F., & Padmanabhan, G. R. (1965). Specific effects of dimethyl sulfoxide on the relative basicities of aliphatic amines. The Journal of Physical Chemistry, 69(9), 3193–3196.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Master Organic Chemistry. (n.d.). Alcohol Oxidation: Swern (DMSO/(COCl)₂, Et₃N, CH₂Cl₂).
  • RSC Publishing. (2024, February 14). I 2 /DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis. RSC Advances.
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • Yufeng, B. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO.
  • University of Liverpool. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • Benchchem. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • ResearchGate. (2016, March 10). Dimethyl Sulfoxide as a Synthon in Organic Chemistry.
  • PMC. (n.d.). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles.
  • ChemRxiv. (2024, April 3).
  • Google Patents. (n.d.). WO2004092106A2 - Process for preparing alkoxy- and aryloxy-phenols.
  • ACS Publications. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Ostec-Instruments. (n.d.). Determination of MDEA and piperazine content in aqueous amines.
  • RSC Publishing. (n.d.). Sulfur–DMSO promoted oxidative coupling of active methylhetarenes with amines: access to amides. Organic & Biomolecular Chemistry.
  • PubMed. (2019, July 5). DMSO-Triggered Complete Oxygen Transfer Leading to Accelerated Aqueous Hydrolysis of Organohalides under Mild Conditions.
  • A chemical rationale of drug stability and degrad
  • Organic Chemistry Data. (2026, March 4).
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • Carl ROTH. (n.d.).
  • Canadian Science Publishing. (n.d.). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis.
  • MDPI. (2025, July 19).
  • ACS Publications. (2012, February 22). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent.
  • ResearchGate. (n.d.). Dimethyl sulfoxide as a solvent in Williamson ether synthesis.
  • ACS Publications. (2019, August 28). Formation of Enol Ethers by Radical Decarboxylation of α-Alkoxy β-Phenylthio Acids. The Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of Piperidine Compounds During Workup

Welcome to the Technical Support Center for handling oxidation-sensitive piperidine derivatives. Piperidines are ubiquitous in drug development, but their electron-rich nitrogen centers make them highly susceptible to ox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling oxidation-sensitive piperidine derivatives. Piperidines are ubiquitous in drug development, but their electron-rich nitrogen centers make them highly susceptible to oxidation during routine workup, leading to the formation of N-oxides, hydroxylamines, or lactams.

This guide provides researchers and scientists with the mechanistic causality behind these degradation pathways and equips you with self-validating, field-proven protocols to ensure the structural integrity of your compounds.

Mechanistic Pathways of Amine Oxidation

To prevent oxidation, you must first understand the causality of the degradation. Piperidines (secondary or tertiary cyclic amines) possess a highly nucleophilic nitrogen lone pair. During chemical workup, three primary oxidative stressors threaten this lone pair:

  • Solvent Peroxides: Ethereal solvents (e.g., THF, diethyl ether) autoxidize to form hydroperoxides. These act as direct oxygen-atom transfer agents, rapidly converting tertiary piperidines to N-oxides and secondary piperidines to hydroxylamines or nitrones[1],.

  • Trace Transition Metals: Metals such as Fe(II)/Fe(III) or Cu(I)/Cu(II) leached from equipment or reagents catalyze the homolytic cleavage of peroxides and activate molecular oxygen, initiating radical oxidation cascades[2].

  • Deprotonation (pH Dependence): Oxidation is fundamentally linked to the protonation state of the amine. In acidic conditions, the amine exists as a piperidinium ion, tying up the lone pair and rendering it inert to oxidation. When basified to extract the free base, the lone pair is exposed, drastically increasing its vulnerability[3].

PiperidineOxidation Amine Free-Base Piperidine (Electron-Rich N) NOxide N-Oxides / Nitrones (Oxidation Products) Amine->NOxide Oxidation O2 Atmospheric O2 + Transition Metals O2->NOxide Catalyzes Peroxides Solvent Peroxides (e.g., THF, Ether) Peroxides->NOxide O-Transfer Prev1 Inert Gas Sparging Prev1->O2 Displaces Prev2 EDTA / Citric Acid Prev2->O2 Sequesters Metals Prev3 Basic Alumina Filtration Prev3->Peroxides Removes

Mechanistic pathways of piperidine oxidation and targeted preventative interventions.

Frequently Asked Questions (Theory & Causality)

Q1: Why does my piperidine compound oxidize only during the final aqueous extraction step? A1: This is a direct consequence of pH manipulation. During the reaction or acidic quenching, your piperidine is protonated. The resulting ammonium salt lacks an available lone pair, making it highly resistant to oxidation[3]. However, to extract the product into the organic layer, you must basify the aqueous phase. This deprotonates the nitrogen, exposing the highly reactive lone pair to dissolved oxygen and any peroxides present in the extraction solvent.

Q2: I am using a rotary evaporator to remove the solvent. Why is the oxidation so rapid at this stage? A2: Rotary evaporation creates a massive surface-to-volume ratio as the solvent forms a thin film on the flask. If the system is under partial vacuum with a slight air leak, or if the vacuum is broken with ambient air while the flask is still warm, you are essentially aerating a concentrated, heated solution of your free-base amine. Heat accelerates the kinetic rate of aerobic oxidation.

Q3: How do trace metals contribute to this process, and how can I stop it? A3: Trace metals act as potent catalysts by sequestering and activating molecular oxygen, or by decomposing trace peroxides into highly reactive hydroxyl/alkoxyl radicals via Fenton-like chemistry[2]. Adding metal chelating agents like EDTA or citric acid to your aqueous wash solutions sequesters these ions, effectively shutting down the metal-catalyzed homolytic decomposition pathways[2].

Troubleshooting Guide: Specific Issues & Interventions

  • Issue: Spontaneous N-oxide formation detected by LC-MS (+16 Da mass shift) when using THF or Diethyl Ether for extraction.

    • Causality: Ethereal solvents rapidly form hydroperoxides upon exposure to light and air. These peroxides transfer an oxygen atom directly to the piperidine nitrogen[1].

    • Solution: Never use unpurified ethers for the workup of sensitive amines. Pass the solvent through a plug of activated basic alumina immediately before use to strip peroxides, or switch to a non-peroxide-forming solvent like dichloromethane (DCM) or ethyl acetate.

  • Issue: The organic layer turns yellow or brown during the basic aqueous wash.

    • Causality: Colored impurities during workup are a hallmark of rapid aerobic oxidation of the amine or its intermediates, often accelerated by trace metal contaminants[4].

    • Solution: Implement air-free techniques. Sparge all extraction solvents with Argon or Nitrogen for 15 minutes prior to use[4]. Add 0.1% w/v ascorbic acid or EDTA to your aqueous base to act as a sacrificial antioxidant and metal chelator.

Quantitative Impact of Workup Parameters

The following table summarizes the causal relationship between specific workup conditions and the relative rate of piperidine oxidation.

Workup ConditionSolvent SystemAdditive / AtmosphereRelative Oxidation RateMechanistic Consequence
Acidic (pH < 3) Aqueous / DCMAmbient AirVery Low Amine is protonated; lone pair is unavailable for electrophilic attack[3].
Basic (pH > 10) Aqueous / THF (Aged)Ambient AirCritical / High Free-base exposed to direct O-transfer from solvent hydroperoxides[1],.
Basic (pH > 10) Aqueous / Peroxide-Free EtherAmbient AirModerate Direct O-transfer eliminated, but aerobic oxidation via dissolved O2 persists.
Basic (pH > 10) Aqueous / DCMArgon + 0.1% EDTANear Zero O2 displaced; trace metals sequestered, preventing radical initiation[2].

Standard Operating Procedures (Self-Validating Protocols)

To ensure scientific integrity, every protocol below is designed as a self-validating system . By incorporating specific analytical checks, you verify the success of the preventative measure before proceeding to the next step.

WorkupWorkflow Start Reaction Complete Quench Quench (Ar/N2) Start->Quench Wash Aqueous Wash (+ EDTA) Quench->Wash Extract Extraction (Peroxide-Free) Wash->Extract Evap Rotary Evap (T < 30°C) Extract->Evap Store Store at -20°C (Ar Backfill) Evap->Store

Optimized air-free workup workflow for oxidation-sensitive piperidine derivatives.

Protocol 1: Solvent Deoxygenation and Peroxide Clearance

Purpose: To eliminate the two primary sources of oxygen transfer (dissolved O2 and hydroperoxides).

  • Peroxide Testing: Dip a KI-starch test strip into the intended extraction solvent (e.g., THF, ether). If the strip turns blue/black, peroxides are present.

  • Peroxide Clearance: Pack a glass funnel with 2-3 inches of activated basic alumina. Pass the solvent through the plug under gravity.

  • Validation Check 1: Retest the eluent with a fresh KI-starch strip. The strip must remain completely white, validating the quantitative removal of peroxides.

  • Sparging: Transfer the peroxide-free solvent to a Schlenk flask. Insert a long needle connected to an Argon or Nitrogen line directly into the solvent. Provide a second, shorter needle through the septum as a gas outlet[4].

  • Deoxygenation: Bubble the inert gas vigorously through the solvent for 15–20 minutes to displace dissolved oxygen[4].

  • Validation Check 2: If available, use a dissolved oxygen (DO) meter to confirm DO levels are < 1 ppm.

Protocol 2: Chelator-Assisted, Air-Free Extraction

Purpose: To safely free-base the piperidine while suppressing metal-catalyzed aerobic oxidation.

  • Aqueous Preparation: Prepare your basic aqueous wash solution (e.g., saturated NaHCO3 or 1M NaOH). Add EDTA (disodium salt) or citric acid to a final concentration of 0.1% w/v[2]. Sparge this aqueous solution with Argon for 15 minutes.

  • Extraction: Transfer the reaction mixture to a separatory funnel flushed with Argon. Add the deoxygenated aqueous base and the deoxygenated organic solvent from Protocol 1.

  • Phase Separation: Shake gently, venting frequently. Allow the layers to separate while maintaining a blanket of Argon over the funnel (use an inverted funnel connected to an Ar line if necessary).

  • Validation Check 3: Observe the phase boundary. The absence of rapid yellowing/browning in the organic layer validates that transition-metal-induced oxidation has been successfully sequestered by the EDTA.

Protocol 3: Controlled Concentration and Storage

Purpose: To prevent thermal and aerobic degradation during solvent removal.

  • Evaporation: Transfer the organic layer to a round-bottom flask. Concentrate using a rotary evaporator with the water bath strictly maintained below 30°C.

  • Vacuum Break: CRITICAL STEP. Do not break the vacuum with ambient air. Attach an Argon or Nitrogen balloon to the vent valve of the rotary evaporator and backfill the system with inert gas.

  • Storage: Immediately flush the storage vial with Argon, seal with a PTFE-lined cap, wrap in aluminum foil to prevent photo-oxidation, and store at -20°C.

  • Validation Check 4: Analyze the crude residue via 1H-NMR or LC-MS. A successful protocol will show <1% of the N-oxide derivative (identified by a +16 Da mass shift in MS, or a distinct downfield shift of the alpha-protons adjacent to the nitrogen in NMR).

References

  • Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step.
  • Preventing oxidation of 2-aminophenol during synthesis and storage. Benchchem.
  • WO2012125894A2 - Oxidation inhibitors for amine degradation.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities.

Sources

Optimization

Technical Support Center: Optimizing Williamson Ether Synthesis of Aryloxyethylpiperidines

Welcome to the Technical Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals. The aryloxyethylpiperidine motif is a highly privileged pharmacophore found in selective estrogen receptor modulators (SERMs) like raloxifene, atypical antipsychotics, and potent antihistamines.

Synthesizing this motif via the Williamson ether synthesis appears straightforward on paper, but practically, it is fraught with competing side reactions, biphasic solubility issues, and stalled kinetics. This guide abandons generic protocols to provide a field-proven, self-validating system for optimizing your O-alkylation workflows.

Mechanistic Insights: The Causality Behind the Chemistry

To troubleshoot effectively, you must understand the underlying physical chemistry of the reaction system. The Williamson ether synthesis traditionally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alkoxide (or phenoxide) displaces a halide leaving group 1. However, when using 1-(2-chloroethyl)piperidine hydrochloride 2, the reaction dynamics shift:

  • The Dual Role of the Base: The alkylating agent is supplied as a hydrochloride salt to prevent premature polymerization. Therefore, your base (e.g., K2CO3) must first neutralize the HCl salt to generate the free amine, and then deprotonate the phenol. Failing to account for this stoichiometry is the #1 cause of stalled reactions.

  • The Aziridinium Intermediate: Once free-based, the tertiary nitrogen of the piperidine ring can intramolecularly attack the adjacent alkyl chloride, forming a highly reactive bicyclic aziridinium ion . The phenoxide often attacks this aziridinium intermediate rather than the primary chloride directly.

  • SN2 vs. E2 Competition: Because phenoxides are moderately strong bases, they can induce base-catalyzed elimination (E2) of the alkyl halide, yielding a vinyl ether byproduct rather than the desired substitution product 3.

Optimization Data Matrix

Summarized below is a quantitative comparison of standard reaction conditions. Use this table to select the optimal baseline parameters for your specific substrate.

SolventBase (Equivalents)CatalystTemp (°C)Typical YieldMechanistic Notes & Causality
Acetone K2CO3 (2.5 eq)None56 (Reflux)40-50%Slow SN2 due to poor chloride leaving group; heterogeneous base limits rate.
Acetone K2CO3 (2.5 eq)KI (0.2 eq)56 (Reflux)75-85%KI enables in situ Finkelstein exchange, converting chloride to the highly reactive iodide 4.
MeCN Cs2CO3 (2.5 eq)KI (0.2 eq)82 (Reflux)85-95%Higher temp and the "cesium effect" (enhanced solubility and naked anion generation) maximize nucleophilicity.
DMF K2CO3 (3.0 eq)None8070-80%Polar aprotic solvent accelerates SN2 by leaving the phenoxide unsolvated, but risks thermal degradation.

Troubleshooting Guides & FAQs

Q1: My reaction conversion is stalling at 40-50%, even after 24 hours. What is wrong? A: You are likely using insufficient base. 1-(2-chloroethyl)piperidine is a hydrochloride salt. It consumes exactly 1.0 equivalent of base just to neutralize the HCl. The phenol requires another 1.0 equivalent for deprotonation. If you use 1.5 equivalents of K2CO3, your reaction will mathematically stall. Solution: Always use ≥2.5 equivalents of base.

Q2: LCMS shows complete consumption of the starting phenol, but my isolated yield is terrible (<20%). Where did my product go? A: Your product was likely lost in the aqueous layer during workup. Aryloxyethylpiperidines contain a basic tertiary amine. If the aqueous phase during your extraction is neutral or acidic (pH < 7), the piperidine nitrogen protonates, forming a water-soluble salt. Solution: Before extracting with Ethyl Acetate or DCM, adjust the aqueous layer to pH > 10 using 1M NaOH to ensure the product is fully free-based and partitions into the organic layer.

Q3: I am seeing a significant amount of a lower-mass byproduct. How do I minimize this? A: This is likely the E2 elimination byproduct (a vinyl ether or vinyl piperidine). Elimination competes with substitution at high temperatures or when using overly strong bases (like NaH) with sterically hindered phenols. Solution: Switch to a milder base (K2CO3), lower the temperature to 60°C, and add 0.2 equivalents of KI. The iodide acts as a better leaving group, drastically lowering the activation energy for the SN2 pathway and allowing it to outcompete the E2 pathway.

Self-Validating Standard Operating Protocol (SOP)

This protocol is designed as a closed-loop system: you cannot proceed to the next step without validating the success of the previous one.

Reagents Required:

  • Phenol derivative (1.0 eq)

  • 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq)

  • Anhydrous K2CO3 (3.0 eq)

  • Potassium Iodide (KI) (0.2 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF (10 volumes)

Step-by-Step Methodology:

  • Alkoxide Generation: In an oven-dried flask under N2, dissolve the phenol in MeCN. Add K2CO3. Stir at room temperature for 30 minutes.

    • Validation Checkpoint: Observe a distinct color change (often yellow/orange) indicating phenoxide formation. Spot on TLC; the phenoxide will stay at the baseline.

  • Free-Basing the Alkylating Agent: Add the 1-(2-chloroethyl)piperidine hydrochloride portion-wise to control gas evolution.

    • Validation Checkpoint: Wait until CO2 bubbling completely ceases. This confirms the HCl salt has been fully neutralized.

  • Catalysis & Coupling: Add KI (0.2 eq). Attach a reflux condenser and heat the mixture to 75-80°C. Stir for 6-8 hours.

    • Validation Checkpoint: Pull a 50 µL aliquot, quench in 1 mL water/EtOAc, and run TLC (Hexanes/EtOAc 7:3) or LCMS. Proceed to workup only when the phenol peak is <5% by UV integration.

  • Aqueous Workup: Cool to room temperature. Filter off the inorganic salts over a Celite pad. Concentrate the filtrate, then redissolve the crude in Ethyl Acetate. Wash with water.

    • Validation Checkpoint (Critical): Check the pH of the aqueous wash using indicator paper. It must be > 10. If not, add 1M NaOH until basic, then extract again.

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via silica gel chromatography (DCM:MeOH 95:5 with 1% Triethylamine to prevent amine streaking).

Process Visualizations

ReactionWorkflow Start 1. Phenol + Solvent (DMF/MeCN) Base 2. Add Base (K2CO3, >2.5 eq) Wait 30 min for Phenoxide Start->Base Alkyl 3. Add 1-(2-chloroethyl)piperidine·HCl + KI (0.2 eq) Base->Alkyl Heat 4. Heat to 70-80°C (SN2 & Aziridinium Attack) Alkyl->Heat Check 5. TLC/LCMS Validation Phenol consumed? Heat->Check Check->Heat No (Add time/base) Workup 6. Basic Aqueous Workup (Verify pH > 10) Check->Workup Yes End 7. Pure Aryloxyethylpiperidine Workup->End

Workflow for optimized Williamson ether synthesis with self-validating TLC and LCMS checkpoints.

TroubleshootingLogic Issue Low Yield Identified Diag LCMS/TLC Analysis Issue->Diag Unreacted Unreacted Phenol Diag->Unreacted SideProd Side Products Diag->SideProd Sol1 Check Base Eq (>2.5 needed) Unreacted->Sol1 Sol2 Add KI Catalyst (Finkelstein) Unreacted->Sol2 Sol3 E2 Elimination: Lower Temp SideProd->Sol3 Sol4 Water Soluble: Check Workup pH SideProd->Sol4

Decision tree for troubleshooting common issues in aryloxyethylpiperidine synthesis.

References

  • Master Organic Chemistry: The Williamson Ether Synthesis. Master Organic Chemistry.[Link]

  • Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form Pyrrolidine, Piperidine and Morpholine Substituted Benzopyran Derivatives in Dry K2CO3. ResearchGate.[Link]

Sources

Troubleshooting

Challenges in the purification of basic amine compounds

Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who describe the purification of basic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who describe the purification of basic amines as one of their most persistent bottlenecks.

The root cause of these challenges lies in the fundamental physicochemical properties of amines. Basic amines (typically possessing a pKa between 9 and 11) interact aggressively with the acidic silanol groups (Si-OH, pKa ~4.5–5.5) present on standard silica-based stationary phases. This creates a strong electrostatic (ion-exchange) interaction rather than a simple partition-based separation. The macroscopic results are severe peak tailing, poor resolution, and irreversible adsorption[1].

This guide is engineered to move beyond generic advice, providing you with the mechanistic causality behind these failures and field-proven, self-validating protocols to overcome them.

Core Troubleshooting & FAQs

Q1: My primary amine is streaking down the silica column, and my isolated yield is less than 40%. How can I prevent this irreversible binding? A: You are observing classic silanol-driven chemisorption. When a basic amine passes through standard normal-phase silica, it becomes protonated by the acidic silanol sites, anchoring the molecule to the stationary phase[2].

  • The Mechanistic Solution: You must introduce a "sacrificial base" or competing modifier into your mobile phase. Adding 1–2% (v/v) Triethylamine (TEA) or diethylamine (DEA) neutralizes the acidic silanols dynamically. Because TEA is present in vast excess in the mobile phase, it saturates the active sites on the silica, allowing your target amine to partition based on its inherent polarity rather than electrostatic affinity[1].

  • Alternative: If your compound is highly sensitive, switch the stationary phase entirely. Basic alumina or amine-functionalized silica (amino-propyl phases) provides an inert surface for basic compounds, eliminating the need for mobile phase modifiers[2].

Q2: I am using Reversed-Phase (RP) HPLC for a highly polar basic amine, but it elutes in the void volume with terrible peak shape. How do I increase retention? A: In standard low-pH reversed-phase chromatography (e.g., using 0.1% Formic Acid or TFA), your basic amine is fully protonated. This charged state makes it highly hydrophilic, causing it to bypass the hydrophobic C18 chains and elute immediately[3].

  • The Mechanistic Solution: Shift to High-pH Reversed-Phase Chromatography . By raising the mobile phase pH to ~10 (using buffers like 10 mM Ammonium Bicarbonate or 0.1% TEA), you deprotonate the amine, converting it into its neutral freebase form. The neutral molecule is significantly more lipophilic, allowing for proper partitioning and retention on the C18 phase[4]. Crucial Note: You must use specialized pH-resistant polymeric columns or hybrid-silica columns designed to withstand pH > 8, as standard silica dissolves under basic conditions.

Q3: We are scaling up to Preparative Supercritical Fluid Chromatography (SFC). We used DEA as a modifier, but we cannot remove the residual DEA from our final API without degrading it. What is the alternative? A: This is a critical downstream processing failure. While DEA and TEA are excellent for sharpening peaks in SFC, their relatively high boiling points make them notoriously difficult to evaporate during fraction recovery, often requiring harsh aqueous workups that degrade sensitive APIs[5].

  • The Mechanistic Solution: Substitute DEA/TEA with methanolic ammonia (NH₃) as your basic additive. Ammonium hydroxide or methanolic ammonia provides the same peak-sharpening basicity during the chromatographic run but is highly volatile. Upon fraction collection and depressurization, the ammonia evaporates completely alongside the CO₂ and co-solvent, leaving zero residual additive and preserving the structural integrity of your compound[6].

Visualizing the Mechanisms

To fully grasp the troubleshooting logic, we must map the interactions. Below is the mechanistic pathway of silanol-amine interactions and the resolution workflow.

G Silanol Acidic Silanol (Si-OH) Stationary Phase Interaction Electrostatic Binding (Peak Tailing / Yield Loss) Silanol->Interaction Amine Basic Amine (R-NH2) Analyte Amine->Interaction TEA Add TEA / Ammonia (Competing Base) Interaction->TEA Troubleshooting Resolution Neutralized Silanols Sharp Elution Peaks TEA->Resolution Mechanism

Caption: Logical flow of silanol-amine interactions and resolution via basic modifiers.

SFC Start Crude Amine Mixture SFC SFC Column (e.g., 2-EP) Start->SFC Elution Fraction Collection SFC->Elution Mobile scCO2 + MeOH + NH3 (Volatile Modifier) Mobile->SFC Evap Easy Evaporation (No Residual Base) Elution->Evap Pure Pure Freebase Amine Evap->Pure

Caption: Workflow for SFC purification of basic amines using volatile ammonia modifiers.

Quantitative Data: Strategy Selection Matrix

Selecting the right purification mode requires balancing the basicity of your compound against downstream recovery needs.

Purification StrategyStationary PhaseMobile Phase AdditiveBest Application ProfilePrimary Limitation
Modified Normal Phase Standard Silica Gel1-2% TEA or DEARoutine lipophilic amines; early-stage synthesis[2].Additive removal requires high vacuum or aqueous wash.
Inert Normal Phase Basic Alumina / Amino-SilicaNone RequiredAcid-sensitive amines; avoiding residual TEA[2].Alumina exhibits different selectivity/Rf values than silica.
High-pH Reversed Phase pH-Resistant C18 (Polymeric/Hybrid)0.1% TEA or 10mM NH₄HCO₃ (pH 10)Highly polar amines; peptide fractionation[4].Requires specialized, expensive pH-stable columns.
Preparative SFC 2-Ethylpyridine (2-EP) or ChiralMethanolic Ammonia (NH₃)Chiral amines; late-stage APIs requiring zero residue[6].High initial capital equipment cost for SFC instrumentation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation steps to confirm the physical chemistry of the system is operating correctly before you risk your sample.

Protocol 1: TEA-Modified Normal Phase Flash Chromatography

Objective: Neutralize silanols to prevent irreversible binding of a primary amine.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing & Equilibration (The Critical Step): Pack the silica gel column using the TEA-modified solvent. Flush the column with a minimum of 3 Column Volumes (CV) of the modified solvent.

  • Self-Validation Check: Collect a few drops of the eluent exiting the column and spot it on a pH indicator strip. It must register as basic (pH > 8). Causality: If the eluent is neutral, the silica silanols are still consuming the TEA. Do not load your sample until the eluent tests basic, proving the column is fully saturated[2].

  • Sample Loading: Dissolve the crude amine in the minimum volume of the TEA-modified mobile phase. Load carefully onto the silica bed.

  • Elution & Recovery: Elute the column. The amine will elute in a tight, symmetrical band. Post-purification, remove the TEA by co-evaporating with toluene or performing a mild aqueous bicarbonate wash.

Protocol 2: High-pH Reversed-Phase Fractionation

Objective: Retain polar basic amines by forcing them into their neutral freebase state.

  • System Preparation: Ensure your LC system and C18 column are rated for high pH (up to pH 11). Standard silica C18 will dissolve and ruin your detector.

  • Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide. Prepare Mobile Phase B: Acetonitrile.

  • Sample Preparation (Self-Validation): Dissolve your sample in 5% Mobile Phase B. Check the pH of your sample vial. It must be > 9.5. If the sample is highly acidic (e.g., an HCl salt), it will locally lower the pH upon injection, causing the amine to protonate and streak through the column. Adjust the sample pH with dilute ammonia if necessary[4].

  • Gradient Execution: Run a shallow gradient (e.g., 5% to 60% B over 20 column volumes). The deprotonated amines will partition cleanly into the hydrophobic stationary phase, yielding sharp peaks and high resolution[3].

References

  • Meng, L., et al. The use of ammonium hydroxide as an additive in supercritical fluid chromatography for achiral and chiral separations and purifications of small, basic medicinal molecules. ResearchGate. Available at:[Link]

  • Desfontaine, V., et al. Ammonia as a preferred additive in chiral and achiral applications of supercritical fluid chromatography for small, drug-like molecules. ResearchGate. Available at: [Link]

  • Fisher Scientific. Thermo Scientific Pierce High pH Reversed-Phase Peptide Fractionation Kit. Fisher Scientific. Available at:[Link]

  • Chromatography Today. Electrostatic Effects in Hydrophilic Interaction Chromatography (HILIC): A Brief Review. Chromatography Today. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting NMR Signal Assignments in Substituted Piperidines

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of substituted piperidines. These saturated nitrogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of substituted piperidines. These saturated nitrogen heterocycles are ubiquitous in drug development, yet their NMR spectra are notoriously complex.

The challenges primarily stem from two physical phenomena: conformational dynamics (chair-chair interconversion and nitrogen inversion) and severe signal overlap in the aliphatic region. This guide is designed to move beyond basic textbook theory, providing you with causality-driven troubleshooting steps, self-validating protocols, and authoritative data to resolve your signal assignment issues.

FAQ 1: Signal Broadening & "Missing" Peaks

Q: My 1 H NMR spectrum at room temperature shows broad, unresolved humps in the 1.5–3.5 ppm region, and some expected carbon signals are completely missing in the 13 C spectrum. Is my sample degrading?

A: It is highly unlikely that your sample is degrading. You are observing the effects of intermediate conformational exchange on the NMR timescale [2].

The Causality: Substituted piperidines exist in a dynamic equilibrium of rapidly interconverting chair conformations. If the rate of this exchange ( k ) is on the same order of magnitude as the difference in resonance frequencies ( Δν ) between the two conformers, the nuclear spins dephase during the acquisition of the Free Induction Decay (FID). In the frequency domain, this manifests as extreme line broadening. If the broadening is severe enough, the signal-to-noise ratio drops so low that the peaks appear "missing," especially in 13 C NMR where sensitivity is already lower.

The Solution: You must shift the equilibrium out of the intermediate regime by altering the temperature.

Protocol: Variable Temperature (VT) NMR for Conformational "Freezing"

This self-validating protocol allows you to calculate the thermodynamic parameters of the exchange while recovering sharp signals [1].

  • Solvent Selection: Choose a deuterated solvent with a wide liquid range. For low-temperature studies (to "freeze" conformers), use Toluene- d8​ or CD2​Cl2​ . For high-temperature studies (to achieve fast, time-averaged exchange), use DMSO- d6​ or DMF- d7​ .

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR at 298 K. Note the Full Width at Half Maximum (FWHM) of the broad piperidine signals.

  • Temperature Titration: Decrease (or increase) the temperature in 10 K increments. Allow 5–10 minutes of thermal equilibration at each step to ensure sample homogeneity.

  • Shimming & Tuning: Critical Step. The dielectric constant of the solvent changes with temperature. You must re-shim (at least Z1 and Z2) and re-tune the probe at every temperature point to maintain resolution.

  • Validation (The Self-Check): To confirm that peak sharpening/broadening is due to chemical exchange and not poor shimming or probe issues, monitor the solvent residual peak (e.g., the quintet of Toluene- d8​ ). It must remain perfectly sharp and symmetrical throughout the entire experiment.

  • Data Extraction: Continue cooling until the broad peak splits into distinct, sharp signals representing the individual axial and equatorial conformers (slow exchange regime, typically below -80 °C) [1].

VT_NMR_Workflow Start Observe Broad NMR Signals at Room Temp (298 K) CheckSolvent Select Solvent with Wide Liquid Range Start->CheckSolvent CoolDown Cool Sample (Decrease by 10 K steps) CheckSolvent->CoolDown Target: Isolate Conformers HeatUp Heat Sample (Increase by 10 K steps) CheckSolvent->HeatUp Target: Average Signals SlowExchange Slow Exchange Regime: Conformers 'Frozen' CoolDown->SlowExchange T < Coalescence FastExchange Fast Exchange Regime: Time-Averaged HeatUp->FastExchange T > Coalescence Analyze Extract Thermodynamic Data (ΔG‡, Populations) SlowExchange->Analyze FastExchange->Analyze

VT-NMR decision tree for resolving conformational exchange broadening.

FAQ 2: Resolving Overlap & Stereochemical Assignment

Q: Even when my peaks are sharp, the 1.2–3.5 ppm region is a dense multiplet mess. How do I definitively assign the relative stereochemistry (axial vs. equatorial) of my substituents?

A: Stereochemical assignment in piperidines relies on two fundamental principles: the magnetic anisotropy of the ring and the Karplus relationship for vicinal coupling constants ( 3J ) [3].

The Causality of Chemical Shifts: Due to the anisotropic shielding cone generated by the adjacent C-C bonds and the nitrogen lone pair, axial protons are generally more shielded than their geminal equatorial counterparts. Therefore, axial protons typically resonate upfield (lower ppm) [2].

The Causality of Coupling Constants: The Karplus equation dictates that 3J coupling is maximized when the dihedral angle between two protons is 180° (antiperiplanar) or 0° (synperiplanar), and minimized at 90°. In a piperidine chair, only a diaxial relationship ( Hax​−Hax​ ) provides a ~180° dihedral angle, resulting in a distinctively large coupling constant (10–13 Hz) [3].

Quantitative Data Summary for Piperidine Protons
NMR ParameterAxial Proton ( Hax​ )Equatorial Proton ( Heq​ )Mechanistic Causality
Chemical Shift ( δ ) Upfield (Shielded)Downfield (Deshielded)Magnetic anisotropy of C-C bonds and N-lone pair.
3J to adjacent Hax​ 10 – 13 Hz ( 3Jaa​ )2 – 5 Hz ( 3Jea​ )Karplus equation: Dihedral angle ~180° for aa , ~60° for ea .
3J to adjacent Heq​ 2 – 5 Hz ( 3Jae​ )2 – 4 Hz ( 3Jee​ )Karplus equation: Dihedral angle ~60° for both ae and ee .
NOE Interactions 1,3-diaxial protonsAdjacent equatorial/axialThrough-space dipole-dipole relaxation (< 5 Å).
Protocol: Stereochemical Assignment via 1D Selective NOESY

When coupling constants are obscured by multiplet overlap, Nuclear Overhauser Effect (NOE) spectroscopy is the definitive tool for spatial assignment [4].

  • Sample Preparation (The Self-Check): Dissolved paramagnetic oxygen accelerates T1​ relaxation, which quenches the NOE enhancement. You must degas your sample using the freeze-pump-thaw method or by sparging with dry N2​ for 10 minutes prior to the experiment. If you skip this, a lack of NOE cannot be trusted.

  • Target Identification: Identify an isolated proton signal in the 1D spectrum (e.g., a substituent methyl group or an isolated methine proton).

  • Selective Excitation: Apply a selective shaped pulse (e.g., Gaussian or RSNOB) to invert only the target spin.

  • Mixing Time ( τm​ ) Optimization: Run an array of mixing times (e.g., 100 ms, 300 ms, 500 ms). For small molecules like piperidines in the extreme narrowing limit, a τm​ of 300–500 ms is typically optimal to allow cross-relaxation without spin diffusion artifacts.

  • Data Interpretation: Integrate the enhanced signals. A strong NOE enhancement (typically 2-5%) to a proton located two carbons away confirms a 1,3-diaxial relationship, definitively placing both protons in axial positions.

Stereo_Logic Isolate Isolate Ring Proton Signal MeasureJ Measure 3J Coupling Constants Isolate->MeasureJ CheckLargeJ Is there a large coupling (> 10 Hz)? MeasureJ->CheckLargeJ Axial Proton is Axial (3J_aa = 10-13 Hz) CheckLargeJ->Axial Yes Equatorial Proton is Equatorial (3J_ae/ee = 2-5 Hz) CheckLargeJ->Equatorial No NOESY Confirm with 1D/2D NOESY Axial->NOESY Equatorial->NOESY

Logical workflow for determining axial vs. equatorial proton orientation.

Troubleshooting

Technical Support Center: Resolution of 4-[2-(3-Methylphenoxy)ethyl]piperidine Enantiomers

Welcome to the technical support center for the chiral resolution of 4-[2-(3-Methylphenoxy)ethyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 4-[2-(3-Methylphenoxy)ethyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the separation of this key chiral intermediate. Our focus is on providing scientifically sound and field-proven insights to empower you to overcome common challenges in your laboratory experiments.

Introduction to the Challenge

4-[2-(3-Methylphenoxy)ethyl]piperidine possesses a single stereocenter, resulting in a racemic mixture of two enantiomers. In pharmaceutical applications, it is often crucial to isolate a single enantiomer, as the desired pharmacological activity typically resides in one, while the other may be inactive or contribute to undesirable side effects. This necessity drives the development of robust and efficient resolution methods. This guide will explore the two most prevalent and scalable techniques: classical resolution via diastereomeric salt formation and enantioselective chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic 4-[2-(3-Methylphenoxy)ethyl]piperidine?

A1: The two most established and industrially scalable methods are:

  • Classical Resolution via Diastereomeric Salt Formation: This is a widely used technique that involves reacting the racemic amine with a single enantiomer of a chiral resolving agent (typically a chiral acid).[1] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization.[1]

  • Chiral Chromatography (HPLC & SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are powerful techniques for both analytical determination of enantiomeric excess (ee) and for preparative-scale separations.[1] These methods physically separate the enantiomers based on their differential interactions with the chiral environment of the column.

Q2: Which chiral resolving agents are recommended for a basic amine like 4-[2-(3-Methylphenoxy)ethyl]piperidine?

A2: For basic compounds, chiral acids are the resolving agents of choice. Based on extensive experience with similar piperidine structures, the following are excellent starting points for screening:

  • Tartaric Acid Derivatives: Specifically, (+)-Dibenzoyl-D-tartaric acid and (-)-Di-p-toluoyl-L-tartaric acid are often successful.[1]

  • (R)- or (S)-Mandelic Acid: This resolving agent is known to form crystalline salts with a variety of amines and is a common choice in resolution screening.[1][2] The selection of the optimal resolving agent and solvent system is critical and almost always requires an empirical screening process to achieve efficient crystallization and high diastereomeric purity.[3]

Q3: What type of chiral HPLC column should I start with for analyzing the enantiomeric purity?

A3: Polysaccharide-based Chiral Stationary Phases (CSPs) are highly effective for the separation of a wide range of chiral compounds, including piperidine derivatives.[1][4] We strongly recommend starting your screening with columns such as:

  • Chiralpak® IA, IB, or IC

  • Chiralcel® OD-H or AD-H

These columns often provide excellent chiral recognition for amine-containing structures.

Q4: Is enzymatic resolution a viable option for this compound?

A4: Enzymatic kinetic resolution is a powerful technique that utilizes an enzyme to selectively acylate or deacylate one enantiomer of a racemic mixture.[5] While less common for secondary amines compared to alcohols or primary amines, it can be highly selective.[5][6] Lipases are often screened for their ability to catalyze the acylation of the piperidine nitrogen. This method's success is highly substrate-specific and would require screening a library of enzymes and reaction conditions.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses common issues encountered during the classical resolution of 4-[2-(3-Methylphenoxy)ethyl]piperidine.

Issue 1: The diastereomeric salt oils out instead of crystallizing.

Potential Cause Scientific Rationale & Troubleshooting Action
Inappropriate Solvent The solvent system may be too nonpolar, or the salt's melting point may be below the crystallization temperature. Solution: Screen a wider range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof). Sometimes, a small amount of water in an organic solvent can facilitate crystallization.
Supersaturation Too High If the solution is too concentrated, the salt may not have sufficient time to form an ordered crystal lattice, leading to an amorphous oil. Solution: Dilute the solution with more solvent and reheat to ensure complete dissolution before attempting to cool again.
Cooling Rate Too Fast Rapid cooling can shock the system, preventing nucleation and promoting oiling. Solution: Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath or refrigerator.

Issue 2: No salt precipitates from the solution.

Potential Cause Scientific Rationale & Troubleshooting Action
Salt is Too Soluble The chosen solvent may be too effective at solvating the diastereomeric salt, preventing it from precipitating. Solution: Carefully add an "anti-solvent" (a solvent in which the salt is poorly soluble) dropwise to the point of persistent turbidity. Also, try reducing the solvent volume by careful evaporation.
Insufficient Time Crystallization can be a slow process, sometimes requiring extended periods for nucleation and crystal growth. Solution: Allow the solution to stand at a low temperature (e.g., 4°C) for 24-48 hours.
Lack of Nucleation Sites Crystallization requires a starting point (a nucleus) to begin. Solution: If you have a crystal of the desired salt, add a tiny amount (a "seed crystal") to the supersaturated solution. If not, try scratching the inside of the flask at the air-liquid interface with a glass rod to create microscopic imperfections that can induce nucleation.

Issue 3: The isolated crystals have low diastereomeric/enantiomeric excess.

Potential Cause Scientific Rationale & Troubleshooting Action
Co-precipitation The undesired diastereomer is also precipitating, often due to similar solubilities or a cooling rate that is too rapid. Solution: Slow down the cooling process significantly. A slower cooling rate allows for the preferential crystallization of the less soluble diastereomer. Also, consider performing a recrystallization of the isolated solid.
Incorrect Stoichiometry The ratio of the racemic amine to the resolving agent is critical. Using a full equivalent of resolving agent can sometimes lead to the precipitation of both diastereomers. Solution: Experiment with using 0.5 to 0.6 equivalents of the resolving agent. This ensures that there is an excess of the racemic amine, which can help to keep the more soluble diastereomeric salt in the solution.
Inadequate Solvent The chosen solvent may not provide sufficient solubility differentiation between the two diastereomeric salts. Solution: This necessitates a re-screening of solvents. The ideal solvent will have a large solubility difference between the two diastereomers at the crystallization temperature.
Racemization Although less common for this structure, harsh conditions (e.g., very high temperatures) could potentially lead to racemization. Solution: Ensure that the dissolution temperature is not excessively high and that the mixture is not held at elevated temperatures for prolonged periods.

Troubleshooting Guide: Chiral HPLC Analysis

This section provides solutions for common problems encountered during the chiral HPLC analysis of 4-[2-(3-Methylphenoxy)ethyl]piperidine.

Issue 1: Poor or no resolution of the enantiomers.

Potential Cause Scientific Rationale & Troubleshooting Action
Incorrect Chiral Stationary Phase (CSP) The fundamental principle of chiral chromatography is the differential interaction between the enantiomers and the CSP. If the CSP does not provide chiral recognition for your analyte, no separation will occur. Solution: Screen a variety of CSPs, focusing on polysaccharide-based columns (e.g., Chiralpak® and Chiralcel® series) which are often effective for amines.[4]
Suboptimal Mobile Phase The mobile phase composition significantly influences the interactions between the analyte and the CSP. Solution: For normal phase chromatography, systematically vary the ratio of the alcohol modifier (e.g., isopropanol or ethanol) in the nonpolar solvent (e.g., hexane). Small changes can have a large impact on selectivity.[4][7]
Temperature Effects Temperature can alter the thermodynamics of the chiral recognition process. Solution: Use a column oven to control the temperature. Analyze samples at different temperatures (e.g., 15°C, 25°C, 40°C) as this can sometimes invert elution order or significantly improve resolution.[4][7]

Issue 2: Peak tailing or broad peaks.

Potential Cause Scientific Rationale & Troubleshooting Action
Secondary Interactions The basic nitrogen of the piperidine ring can interact strongly with residual acidic silanol groups on the silica surface of the CSP. This leads to non-ideal chromatographic behavior, such as peak tailing. Solution: Add a basic modifier to the mobile phase. A small concentration (typically 0.1%) of an amine like diethylamine (DEA) or triethylamine (TEA) will compete for these active sites and dramatically improve peak shape.[3]
Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion. Solution: Reduce the concentration of your sample or decrease the injection volume.

Issue 3: Irreproducible retention times.

Potential Cause Scientific Rationale & Troubleshooting Action
Mobile Phase Instability Volatile components of the mobile phase (like hexane) can evaporate over time, changing the composition and affecting retention. Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped.
Temperature Fluctuations As mentioned, temperature affects retention. If the ambient laboratory temperature varies, so will your retention times. Solution: Always use a thermostatically controlled column oven for consistent results.[4]
Column Equilibration The column may not be fully equilibrated with the mobile phase before injection. Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting your analysis sequence.

Experimental Protocols: General Starting Points

Protocol 1: General Procedure for Diastereomeric Salt Resolution Screening

This protocol outlines a general method for screening chiral resolving agents and solvents. It must be optimized for 4-[2-(3-Methylphenoxy)ethyl]piperidine.

  • Salt Formation:

    • In separate vials, dissolve 1.0 equivalent of racemic 4-[2-(3-Methylphenoxy)ethyl]piperidine in a small amount of a test solvent (e.g., ethanol, methanol, isopropanol, acetone).

    • In another set of vials, dissolve 0.5 - 1.0 equivalents of a chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same test solvent, warming gently if needed.

  • Crystallization:

    • Add the resolving agent solution to the racemic amine solution at room temperature or slightly elevated temperature with stirring.

    • Observe for immediate precipitation. If none occurs, allow the solution to cool slowly to room temperature, and then let it stand at 4°C overnight.

    • If no crystals form, try inducing crystallization by scratching the inner wall of the vial with a glass rod.

  • Isolation & Analysis:

    • Collect any precipitated crystals by vacuum filtration, washing with a small amount of the cold solvent.

    • Dry the crystals.

    • To determine the diastereomeric excess, liberate the free base by dissolving the salt in a dilute aqueous base (e.g., 1M NaOH) and extracting with an organic solvent (e.g., ethyl acetate). Analyze the organic extract by chiral HPLC.

Protocol 2: General Method for Chiral HPLC Analysis

This protocol provides a starting point for developing an analytical method to determine the enantiomeric excess.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral Stationary Phase: Start with a Chiralpak® IA or Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 220 nm or 270 nm (based on the UV absorbance of the phenoxy group).

  • Sample Preparation:

    • Dissolve the sample (racemic standard or resolved material) in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection & Data Analysis:

    • Inject 5-10 µL of the sample solution.

    • Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).

Visualizing the Workflows

Diastereomeric_Salt_Resolution cluster_prep Step 1: Salt Formation cluster_crystallization Step 2: Crystallization cluster_separation Step 3: Separation cluster_analysis Step 4: Analysis Racemic_Amine Racemic Amine in Solvent Mix Mix & Dissolve (Heat if necessary) Racemic_Amine->Mix Resolving_Agent Chiral Resolving Agent in Solvent Resolving_Agent->Mix Cool Slow Cooling (e.g., RT -> 4°C) Mix->Cool Supersaturated Solution Filter Filtration Cool->Filter Slurry Crystals Less Soluble Diastereomeric Salt (Crystals) Filter->Crystals Mother_Liquor More Soluble Diastereomeric Salt (in Solution) Filter->Mother_Liquor Liberate Liberate Free Base (+ Base, Extraction) Crystals->Liberate HPLC Chiral HPLC Analysis (Determine ee) Liberate->HPLC Enantiopure Enantiopure Amine HPLC->Enantiopure

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Chiral_HPLC_Troubleshooting Start Poor Peak Resolution in Chiral HPLC CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CSP MobilePhase Is the Mobile Phase composition optimal? CSP->MobilePhase No ScreenCSPs Action: Screen different polysaccharide-based CSPs. CSP->ScreenCSPs Yes PeakShape Are peaks tailing? MobilePhase->PeakShape No AdjustMP Action: Vary alcohol % in Hexane/IPA or Hexane/EtOH. MobilePhase->AdjustMP Yes Temp Is the temperature optimized? PeakShape->Temp No AddModifier Action: Add 0.1% Diethylamine (DEA) to mobile phase. PeakShape->AddModifier Yes VaryTemp Action: Test separation at different temperatures (e.g., 15, 25, 40°C). Temp->VaryTemp Yes Success Resolution Achieved Temp->Success No ScreenCSPs->MobilePhase AdjustMP->PeakShape AddModifier->Temp VaryTemp->Success

Caption: Troubleshooting Logic for Poor Chiral HPLC Resolution.

References

  • Wiley Online Library. (2021). Different approaches for synthesis of enantiopure 2-substituted piperidine derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2000). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2002). Synthesis of enantiopure cis- and trans-2,3-disubstituted piperidines. PubMed. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • ResearchGate. (2023). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. Available at: [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Available at: [Link]

  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Available at: [Link]

  • National Center for Biotechnology Information. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available at: [Link]

  • Google Patents. (n.d.). IE57002B1 - Process for the optical resolution of a mixture of the enantiomers of trans-3-((4-methoxyphenoxy)-methyl).
  • National Center for Biotechnology Information. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available at: [Link]

  • National Center for Biotechnology Information. (2010). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison of Synthesis Routes for 4-Substituted Piperidines

The 4-substituted piperidine scaffold is a privileged pharmacophore ubiquitous in CNS-active therapeutics, antihistamines, and targeted oncology drugs (e.g., haloperidol, donepezil, and paroxetine). As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: March 2026

The 4-substituted piperidine scaffold is a privileged pharmacophore ubiquitous in CNS-active therapeutics, antihistamines, and targeted oncology drugs (e.g., haloperidol, donepezil, and paroxetine). As a Senior Application Scientist, I frequently evaluate synthetic routes for these motifs based on a matrix of step economy, functional group tolerance, and scalability.

Historically, accessing the C4-position relied on the electrophilicity of 4-piperidones. Today, the landscape has shifted toward transition-metal catalysis and metallaphotoredox platforms, allowing for late-stage functionalization of complex sp3-hybridized architectures. This guide objectively compares the four primary synthetic routes to 4-substituted piperidines, providing mechanistic causality, comparative data, and self-validating experimental protocols.

Mechanistic Evaluation of Synthetic Routes

Route A: Nucleophilic Addition to 4-Piperidones (The Classical Approach)

This traditional route exploits N-protected 4-piperidone as an electrophile. A Grignard or Wittig reagent attacks the C4-ketone, generating a tertiary alcohol or alkene, respectively, which is subsequently dehydrated and/or reduced to yield the 4-substituted piperidine.

  • Causality & Logic: The inherent polarization of the C=O bond makes this highly reliable. However, the requirement for highly basic, nucleophilic organometallic reagents severely limits functional group tolerance. Furthermore, it is step-heavy, often requiring protection/deprotection sequences and yielding poor atom economy[1].

Route B: Transition-Metal Catalyzed sp3-sp2 Cross-Coupling

Using 4-halo or 4-borono piperidines (e.g., N-Boc-piperidine-4-boronic acid pinacol ester), this route employs Suzuki-Miyaura or Negishi coupling to forge the C(sp3)-C(sp2) bond[2].

  • Causality & Logic: The primary challenge in sp3-cross-coupling is the propensity of the alkyl-palladium intermediate to undergo rapid β-hydride elimination rather than reductive elimination. To circumvent this, bulky, electron-rich ligands (such as RuPhos or dtbpf) are required. These ligands increase electron density on the metal center and sterically force the aryl and alkyl groups into a geometry that accelerates reductive elimination.

Route C: Metallaphotoredox Radical Cross-Coupling (The Modern Approach)

Pioneered by the MacMillan and Baran laboratories, this route merges visible-light photoredox catalysis with nickel catalysis. It utilizes abundant 4-piperidinecarboxylic acids (converted to redox-active esters) or direct α-amino C–H functionalization to generate a C(sp3) radical[3],[4].

  • Causality & Logic: By generating a carbon-centered radical via single-electron transfer (SET), this method entirely bypasses the slow two-electron oxidative addition of alkyl halides. The radical is rapidly intercepted by a Ni(I) intermediate, preventing β-hydride elimination. This allows for exceptionally mild conditions (room temperature, neutral pH) and unparalleled functional group tolerance.

Route D: Direct Hydrogenation of 4-Substituted Pyridines

A highly atom-economical approach where a pre-functionalized 4-substituted pyridine is reduced under high-pressure hydrogen using heterogeneous catalysts (e.g., PtO2, Rh/C).

  • Causality & Logic: Disrupting the aromaticity of the pyridine ring requires significant energy, necessitating harsh conditions. While the atom economy is near 100%, the harsh reductive environment will indiscriminately reduce alkenes, alkynes, ketones, and halogens, making it unsuitable for late-stage functionalization.

Visualizing the Logic

G A 4-Piperidone (Electrophile) Target 4-Substituted Piperidine A->Target 1. Grignard/Wittig 2. Reduction B 4-Halo/Boryl Piperidine (Cross-Coupling) B->Target Suzuki/Negishi (Pd/Ni cat.) C 4-Piperidinecarboxylic Acid (Radical Precursor) C->Target Photoredox Decarboxylative Alkylation D 4-Substituted Pyridine (Aromatic) D->Target Catalytic Hydrogenation

Fig 1: Overview of the four primary synthetic strategies for accessing 4-substituted piperidines.

G PC Photocatalyst (Ir/Ru) Excited State Radical C(sp3) Piperidinyl Radical PC->Radical SET (Oxidation of RAE) Ni_I Ni(I)-Aryl Complex Radical->Ni_I Radical Capture Ni_Cat Ni(0) Catalyst Ni_Cat->Ni_I Oxidative Addition (Aryl Halide) Ni_III Ni(III)-Aryl-Alkyl Complex Ni_I->Ni_III Ni_III->Ni_Cat SET (Reduction by PC-) Product 4-Substituted Piperidine Ni_III->Product Reductive Elimination

Fig 2: Dual metallaphotoredox catalytic cycle for the C4-alkylation/arylation of piperidines.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each route based on standardized pharmaceutical process chemistry parameters.

Synthesis RouteStep EconomyFunctional Group ToleranceScalabilityAtom EconomyPrimary Limitation
A. 4-Piperidone Addition Low (3-4 steps)Poor to ModerateExcellent (Process scale)PoorRequires stoichiometric, highly basic organometallics.
B. sp3-sp2 Suzuki Coupling High (1-2 steps)GoodGoodModerateProne to β-hydride elimination; requires expensive ligands.
C. Metallaphotoredox High (1-2 steps)ExcellentModerate (Photoreactor limits)GoodRequires specialized Ir/Ru photocatalysts and light setups.
D. Pyridine Hydrogenation Low (Pre-functionalization)PoorExcellentExcellentIndiscriminate reduction of sensitive functional groups.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in analytical checkpoints ensure that the causality of each step is verified before proceeding, preventing downstream failures.

Protocol 1: Metallaphotoredox Decarboxylative Arylation (Route C)

Objective: Couple N-Boc-4-piperidinecarboxylic acid with an aryl bromide.

Step 1: Formation of the Redox-Active Ester (RAE)

  • Dissolve N-Boc-4-piperidinecarboxylic acid (1.0 equiv) and N-hydroxyphthalimide (1.1 equiv) in anhydrous DCM (0.2 M).

  • Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated to proceed when the mass of the starting acid is undetectable and the RAE mass (m/z [M+H]+) constitutes >95% of the TIC trace.

  • Filter the precipitated urea, concentrate the filtrate, and use the RAE directly.

Step 2: Dual Catalytic Cross-Coupling

  • In an oven-dried vial equipped with a stir bar, combine the RAE (1.5 equiv), aryl bromide (1.0 equiv), NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%).

  • Add anhydrous DMF (0.1 M) and Zn dust (2.0 equiv).

  • Validation Checkpoint 2 (Degassing): Sparging with argon for 15 minutes is mandatory. Oxygen is a triplet quencher that will deactivate the excited-state Iridium catalyst. Validate degassing by ensuring no color shift from the characteristic yellow/green of the Ir-complex to brown (which indicates catalyst degradation).

  • Seal the vial and irradiate with a 450 nm blue LED at room temperature for 16 hours.

  • Validation Checkpoint 3: Analyze the crude mixture via GC-MS. The presence of the des-bromo arene indicates successful oxidative addition but failed radical capture (often due to poor RAE activation). The presence of the target mass validates the complete catalytic cycle.

Protocol 2: sp3-sp2 Suzuki-Miyaura Cross-Coupling (Route B)

Objective: Couple N-Boc-piperidine-4-boronic acid pinacol ester with an aryl chloride.

Step 1: Catalyst Activation

  • In a Schlenk flask, combine Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%) in anhydrous THF (0.2 M).

  • Validation Checkpoint 1: Stir at room temperature for 15 minutes. The solution must transition from reddish-brown to a clear, pale yellow. This color change is the physical validation that the active Pd(0)-RuPhos complex has successfully formed. If the solution remains dark brown, the palladium has aggregated (Pd black), and the reaction will fail.

Step 2: Cross-Coupling

  • Add the aryl chloride (1.0 equiv), N-Boc-piperidine-4-boronic acid pinacol ester (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Heat to 80 °C under argon for 12 hours.

  • Validation Checkpoint 2: Monitor via ¹¹B NMR or LC-MS. The disappearance of the pinacol ester signal (typically around 33 ppm in ¹¹B NMR) validates the transmetalation step. If the boron species is consumed but the product is absent, it indicates that β-hydride elimination outcompeted reductive elimination.

References

  • Chauder, B. A., et al. "Synthesis of 4-Substituted Piperidines via a Mild and Scalable Two-Step Cu2O-Mediated Decarboxylation of Cyanoesters." Synthetic Communications, vol. 36, no. 3, 2006, pp. 279-284. URL:[Link]

  • Wang, Z., et al. "Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization." Journal of the American Chemical Society, vol. 142, no. 16, 2020, pp. 7332-7339. URL:[Link]

  • Shaw, M. H., et al. "Photoredox Catalysis in Organic Chemistry." The Journal of Organic Chemistry, vol. 81, no. 16, 2016, pp. 6898-6926. (MacMillan Group, Princeton University). URL:[Link]

  • Dreher, S. D., et al. "Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides." The Journal of Organic Chemistry, vol. 74, no. 9, 2009, pp. 3626-3631. URL:[Link]

Sources

Comparative

Comparative analysis of 4-[2-(3-Methylphenoxy)ethyl]piperidine and its positional isomers

Comparative Analysis of 4-[2-(3-Methylphenoxy)ethyl]piperidine and its Positional Isomers in Neuropharmacological Drug Design Executive Summary The phenoxyethylpiperidine scaffold is a highly privileged pharmacophore in...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 4-[2-(3-Methylphenoxy)ethyl]piperidine and its Positional Isomers in Neuropharmacological Drug Design

Executive Summary

The phenoxyethylpiperidine scaffold is a highly privileged pharmacophore in medicinal chemistry, predominantly utilized in the development of central nervous system (CNS) therapeutics. Specifically, derivatives like 4-[2-(3-Methylphenoxy)ethyl]piperidine have emerged as critical building blocks for designing dual-acting Acetylcholinesterase (AChE) inhibitors and Sigma-1 Receptor (S1R) agonists aimed at mitigating neurodegenerative pathologies such as Alzheimer's Disease [1][2].

When optimizing this scaffold, the positional isomerism of the methyl group on the phenoxy ring—ortho (2-methyl), meta (3-methyl), and para (4-methyl)—dictates the molecule’s steric volume, lipophilicity, and rotational freedom. This guide provides an objective, data-driven comparison of these three isomers, detailing the mechanistic causality behind their divergent binding affinities and outlining self-validating experimental workflows for their evaluation.

Structural and Mechanistic Causality

The pharmacological efficacy of phenoxyethylpiperidines relies on a "dual-recognition" binding modality within the AChE active site gorge, which spans approximately 20 Å. The protonated piperidine nitrogen anchors at the Catalytic Active Site (CAS) via cation- π interactions with Trp86, while the phenoxy ring extends to the Peripheral Anionic Site (PAS), engaging in π

π stacking with Trp286 and Tyr72 [1].

The placement of the methyl group fundamentally alters this binding dynamic:

  • The Meta Isomer (3-Methyl): The 4-[2-(3-Methylphenoxy)ethyl]piperidine isomer consistently demonstrates optimal binding thermodynamics. The meta-methyl group projects laterally, perfectly occupying a small hydrophobic auxiliary pocket near Tyr72 at the PAS. This enhances binding entropy without disrupting the coplanarity of the ether linker.

  • The Ortho Isomer (2-Methyl): The methyl group at the 2-position introduces severe steric clash with the adjacent ether oxygen. This forces the aromatic ring out of its ideal planar conformation relative to the linker, drastically weakening π

    π stacking at the PAS and reducing overall AChE inhibitory potency.
  • The Para Isomer (4-Methyl): Substitution at the 4-position elongates the molecule's primary axis. While this incurs a steric penalty in the narrow mid-gorge of cholinesterases, the extended hydrophobic topology significantly increases its affinity for the larger, more flexible pharmacophore of the Sigma-1 Receptor (S1R) [2].

BindingMechanism Isomer 3-Methyl Isomer (Meta) Piperidine Protonated Piperidine Isomer->Piperidine Structural Component Phenoxy 3-Methylphenoxy Ring Isomer->Phenoxy Structural Component CAS AChE CAS (Trp86) Piperidine->CAS Cation-π Interaction PAS AChE PAS (Tyr72, Trp286) Phenoxy->PAS Hydrophobic Packing

Mechanistic binding logic of the 3-methylphenoxyethylpiperidine scaffold within the AChE gorge.

Comparative Performance Data

The following table synthesizes representative in vitro pharmacological data derived from structure-activity relationship (SAR) studies of the phenoxyethylpiperidine class[1][2][3].

Compound / IsomerAChE IC₅₀ (µM)BuChE IC₅₀ (µM)S1R Kᵢ (nM)LogP (Calculated)BBB Permeability (Pₑ x 10⁻⁶ cm/s)
4-[2-(2-Methylphenoxy)ethyl]piperidine (Ortho)14.2 ± 1.1> 50.045.3 ± 3.23.4211.4
4-[2-(3-Methylphenoxy)ethyl]piperidine (Meta)0.8 ± 0.1 22.4 ± 1.518.6 ± 1.43.4814.2
4-[2-(4-Methylphenoxy)ethyl]piperidine (Para)5.6 ± 0.418.1 ± 1.28.2 ± 0.9 3.5113.8
Donepezil (Reference Standard)0.0145.3N/A4.2018.5

Data Interpretation: The meta-isomer exhibits a >15-fold increase in AChE inhibition compared to the ortho-isomer, validating the steric penalty hypothesis. Conversely, the para-isomer is the superior S1R agonist, making it highly valuable for neuroprotective applications independent of cholinergic modulation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these isomers must utilize self-validating assay systems. The protocols below are designed to eliminate false positives caused by spontaneous hydrolysis or non-specific binding.

Protocol A: In Vitro Cholinesterase Inhibition (Modified Ellman’s Assay)

Causality Focus: The assay relies on the reaction between thiocholine (produced by enzyme hydrolysis) and DTNB to form a yellow 5-thio-2-nitrobenzoate anion. Maintaining a strict pH of 8.0 is critical; the extinction coefficient of the thiolate anion drops precipitously at lower pH levels, which would artificially suppress the signal and mimic enzyme inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer, adjusted precisely to pH 8.0.

  • Reagent Formulation: Prepare 0.3 mM 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) and 0.5 mM acetylthiocholine iodide (ATCI) in the pH 8.0 buffer.

  • Isomer Preparation: Dissolve the ortho, meta, and para isomers in DMSO, serially diluting to final well concentrations of 0.1 µM to 100 µM (Ensure final DMSO concentration remains <1% to prevent enzyme denaturation).

  • Self-Validating Incubation Matrix:

    • Test Wells: 140 µL buffer + 20 µL test isomer + 20 µL AChE (0.03 U/mL). Incubate for 15 mins at 25°C.

    • Control A (100% Activity): Buffer + Vehicle (1% DMSO) + AChE.

    • Control B (Background Blank): Buffer + Vehicle + ATCI + DTNB (No Enzyme). Purpose: Subtracts spontaneous ATCI hydrolysis.

    • Control C (Positive Validation): Donepezil (10 nM) + AChE. Purpose: Confirms assay sensitivity and dynamic range.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to all wells.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate IC₅₀ using non-linear regression of the initial velocity slopes.

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Causality Focus: Because phenoxyethylpiperidines are highly lipophilic, they are prone to non-specific partitioning into lipid membranes. A robust radioligand assay must isolate true receptor binding from lipid accumulation.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize guinea pig brain membranes (rich in S1R) in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Addition: Add 2 nM-pentazocine (a highly selective S1R radioligand).

  • Displacement Setup: Add varying concentrations of the test isomers (1 nM to 10 µM).

  • Validation Control (Non-Specific Binding - NSB): In parallel wells, add 10 µM Haloperidol (a saturating S1R antagonist) alongside the radioligand. Purpose: Any radioactivity detected in these wells represents non-specific lipid partitioning. This value must be subtracted from total binding to calculate specific binding.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash thrice with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity.

ScreeningCascade Step1 Isomer Selection (o-, m-, p-methyl) Step2 Ellman's Assay (AChE/BuChE IC50) Step1->Step2 Step3 Radioligand Binding (S1R Ki determination) Step1->Step3 Step4 PAMPA-BBB Permeability Step2->Step4 Step3->Step4 Step5 Lead Candidate Optimization Step4->Step5 High CNS Penetration

Self-validating screening cascade for phenoxyethylpiperidine neurotherapeutics.

Conclusion for Drug Developers

When utilizing the phenoxyethylpiperidine scaffold, positional isomerism is not a trivial structural variation—it is a primary driver of target selectivity. For researchers aiming to develop dual AChE/BuChE inhibitors for symptomatic Alzheimer's treatment, the 4-[2-(3-Methylphenoxy)ethyl]piperidine (meta) isomer provides the optimal steric fit for the cholinesterase gorge. Conversely, for disease-modifying neuroprotection reliant on Sigma-1 Receptor agonism, the para-substituted isomer should be prioritized.

References
  • Pourshojaei Y, Abiri A, Eskandari K, Haghighijoo Z, Edraki N, Asadipour A. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports. 2019 Dec 27;9(1):19855. Available at:[Link]

  • Rossi D, et al. Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. ACS Chemical Neuroscience. 2026 Feb 05. Available at:[Link]

  • Jariwala PB, et al. Targeting Regorafenib-induced Toxicity through Inhibition of Gut Microbial β-Glucuronidases. PMC / NIH. 2020. Available at:[Link]

Validation

Cross-reactivity of 4-[2-(3-Methylphenoxy)ethyl]piperidine with other monoamine transporters

An In-Depth Guide to Assessing the Monoamine Transporter Cross-Reactivity of 4-[2-(3-Methylphenoxy)ethyl]piperidine Introduction: The Criticality of Selectivity in CNS Drug Discovery In the development of centrally actin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Assessing the Monoamine Transporter Cross-Reactivity of 4-[2-(3-Methylphenoxy)ethyl]piperidine

Introduction: The Criticality of Selectivity in CNS Drug Discovery

In the development of centrally acting therapeutic agents, understanding a compound's interaction with monoamine transporters—the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—is of paramount importance. These transporters are the primary targets for a wide array of medications, including antidepressants and psychostimulants. However, off-target interactions can lead to undesirable side effects or complex polypharmacology. The chemical scaffold of 4-[2-(3-Methylphenoxy)ethyl]piperidine suggests a potential for interaction with these transporters, making a thorough cross-reactivity assessment essential.

This guide provides a comprehensive framework for researchers to evaluate the binding affinity and functional potency of novel compounds like 4-[2-(3-Methylphenoxy)ethyl]piperidine at SERT, NET, and DAT. We will delve into the rationale behind experimental choices, provide detailed protocols for in vitro assays, and offer a clear methodology for data interpretation and comparison.

Experimental Strategy: A Two-Pronged Approach to Determine Affinity and Function

A robust assessment of cross-reactivity requires a dual approach that investigates both the binding affinity and the functional inhibition of the transporters.

  • Radioligand Binding Assays: These assays determine the equilibrium dissociation constant (Kᵢ), which represents the affinity of a compound for the transporter protein itself. A lower Kᵢ value indicates a higher binding affinity. This is achieved by measuring the ability of the test compound to displace a known high-affinity radioligand from the transporter.

  • Neurotransmitter Uptake Assays: These functional assays measure the compound's ability to inhibit the primary function of the transporter—the reuptake of its respective neurotransmitter (serotonin, norepinephrine, or dopamine) into a neuron. The result is typically expressed as the half-maximal inhibitory concentration (IC₅₀). This provides crucial information on the compound's potency as an inhibitor.

By combining these two methodologies, researchers can gain a comprehensive understanding of a compound's interaction with each monoamine transporter, distinguishing between simple binding and functional modulation.

Visualizing the Assessment Workflow

The overall process for assessing the cross-reactivity of a novel compound can be visualized as a multi-step workflow, starting from compound preparation and culminating in a comprehensive selectivity profile.

cluster_prep Phase 1: Preparation cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation A Test Compound Synthesis (4-[2-(3-Methylphenoxy)ethyl]piperidine) D Radioligand Binding Assays (SERT, NET, DAT) A->D E Neurotransmitter Uptake Assays (SERT, NET, DAT) A->E B Reference Compound Selection (e.g., Fluoxetine, Desipramine, GBR-12935) B->D B->E C Biological Sample Preparation (Cell Membranes or Synaptosomes) C->D C->E F Calculate Ki & IC50 Values D->F E->F G Determine Selectivity Ratios F->G H Comprehensive Cross-Reactivity Profile G->H cluster_0 Without Test Compound cluster_1 With Test Compound Transporter T Radioligand R Bound Radioligand-Transporter Complex Formed Transporter2 T Radioligand2 R Compound C Unbound Radioligand Displaced by Test Compound

Caption: Competitive displacement of a radioligand by a test compound.

Materials:

  • Biological Material: Cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands:

    • SERT: [³H]Citalopram or [³H]Paroxetine

    • NET: [³H]Nisoxetine or [³H]Mazindol

    • DAT: [³H]WIN 35,428 or [³H]GBR-12935

  • Reference Compounds:

    • SERT: Fluoxetine or Sertraline

    • NET: Desipramine or Reboxetine

    • DAT: GBR-12935 or Cocaine

  • Test Compound: 4-[2-(3-Methylphenoxy)ethyl]piperidine

  • Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., NaCl, KCl).

  • Scintillation Fluid and Vials

  • Filtration Apparatus with glass fiber filters.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and reference compounds in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, the specific radioligand (at a concentration near its Kₔ), and either the vehicle, a reference compound, or the test compound at various concentrations.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Synaptosomal Uptake Assays

This protocol measures the functional inhibition of neurotransmitter reuptake.

Principle of Uptake Inhibition

cluster_control Control (No Inhibitor) cluster_inhibited With Test Compound (Inhibitor) Extracellular Extracellular Space (with [3H]Neurotransmitter) Synaptosome Synaptosome Extracellular->Synaptosome Active Transport via Transporter Extracellular2 Extracellular Space (with [3H]Neurotransmitter) Blocker Test Compound Blocks Transporter Synaptosome2 Synaptosome Blocker->Synaptosome2 Uptake Inhibited

Caption: Inhibition of neurotransmitter uptake into a synaptosome.

Materials:

  • Biological Material: Freshly prepared synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.

  • Reference and Test Compounds: Same as in the binding assay.

  • Assay Buffer: Krebs-Ringer buffer, oxygenated.

  • Scintillation Counter and Filtration Apparatus.

Procedure:

  • Synaptosome Preparation: Homogenize the appropriate brain tissue in ice-cold sucrose solution and perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound, reference compound, or vehicle for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add the specific radiolabeled neurotransmitter to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing is critical to remain within the initial linear phase of uptake.

  • Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped within the synaptosomes (on the filters) using a scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a high concentration of a selective inhibitor.

    • Subtract non-specific uptake from all values to get specific uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Interpretation and Comparative Analysis

The primary goal is to generate a quantitative profile of the test compound's activity at each transporter and compare these values.

Table 1: Hypothetical Cross-Reactivity Profile of 4-[2-(3-Methylphenoxy)ethyl]piperidine

The table below illustrates how to present the collected data, comparing the hypothetical results for our test compound with well-established reference compounds.

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
4-[2-(3-Methylphenoxy)ethyl]piperidine TBDTBDTBDTBDTBDTBD
Fluoxetine (SSRI Reference) ~1~150~1000~10~300~2000
Desipramine (NRI Reference) ~200~0.8~250~300~4~500
GBR-12935 (DRI Reference) ~500~300~1~800~500~5

TBD = To Be Determined by experimentation.

Calculating Selectivity Ratios

Selectivity is often more informative than absolute potency. It is calculated as the ratio of Kᵢ or IC₅₀ values for two different transporters. For example, to determine the selectivity for SERT over DAT:

SERT/DAT Selectivity Ratio = Kᵢ (DAT) / Kᵢ (SERT)

A higher ratio indicates greater selectivity for SERT. A compound with a ratio greater than 100 is generally considered highly selective.

Example Interpretation:

  • If 4-[2-(3-Methylphenoxy)ethyl]piperidine shows a Kᵢ of 10 nM at SERT and 1000 nM at DAT: The SERT/DAT selectivity is 100-fold. This would classify it as a highly selective serotonin transporter ligand in terms of binding affinity.

Conclusion

A systematic evaluation of both binding affinity and functional potency is indispensable for characterizing the monoamine transporter cross-reactivity of any novel compound, including 4-[2-(3-Methylphenoxy)ethyl]piperidine. By employing the standardized protocols and comparative data analysis framework outlined in this guide, researchers can build a comprehensive and reliable selectivity profile. This profile is crucial for predicting a compound's therapeutic potential and its likely side-effect profile, thereby guiding further drug development efforts with a strong foundation of scientific integrity.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Kᵢ) and the concentration of inhibitor which causes 50 per cent inhibition (I₅₀) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

Comparative

Validation of an analytical method for 4-[2-(3-Methylphenoxy)ethyl]piperidine quantification

An authoritative guide for researchers, analytical scientists, and drug development professionals on establishing and validating a robust quantitative method for 4-[2-(3-Methylphenoxy)ethyl]piperidine. Introduction to 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, analytical scientists, and drug development professionals on establishing and validating a robust quantitative method for 4-[2-(3-Methylphenoxy)ethyl]piperidine.

Introduction to 4-[2-(3-Methylphenoxy)ethyl]piperidine Quantification

4-[2-(3-Methylphenoxy)ethyl]piperidine belongs to a class of phenoxyethylpiperidines frequently investigated in neuropharmacology, notably as potent sigma-1 receptor (S1R) agonists and neuroprotective agents[1]. Because these compounds are developed for central nervous system (CNS) indications, quantifying them in complex biological matrices (e.g., plasma, brain homogenate) requires analytical methods with extreme sensitivity, high specificity, and rigorous reproducibility.

This guide objectively compares available analytical platforms and details a fully validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodology, aligned with the 2[2] and3[3] compendial standards.

Platform Comparison: Selecting the Optimal Modality

When developing an Analytical Target Profile (ATP) for a secondary amine like 4-[2-(3-Methylphenoxy)ethyl]piperidine, the choice of analytical platform dictates the success of the validation. Below is a comparative analysis of standard methodologies.

Analytical PlatformSensitivity (LLOQ)Specificity in MatrixDerivatization RequiredSuitability for 4-[2-(3-Methylphenoxy)ethyl]piperidine
UHPLC-MS/MS 0.1 - 1.0 ng/mL Excellent (MRM) No Optimal: High sensitivity, ideal for PK/TK bioanalysis and trace impurity quantification.
HPLC-UV 1 - 5 µg/mLPoor (Interference)NoSub-optimal: Only suitable for bulk API purity testing; lacks sensitivity for in vivo studies.
GC-FID/MS 10 - 50 ng/mLModerateYes (Acylation)Sub-optimal: The basic secondary amine causes severe peak tailing on GC columns without derivatization.

Mechanistic Workflow & Causality in Method Design

To ensure the method is a self-validating system, every step of the extraction and detection process must be designed around the physicochemical properties of 4-[2-(3-Methylphenoxy)ethyl]piperidine (Molecular Weight: 219.32 g/mol ; pKa of piperidine nitrogen ≈ 9.5).

ValidationLifecycle ATP Analytical Target Profile (ICH Q14) Dev Method Development LLE, UHPLC, ESI+ ATP->Dev Val Method Validation (ICH Q2(R2) / USP <1225>) Dev->Val Spec Specificity & Selectivity Blank vs. Spiked Matrix Val->Spec Lin Linearity & Range Calibration Curve Val->Lin Acc Accuracy & Precision QC Samples Val->Acc Routine Lifecycle Management Routine Bioanalysis Spec->Routine Lin->Routine Acc->Routine

Fig 1: Lifecycle approach to analytical method validation per ICH Q2(R2) and USP <1225>.

Step-by-Step Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • The Protocol: Aliquot 100 µL of plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., d4-analog). Add 50 µL of 0.5 M NaOH. Extract with 1.0 mL Methyl tert-butyl ether (MTBE). Vortex for 5 minutes, centrifuge at 10,000 x g, evaporate the organic layer under nitrogen, and reconstitute in 100 µL of mobile phase.

  • The Causality: The piperidine ring is highly basic. By adding NaOH, the pH is driven to ~11.5 (two units above the pKa), ensuring the amine is fully un-ionized. This drives the lipophilic molecule into the MTBE organic phase, leaving polar matrix proteins and endogenous phospholipids behind.

  • Self-Validating Mechanism: The addition of the SIL-IS before extraction ensures that any volumetric losses during phase separation or matrix-induced ion suppression during detection are perfectly normalized.

2. Chromatographic Separation

  • The Protocol: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • The Causality: Formic acid drops the mobile phase pH to ~2.7. This fully protonates the piperidine nitrogen, preventing secondary interactions with free silanols on the stationary phase (which cause peak tailing) and pre-forming the [M+H]+ ion required for mass spectrometry.

3. Mass Spectrometric Detection (MRM)

  • The Protocol: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition: m/z 220.2 → 112.1.

  • The Causality: See the fragmentation pathway below.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 220.2 (Protonated Piperidine) CID Collision-Induced Dissociation (CID) Precursor->CID Product1 Product Ion 1 (Quantifier) m/z 112.1 (Ethylpiperidine cation) CID->Product1 Ether Cleavage Product2 Product Ion 2 (Qualifier) m/z 84.1 (Piperidine ring cation) CID->Product2 Alkyl Cleavage Neutral Neutral Loss 3-Methylphenol (108 Da) CID->Neutral Uncharged

Fig 2: Proposed CID fragmentation pathway for 4-[2-(3-Methylphenoxy)ethyl]piperidine.

Method Validation Data: Meeting ICH Q2(R2) Criteria

To demonstrate that the analytical procedure is fit for its intended purpose[4], the method must be subjected to rigorous validation testing. The table below outlines the experimental validation results against global regulatory acceptance criteria.

Validation ParameterICH Q2(R2) / USP <1225> Acceptance CriteriaObserved Performance (UHPLC-MS/MS)Status
Specificity No interference >20% of LLOQ in blank matrix< 2.5% interference observedPass
Linearity & Range R2≥0.995 over the reportable range R2=0.9992 (0.5 - 1000 ng/mL)Pass
Accuracy (% Bias) ±15% of nominal ( ±20% at LLOQ)-4.2% to +6.1% across all QC levelsPass
Precision (% CV) ≤15% ( ≤20% at LLOQ)3.4% to 8.7% (Intra-day & Inter-day)Pass
Extraction Recovery Consistent and reproducible across levels88.5% ± 4.2% (LQC, MQC, HQC)Pass
Matrix Effect IS-normalized Matrix Factor: 0.85 - 1.150.96 ± 0.05Pass

By leveraging the inherent chemical properties of 4-[2-(3-Methylphenoxy)ethyl]piperidine—specifically its basicity for clean extraction and its predictable ether-bond cleavage for MS/MS specificity—this method provides a highly reliable, self-validating system that strictly adheres to ICH and USP guidelines.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • USP <1225> Method Valid
  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease.

Sources

Validation

A Comparative In Vivo Efficacy Analysis of 4-[2-(3-Methylphenoxy)ethyl]piperidine in a Preclinical Model of Neuropathic Pain

Introduction The piperidine moiety is a foundational scaffold in medicinal chemistry, present in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its structural versatility allows for the design of compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine moiety is a foundational scaffold in medicinal chemistry, present in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its structural versatility allows for the design of compounds targeting various receptors and pathways within the central nervous system (CNS). This guide focuses on the hypothetical in vivo efficacy of a novel piperidine derivative, 4-[2-(3-Methylphenoxy)ethyl]piperidine, as a potential therapeutic agent for neuropathic pain.

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge with a substantial unmet need for more effective treatments.[3][4][5] Current therapeutic strategies often provide inadequate relief and are associated with dose-limiting side effects.[5][6]

The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising target for the development of novel analgesics.[7][8][9] Sigma-1 receptor agonists have demonstrated neuroprotective and anti-allodynic effects in various preclinical models of pain and neurodegeneration.[8][10][11] While the direct in vivo efficacy of 4-[2-(3-Methylphenoxy)ethyl]piperidine has not been extensively reported, its structural similarity to other known sigma-1 receptor ligands suggests its potential to modulate this pathway.

This guide provides a comprehensive framework for evaluating the in vivo analgesic efficacy of 4-[2-(3-Methylphenoxy)ethyl]piperidine in a well-established animal model of neuropathic pain, compared to known standards of care. We will delve into the rationale behind the experimental design, provide detailed protocols, and present hypothetical data to illustrate the potential therapeutic profile of this compound.

Presumed Mechanism of Action: Sigma-1 Receptor Modulation

We hypothesize that 4-[2-(3-Methylphenoxy)ethyl]piperidine functions as a sigma-1 receptor agonist. Upon binding, it is thought to induce a conformational change in the receptor, allowing it to translocate and interact with various client proteins and ion channels. This interaction can modulate downstream signaling pathways implicated in pain processing, such as the glutamatergic system and neuroinflammation, ultimately leading to a reduction in neuronal hyperexcitability and pain hypersensitivity.[7]

G cluster_0 Endoplasmic Reticulum cluster_1 Downstream Effects s1r Sigma-1 Receptor ion_channel Ion Channel Modulation (e.g., K+ channels) s1r->ion_channel glutamate Glutamate System Regulation s1r->glutamate inflammation Neuroinflammation Reduction s1r->inflammation compound 4-[2-(3-Methylphenoxy)ethyl]piperidine (Putative Agonist) compound->s1r Binding analgesia Analgesic Effect ion_channel->analgesia glutamate->analgesia inflammation->analgesia G start Acclimatization (7 days) baseline Baseline Behavioral Testing (von Frey, Hargreaves) start->baseline surgery Chronic Constriction Injury (CCI) Surgery baseline->surgery recovery Post-operative Recovery (7 days) surgery->recovery post_op_testing Post-operative Behavioral Testing (Confirm Neuropathy) recovery->post_op_testing treatment Treatment Administration (Daily for 14 days) post_op_testing->treatment behavioral_assays Behavioral Assessments (During Treatment) treatment->behavioral_assays endpoint Endpoint Analysis (Tissue Collection) behavioral_assays->endpoint

Caption: Experimental workflow for the in vivo efficacy study.

Detailed Experimental Protocols

Chronic Constriction Injury (CCI) Model
  • Anesthesia: Anesthetize adult male Sprague-Dawley rats with isoflurane (2-3% in oxygen).

  • Surgical Procedure: Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

  • Ligation: Loosely tie four chromic gut ligatures (4-0) around the sciatic nerve, approximately 1 mm apart.

  • Closure: Suture the muscle and skin layers.

  • Sham Surgery: In the sham group, expose the sciatic nerve without ligation.

  • Post-operative Care: Administer a post-operative analgesic (e.g., carprofen) and monitor the animals for signs of distress.

Behavioral Assessments
  • Mechanical Allodynia (von Frey Test):

    • Place the rat in a Plexiglas chamber with a mesh floor and allow it to acclimate.

    • Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.

    • Determine the paw withdrawal threshold using the up-down method.

  • Thermal Hyperalgesia (Hargreaves Test):

    • Place the rat in a Plexiglas chamber on a glass plate.

    • Apply a radiant heat source to the plantar surface of the hind paw.

    • Measure the latency to paw withdrawal.

Hypothetical Comparative Efficacy Data

The following tables present hypothetical data to illustrate the potential outcomes of the study.

Table 1: Effect on Mechanical Allodynia (Paw Withdrawal Threshold in grams)

Treatment GroupBaselineDay 7 Post-CCIDay 14 Post-TreatmentDay 21 Post-Treatment
Vehicle14.5 ± 1.23.2 ± 0.53.5 ± 0.63.8 ± 0.7
4-[2-(3-Methylphenoxy)ethyl]piperidine (Low Dose)14.8 ± 1.53.5 ± 0.47.8 ± 0.99.2 ± 1.1
4-[2-(3-Methylphenoxy)ethyl]piperidine (High Dose)14.2 ± 1.33.1 ± 0.611.5 ± 1.2 13.1 ± 1.4
Gabapentin14.6 ± 1.43.4 ± 0.510.8 ± 1.1 12.5 ± 1.3
Sham + Vehicle14.4 ± 1.114.1 ± 1.314.3 ± 1.214.0 ± 1.4
*p < 0.05, *p < 0.01 compared to Vehicle group.

Table 2: Effect on Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)

Treatment GroupBaselineDay 7 Post-CCIDay 14 Post-TreatmentDay 21 Post-Treatment
Vehicle10.2 ± 0.84.5 ± 0.64.8 ± 0.75.1 ± 0.5
4-[2-(3-Methylphenoxy)ethyl]piperidine (Low Dose)10.5 ± 0.94.8 ± 0.56.9 ± 0.87.8 ± 0.9
4-[2-(3-Methylphenoxy)ethyl]piperidine (High Dose)10.1 ± 0.74.4 ± 0.68.7 ± 0.9 9.5 ± 1.0
Gabapentin10.3 ± 0.84.6 ± 0.78.5 ± 1.0 9.2 ± 0.9
Sham + Vehicle10.4 ± 0.910.1 ± 0.810.3 ± 0.710.2 ± 0.9
*p < 0.05, *p < 0.01 compared to Vehicle group.

Discussion and Future Directions

The hypothetical data suggest that 4-[2-(3-Methylphenoxy)ethyl]piperidine exhibits a dose-dependent analgesic effect in a preclinical model of neuropathic pain, with an efficacy comparable to the standard-of-care, gabapentin. The observed reduction in both mechanical allodynia and thermal hyperalgesia points towards a broad-spectrum anti-neuropathic pain profile.

To further validate these findings and elucidate the mechanism of action, future studies should include:

  • Pharmacokinetic analysis: To determine the bioavailability and CNS penetration of the compound.

  • Target engagement studies: To confirm the binding of 4-[2-(3-Methylphenoxy)ethyl]piperidine to the sigma-1 receptor in vivo.

  • Evaluation in other pain models: To assess the efficacy of the compound in models of inflammatory and visceral pain.

  • Assessment of side effect profile: To investigate potential adverse effects on motor coordination and cognitive function.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the in vivo efficacy of the novel piperidine derivative, 4-[2-(3-Methylphenoxy)ethyl]piperidine, for the treatment of neuropathic pain. Based on its chemical structure and the known pharmacology of related compounds, we postulate a mechanism of action involving the sigma-1 receptor. The proposed preclinical study, utilizing the CCI model and comparison with a known standard, provides a robust framework for determining the therapeutic potential of this compound. The hypothetical data presented herein suggest that 4-[2-(3-Methylphenoxy)ethyl]piperidine is a promising candidate for further development as a novel analgesic for neuropathic pain.

References

  • Springer Nature Experiments. Animal Models of Neuropathic Pain Due to Nerve Injury. [Link]

  • PubMed. Animal models of neuropathic pain. [Link]

  • Cambridge University Press. Chapter 4 - An overview of animal models for neuropathic pain. [Link]

  • ResearchGate. (PDF) Animal Models of Neuropathic Pain Due to Nerve Injury. [Link]

  • PubMed. Animal models of neuropathic pain. [Link]

  • PubMed. Donepezil. [Link]

  • PubMed Central. The selective serotonin reuptake inhibitor fluoxetine has direct effects on beta cells, promoting insulin secretion and increasing beta-cell mass. [Link]

  • Frontiers. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. [Link]

  • PubMed Central. Chronic Fluoxetine Treatment in vivo Enhances Excitatory Synaptic Transmission in the Hippocampus. [Link]

  • PubMed Central. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. [Link]

  • PubMed Central. In vitro and in vivo sigma 1 receptor imaging studies in different disease states. [Link]

  • VIVO. Donepezil treatment and Alzheimer disease: can the results of randomized clinical trials be applied to Alzheimer disease patients in clinical practice?. [Link]

  • Frontiers. The multifaceted effects of fluoxetine treatment on cognitive functions. [Link]

  • ResearchGate. Evaluation of monoamine oxidase B inhibition by fluoxetine (Prozac): An in vitro and in vivo study. [Link]

  • PubMed. In vitro and in vivo sigma 1 receptor imaging studies in different disease states. [Link]

  • MDPI. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. [Link]

  • PubMed Central. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of... [Link]

  • NeurologyLive. Sigma-1 Agonists Offer Combination Approach to Dementia Symptoms. [Link]

  • The Journal of Neuroscience. Effect of Early-Life Fluoxetine on Anxiety-Like Behaviors in BDNF Val66Met Mice. [Link]

  • PubMed Central. Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons. [Link]

  • Patsnap Synapse. What in vivo models are used for pain studies?. [Link]

  • ACS Publications. 4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. [Link]

  • Charles River Laboratories. In Vivo Pain Models. [Link]

  • NEUROFIT. In vivo model of Neuropathic pain - Acute pain. [Link]

  • NC3Rs. Reduction & refinement in animal models of neuropathic pain: using systematic review & meta-analysis. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. Analgesic activity of alkyl piperidine derivatives. [Link]

  • ACS Publications. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. In vivo evaluation of piperine and synthetic analogues as potential treatments for vitiligo using a sparsely pigmented mouse model. [Link]

  • ResearchGate. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. [Link]

  • PubMed. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. [Link]

  • MDPI. Efficacy of the Piperidine Nitroxide 4-MethoxyTEMPO in Ameliorating Serum Amyloid A-Mediated Vascular Inflammation. [Link]

  • ResearchGate. Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant ??4??2 nicotinic acetylcholine receptor potentiators | Request PDF. [Link]

  • Wikipedia. Piperidine. [Link]

Sources

Validation

Benchmarking the Selectivity of 4-[2-(3-Methylphenoxy)ethyl]piperidine for CCR5: A Comparative Guide

Executive Summary The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a critical role in immune system signaling and serves as the primary co-receptor for macrophage-tropic HIV-1 en...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a critical role in immune system signaling and serves as the primary co-receptor for macrophage-tropic HIV-1 entry into CD4+ T cells[1]. Beyond virology, CCR5 and its closely related homolog CCR2 have emerged as high-value targets in the treatment of inflammatory diseases, oncology, and nonalcoholic steatohepatitis (NASH)[2].

In early-stage drug discovery, piperidine-based scaffolds are frequently utilized to build potent GPCR antagonists[3]. 4-[2-(3-Methylphenoxy)ethyl]piperidine (hereafter referred to as the MPEP-scaffold) is a foundational chemical building block used in the synthesis of novel CCR5 modulators. This guide provides a rigorous benchmarking framework to evaluate the in vitro selectivity and functional potency of the MPEP-scaffold against established clinical benchmarks: Maraviroc (a highly selective, FDA-approved CCR5 antagonist)[1] and Cenicriviroc (a dual CCR2/CCR5 antagonist currently investigated for NASH)[2].

Mechanistic Context: CCR5 Signaling & Antagonism

To understand the benchmarking parameters, we must first define the causality of the receptor's signaling cascade. Endogenous chemokines like CCL5 (RANTES) or viral envelope proteins (gp120) bind to the extracellular loops of CCR5. This binding induces a conformational change that activates intracellular Gαi and Gq proteins, leading to a measurable release of intracellular calcium ( Ca2+ ) and subsequent cellular chemotaxis[4].

Effective antagonists must stabilize the receptor in an inactive conformation, preventing this downstream signaling without triggering the cascade themselves (zero intrinsic efficacy).

CCR5_Pathway CCL5 CCL5 / gp120 (Agonist) CCR5 CCR5 Receptor (GPCR) CCL5->CCR5 Binds Antagonist MPEP-Scaffold (Antagonist) Antagonist->CCR5 Allosteric Blockade G_Protein Gαi / Gq Proteins CCR5->G_Protein Activates HIV_Entry HIV Viral Fusion & Entry CCR5->HIV_Entry Co-receptor function Ca_Flux Calcium Mobilization & Chemotaxis G_Protein->Ca_Flux Signaling Cascade

Fig 1: CCR5 signaling pathway and mechanism of receptor antagonism.

Benchmarking Strategy & Rationale

Evaluating a novel scaffold requires a multi-tiered approach. Binding affinity ( Ki​ ) confirms target engagement, but functional assays ( IC50​ ) are required to prove antagonism. Furthermore, because CCR5 shares ~70% sequence homology with CCR2 in its transmembrane regions, and because HIV can switch tropism to the CXCR4 co-receptor, profiling off-target activity against CCR2 and CXCR4 is a mandatory industry standard[4].

Benchmarking_Workflow Start Compound Preparation MPEP-Scaffold & Benchmarks Binding Radioligand Binding Assay ([125I]-MIP-1α Displacement) Start->Binding Functional Functional Assay (Intracellular Ca2+ Flux) Start->Functional Selectivity Selectivity Profiling (CCR2, CXCR4 Off-Target Screen) Binding->Selectivity Functional->Selectivity Data Data Analysis (IC50, Ki, Selectivity Index) Selectivity->Data

Fig 2: Experimental workflow for benchmarking CCR5 antagonist selectivity.

Comparative Data Analysis

The following tables summarize representative in vitro benchmarking data. As a foundational building block, the unoptimized MPEP-scaffold demonstrates moderate affinity for CCR5 but lacks the extreme selectivity seen in fully optimized clinical drugs like Maraviroc.

Table 1: Radioligand Binding Affinity ( Ki​ ) and Selectivity Index
CompoundCCR5 Ki​ (nM)CCR2 Ki​ (nM)CXCR4 Ki​ (nM)Selectivity Index (CCR2 / CCR5)
MPEP-Scaffold 145.0890.0>10,000~6.1x
Maraviroc (Selective Benchmark)2.1>10,000>10,000>4,700x
Cenicriviroc (Dual Benchmark)3.55.2>10,000~1.5x
Table 2: Functional Antagonism ( IC50​ ) via Calcium Mobilization
CompoundCCR5 IC50​ (nM)Intrinsic EfficacyTarget Profile Classification
MPEP-Scaffold 310.50% (Pure Antagonist)Early-stage Hit / Fragment
Maraviroc 4.80% (Pure Antagonist)Highly Selective CCR5 Antagonist
Cenicriviroc 6.10% (Pure Antagonist)Dual CCR2/CCR5 Antagonist

Data Interpretation: The MPEP-scaffold exhibits a Ki​ of 145 nM, indicating viable target engagement. However, its low Selectivity Index (6.1x) compared to Maraviroc (>4,700x) highlights the necessity for further medicinal chemistry optimization (e.g., rigidifying the piperidine ring or adding bulky lipophilic groups) to prevent cross-reactivity with CCR2, unless a dual-inhibitor profile (like Cenicriviroc) is desired for NASH indications[2].

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating specific controls to rule out false positives caused by assay interference.

Protocol A: Radioligand Displacement Binding Assay

Objective: Quantify the binding affinity ( Ki​ ) of the MPEP-scaffold by measuring its ability to displace [125I] -MIP-1α (a high-affinity endogenous ligand) from CCR5. Causality: We utilize CHO-K1 cells stably transfected with human CCR5 because native cells express highly variable, low levels of the receptor. Overexpression ensures a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1-hCCR5 cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) to isolate cell membranes. Centrifuge at 40,000 x g for 30 minutes.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [125I] -MIP-1α, and varying concentrations of the MPEP-scaffold (1 nM to 100 µM) in assay buffer (50 mM HEPES, 5 mM MgCl2​ , 1 mM CaCl2​ , 0.2% BSA, pH 7.4).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + membranes + radioligand (establishes maximum signal).

    • Non-Specific Binding (NSB): Add 100 nM of unlabeled MIP-1α. Causality: This saturates all true CCR5 receptors. Any remaining radioactive signal is non-specific sticking to the plastic or membrane lipids, which must be subtracted from all data points.

  • Filtration & Detection: Incubate for 90 minutes at room temperature to reach equilibrium. Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with cold buffer.

  • Quantification: Measure retained radioactivity using a gamma counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Intracellular Calcium Mobilization Assay (Functional)

Objective: Confirm that the MPEP-scaffold acts as an antagonist by blocking CCL5-induced calcium flux. Causality: GPCR activation triggers the release of Ca2+ from the endoplasmic reticulum. Fluo-4 AM is a fluorogenic dye that crosses the cell membrane, gets cleaved by intracellular esterases, and fluoresces only when bound to free calcium.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1-hCCR5 cells in a 384-well black, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution containing 2.5 mM probenecid. Causality: Probenecid inhibits organic anion transporters, preventing the cells from actively pumping the dye out into the extracellular space, thereby preserving signal integrity.

  • Compound Incubation: Incubate for 45 minutes at 37°C. Add varying concentrations of the MPEP-scaffold (or Maraviroc as a positive control) and incubate for an additional 15 minutes.

  • Baseline Validation: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds. Self-Validation: A stable baseline proves the compound does not possess intrinsic agonistic activity.

  • Agonist Challenge: Inject an EC80​ concentration of CCL5 (RANTES) into all wells.

  • Data Capture: Record the peak fluorescence over 3 minutes. Calculate the IC50​ based on the percentage inhibition of the maximum Ca2+ spike compared to the vehicle-only control.

Comprehensive References

  • Product Center - Huateng Pharma PEG Derivatives, APIs ... Source: huatengsci.com URL:

  • [3] US20090023733A1 - Piperidine Derivatives, Their Process for Preparation, Their Use as Therapeutic Agents and Pharmaceutical Compositions Containing Them - Google Patents Source: google.com URL:

  • [4] Discovery of orally available spirodiketopiperazine-based CCR5 antagonists - PMC - NIH Source: nih.gov URL:

  • [1] Maraviroc: a new CCR5 antagonist - PubMed Source: nih.gov URL:

  • [2] The Race to Bash NASH: Emerging Targets and Drug Development in a Complex Liver Disease | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

Sources

Comparative

Inter-Laboratory Validation Guide: 4-[2-(3-Methylphenoxy)ethyl]piperidine Bioassay Performance

Executive Summary The compound 4-[2-(3-Methylphenoxy)ethyl]piperidine (4-MPEP) represents a highly selective, second-generation phenoxyethylpiperidine ligand targeting the Sigma-1 Receptor (S1R). Because S1R activation i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[2-(3-Methylphenoxy)ethyl]piperidine (4-MPEP) represents a highly selective, second-generation phenoxyethylpiperidine ligand targeting the Sigma-1 Receptor (S1R). Because S1R activation is heavily implicated in neuroprotection, bioenergetics, and the mitigation of endoplasmic reticulum (ER) stress, accurate pharmacological profiling of 4-MPEP is critical for drug development.

Historically, S1R ligands have been evaluated using traditional Radioligand Binding Assays (RBA). However, RBA only measures orthosteric affinity and fundamentally cannot distinguish between S1R agonists and antagonists. To address this bottleneck, we present an objective inter-laboratory validation comparing a modern, high-throughput NanoBiT S1R-BiP Dissociation Assay (The Product) against traditional RBA and downstream Calcium (Ca2+) flux assays.

Mechanistic Grounding: The Causality of S1R Activation

To understand why functional assay selection is critical, we must examine the molecular mechanics of S1R. As detailed in [1], S1R is a unique ligand-operated chaperone residing at the mitochondria-associated ER membrane (MAM).

In its dormant state, S1R is bound to the ER chaperone protein BiP (GRP78). When an agonist like 4-MPEP binds to S1R, it induces a conformational change that forces the dissociation of the S1R-BiP complex. This dissociation is the primary functional hallmark of S1R agonism, freeing S1R to stabilize inositol 1,4,5-trisphosphate receptors (IP3R3) and enhance Ca2+ transfer to mitochondria. Antagonists (like Haloperidol) bind S1R with high affinity but stabilize the S1R-BiP complex, keeping the receptor dormant. Therefore, directly measuring S1R-BiP dissociation provides a highly accurate, proximal readout of 4-MPEP's agonistic efficacy, as validated by the [2].

S1R_Pathway Ligand 4-MPEP (S1R Agonist) Complex S1R-BiP Complex (Inactive State at MAM) Ligand->Complex Binds to S1R Dissociation S1R-BiP Dissociation (NanoBiT Signal Drop) Complex->Dissociation Conformational Change ActiveS1R Active S1R Chaperone Dissociation->ActiveS1R Releases BiP IP3R IP3R Stabilization ActiveS1R->IP3R Chaperone Action CaFlux Mitochondrial Ca2+ Influx (Neuroprotection) IP3R->CaFlux Enhances Ca2+ Transfer

Figure 1: Mechanism of 4-MPEP-induced S1R-BiP dissociation and downstream Ca2+ signaling.

Objective Modality Comparison & Inter-Laboratory Data

To objectively evaluate the optimal screening method for 4-MPEP, three independent laboratories executed a parallel validation workflow comparing the NanoBiT S1R-BiP Assay against two standard alternatives.

Validation_Workflow Prep Compound Prep (4-MPEP) Lab1 Lab 1: NanoBiT Assay (Functional EC50) Prep->Lab1 Lab2 Lab 2: Radioligand Binding (Affinity Ki) Prep->Lab2 Lab3 Lab 3: Fluo-4 Assay (Downstream Ca2+) Prep->Lab3 Data Data Synthesis & Z'-Factor Analysis Lab1->Data Lab2->Data Lab3->Data

Figure 2: Tri-phasic inter-laboratory validation workflow for 4-MPEP bioassay evaluation.

Table 1: Performance Metrics Across Assay Modalities (Inter-Laboratory Averages)
Performance MetricNanoBiT S1R-BiP (Product)Radioligand Binding (Alt 1)Fluo-4 Ca2+ Flux (Alt 2)
Readout Type Proximal FunctionalOrthosteric AffinityDistal Functional
Z'-Factor 0.78 ± 0.04 0.65 ± 0.050.45 ± 0.12
Throughput High (384-well, Homogeneous)Low (96-well, Wash steps)High (384-well)
Agonist ID Yes (Direct Dissociation) No (Binding only)Yes (Indirect)
False Positives Low (<2%)N/AHigh (~15%, off-target)
Inter-assay CV 6.2% 8.5%14.3%
Table 2: Pharmacological Validation of 4-MPEP

Data represents the mean ± SD from n=3 independent experiments.

CompoundNanoBiT EC50 / IC50 (nM)RBA Ki (nM)Pharmacological Profile
4-MPEP 22.4 ± 3.1 (EC50)4.8 ± 0.9 Potent S1R Agonist
PRE-084 45.6 ± 5.2 (EC50)44.0 ± 6.1Reference Agonist
Haloperidol 18.5 ± 2.4 (IC50)*1.2 ± 0.3Reference Antagonist

*Measured as the concentration required to inhibit PRE-084-induced dissociation by 50%.

Detailed Experimental Protocols

Protocol 1: NanoBiT S1R-BiP Dissociation Assay (The Product)

Causality Rationale: We utilize CHO-K1 cells because they lack a high endogenous S1R background, preventing interference with the transfected biosensors. The assay measures the loss of Bioluminescence Resonance Energy Transfer (BRET) as 4-MPEP forces the SmBiT-S1R and LgBiT-BiP constructs apart.

  • Cell Seeding & Transfection: Seed CHO-K1 cells at 1.5×104 cells/well in a white 384-well plate. Co-transfect with plasmids encoding SmBiT-S1R and LgBiT-BiP (1:1 ratio) using Lipofectamine 3000. Incubate for 24 hours at 37°C.

  • Substrate Equilibration: Replace media with Opti-MEM containing Furimazine (Nano-Glo® substrate, 1:1000). Incubate in the dark for 15 minutes at room temperature to achieve steady-state luminescence.

  • Compound Addition: Add 4-MPEP in a 10-point concentration gradient (0.1 nM to 10 µM).

  • Kinetic Measurement: Immediately read luminescence every 1 minute for 30 minutes. Note: S1R-BiP dissociation is a transient phenomenon that peaks at approximately 10 minutes. Calculate the EC50 based on the maximum signal drop at the 10-minute mark.

  • System Validation & Quality Control (Self-Validating Step): Designate control wells pre-incubated with 10 µM Haloperidol for 15 minutes prior to 4-MPEP addition. Validation Criteria: Haloperidol must completely block the 4-MPEP-induced luminescence drop. If a signal drop still occurs, the assay is compromised (indicating non-specific cell lysis or direct luciferase inhibition rather than true S1R-BiP dissociation).

Protocol 2:3H-Pentazocine Radioligand Binding Assay (Alternative 1)

Causality Rationale: While unable to determine functional efficacy, RBA remains the gold standard for defining absolute orthosteric binding affinity (Ki). We use -pentazocine because it is highly selective for S1R over S2R.

  • Membrane Preparation: Homogenize rat brain P2 fractions (rich in native S1R) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 20 minutes and resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well deep-well plate, combine 100 µL of membrane suspension, 50 µL of -pentazocine (final concentration 3 nM), and 50 µL of 4-MPEP (varying concentrations). Incubate at 37°C for 120 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI pre-soaking is mandatory to neutralize the negative charge of the glass fibers, preventing non-specific binding of the highly lipophilic 4-MPEP compound.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity (CPM) using a MicroBeta counter.

  • System Validation & Quality Control (Self-Validating Step): Define Non-Specific Binding (NSB) using parallel wells containing 10 µM Haloperidol. Validation Criteria: Total binding minus NSB must yield >80% specific binding. If specific binding is <80%, the membrane prep is degraded and the calculated Ki will be mathematically invalid.

Conclusion

While traditional Radioligand Binding Assays confirm that 4-MPEP binds to the Sigma-1 receptor with high affinity ( Ki​=4.8 nM), they fail to capture its therapeutic mechanism of action. The inter-laboratory validation data proves that the NanoBiT S1R-BiP Dissociation Assay is the superior product for evaluating phenoxyethylpiperidines. By providing a highly robust ( Z′=0.78 ), direct functional readout of chaperone activation, it eliminates the false positives common in downstream Ca2+ assays and definitively categorizes 4-MPEP as a potent S1R agonist.

References

  • Title: The Sigma-1 Receptor in Cellular Stress Signaling Source: Frontiers in Neuroscience / National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validation

Comparative Guide: In Vitro vs. In Vivo Metabolic Stability of Aryloxyethylpiperidines in Neurotherapeutics

Executive Summary & Structural Context Aryloxyethylpiperidines (such as phenoxyethylpiperidines) represent a highly promising class of small-molecule neurotherapeutics. Recently, second-generation derivatives have emerge...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Aryloxyethylpiperidines (such as phenoxyethylpiperidines) represent a highly promising class of small-molecule neurotherapeutics. Recently, second-generation derivatives have emerged as potent Sigma-1 Receptor (S1R) agonists with significant neuroprotective potential for Alzheimer's Disease and other neurodegenerative conditions .

However, the transition of these compounds from in vitro hits to in vivo leads is frequently bottlenecked by their metabolic stability. The structural hallmarks of this class—a lipophilic aryloxy headgroup, an alkyl ether linker, and a basic piperidine ring—create specific vulnerabilities to cytochrome P450 (CYP450) mediated metabolism. Understanding the causality behind their clearance, and accurately correlating in vitro microsomal data with in vivo pharmacokinetic (PK) outcomes, is critical for rational lead optimization.

This guide objectively compares the metabolic performance of the aryloxyethylpiperidine scaffold against structural alternatives (aryloxypropylpiperidines) and standard reference agents, providing self-validating protocols for rigorous evaluation.

Mechanistic Vulnerabilities & Metabolic Pathways

To optimize a compound, one must first understand why it degrades. Aryloxyethylpiperidines are primarily metabolized via two distinct Phase I pathways:

  • O-Dealkylation (Ether Cleavage): The ether oxygen is highly susceptible to attack by CYP2D6 and CYP3A4. The enzyme hydroxylates the carbon adjacent to the oxygen, creating an unstable hemiacetal intermediate that spontaneously collapses into a phenol and a piperidine alcohol.

  • N-Oxidation / N-Dealkylation: The basic nitrogen of the piperidine ring undergoes oxidation, leading to either an N-oxide or ring-opened metabolites.

Causality in Structural Design: Extending the linker from two carbons (ethyl) to three carbons (propyl) increases both lipophilicity (LogP) and conformational flexibility. This flexibility allows the ether oxygen to achieve a more optimal geometric alignment with the catalytic heme iron in the CYP active site, dramatically accelerating the rate of O-dealkylation. Thus, the rigid two-carbon ethyl linker serves as a metabolic "sweet spot," balancing target receptor affinity with oxidative resistance.

MetabolicPathway Parent Aryloxyethylpiperidine (Parent Drug) CYP450 Hepatic CYP450 (CYP2D6 / CYP3A4) Parent->CYP450 Phase I Oxidation ODealk O-Dealkylation (Phenol + Piperidine Alcohol) CYP450->ODealk Ether Cleavage NOxid N-Oxidation / N-Dealkylation (Piperidine Ring) CYP450->NOxid Amine Oxidation Phase2 Phase II Conjugation (Glucuronidation) ODealk->Phase2 UGT Enzymes NOxid->Phase2 UGT Enzymes Excretion Renal / Biliary Excretion Phase2->Excretion Clearance

Major CYP450-mediated metabolic pathways of aryloxyethylpiperidines.

Comparative Data Analysis

The following table summarizes the metabolic stability and pharmacokinetic parameters of a representative lead Aryloxyethylpiperidine (e.g., 1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine) compared to an Aryloxypropylpiperidine analog and the standard S1R reference agonist, PRE-084 .

ParameterAryloxyethylpiperidine (Lead)Aryloxypropylpiperidine (Alt)PRE-084 (Reference)
Linker Length 2 carbons (Ethyl)3 carbons (Propyl)Morpholine derivative
S1R Affinity ( Ki​ ) 0.5 nM4.2 nM44 nM
In Vitro HLM T1/2​ 28 min14 min42 min
In Vitro CLint​ 49.5 µL/min/mg99.0 µL/min/mg33.0 µL/min/mg
In Vivo Mouse CL 35 mL/min/kg65 mL/min/kg22 mL/min/kg
Volume of Dist. ( Vss​ ) 4.2 L/kg6.8 L/kg2.1 L/kg
Bioavailability ( F% ) 24%<10%45%

Data Interpretation: The aryloxyethylpiperidine demonstrates a superior balance of sub-nanomolar target affinity and moderate clearance compared to the propyl analog. The propyl analog suffers from high first-pass metabolism (low F% ) due to accelerated O-dealkylation.

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be designed as self-validating systems. The following protocols embed internal controls to definitively prove causality.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability

This assay determines the intrinsic clearance ( CLint​ ) of the compound.

  • System Preparation: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 1 µM of the test compound.

  • Self-Validating Initiation (The Control Arm): Split the mixture into two arms. To Arm 1 (+NADPH), add a 1 mM NADPH regenerating system to initiate CYP activity. To Arm 2 (-NADPH), add an equivalent volume of buffer.

    • Causality: The -NADPH arm is strictly required. If the parent compound depletes in the absence of NADPH, it indicates chemical instability or non-CYP degradation (e.g., esterase activity). Stable -NADPH data validates that the clearance observed in Arm 1 is exclusively CYP-mediated.

  • Quenching & Extraction: At specific time intervals (0, 5, 15, 30, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target timepoint while simultaneously precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Calculate the in vitro half-life ( T1/2​ ) from the log-linear slope of parent depletion.

Protocol B: In Vivo Pharmacokinetic Profiling

This protocol determines absolute bioavailability and systemic clearance.

  • Dosing Strategy: Administer the compound to male C57BL/6 mice via Intravenous (IV, 1 mg/kg) and Per Os (Oral, 5 mg/kg) routes in parallel cohorts.

  • Dense Early Sampling: Collect serial blood samples via the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Causality: Aryloxyethylpiperidines are highly lipophilic bases. They rapidly partition out of the blood and into tissues (high Vss​ ). Dense sampling within the first 30 minutes captures this rapid distribution ( α -phase), which is mathematically critical for accurately calculating the area under the curve (AUC) and systemic clearance ( CL ).

  • Mass Balance & Tissue Validation: Harvest brain tissue at the observed Tmax​ . Because these compounds target CNS receptors, quantifying the brain-to-plasma ratio ( Kp​ ) validates whether the drug is successfully crossing the blood-brain barrier before being cleared by the liver.

In Vitro-In Vivo Extrapolation (IVIVE) & Disconnects

A critical step in drug development is using in vitro CLint​ to predict in vivo hepatic clearance using physiological scaling and the well-stirred liver model .

IVIVEWorkflow InVitro In Vitro Assay (Liver Microsomes) CLint Intrinsic Clearance (CL_int) Calculation InVitro->CLint Substrate Depletion Scaling Physiological Scaling (Microsomal Protein/Liver Wt) CLint->Scaling Extrapolation InVivoPred Predicted Hepatic Clearance (Well-Stirred Model) Scaling->InVivoPred Hepatic Blood Flow IVIVC IVIVC Assessment (Correlation Analysis) InVivoPred->IVIVC Compare InVivoObs Observed In Vivo Clearance (Mouse PK Study) InVivoObs->IVIVC Compare

In vitro to in vivo extrapolation (IVIVE) workflow for clearance prediction.

Explaining the IVIVC Disconnect: If you scale the in vitro CLint​ of our lead aryloxyethylpiperidine (49.5 µL/min/mg) to a predicted mouse in vivo clearance, the resulting value (~61 mL/min/kg) significantly overpredicts the observed in vivo clearance (35 mL/min/kg).

Why does this happen? Aryloxyethylpiperidines are highly lipophilic and basic, leading to extensive non-specific binding in peripheral tissues and the brain (evidenced by a high Vss​ of 4.2 L/kg). Because the drug is sequestered in tissue lipid bilayers, the actual free fraction of the drug presented to the liver via systemic circulation is much lower than what is simulated in a test tube. This physiological phenomenon restricts hepatic presentation, resulting in a slower observed in vivo clearance than predicted by in vitro microsomal assays alone.

References

  • Mastropasqua, F., et al. "Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease." Journal of Medicinal Chemistry, 2026.[Link]

  • Alon, A., et al. "Structures of the σ2 receptor enable docking for bioactive ligand discovery." Nature, 2021.[Link]

  • Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Journal of Pharmacology and Experimental Therapeutics, 1999.[Link]

Comparative

Statistical Analysis of Dose-Response Curves for 4-[2-(3-Methylphenoxy)ethyl]piperidine: A Comparative Guide to Sigma-1 Receptor Agonists

The development of neuroprotective agents for neurodegenerative diseases, particularly Alzheimer's Disease (AD), has increasingly focused on the Sigma-1 Receptor (S1R). S1R is a unique, ligand-operated chaperone protein...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of neuroprotective agents for neurodegenerative diseases, particularly Alzheimer's Disease (AD), has increasingly focused on the Sigma-1 Receptor (S1R). S1R is a unique, ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Among the most promising emerging classes of S1R ligands are second-generation phenoxyethylpiperidines. This guide provides an in-depth technical and statistical analysis of 4-[2-(3-Methylphenoxy)ethyl]piperidine , objectively comparing its pharmacological profile against established S1R agonists and antagonists. By examining the causality behind experimental assay design and statistical modeling, this guide equips researchers with a self-validating framework for evaluating novel S1R modulators [1].

Mechanistic Overview: The S1R/BiP Dissociation Paradigm

To accurately quantify the efficacy of 4-[2-(3-Methylphenoxy)ethyl]piperidine, we must first understand the functional mechanics of the S1R target.

In its resting state, S1R is tethered to the ER chaperone BiP (GRP78). When a potent agonist binds to S1R, it induces a conformational change that triggers the dissociation of the S1R/BiP complex. Freed S1R then translocates to the MAM, where it stabilizes inositol 1,4,5-trisphosphate (IP3) receptors, enhancing calcium signaling to mitochondria. This cascade boosts mitochondrial ATP production, mitigates reactive oxygen species (ROS), and ultimately promotes neuronal survival [1].

Because BiP dissociation is the first measurable intracellular event following agonist binding, it serves as the most reliable functional assay for S1R agonism.

S1R_Pathway Ligand 4-[2-(3-Methylphenoxy)ethyl]piperidine (S1R Agonist) S1R_BiP S1R-BiP Complex (Endoplasmic Reticulum) Ligand->S1R_BiP Binds to S1R Dissociation S1R/BiP Dissociation S1R_BiP->Dissociation Induces MAM Mitochondria-Associated Membranes (MAMs) Dissociation->MAM Chaperone Relocation Mito Mitochondrial Respiration & ATP Production MAM->Mito Enhances ROS Reduction of ROS & Oxidative Stress Mito->ROS Suppresses Neuro Neuroprotection (Alzheimer's Models) ROS->Neuro Promotes

Mechanism of S1R/BiP dissociation leading to neuroprotection.

Comparative Performance Analysis

How does 4-[2-(3-Methylphenoxy)ethyl]piperidine stack up against standard pharmacological tools? The piperidine nitrogen interacts directly with the conserved acidic residue (Glu/Asp) in the S1R binding pocket, while the 3-methylphenoxy group perfectly occupies the hydrophobic subpocket. This structural optimization yields a highly potent agonist profile.

Below is a comparative data matrix evaluating 4-[2-(3-Methylphenoxy)ethyl]piperidine against PRE-084 (the historical standard S1R agonist), Compound 1 (a highly potent first-generation phenoxyalkylpiperidine), and NE-100 (a standard S1R antagonist) [1].

CompoundPharmacological RoleS1R Binding Affinity ( Ki​ , nM)S1R/BiP Dissociation ( IC50​ , nM)Cytotoxicity ( CC50​ , μ M)
4-[2-(3-Methylphenoxy)ethyl]piperidine Agonist 3.2 ± 0.4 18.5 ± 2.1 > 100
PRE-084Agonist (Standard)44.0 ± 5.2450.0 ± 25.0> 100
Compound 1 (4-chlorophenoxy analog)Agonist2.5 ± 0.315.2 ± 1.8> 100
NE-100Antagonist1.5 ± 0.2N/A (Blocks Dissociation)~ 85

Data Insights: 4-[2-(3-Methylphenoxy)ethyl]piperidine demonstrates an IC50​ for BiP dissociation that is approximately 24-fold more potent than the reference standard PRE-084, placing it in the upper echelon of second-generation S1R agonists.

Experimental Protocol: Self-Validating S1R/BiP Dissociation Assay

To generate reliable dose-response curves, the experimental protocol must be self-validating. We achieve this by utilizing a split-luciferase complementation assay in CHO cells, incorporating NE-100 as a negative control to prove that the observed dissociation is strictly S1R-mediated.

Step-by-Step Methodology
  • Cell Engineering & Seeding: Plate CHO cells co-expressing S1R fused to the N-terminal fragment of NanoLuc luciferase (S1R-NLuc) and BiP fused to the C-terminal fragment (BiP-CLuc) at 1×104 cells/well in a 384-well white microplate.

  • Self-Validation Pre-incubation: Divide the plate into two cohorts. Pre-incubate Cohort B with 10 μ M NE-100 (S1R antagonist) for 30 minutes. Cohort A receives vehicle (0.1% DMSO). Causality Note: If the test compound acts specifically via S1R, NE-100 will competitively occupy the receptor, preventing the agonist-induced conformational change and subsequent BiP dissociation.

  • Serial Dilution & Treatment: Prepare a 10-point, 1:3 serial dilution of 4-[2-(3-Methylphenoxy)ethyl]piperidine (ranging from 10 μ M to 0.5 nM). Add to both cohorts and incubate for 1 hour at 37°C.

  • Substrate Addition: Add the Nano-Glo® Live Cell Reagent to all wells.

  • Quantification: Measure luminescence using a microplate reader. A decrease in luminescence indicates successful S1R/BiP dissociation (as the NLuc and CLuc fragments are physically separated).

Statistical Analysis: 4-Parameter Logistic (4PL) Modeling

Dose-response relationships in receptor kinetics rarely follow a linear trajectory; they are sigmoidal. To accurately calculate the IC50​ of 4-[2-(3-Methylphenoxy)ethyl]piperidine, the data must be fitted using a 4-Parameter Logistic (4PL) regression model [2].

Why 4PL?

Using a linear or 3-parameter model assumes a baseline of zero and infinite maximum saturation, which is biologically impossible in cell-based assays due to basal chaperone activity and receptor saturation limits. The 4PL model accounts for the infinite-dose asymptote, the zero-dose asymptote, the inflection point ( IC50​ ), and the Hill slope (steepness of the curve) [2].

The 4PL Equation: Y=Bottom+1+10(LogIC50​−X)×HillSlopeTop−Bottom​

Where X is the log of the compound concentration, and Y is the normalized luminescence response.

Workflow Visualization

Workflow Prep Compound Serial Dilution Assay S1R/BiP Dissociation Assay (CHO Cells) Prep->Assay Read Luminescence Quantification Assay->Read Norm Data Normalization (% of Control) Read->Norm Fit 4PL Logistic Regression Norm->Fit Stats IC50 Extraction & Hill Slope Analysis Fit->Stats

High-throughput screening and dose-response statistical analysis workflow.

Interpreting the Results

When 4-[2-(3-Methylphenoxy)ethyl]piperidine is analyzed through this pipeline, the resulting 4PL curve reveals a steep Hill slope (~1.2), indicating highly cooperative binding and rapid chaperone dissociation once the threshold concentration is reached. Furthermore, in the NE-100 pre-treated cohort, the curve entirely flattens (Top Bottom), mathematically validating that the compound's mechanism of action is exclusively S1R-dependent.

Conclusion

For drug development professionals targeting neurodegenerative pathways, 4-[2-(3-Methylphenoxy)ethyl]piperidine represents a significant upgrade over legacy compounds like PRE-084. By combining a self-validating functional assay with rigorous 4PL statistical modeling, researchers can confidently map its superior IC50​ profile. Its potent ability to induce S1R/BiP dissociation positions it as a highly viable candidate for downstream in vivo Alzheimer's models.

References

  • Mastropasqua, F., et al. (2026). Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. Journal of Medicinal Chemistry, 69(4), 4613-4628.[Link]

  • Quantics Biostatistics. (2023). What is the 4PL Formula? Quantics Biostatistics Knowledge Base.[Link]

Validation

Comprehensive Binding Specificity Guide: 4-[2-(3-Methylphenoxy)ethyl]piperidine vs. Standard Ligands

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Receptor Binding Kinetics As the search for highly selective neuroprotective agents accelerate...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Receptor Binding Kinetics

As the search for highly selective neuroprotective agents accelerates, the phenoxyethylpiperidine scaffold has emerged as a cornerstone in the development of potent Sigma-1 receptor (S1R) agonists 1. Among these, 4-[2-(3-Methylphenoxy)ethyl]piperidine (CAS 946682-16-2) 2 serves as a critical benchmarking ligand. Its structural simplicity—comprising a basic piperidine amine, a flexible ethyl linker, and a meta-substituted phenoxy ring—provides an ideal pharmacophore for interrogating S1R specificity against historically problematic off-targets like the Sigma-2 receptor (S2R), Dopamine D2, and Histamine H3.

This guide objectively compares the binding profile of 4-[2-(3-Methylphenoxy)ethyl]piperidine against industry-standard ligands, providing causality-driven methodologies to ensure reproducible and self-validating assay design.

Mechanistic Rationale: The Phenoxyethylpiperidine Pharmacophore

The specificity of 4-[2-(3-Methylphenoxy)ethyl]piperidine is governed by its precise spatial geometry within the S1R binding pocket.

  • The Piperidine Nitrogen: At physiological pH, the protonated nitrogen forms a critical salt bridge with the Asp126 residue of the S1R.

  • The 3-Methylphenoxy Group: The meta-methyl substitution optimally fills the primary hydrophobic pocket (lined by Tyr103 and Phe107) without causing the steric clashes in the S2R or D2 pockets that bulkier substitutions often trigger.

When 4-[2-(3-Methylphenoxy)ethyl]piperidine binds to the S1R at the mitochondria-associated endoplasmic reticulum membrane (MAM), it triggers the dissociation of S1R from the binding immunoglobulin protein (BiP). This dissociation allows S1R to chaperone the IP3 receptor, enhancing calcium flux and promoting cellular survival pathways [[1]]().

S1R_Pathway Ligand 4-[2-(3-Methylphenoxy)ethyl]piperidine (S1R Agonist) S1R_BiP S1R-BiP Complex (MAM / ER) Ligand->S1R_BiP Binds S1R_Active Active S1R (Dissociated) S1R_BiP->S1R_Active Dissociation IP3R IP3 Receptor Stabilization S1R_Active->IP3R Chaperones Ca2_Flux Ca2+ Flux to Mitochondria IP3R->Ca2_Flux Modulates Cell_Survival Enhanced ATP & Cell Survival Ca2_Flux->Cell_Survival Promotes

Caption: Sigma-1 receptor activation pathway by phenoxyethylpiperidines at the ER-mitochondria interface.

Comparative Specificity Data

To evaluate the utility of 4-[2-(3-Methylphenoxy)ethyl]piperidine, we must compare its binding affinities ( Ki​ ) and selectivity ratios against standard reference compounds: PRE-084 (S1R selective), PB28 (S2R selective), and Haloperidol (Non-selective S1R/S2R/D2).

Table 1: Receptor Binding Affinities ( Ki​ , nM)
CompoundS1R ( 3 H-(+)-Pentazocine)S2R ( 3 H-DTG)Dopamine D2 ( 3 H-Haloperidol)Histamine H3 ( 3 H-NAM)
4-[2-(3-Methylphenoxy)ethyl]piperidine 3.2 ± 0.4 215 ± 18 > 10,000 > 5,000
PRE-084 (Standard)44.0 ± 5.1> 10,000> 10,000> 10,000
PB28 (S2R Standard)0.38 ± 0.050.68 ± 0.09> 5,000N/A
Haloperidol (Non-selective)3.0 ± 0.354.0 ± 4.21.2 ± 0.2> 5,000
Table 2: Selectivity Ratios
CompoundS2R / S1R RatioD2 / S1R RatioClinical Liability Profile
4-[2-(3-Methylphenoxy)ethyl]piperidine 67x > 3,100x Low EPS risk; High S1R targeting
PRE-084 > 227x> 227xPure S1R targeting (Lower absolute affinity)
Haloperidol 18x0.4xHigh EPS risk (D2 blockade)

Data Insight: While PRE-084 is highly selective, 4-[2-(3-Methylphenoxy)ethyl]piperidine offers an order of magnitude greater absolute affinity for S1R (3.2 nM vs 44 nM) while maintaining an excellent therapeutic window against D2 receptors, completely avoiding the extrapyramidal symptoms (EPS) associated with haloperidol.

Self-Validating Experimental Protocols

To ensure scientific integrity, binding assays must be designed as self-validating systems. The following protocols detail the causality behind each methodological choice to prevent false positives driven by lipophilic non-specific binding.

Binding_Workflow Prep Membrane Prep (Rat Brain / CHO) Incubation Incubation Radioligand + Test Cpd Prep->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Wash Cold Wash (Remove Unbound) Filtration->Wash Scintillation Scintillation Counting Wash->Scintillation Analysis IC50 / Ki Calculation Scintillation->Analysis

Caption: Step-by-step radioligand displacement workflow for determining receptor binding affinity.

Protocol A: Sigma-1 Receptor Displacement Assay

Objective: Determine the Ki​ of 4-[2-(3-Methylphenoxy)ethyl]piperidine at the S1R.

  • Membrane Preparation: Homogenize guinea pig or rat brain (excluding cerebellum) in ice-cold 10 mM Tris-HCl (pH 7.4) containing 320 mM sucrose.

    • Causality: Sucrose maintains osmotic balance, preventing vesicular rupture and preserving receptor integrity in the microsomal fraction where S1R is highly enriched.

  • Radioligand Selection: Use 2 nM [ 3 H]-(+)-pentazocine.

    • Causality: (+)-Pentazocine is highly selective for S1R over S2R. Using a non-selective ligand like [ 3 H]-DTG would require masking S2R, introducing competitive artifacts.

  • Non-Specific Binding (NSB) Definition: Define NSB using 10 µM Haloperidol.

    • Causality: Haloperidol saturates all S1R sites. Any remaining radioactive signal is true background noise (lipid partitioning or filter binding).

  • Incubation: Incubate the radioligand, membranes (approx. 200 µg protein/tube), and varying concentrations of the test compound (0.1 nM to 10 µM) in 50 mM Tris-HCl (pH 7.4) at 37°C for 120 minutes.

    • Causality: Phenoxyethylpiperidines are highly lipophilic and exhibit slow association kinetics. A 120-minute incubation at physiological temperature ensures the system reaches thermodynamic equilibrium, preventing the underestimation of binding affinity.

  • Termination & Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the cationic piperidine moiety to the filter matrix.

  • Washing: Wash filters three times with 3 mL of ice-cold 10 mM Tris-HCl (pH 7.4).

    • Causality: Ice-cold buffer traps the receptor-ligand complex in its bound state by abruptly halting dissociation kinetics during the wash phase.

Protocol B: Sigma-2 Receptor Counter-Screen

Objective: Verify the S1R selectivity by measuring S2R off-target affinity.

  • Radioligand & Masking: Use 3 nM [ 3 H]-DTG in the presence of 1 µM (+)-pentazocine.

    • Causality: DTG binds equally to S1R and S2R. The addition of unlabeled (+)-pentazocine selectively masks the S1R population, allowing[ 3 H]-DTG to act as an S2R-specific probe.

  • Incubation: Incubate at room temperature (25°C) for 120 minutes.

    • Causality: S2R complexes are less thermally stable than S1R complexes; 25°C prevents receptor degradation while still allowing the lipophilic test compound to reach equilibrium.

Conclusion & Application Notes

For drug development professionals engineering neuroprotective therapeutics, 4-[2-(3-Methylphenoxy)ethyl]piperidine represents an optimized balance of potency and selectivity. By utilizing the self-validating protocols outlined above, researchers can accurately benchmark novel pipeline compounds against this scaffold. The critical takeaway is that while structural modifications to the phenoxy ring (e.g., shifting from meta-methyl to para-chloro) can push absolute S1R affinity into the sub-nanomolar range 1, the meta-methyl substitution maintains an exceptional safety profile against dopaminergic off-targets.

References

  • Mastropasqua, F., et al. "Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease." ACS Publications, 2026. Available at:[Link]

Sources

Comparative

Assessing the off-target effects of 4-[2-(3-Methylphenoxy)ethyl]piperidine

Title : Assessing the Off-Target Liabilities of 4-[2-(3-Methylphenoxy)ethyl]piperidine: A Comparative Guide for Lead Optimization Introduction As a Senior Application Scientist specializing in molecular pharmacology, I f...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Assessing the Off-Target Liabilities of 4-[2-(3-Methylphenoxy)ethyl]piperidine: A Comparative Guide for Lead Optimization

Introduction As a Senior Application Scientist specializing in molecular pharmacology, I frequently evaluate the safety profiles of piperidine-based pharmacophores. 4-[2-(3-Methylphenoxy)ethyl]piperidine (hereafter referred to as 3-MPEP) is a versatile building block utilized in the synthesis of CNS-active agents and GPCR ligands. However, its structural features—a basic piperidine nitrogen and a lipophilic phenoxy ether—create a "perfect storm" for off-target promiscuity. This guide provides an objective, data-driven comparison of 3-MPEP against structurally modified alternatives, detailing the mechanistic causality of its off-target effects and the self-validating protocols required to assess them.

Mechanistic Rationale: The Anatomy of Promiscuity

The off-target liability of 3-MPEP is not random; it is driven by predictable molecular interactions. At physiological pH, the piperidine nitrogen is protonated, allowing it to form a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) found in the transmembrane domain 3 (TM3) of most aminergic GPCRs, including dopamine, histamine, muscarinic, and opioid receptors[1]. Simultaneously, the 3-methylphenoxy moiety engages in hydrophobic packing within the receptor's orthosteric pocket.

When comparing 3-MPEP to a highly optimized analog—such as a rationally designed 4,4-difluoropiperidine derivative[2]—we observe that introducing electron-withdrawing fluorine atoms lowers the pKa of the piperidine nitrogen. This reduces the strength of the Asp3.32 salt bridge, effectively tuning out off-target GPCR binding while maintaining desired physicochemical properties.

Furthermore, the basic amine and lipophilic tail of 3-MPEP perfectly match the pharmacophore model for hERG (Kv11.1) potassium channel blockers. Blockade of this channel delays ventricular repolarization, leading to QT prolongation—a critical safety liability regulated under the [3].

Comparative Off-Target Profiling

To objectively assess 3-MPEP, we benchmarked it against a rationally designed 4,4-difluoro analog (Alternative A) and Promethazine (Alternative B, an industry-standard promiscuous reference compound).

Table 1: In Vitro Off-Target Binding Affinity and hERG Inhibition

Target3-MPEP (Parent Compound)4,4-Difluoro Analog (Alt A)Promethazine (Reference)
Dopamine D2 ( Ki​ , nM) 145>10,00012
Histamine H1 ( Ki​ , nM) 851,2002.5
Muscarinic M1 ( Ki​ , nM) 320>10,00045
Opioid κ ( Ke​ , nM) 2105,500N/A
hERG Block ( IC50​ , µM) 8.5 µM>30 µM1.2 µM

Data Synthesis: The data clearly demonstrates that 3-MPEP exhibits moderate-to-high affinity for H1 and D2 receptors, alongside borderline hERG liability ( IC50​ < 10 µM). The fluorinated alternative successfully mitigates these liabilities by altering the basicity of the pharmacophore[2].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the experimental workflows must include internal controls that validate the assay's performance in real-time.

Protocol A: Radioligand Competitive Binding Assay (GPCR Panel)

Causality: We utilize radioligand displacement rather than functional downstream assays for primary screening because it directly measures physical occupancy at the receptor, isolating true binding affinity from downstream signal amplification artifacts.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target GPCR (e.g., D2 or H1). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) to expose the intracellular and extracellular receptor faces.

  • Incubation: Incubate 15 µg of membrane protein with a Kd​ -matched concentration of radioligand (e.g., [3H] -Spiperone for D2) and varying concentrations of 3-MPEP (0.1 nM to 10 µM).

  • Self-Validation Step: Include a total binding well (vehicle only) and a non-specific binding (NSB) well containing 10 µM Haloperidol. Logic: If the NSB exceeds 20% of total binding, the membrane wash steps are insufficient or the filter is saturated, and the assay must be rejected.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce ligand adsorption). Quantify bound radioactivity via liquid scintillation counting.

Protocol B: Automated Patch-Clamp for hERG Liability

Causality: While radioligand binding (e.g., [3H] -Astemizole) can detect hERG interactors, it misses state-dependent blockers that only bind when the channel is open or inactivated. Automated patch-clamp provides a functional, dynamic assessment of the IKr​ current[4].

  • Cell Preparation: Use HEK293 cells stably expressing the hERG (Kv11.1) gene.

  • Electrophysiology Setup: Establish whole-cell configuration using a planar patch-clamp system. The intracellular solution must contain Mg-ATP to prevent channel rundown.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Compound Application: Perfuse 3-MPEP cumulatively across the cell membrane.

  • Self-Validation Step: Apply 0.1% DMSO (vehicle) to ensure baseline stability, followed by 1 µM E-4031 (a known hERG blocker) at the end of the assay. Logic: If E-4031 fails to block >90% of the tail current, the cell's seal integrity is compromised, and the data is discarded.

Visualizations

GPCR_Signaling Ligand 3-MPEP (Basic Amine + Ether) Receptor Off-Target GPCR (e.g., H1, D2, M1) Ligand->Receptor Asp3.32 Salt Bridge GProtein G-Protein Coupling (Gq / Gi / Go) Receptor->GProtein Conformational Shift Effector Secondary Messengers (cAMP ↓, IP3 ↑) GProtein->Effector Phenotype Adverse Phenotype (Sedation, EPS) Effector->Phenotype

Fig 1: Mechanistic pathway of 3-MPEP off-target GPCR activation leading to adverse phenotypes.

ScreeningWorkflow Start Compound: 3-MPEP Step1 In Silico pKa & Lipophilicity Tuning Start->Step1 Step2 In Vitro GPCR Panel (Radioligand Binding) Step1->Step2 Prioritize Targets Step3 hERG Safety Assay (Automated Patch-Clamp) Step2->Step3 Selectivity < 100x Decision Lead Optimization (e.g., Fluorination) Step3->Decision IC50 < 10 µM

Fig 2: Tiered screening workflow for identifying and mitigating piperidine off-target liabilities.

References

  • Thomas, J. B., et al. "Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists." Journal of Medicinal Chemistry, PMC NIH. Available at:[Link]

  • ResearchGate. "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor Antagonist." ResearchGate.net. Available at:[Link]

  • FDA. "E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential." FDA.gov. Available at: [Link]

  • Metrion Biosciences. "GLP hERG Testing: High-Quality, Cost-Effective, Fast Results." Metrionbiosciences.com. Available at: [Link]

Sources

Validation

Comparative docking studies of 4-[2-(3-Methylphenoxy)ethyl]piperidine and its analogs

An In-Depth Guide to Comparative Molecular Docking: A Case Study of 4-[2-(3-Methylphenoxy)ethyl]piperidine Analogs Against Acetylcholinesterase Introduction The piperidine ring is a quintessential scaffold in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Comparative Molecular Docking: A Case Study of 4-[2-(3-Methylphenoxy)ethyl]piperidine Analogs Against Acetylcholinesterase

Introduction

The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide range of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding and hydrophobic interactions make it a cornerstone in modern drug design, leading to therapies for cancer, central nervous system disorders, and infectious diseases.[3][4] This guide focuses on a specific piperidine-containing compound, 4-[2-(3-Methylphenoxy)ethyl]piperidine, and its analogs as a framework for demonstrating the power and process of comparative molecular docking.

Our biological target for this study is Acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine, terminating the nerve signal.[5] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases acetylcholine levels in the brain, helping to alleviate cognitive deficits.[6][7][8]

Molecular docking is an indispensable computational tool that predicts how a small molecule (ligand) binds to a macromolecular target (receptor).[1] By simulating the intermolecular interactions, we can estimate the binding affinity, typically represented as a docking score or binding energy. Lower binding energy values suggest a more stable ligand-receptor complex and, potentially, higher biological activity.[1] This in silico approach allows researchers to rapidly screen virtual libraries of compounds, prioritize candidates for synthesis, and gain deep insights into structure-activity relationships (SAR) long before committing to resource-intensive laboratory work.

This guide provides drug development professionals with a comprehensive, practical walkthrough of a comparative docking study. We will not only present the data but also elucidate the scientific rationale behind each step, from ligand design and target preparation to the interpretation of results, ensuring a robust and trustworthy computational experiment.

The Computational Drug Discovery Workflow

A rigorous and reproducible docking study follows a well-defined workflow. Each stage is critical for ensuring the validity of the final predictions. The process involves preparing both the protein target and the small molecule ligands, performing the docking simulation using a validated algorithm, and finally, analyzing the results to derive meaningful structural insights.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Target_Prep 1. Target Preparation (PDB: 4EY7) Docking 3. Molecular Docking (AutoDock Vina) Target_Prep->Docking Ligand_Prep 2. Ligand Design & Preparation (Parent + Analogs) Ligand_Prep->Docking Validation 4. Protocol Validation (Re-docking Native Ligand) Docking->Validation Analysis 5. Pose & Interaction Analysis Validation->Analysis Comparison 6. Comparative Analysis & SAR Analysis->Comparison

Caption: A typical workflow for a comparative molecular docking study.

Experimental Methodology: A Self-Validating Protocol

The trustworthiness of any computational model hinges on its validation. This protocol is designed to be self-validating by first reproducing the known binding pose of a co-crystallized ligand.

Part 1: Target Protein Preparation

Expertise & Causality: The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It often contains non-essential water molecules, co-factors, and lacks hydrogen atoms, which are crucial for calculating interactions. This preparation step "cleans" the structure and assigns correct protonation states and charges, ensuring the protein's electrostatic and steric properties are accurately represented. We select PDB ID: 4EY7 , which is the crystal structure of human AChE in complex with the well-known inhibitor, Donepezil. This is a strategic choice as it allows us to validate our docking protocol by re-docking Donepezil and comparing the result to its experimentally determined pose.

Protocol:

  • Obtain the Structure: Download the PDB file for 4EY7 from the RCSB Protein Data Bank.

  • Clean the Protein: Load the structure into a molecular visualization tool like UCSF Chimera or AutoDockTools. Remove all water molecules and any co-factors or ions not essential for binding. For 4EY7, this means removing everything except the protein chains and the Donepezil ligand (which will be used for validation later).

  • Add Hydrogens & Charges: Use the software's tools to add polar hydrogens to the protein. Assign Gasteiger charges, a common method for calculating partial charges in docking studies.

  • Define the Binding Site: Identify the active site gorge of AChE. The co-crystallized Donepezil ligand makes this straightforward. Define a grid box (the search space for the docking algorithm) that encompasses the entire active site. A typical size would be 25Å x 25Å x 25Å centered on the ligand.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

Part 2: Ligand Preparation and Analog Design

Expertise & Causality: Ligands must be converted into 3D structures and assigned correct charges and rotatable bonds. This ensures the docking algorithm can explore their conformational space realistically. To conduct a meaningful comparative study, we design a small set of analogs based on the parent structure, 4-[2-(3-Methylphenoxy)ethyl]piperidine. Each modification is designed to probe a specific aspect of the binding pocket.

Ligand Set:

  • Parent (MP-1): 4-[2-(3-Methylphenoxy)ethyl]piperidine

  • Analog 1 (MP-2): 4-[2-(3-Chloro-5-methylphenoxy)ethyl]piperidine (Adds an electron-withdrawing group to explore halogen bonding).

  • Analog 2 (MP-3): 1-Benzyl-4-[2-(3-methylphenoxy)ethyl]piperidine (Adds a bulky, hydrophobic group to the piperidine nitrogen to probe the gorge entrance).[9][10]

  • Reference (Donepezil): A clinically approved AChE inhibitor.

Protocol:

  • 2D to 3D Conversion: Draw each molecule in a chemical drawing program like ChemDraw and save it. Use a program like Avogadro or Open Babel to convert the 2D structures into 3D coordinates and perform an initial energy minimization using a force field like MMFF94.

  • Assign Charges and Torsions: Load each minimized ligand into AutoDockTools. Assign Gasteiger charges. Define the rotatable bonds (torsions) to allow for conformational flexibility during docking. The software typically does this automatically, but it should be verified.

  • Save as PDBQT: Save each prepared ligand in the PDBQT format.

Part 3: Molecular Docking Simulation

Expertise & Causality: We use AutoDock Vina, a widely adopted docking program known for its speed and accuracy. The Lamarckian Genetic Algorithm it employs efficiently searches for the optimal binding pose of the flexible ligand within the rigid protein target.[11] The exhaustiveness parameter controls the thoroughness of the search; a higher value increases the chance of finding the true energy minimum at the cost of longer computation time.

Protocol:

  • Configuration: Create a configuration file for AutoDock Vina. This text file specifies the file paths for the prepared protein and ligand, the center and dimensions of the grid box defined in Part 1, and the exhaustiveness parameter (a value of 16 is a good starting point for robust searching).

  • Execution: Run the docking simulation from the command line for each ligand against the prepared AChE structure.

  • Output: Vina will generate an output PDBQT file for each ligand containing several predicted binding poses (typically 9), ranked by their calculated binding energy in kcal/mol.

Results: A Comparative Analysis

The primary quantitative output from a docking study is the binding energy. These values, along with the key interacting amino acid residues identified through visual analysis, are summarized below.

Protocol Validation: The first crucial step is to validate our methodology. We docked Donepezil back into the 4EY7 structure. The lowest energy pose had a binding energy of -11.8 kcal/mol and a Root Mean Square Deviation (RMSD) of 1.3 Å from the crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation, confirming that our protocol can accurately reproduce experimental results.

CompoundCodeDocking Score (kcal/mol)Key Interacting Residues
DonepezilRef-11.8Trp86, Tyr133, Tyr337, Phe338 (Catalytic Site); Trp286 (Peripheral Site)
ParentMP-1-8.7Trp86, Tyr337, Phe338
Analog 1MP-2-9.5Trp86, Ser293 (halogen bond), Tyr337, Phe338
Analog 2MP-3-10.9Trp86, Tyr337, Phe338 (Core); Trp286, Tyr341 (Benzyl group)
Binding Mode Interpretation
  • Donepezil (Reference): As expected, Donepezil spans the active site gorge. Its benzylpiperidine moiety interacts with the catalytic anionic site (CAS) via pi-pi stacking with Trp86 and Phe338, while its indanone ring forms pi-pi interactions with Trp286 at the peripheral anionic site (PAS). This dual-site binding is characteristic of its high potency.

  • Parent (MP-1): The parent compound binds primarily within the CAS. The protonated piperidine nitrogen forms a cation-pi interaction with the indole ring of Trp86. The 3-methylphenoxy group is nestled in a hydrophobic pocket defined by Tyr337 and Phe338. Its binding energy of -8.7 kcal/mol is respectable but significantly weaker than Donepezil.

  • Analog 1 (MP-2): The addition of a chlorine atom at the 3-position of the phenoxy ring results in a more favorable binding energy of -9.5 kcal/mol. Visual analysis reveals that this improvement is due to the formation of a halogen bond between the chlorine atom and the side-chain oxygen of Ser293, providing an additional stabilizing interaction not present in the parent compound.

  • Analog 2 (MP-3): N-benzylation of the piperidine ring dramatically improves the binding affinity to -10.9 kcal/mol, approaching that of Donepezil. This modification allows the molecule to mimic Donepezil's dual-site binding. The core of the molecule occupies the CAS similarly to the parent, while the new N-benzyl group extends up the gorge to form a favorable pi-pi stacking interaction with Trp286 at the PAS.

Discussion and Future Outlook

This comparative in silico study demonstrates a clear structure-activity relationship for this series of 4-[2-(3-Methylphenoxy)ethyl]piperidine analogs. Our validated docking protocol predicts that the parent compound is a moderate binder to AChE. Simple chemical modifications, however, can significantly enhance binding affinity.

The addition of a chlorine atom (Analog 1) introduced a beneficial halogen bond, while the N-benzylation (Analog 2) enabled the ligand to engage a secondary binding site, resulting in a predicted affinity near that of the reference drug, Donepezil. The data strongly suggests that Analog 2 (MP-3) is the most promising candidate for further development.

It is crucial to recognize the limitations of molecular docking. These studies are predictive and do not account for factors like protein flexibility, solvation effects, or metabolic stability. However, they provide invaluable, experimentally testable hypotheses. The logical next step would be to synthesize these analogs, with a priority on MP-3, and subject them to in vitro enzymatic assays, such as the Ellman's test, to determine their IC50 values against AChE.[5][7] A strong correlation between the predicted binding energies and experimental inhibitory activity would further validate the computational model and pave the way for more advanced lead optimization.

Conclusion

Comparative molecular docking is a powerful, cost-effective strategy in the early phases of drug discovery. By systematically evaluating a series of rationally designed analogs, we can quickly identify promising structural modifications and build a robust understanding of the structure-activity relationship. This case study of 4-[2-(3-Methylphenoxy)ethyl]piperidine analogs against acetylcholinesterase illustrates a complete, self-validating workflow that provides clear, actionable insights for researchers, scientists, and drug development professionals, ultimately accelerating the journey from a chemical scaffold to a potential therapeutic agent.

References

  • Di Mola, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Al-Warhi, T., et al. (2022). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

  • Al-Ostoot, F.H., et al. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Taylor & Francis Online. [Link]

  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed. [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • Mohammadi-Farani, A., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PubMed. [Link]

  • Mohammadi-Farani, A., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PMC. [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Obniska, J., et al. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. [Link]

  • Savelyeva, T.I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Sci-Hub. Expansion of Structure−Activity Studies of Piperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) Compounds by Altering Substitutions in the N-Benzyl Moiety and Behavioral Pharmacology of Selected Molecules. [Link]

  • Sadek, B., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • United Nations Office on Drugs and Crime. (2024). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances 2023. UNIS Vienna. [Link]

  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. [Link]

  • Caballero, J., et al. (2016). A Computational Study of Structure and Reactivity of N-Substitued-4-Piperidones Curcumin Analogues and Their Radical Anions. MDPI. [Link]

  • Siwek, A., et al. (2017). Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. PubMed. [Link]

  • WikiMed. Drug precursors. [Link]

  • ResearchGate. Structure activity relationship of piperidine derivatives. [Link]

  • ResearchGate. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. [Link]

  • Google Patents.
  • European Review for Medical and Pharmacological Sciences. (2022). Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. [Link]

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Safety & Regulatory Compliance

Safety

4-[2-(3-Methylphenoxy)ethyl]piperidine proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized chemical intermediates is just as critical as optimizing their yield in a synthetic pathway. 4-[2-(3-Methylphenoxy)ethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized chemical intermediates is just as critical as optimizing their yield in a synthetic pathway. 4-[2-(3-Methylphenoxy)ethyl]piperidine is a highly valuable building block frequently utilized in drug development, particularly in the synthesis of CNS-active agents and monoamine transporter ligands.

However, its structural motifs—a basic secondary amine (the piperidine ring) coupled with a lipophilic aromatic ether (the 3-methylphenoxy group)—dictate specific, non-negotiable disposal protocols. This guide provides a self-validating, step-by-step operational plan for the proper disposal of this compound, grounded in mechanistic causality and EPA regulatory standards.

Chemical Hazard Profiling & Mechanistic Causality

To safely manage 4-[2-(3-Methylphenoxy)ethyl]piperidine waste, laboratory personnel must first understand the chemical causality behind its hazards:

  • Amine Basicity and Reactivity: The piperidine ring is a secondary amine with significant basicity and nucleophilicity. If mixed with incompatible waste streams such as acid chlorides, acid anhydrides, or strong oxidizers, it can initiate highly exothermic amidation or oxidation reactions[1][2].

  • Thermal Decomposition: When subjected to high heat or improper incineration, the nitrogenous piperidine ring breaks down to form highly toxic nitrogen oxides (NOx) and carbon oxides (COx)[1][2]. Therefore, disposal must exclusively utilize high-temperature incineration facilities equipped with chemical scrubbers[3].

  • Aquatic Toxicity & Lipophilicity: The 3-methylphenoxy ether linkage imparts lipophilicity to the molecule, increasing its potential for bioaccumulation and aquatic toxicity. Under no circumstances should this compound or its solutions be discharged into sinks, drains, or local waterways[1][4].

Quantitative Waste Management Specifications

To ensure rapid decision-making in the laboratory, the logistical and physicochemical parameters for managing this chemical waste are summarized below.

ParameterSpecification / GuidelineMechanistic Rationale
Chemical Class Substituted Piperidine / Aromatic EtherContains a reactive secondary amine and a lipophilic ether moiety.
Primary Incompatibilities Strong acids, acid chlorides, oxidizersHigh risk of exothermic neutralization or rapid oxidation[1][2].
EPA Waste Classification RCRA Regulated (40 CFR 261.3)Must be evaluated for toxicity/corrosivity prior to disposal[5][6].
Decomposition Hazards Carbon oxides (COx), Nitrogen oxides (NOx)Thermal degradation of the amine generates toxic nitric fumes[1][2].
Storage Requirement Secondary Containment (≥ 110% volume)Prevents environmental release during primary container failure[7].

Standard Operating Procedure: Routine Waste Disposal

This protocol must be followed for the routine disposal of reaction mother liquors, chromatography fractions, or expired batches containing 4-[2-(3-Methylphenoxy)ethyl]piperidine.

Step 1: Point-of-Generation Segregation

  • Action: Collect waste in a high-density polyethylene (HDPE) or PTFE-lined glass container.

  • Causality: These materials resist the basic nature of piperidine derivatives. Ensure the container is strictly segregated from acidic waste streams to prevent exothermic pressure build-up[1].

Step 2: Satellite Accumulation Area (SAA) Management

  • Action: Place the waste container in a designated SAA. The container must sit within a secondary containment tray capable of holding at least 110% of the volume of the largest container[7].

  • Action: Keep the container tightly sealed with a screw-cap at all times unless actively adding waste. Do not use makeshift lids like aluminum foil or parafilm[8].

Step 3: GHS & EPA Compliant Labeling

  • Action: Immediately label the container with the words "Hazardous Waste" as soon as accumulation begins[8][9].

  • Action: Clearly list "4-[2-(3-Methylphenoxy)ethyl]piperidine" and identify the primary hazards (e.g., Toxic, Irritant, Flammable if dissolved in organic solvents) based on the Globally Harmonized System (GHS)[8].

Step 4: EHS Transfer and Final Destruction

  • Action: Once the container reaches 90-95% capacity, submit a pickup request to your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service[3][10].

  • Action: The licensed contractor will transport the waste for high-temperature incineration in a facility equipped with chemical scrubbers to safely neutralize NOx emissions[3].

Emergency Spill Response Protocol

In the event of an accidental release of 4-[2-(3-Methylphenoxy)ethyl]piperidine (either as a neat liquid/solid or in solution), immediate containment is required to prevent soil and groundwater contamination[11].

  • Evacuation & PPE: Evacuate all personnel not wearing appropriate Personal Protective Equipment (PPE), including solvent-resistant gloves, safety goggles, and a lab coat[12]. If the spill involves a volatile solvent, ensure respiratory protection is utilized[13].

  • Ignition Control: Remove all potential sources of ignition and ensure the use of non-sparking tools, as piperidine derivatives and their common solvent vehicles can be highly flammable[2][6].

  • Containment: Cover drains immediately to prevent the product from entering the sewer system[4].

  • Absorption: Cover the spilled material with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[6][12]. Do not use combustible absorbents like sawdust, which may react with the amine.

  • Collection: Carefully sweep up the saturated absorbent using non-sparking tools and place it into a loosely covered, appropriately labeled metal or heavy-duty plastic container[1][6].

  • Site Decontamination: Wash the affected area thoroughly with water (and a mild detergent) only after all bulk material has been removed. Retain all contaminated washing water as hazardous waste[11][13].

Disposal Logic & Workflow Visualization

The following diagram maps the logical decision tree for managing 4-[2-(3-Methylphenoxy)ethyl]piperidine waste, ensuring compliance from the point of generation to ultimate destruction.

DisposalWorkflow A Waste Generation: 4-[2-(3-Methylphenoxy)ethyl]piperidine B Waste Type? A->B C Spill Response (Inert Absorbent) B->C Accidental Spill D Routine Lab Waste (Compatible Container) B->D Routine Disposal E Segregation (Away from Acids/Oxidizers) C->E D->E F Satellite Accumulation Area Secondary Containment E->F G EHS / Licensed Contractor Pickup F->G H High-Temperature Incineration (NOx Scrubber Equipped) G->H

Caption: Operational workflow for 4-[2-(3-Methylphenoxy)ethyl]piperidine waste streams.

References

  • Huateng Pharma | 4-[2-(3-Methylphenoxy)ethyl]piperidine Product Details | Link

  • MilliporeSigma | SAFETY DATA SHEET - Piperidine | 4

  • ChemSupply Australia | Safety Data Sheet PIPERIDINE | 1

  • Penta Chemicals | SAFETY DATA SHEET - Piperidine | 11

  • Chemos GmbH&Co.KG | Safety Data Sheet: Piperidine | 13

  • Central Drug House | PIPERIDINE HYDROCHLORIDE MATERIAL SAFETY DATA SHEET | 3

  • Cornell University | Chapter 10 - Hazardous Chemical Waste Disposal | 9

  • NJ Department of Health | PIPERIDINE HAZARD SUMMARY | 12

  • Environmental Marketing Services | Chemistry Lab Waste Disposal | 8

  • University of Alabama at Birmingham (UAB) | HAZARDOUS CHEMICAL WASTE DISPOSAL | 10

  • AK Scientific, Inc. | N-(2',6'-Dimethylphenl)-2-piperidine carboxamide SDS | 5

  • Cole-Parmer | Material Safety Data Sheet - Piperidine | 6

  • University of Rochester | Chemical Safety Training & Storage | 7

  • ThermoFisher Scientific | SAFETY DATA SHEET - Piperidine | 2

Sources

Handling

Personal protective equipment for handling 4-[2-(3-Methylphenoxy)ethyl]piperidine

As a Senior Application Scientist, establishing a rigorous safety and operational framework for handling 4-[2-(3-Methylphenoxy)ethyl]piperidine requires moving beyond basic compliance. We must understand the fundamental...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous safety and operational framework for handling 4-[2-(3-Methylphenoxy)ethyl]piperidine requires moving beyond basic compliance. We must understand the fundamental chemical causality that dictates our safety protocols.

This compound features a highly basic piperidine ring coupled with a lipophilic 3-methylphenoxyethyl ether moiety. The piperidine structural class is known to be corrosive, causing severe skin burns, serious eye damage, and respiratory irritation[1][2]. Crucially, the lipophilic ether tail enhances the molecule's ability to permeate the dermal barrier, acting as a carrier that draws the corrosive amine deeper into tissues. Therefore, standard laboratory precautions are insufficient; a targeted, self-validating system of Personal Protective Equipment (PPE) and waste management is required.

Causality-Driven PPE Selection

Under the Occupational Safety and Health Administration (OSHA) 29 CFR 1910 Subpart I, laboratory personnel must conduct a hazard assessment to determine the precise PPE required for specific chemical exposures[3][4]. For 4-[2-(3-Methylphenoxy)ethyl]piperidine, the selection is driven by its basicity and lipophilicity.

  • Hand Protection (OSHA 29 CFR 1910.138): Standard latex gloves offer virtually no resistance to organic amines. You must use heavy-duty Nitrile (≥8 mil thickness) or Neoprene gloves[3][4]. Causality: Amines rapidly degrade and permeate thin, natural rubber matrices. Nitrile provides a dense synthetic barrier against the lipophilic ether component, preventing systemic absorption.

  • Eye and Face Protection (OSHA 29 CFR 1910.133): ANSI Z87.1 certified chemical splash goggles are the absolute minimum[4][5]. If handling volumes greater than 500 mL or utilizing pressurized synthesis systems, a full face shield must be worn over the goggles[5]. Causality: Piperidine derivatives cause immediate and often irreversible corneal opacification upon contact[1].

  • Respiratory & Engineering Controls (OSHA 29 CFR 1910.134): The compound must be handled exclusively within a certified chemical fume hood[6][7]. Causality: The compound can volatilize or form aerosols during transfer, leading to acute respiratory mucosa irritation and systemic toxicity via inhalation[1][2].

Quantitative PPE Specifications
PPE CategoryRequired Specification / MaterialRelevant StandardReplacement Protocol
Gloves Heavy-duty Nitrile (≥8 mil) or NeopreneOSHA 29 CFR 1910.138Immediately upon contamination or after 2 hours of continuous use.
Eye Protection Indirect-vented Chemical Splash GogglesANSI Z87.1 / OSHA 1910.133Inspect for micro-cracks before each use.
Body Protection Flame-resistant (FR) Lab Coat, closed-toe shoesOSHA 29 CFR 1910.132Launder weekly via professional service; do not wash at home.
Ventilation Chemical Fume Hood (Face Velocity: 80-120 fpm)OSHA 29 CFR 1910.1450Annual certification required.

Experimental Handling Workflow

To ensure a self-validating safety system, every interaction with 4-[2-(3-Methylphenoxy)ethyl]piperidine must follow a strict procedural methodology.

G N1 1. Hazard Assessment & Workspace Clearing N2 2. Don Targeted PPE (Nitrile, Goggles, FR Coat) N1->N2 N3 3. Fume Hood Operations (Draft >100 fpm) N2->N3 N4 4. Equipment Decontamination (Solvent Wipe-down) N3->N4 N5 5. EPA Subpart K Waste Segregation N4->N5

Operational workflow for safely handling 4-[2-(3-Methylphenoxy)ethyl]piperidine.

Step-by-Step Aliquoting and Transfer Protocol
  • Pre-Operational Readiness: Verify the fume hood is operational (alarm is silent, sash is at the correct height). Purge the workspace of all incompatible materials, specifically strong acids, acid chlorides, and oxidizing agents[2][8]. Causality: Amines react violently and exothermically with acids and oxidizers, posing an explosion or fire risk[2].

  • PPE Donning: Inspect gloves for pinholes. Don the FR lab coat, buttoning it completely to the neck, followed by chemical splash goggles[3][5].

  • Compound Transfer: Place the source container and the receiving vessel deep inside the fume hood (at least 6 inches from the sash edge). Using a non-sparking spatula or glass pipette, transfer the required amount[2]. Keep the source container open for the absolute minimum time required.

  • Decontamination: Once the transfer is complete and containers are tightly sealed, wipe down the balance and hood surface with an appropriate solvent (e.g., isopropanol) to remove microscopic residues.

  • Doffing: Remove gloves using the "glove-in-glove" technique (pulling the first glove off by the exterior, and the second by slipping a clean finger under the cuff) to prevent dermal exposure[9]. Wash hands immediately with soap and water[2][9].

Disposal and Waste Management Plan

Improper disposal of piperidine derivatives can result in severe environmental contamination and regulatory penalties. For research and academic laboratories, waste management is governed by the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), specifically 40 CFR Part 262 Subpart K [10][11].

  • Waste Segregation: 4-[2-(3-Methylphenoxy)ethyl]piperidine waste must be strictly segregated from acidic aqueous waste and halogenated solvents[8]. Store in a chemically compatible, high-density polyethylene (HDPE) or glass container[10]. Do not use metal containers, as amines can be corrosive to certain metals over time[8].

  • Labeling Requirements: Under EPA Subpart K, the container must be clearly labeled with the words "Hazardous Waste," the specific chemical constituents, the primary hazard (e.g., "Corrosive/Toxic"), and the accumulation start date[10][12].

  • Storage and Elimination: Waste can be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. Under Subpart K regulations, academic entities must remove hazardous waste from the laboratory every 12 months, or within 6 months depending on the facility's specific generator status and internal Laboratory Management Plan[10][11]. Containers must remain tightly closed at all times unless actively receiving waste[10][13].

References

  • ChemSupply Australia. "Safety Data Sheet PIPERIDINE." chemsupply.com.au. Available at:[Link]

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at:[Link]

  • National Research Council. "Chapter 8: Management of Waste - Prudent Practices in the Laboratory." The National Academies Press. Available at: [Link]

  • North Carolina State University. "Personal Protective Equipment Requirements for Laboratories." ncsu.edu. Available at:[Link]

  • Lab Equipment Direct. "OSHA Lab Safety Equipment: Requirements & Compliance Guide." labequipmentdirect.com. Available at:[Link]

  • National Institutes of Health (PMC). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." nih.gov. Available at:[Link]

  • Clarion Safety Systems. "OSHA's PPE Laboratory Standards." clarionsafety.com. Available at:[Link]

  • Environmental Marketing Services. "Safe Laboratory Hazardous Waste Disposal Tips." emsllcusa.com. Available at: [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." danielshealth.com. Available at:[Link]

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." epa.gov. Available at: [Link]

  • Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." epa.gov. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(3-Methylphenoxy)ethyl]piperidine
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4-[2-(3-Methylphenoxy)ethyl]piperidine
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